molecular formula C4H6N4 B104995 2-Hydrazinylpyrazine CAS No. 54608-52-5

2-Hydrazinylpyrazine

Numéro de catalogue: B104995
Numéro CAS: 54608-52-5
Poids moléculaire: 110.12 g/mol
Clé InChI: IVRLZJDPKUSDCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydrazinylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyrazin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLZJDPKUSDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363374
Record name 2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54608-52-5
Record name 2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazinopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-hydrazinylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental properties, synthesis, reactivity, and applications, aiming to serve as a foundational resource for professionals in the field.

Core Properties and Structural Features

This compound, also known as pyrazin-2-ylhydrazine, is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] The introduction of a hydrazinyl (-NHNH2) group at the 2-position imparts unique chemical reactivity and potential for biological activity.

Physicochemical Data Summary

A clear understanding of the physicochemical properties is essential for handling, reaction design, and formulation.

PropertyValueReference
Molecular Formula C4H6N4[2]
Molecular Weight 110.12 g/mol [2]
CAS Number 54608-52-5[2]
Appearance Solid (crystalline powder)[3]
Melting Point 41-44 °C[4]
Boiling Point 90-92 °C at 1 mmHg[4]
Solubility Soluble in water and common organic solvents like ethanol.[3]
XLogP3 -0.2[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the nucleophilic substitution of a halopyrazine with hydrazine.

General Synthesis Protocol

A common and scalable method utilizes 2-chloropyrazine and hydrazine hydrate.[6][7]

Reaction: 2-Chloropyrazine + Hydrazine Hydrate → this compound + HCl

Rationale: The electron-withdrawing nature of the pyrazine ring and the halogen facilitates nucleophilic attack by hydrazine. An excess of hydrazine hydrate is often used to drive the reaction and neutralize the hydrochloric acid byproduct.[7]

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 2-Chloropyrazine & Solvent B Add Hydrazine Hydrate (often in excess) A->B Nucleophilic Addition C Heat Reaction Mixture (e.g., 100°C) B->C Reaction Progression D Cool and Dilute with Water C->D Quenching E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E Phase Separation F Dry Organic Layer (e.g., over Na2SO4) E->F Water Removal G Concentrate under Reduced Pressure F->G Solvent Removal H Purify by Column Chromatography or Recrystallization G->H Crude Product I Dry Final Product under Vacuum H->I Pure Product

Caption: Generalized workflow for this compound synthesis.

Step-by-Step Methodology
  • Reaction Setup: A solution of 2-chloropyrazine in a suitable solvent (e.g., butanol) is prepared in a reaction vessel.[6]

  • Reagent Addition: Hydrazine hydrate is added to the solution. The reaction can be run at elevated temperatures, for instance, 100°C.[6]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted into an organic solvent like ethyl acetate.[6]

  • Purification: The combined organic layers are dried and concentrated. The crude product can then be purified by methods such as column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Applications

The hydrazinyl group is highly reactive and serves as a versatile handle for further chemical modifications.[3]

Key Reactions
  • Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is fundamental in constructing more complex molecules.[3]

  • Cyclization Reactions: this compound is a key precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines, which are important scaffolds in medicinal chemistry.

  • Acylation and Sulfonylation: The nitrogen atoms of the hydrazinyl group can be acylated or sulfonylated, providing another avenue for derivatization.

Applications in Drug Discovery

The pyrazine ring is a recognized "privileged structure" in medicinal chemistry, present in numerous natural products and approved drugs.[8] Pyrazine derivatives are explored for a wide range of therapeutic areas. The hydrazide functional group itself is a key component in several established drugs, such as the anti-tuberculosis agent isoniazid.[9]

The hybridization of the pyrazine core with moieties from natural products is a strategy employed to discover new drug candidates with potential applications in treating cancer and other diseases.[1] Specifically, derivatives of this compound are investigated for their potential as:

  • Antimicrobial Agents: The structural similarity to other hydrazide-containing antimicrobials makes this a promising area of research.[10]

  • Anticancer Agents: Pyrazine-based compounds have been shown to inhibit signaling pathways, such as NF-κB, AKT, and ERK, which are often dysregulated in cancer.[1]

G cluster_reactions Key Reactions cluster_products Resulting Scaffolds cluster_apps Therapeutic Applications 2HP This compound Condensation Condensation (e.g., with ketones) 2HP->Condensation Cyclization Cyclization (e.g., with dicarbonyls) 2HP->Cyclization Hydrazones Pyrazinyl Hydrazones Condensation->Hydrazones Fused Fused Heterocycles (e.g., Pyrazolopyrazines) Cyclization->Fused Antimicrobial Antimicrobial Agents Hydrazones->Antimicrobial Anticancer Anticancer Agents Fused->Anticancer

Caption: Reactivity and application pathways of this compound.

Spectroscopic Analysis

Confirmation of the structure and purity of this compound is achieved through a combination of spectroscopic methods.

TechniqueInterpretation
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed at m/z = 110, confirming the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹) would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show distinct signals for the aromatic protons on the pyrazine ring and the protons of the -NH and -NH₂ groups. ¹³C NMR would show signals for the four unique carbon atoms in the molecule.

Note: Specific peak positions in NMR and IR can vary depending on the solvent and other experimental conditions.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[11]

  • Handling Precautions: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11][12]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[11]

References

  • ChemicalBook. (2025, July 26). 2-Hydrazinopyrazine - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem Compound Summary for CID 1487823.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ECHEMI. (n.d.). 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets.
  • Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7).
  • Alchemist-chem. (n.d.). Pyridine, 2-Hydrazino- | Properties, Applications, Safety Data & Suppliers in China.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Fisher Scientific. (n.d.). 2-Hydrazinopyridine, 98%.
  • Sigma-Aldrich. (2014, March 5). Safety Data Sheet.
  • ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem Compound Summary for CID 78645.
  • Medknow Publications. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC.
  • YouTube. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry.
  • YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
  • YouTube. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.

Sources

2-Hydrazinylpyrazine CAS number 54608-52-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinylpyrazine (CAS 54608-52-5): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound (CAS No. 54608-52-5) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a substituted pyrazine, a scaffold present in numerous biologically active compounds like folic acid and riboflavin, it offers a unique combination of a nitrogen-rich aromatic core and a highly reactive hydrazine moiety.[1][2] This structure makes it an invaluable intermediate for synthesizing diverse molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its chemical and physical properties, details a robust synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and explores its critical applications, most notably as a key precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[3] Furthermore, it examines the broader utility of this compound in creating libraries of hydrazone derivatives, which have shown a wide spectrum of pharmacological activities.[4][5][6]

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[3] Its structural attributes and physical characteristics are fundamental to its handling, reactivity, and solubility in various solvent systems.

PropertyValueSource(s)
CAS Number 54608-52-5[3][7][8][9]
Molecular Formula C₄H₆N₄[3][7][9]
Molecular Weight 110.12 g/mol [3][7][9]
IUPAC Name pyrazin-2-ylhydrazine[8][9]
Synonyms 2-Hydrazinopyrazine, Pyrazinylhydrazine[3][8]
Melting Point 109-113 °C[3][8]
Boiling Point 246.3 ± 23.0 °C (Predicted)[3]
Density 1.39 ± 0.1 g/cm³ (Predicted)[3]
Water Solubility Slightly soluble[3][10]
SMILES C1(=NN)=NC=CN=C1[3][7]
InChIKey IVRLZJDPKUSDCF-UHFFFAOYSA-N[3][8][9]

Synthesis and Reaction Mechanism

The most prevalent and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution of a halo-pyrazine, typically 2-chloropyrazine, with hydrazine hydrate.[3][11] This reaction is efficient but requires careful control of conditions to maximize yield and minimize side-product formation.

Causality in Synthesis:
  • Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is employed to serve two primary functions. Firstly, it acts as the nucleophile. Secondly, and more critically, it functions as the reaction medium and an acid scavenger, neutralizing the HCl formed during the reaction. Using a large excess also statistically favors the reaction of 2-chloropyrazine with hydrazine rather than with the already-formed this compound product, which could otherwise lead to the formation of undesired dimer byproducts.[12]

  • Temperature Control: The reaction is exothermic. The rate of addition of 2-chloropyrazine must be carefully controlled to maintain the reaction temperature, typically around 65°C.[3] Uncontrolled temperature escalation can lead to decomposition of the product and an increased rate of side reactions.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Chloropyrazine 2-Chloropyrazine Reaction Vessel Reaction Vessel 2-Chloropyrazine->Reaction Vessel Hydrazine Hydrate (excess) Hydrazine Hydrate (excess) Hydrazine Hydrate (excess)->Reaction Vessel Temperature Control (63-65°C) Temperature Control (63-65°C) Stirring Overnight Stirring Overnight Temperature Control (63-65°C)->Stirring Overnight Maintain Temp Cool to RT Cool to RT Stirring Overnight->Cool to RT Solvent Removal Solvent Removal Cool to RT->Solvent Removal Under reduced pressure Isolation of Solid Isolation of Solid Solvent Removal->Isolation of Solid Yields yellow powder This compound (Product) This compound (Product) Isolation of Solid->this compound (Product) Reaction Vessel->Temperature Control (63-65°C) Slow dropwise addition

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloropyrazine[3]
  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 35% aqueous hydrazine hydrate (e.g., 25.8 g, ~17.5 molar equivalents).

  • Heating: Heat the hydrazine hydrate solution to 63-65°C.

  • Reactant Addition: Slowly add 2-chloropyrazine (e.g., 2.0 g, 1 molar equivalent) dropwise to the heated hydrazine hydrate solution. Crucial Step: Strictly control the addition rate to ensure the internal temperature does not exceed 65°C.

  • Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 65°C overnight.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Isolation: Remove the solvent (excess hydrazine hydrate and water) by distillation under reduced pressure.

  • Product: The resulting yellow powder is this compound. A typical yield is around 75%.[3]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is essential. A combination of spectroscopic and chromatographic methods provides a comprehensive characterization.

Spectroscopic Data:
  • ¹H NMR (400 MHz, CD₃OD): The proton NMR spectrum provides definitive structural confirmation. The expected signals for the pyrazine ring protons are: δ 8.10 (d, J=1.6 Hz, 1H), 8.00 (dd, J=3.2, 1.6 Hz, 1H), and 7.73 (d, J=3.2 Hz, 1H).[3] The distinct splitting pattern is characteristic of the 2-substituted pyrazine ring.

  • Mass Spectrometry (ESI): Electrospray ionization mass spectrometry is used to confirm the molecular weight. The expected value for the protonated molecule [M+H]⁺ is m/z 111.1.[3]

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Characteristic absorption bands include N-H stretching vibrations from the hydrazine moiety.[13]

Analytical Workflow Diagram

G cluster_synthesis Synthesis Output cluster_analysis Characterization cluster_results Validation Crude Product Crude Product ¹H NMR ¹H NMR Crude Product->¹H NMR Identity Mass Spec (ESI) Mass Spec (ESI) Crude Product->Mass Spec (ESI) MW IR Spec IR Spec Crude Product->IR Spec Func. Groups HPLC HPLC Crude Product->HPLC Purity Structure Confirmed Structure Confirmed ¹H NMR->Structure Confirmed Mass Spec (ESI)->Structure Confirmed IR Spec->Structure Confirmed Purity >95% Purity >95% HPLC->Purity >95%

Caption: Standard analytical workflow for identity and purity validation.

Core Applications in Drug Discovery

The utility of this compound stems from its dual functionality: the pyrazine ring serves as a stable, biologically relevant core, while the hydrazine group offers a reactive handle for further chemical modification.

A. Keystone Intermediate for Sitagliptin

The most prominent application of this compound is its role as a key reagent in the synthesis of Sitagliptin, a potent and selective inhibitor of DPP-4 used for the treatment of type II diabetes.[3] The synthesis involves a condensation reaction between this compound and a suitable keto-amide intermediate to form a triazolopyrazine core, which is central to Sitagliptin's structure.

B. Synthesis of Biologically Active Hydrazone Derivatives

The nucleophilic nitrogen of the hydrazine moiety readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazone linkages (-N-N=C-). This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for generating large libraries of diverse compounds for biological screening.[5][6][14] Derivatives of this compound have demonstrated a remarkable range of biological activities:

  • Antileishmanial Activity: Studies have shown that 2-pyrazylhydrazone derivatives exhibit significant activity against Leishmania amazonensis. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function.[4]

  • Antimicrobial and Anticancer Potential: The broader class of hydrazones is well-documented for its wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6] The pyrazine nucleus itself is a known pharmacophore in various approved drugs, enhancing the potential of its derivatives.[1][15]

Reaction Pathway to Therapeutic Leads

G cluster_applications Potential Therapeutic Applications This compound This compound Hydrazone_Derivative Pyrazinyl-Hydrazone Derivative This compound->Hydrazone_Derivative Aldehyde_Ketone R-CHO or R-C(O)-R' Aldehyde_Ketone->Hydrazone_Derivative Condensation Antileishmanial Antileishmanial Hydrazone_Derivative->Antileishmanial Antimicrobial Antimicrobial Hydrazone_Derivative->Antimicrobial Anticancer Anticancer Hydrazone_Derivative->Anticancer

Caption: Formation of hydrazone derivatives for therapeutic screening.

Safety, Handling, and Storage

Due to its chemical nature as a hydrazine derivative, this compound must be handled with appropriate safety precautions.

Hazard Identification:

Based on GHS classifications, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3][9]

  • H315: Causes skin irritation.[9]

  • H318: Causes serious eye damage.[3][9]

  • H335: May cause respiratory irritation.[9]

Recommended Handling and PPE:
  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18]

  • Wash hands thoroughly after handling.[16]

  • Avoid eating, drinking, or smoking in the work area.[18]

Storage:
  • Store in a tightly sealed container in a cool, dry place.[16]

  • For long-term stability, store in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3]

  • Keep in a dark place, as the compound may be light-sensitive.[3]

Conclusion

This compound is a compound of significant strategic importance in pharmaceutical research and development. Its straightforward synthesis, combined with the versatile reactivity of its hydrazine group, establishes it as a powerful building block. While its role in the industrial synthesis of Sitagliptin highlights its commercial value, its potential extends far beyond this single application. The continued exploration of this compound as a scaffold for novel hydrazone derivatives promises to yield new therapeutic agents targeting a wide range of diseases, from infectious tropical diseases to cancer. Adherence to proper analytical validation and safety protocols is paramount for any researcher utilizing this valuable chemical intermediate.

References

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. [Link]
  • This compound | CAS 54608-52-5.
  • Biologically active and practically useful 2-hydrazinylpyridines.
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823. PubChem - NIH. [Link]
  • Synthetic process for 2-hydrazinylpyridine derivative.
  • 2-Hydrazinopyridine | C5H7N3 | CID 78645. PubChem. [Link]
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
  • Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents. PubMed. [Link]
  • Analytical Methods for Hydrazine. Agency for Toxic Substances and Disease Registry. [Link]
  • Synthesis process of 2-hydrazinopyridine derivative.
  • A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Scholars Research Library. [Link]
  • This compound | Drug Information, Uses, Side Effects, Pharma intermedi
  • HYDRAZINE Method no.: 68. OSHA. [Link]
  • Biological Activities of Hydrazone Deriv
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
  • Thermophysical Properties of hydrazine. Chemcasts. [Link]
  • Hydrazine. NIST WebBook. [Link]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products.
  • Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
  • Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan J. Chem. [Link]
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Spectral Inform
  • Hydrazine. SpectraBase. [Link]
  • Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
  • hydrazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]
  • Hydrazine Toxicology.

Sources

An In-depth Technical Guide to the Synthesis of 2-Hydrazinylpyrazine from Chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinylpyrazine from chloropyrazine, a critical transformation for accessing a key building block in medicinal chemistry. We delve into the mechanistic underpinnings of this nucleophilic aromatic substitution reaction, providing a detailed, field-proven experimental protocol. This document is structured to offer not just a procedural methodology, but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Safety protocols, analytical characterization, and purification strategies are also discussed in detail to provide a holistic guide for laboratory application.

Introduction: The Significance of this compound in Drug Discovery

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous FDA-approved drugs and a vast array of compounds currently under investigation.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures.[3] The hydrazine moiety is a potent nucleophile and a precursor for the formation of various heterocyclic systems such as pyrazoles and triazoles, which are themselves important pharmacophores.[4] The development of robust and efficient synthetic routes to this compound is therefore of paramount importance to the drug discovery and development pipeline.[5]

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound from chloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring does not proceed via an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of hydrazine (specifically, the lone pair on one of the nitrogen atoms) on the carbon atom bearing the chlorine substituent in the pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[7] This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored. This step is typically the rate-determining step of the reaction. The overall reaction is driven by the formation of the stable aromatic product.

Diagrammatic Representation of the SNAr Mechanism:

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures and has been optimized for both yield and purity.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Chloropyrazine≥98%Commercially Available
Hydrazine Hydrate (55-64%)Reagent GradeCommercially AvailableCaution: Highly toxic and corrosive.[9][10][11]
Ethanol (or Butan-1-ol)AnhydrousCommercially AvailableSolvent
Ethyl AcetateACS GradeCommercially AvailableExtraction Solvent
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying Agent
WaterDeionizedIn-house
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-chloropyrazine (1 equivalent) is prepared in a suitable solvent such as ethanol or butan-1-ol.[8]

  • Addition of Hydrazine Hydrate: To the stirred solution of 2-chloropyrazine, add hydrazine hydrate (typically a large excess, e.g., 5-10 equivalents) dropwise at room temperature.[12] A large excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of dimeric byproducts.[12]

  • Reaction Conditions: The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used, e.g., ~78 °C for ethanol, ~118 °C for butan-1-ol) and stirred for a period of 2 to 48 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction mixture is cooled to room temperature. The excess hydrazine hydrate and solvent are typically removed under reduced pressure. The residue is then taken up in water and the product is extracted with an organic solvent such as ethyl acetate.[8] The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[8]

Experimental Workflow Diagram:

Workflow A 1. Dissolve 2-Chloropyrazine in Solvent B 2. Add Hydrazine Hydrate (dropwise) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Solvent Removal (Rotary Evaporator) D->E F 6. Aqueous Work-up & Extraction with Ethyl Acetate E->F G 7. Dry Organic Layer (Na2SO4) F->G H 8. Concentrate to Yield Crude Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations: Handling Hydrazine

Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS) and require strict safety protocols.[9]

  • Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is also a suspected carcinogen and a reproductive toxin.[9][13]

  • Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[10]

  • Flammability and Reactivity: Hydrazine is a flammable and unstable compound.[9]

  • Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a certified chemical fume hood.[9] Wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (such as nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard.[9][10]

  • Spill and Exposure Procedures: In case of a spill, evacuate the area and notify emergency personnel.[9] For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][14]

Product Purification and Characterization

Purification

The crude this compound may contain unreacted starting materials or byproducts. Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid products. A suitable solvent system (e.g., ethanol/water, acetonitrile) should be determined to provide good recovery of the pure compound.[15]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system (e.g., ethyl acetate/hexanes) can be determined by TLC analysis.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.[16][17] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is typically used.[17] Detection is commonly performed using a UV detector.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule and confirming the successful substitution of the chlorine atom with the hydrazinyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the hydrazine moiety.

Analytical TechniquePurposeKey Observations
HPLCPurity AssessmentSingle major peak corresponding to the product.
MSMolecular Weight DeterminationMolecular ion peak corresponding to the calculated mass of C4H6N4.
1H NMRStructural ElucidationCharacteristic signals for the pyrazine ring protons and the -NH and -NH2 protons of the hydrazinyl group.
13C NMRStructural ConfirmationSignals corresponding to the carbon atoms of the pyrazine ring.
IRFunctional Group IdentificationN-H stretching vibrations in the region of 3200-3400 cm-1.

Conclusion

The synthesis of this compound from chloropyrazine is a fundamental and highly valuable reaction in the field of medicinal chemistry. A thorough understanding of the SNAr mechanism, coupled with a well-defined experimental protocol and stringent safety measures, is crucial for the successful and safe execution of this synthesis. The analytical techniques outlined in this guide provide the necessary tools for the comprehensive characterization and quality control of the final product, ensuring its suitability for subsequent applications in drug discovery and development.

References

  • Ekar, J., & Kranjc, K. (2021). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Synthesis, 53(06), 1112-1120. [Link]
  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4589. [Link]
  • University of California, Berkeley.
  • Google Patents. (2017).
  • Acros Organics. (2010).
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]
  • ResearchGate. (2025). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF. [Link]
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link]
  • Google Patents. (2019).
  • Thiel, O. R., & Achmatowicz, M. M. (2011). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 88, 255. [Link]
  • ResearchGate. (2008). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]
  • Pharmacompass.
  • TMP Chem. (2019).
  • Bram, G., et al. (1970). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 122-125. [Link]
  • ResearchGate.
  • ResearchGate. (2025). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. [Link]
  • Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4995. [Link]
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1993-2001. [Link]
  • ResearchGate.
  • Castro, M. C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 14(11), 1083. [Link]
  • Somashekara, C. T., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. E-Journal of Chemistry, 8(1), 113-118. [Link]
  • ResearchGate. (2020). How to purify hydrazone?. [Link]
  • Semantic Scholar. (2017). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. [Link]
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]
  • Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1). [Link]
  • Google Patents. (1988).
  • Google Patents. (1987).

Sources

Introduction: The Strategic Importance of 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This compound, with the molecular formula C₄H₆N₄, is a heterocyclic amine that serves as a critical building block in the landscape of medicinal chemistry and materials science.[1] Its structure, a pyrazine ring substituted with a hydrazine moiety, combines the unique electronic properties of a nitrogen-rich aromatic system with the versatile reactivity of a hydrazine group. The pyrazine core is recognized as a "privileged scaffold," a structural motif frequently found in biologically active compounds, due to its ability to engage in various non-covalent interactions with biological targets.[2][3] The hydrazine functional group provides a reactive handle for constructing more complex molecular architectures, particularly through the formation of hydrazones, which are themselves a cornerstone of many therapeutic agents.[4]

This guide offers a detailed exploration of the molecular structure, bonding, and properties of this compound. It is designed to provide senior researchers and drug development professionals with a deep understanding of the molecule's fundamental characteristics, from its electronic nature and tautomeric behavior to its synthesis and spectroscopic signature, thereby enabling its strategic deployment in the design of novel chemical entities.

Part 1: Molecular Structure and Bonding: A Detailed Analysis

Core Architecture and Electronic Landscape

The molecular architecture of this compound consists of two key components: a six-membered aromatic pyrazine ring and an appended hydrazine (-NHNH₂) group. The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electronic property significantly influences the molecule's reactivity and intermolecular interactions.

The bonding within the molecule is a product of hybridized atomic orbitals. The carbon and nitrogen atoms of the pyrazine ring are sp² hybridized, forming a planar, cyclic, and aromatic system with a delocalized π-electron cloud. The nitrogen atoms of the hydrazine substituent are typically considered sp³ hybridized, adopting a more flexible, non-planar geometry. This structural dichotomy—a rigid aromatic plane coupled with a flexible side chain—is crucial for its function as a versatile molecular scaffold.

From an electronic standpoint, the hydrazine group acts as an electron-donating group through resonance, pushing electron density into the electron-deficient pyrazine ring. This electronic interplay governs the molecule's reactivity, particularly the susceptibility of the ring to certain types of chemical transformations and the nucleophilicity of the hydrazine nitrogen atoms.

The Critical Question of Tautomerism

A pivotal feature of this compound is its potential to exist in a tautomeric equilibrium between the amino form (this compound) and the imino form (2(1H)-pyrazinone hydrazone). This phenomenon is common in 2- and 4-substituted heterocyclic amines and has profound implications for the molecule's chemical behavior, receptor binding, and spectroscopic properties.[5][6]

The equilibrium can be influenced by several factors, including solvent polarity, pH, and temperature.[7] In many contexts, derivatives are represented in the amino form, but the existence of the imino tautomer must be considered, especially when interpreting experimental data or modeling molecular interactions.[5]

Caption: Tautomeric equilibrium of this compound.

Intermolecular Interaction Potential

The potential for forming strong and directional intermolecular interactions is key to the utility of this compound in drug design. The molecule possesses both hydrogen bond donors (the -NH and -NH₂ protons) and hydrogen bond acceptors (the ring nitrogens and the lone pairs on the hydrazine nitrogens). This allows it to form robust hydrogen bonding networks with protein active sites.[3] Furthermore, the aromatic pyrazine ring can participate in π-π stacking and other non-covalent interactions, further stabilizing ligand-protein complexes.[3]

Caption: Key intermolecular interactions for drug design.

Part 2: Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following data, based on established values for structurally analogous compounds like 2-hydrazinopyridine, provides a predictive framework for its spectroscopic signature.[8][9][10][11][12]

Data Summary: Predicted Spectroscopic Properties
Technique Feature Predicted Chemical Shift / Frequency / m/z Rationale / Comments
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppmProtons on the electron-deficient pyrazine ring are deshielded and appear downfield.
-NH ProtonBroad singlet, δ 5.5 - 7.5 ppmChemical shift is variable and depends on solvent and concentration; subject to exchange.
-NH₂ ProtonsBroad singlet, δ 3.5 - 5.5 ppmChemical shift is variable; subject to exchange.
¹³C NMR Aromatic Carbonsδ 130 - 160 ppmThe carbon bearing the hydrazine group (C2) will be distinct from the other ring carbons.
IR Spectroscopy N-H Stretch3200 - 3400 cm⁻¹ (broad)Characteristic of the primary and secondary amine groups in the hydrazine moiety.
C=N, C=C Stretch1500 - 1650 cm⁻¹Aromatic ring stretching vibrations.
Mass Spectrometry Molecular Ion (M⁺)m/z 110Corresponds to the molecular weight of C₄H₆N₄.[1]
Key Fragmentsm/z 79, 52Likely fragments corresponding to the pyrazine ring after loss of the hydrazine side chain.

Part 3: Synthesis and Chemical Reactivity

A Validated Synthetic Protocol

The most common and reliable method for synthesizing this compound is via nucleophilic aromatic substitution (SₙAr) of a suitable precursor, typically 2-chloropyrazine. The protocol is analogous to the well-established synthesis of 2-hydrazinopyridine.[13][14]

Objective: To synthesize this compound from 2-chloropyrazine and hydrazine hydrate.

Causality: The electron-withdrawing nature of the ring nitrogens in 2-chloropyrazine activates the chlorine-bearing carbon towards nucleophilic attack by hydrazine. An excess of hydrazine hydrate is typically employed to serve as both the nucleophile and the base to neutralize the HCl byproduct, while also minimizing the formation of dimeric side products.[15]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of hydrazine hydrate (5-10 molar equivalents) in a suitable solvent (e.g., ethanol, butanol, or water), add 2-chloropyrazine (1.0 equivalent).[13]

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After confirming the complete consumption of the starting material, cool the reaction mixture to room temperature. Dilute the mixture with water.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to afford the final product.

SynthesisWorkflow start Start Materials: 2-Chloropyrazine Hydrazine Hydrate react Reaction: Reflux in Solvent (e.g., Ethanol) start->react workup Aqueous Work-up & Extraction react->workup purify Drying, Concentration & Purification workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Hallmark Reactivity: Formation of Hydrazones

The most significant reaction of this compound in the context of drug development is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is robust, high-yielding, and provides a powerful method for generating large libraries of diverse compounds for biological screening.[4][16] The resulting pyrazinyl-hydrazone scaffold is a common feature in molecules designed to act as kinase inhibitors and other therapeutic agents.[4]

Part 4: Applications in Drug Discovery and Development

A Scaffold for Therapeutic Agents

The combination of the pyrazine ring and the reactive hydrazine handle makes this compound a valuable starting point for drug discovery campaigns. The pyrazine moiety can be tailored to occupy specific pockets in a protein's active site, while the hydrazone linkage allows for the introduction of various substituents to modulate properties like potency, selectivity, and pharmacokinetics (ADME).[17] Derivatives have been investigated for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][18]

A Tool for Bioanalytical Chemistry

Beyond its role as a scaffold, the hydrazine group is a well-known chemical handle for derivatization in analytical chemistry. In high-sensitivity techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound can be used as a reagent to tag molecules that ionize poorly, such as certain steroids.[19] By reacting the target molecule with this compound, a nitrogen-rich, readily ionizable tag is introduced, significantly enhancing the signal and lowering the limits of detection.[19][20]

Part 5: Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[1][21]

Safety and Handling Protocol Summary
Aspect Guideline Reference
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves, and a lab coat.[22][23]
Handling Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[22][24]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[22][23]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[22]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[22]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]

References

  • PubChem. 2-Hydrazinopyrazine.
  • Google Patents.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]
  • PubChem. 2-Hydrazinopyridine.
  • ResearchGate. Tautomers of 2-hydrazinopyrimidin-4(3H)-ones. [Link]
  • Semantic Scholar. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. [Link]
  • NIST. 2-Hydrazinopyridine Mass Spectrum. [Link]
  • National Institutes of Health (PMC). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]
  • NIST. 2-Hydrazinopyridine IR Spectrum. [Link]
  • MedCrave.
  • ResearchGate. Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]
  • National Institutes of Health (PMC). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. [Link]
  • NIST. 2-Hydrazinopyridine. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • PubMed. Identification of novel hydrazine metabolites by 15N-NMR. [Link]
  • ACS Publications. A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. [Link]
  • PubChem. 2-Hydrazinylpyrimidine.
  • ScienceDirect. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. [Link]
  • PubMed. Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]
  • National Institutes of Health (PMC).
  • PubMed.
  • Journal of the Chemical Society, Perkin Transactions 2. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. [Link]

Sources

Spectroscopic Data of 2-Hydrazinylpyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-hydrazinylpyrazine (C₄H₆N₄), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of complete, published experimental spectra for this compound, this guide will present a detailed interpretation based on available data, supplemented by predictive analysis and expert comparison with the closely related analogue, 2-hydrazinopyridine. This approach offers a robust framework for the characterization of this molecule.

Introduction to this compound and its Spectroscopic Importance

This compound, with a molecular weight of 110.12 g/mol , is a pyrazine derivative containing a reactive hydrazinyl group.[1] The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential as pharmaceutical scaffolds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity, purity, and structure of synthesized compounds like this compound. This guide will delve into the expected and observed spectral features of this compound, providing researchers with the necessary insights for its unambiguous identification.

The structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, underscores the potential biological significance of this compound and its derivatives, making a thorough understanding of its physicochemical properties, as revealed through spectroscopy, particularly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretive guidance based on established principles and data from analogous compounds.

¹H NMR Spectroscopy: A Predicted Analysis

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound showing distinct proton environments.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
H-3~8.1 - 8.3Doublet~1.5This proton is adjacent to a nitrogen atom and is expected to be in the downfield aromatic region. The small coupling constant is characteristic of a meta-coupling to H-5.
H-5~7.9 - 8.1Doublet of DoubletsJ(H5-H6) ≈ 2.5, J(H5-H3) ≈ 1.5H-5 is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets.
H-6~7.7 - 7.9Doublet~2.5This proton is ortho to H-5 and will appear as a doublet.
-NH-~8.5 - 9.5Broad Singlet-The chemical shift of the N-H proton of the hydrazinyl group is highly dependent on solvent and concentration and will likely appear as a broad singlet due to quadrupole broadening and exchange.
-NH₂~4.5 - 5.5Broad Singlet-The protons of the terminal amino group are also subject to exchange and will likely appear as a broad singlet.

Causality in Predictions: The predicted chemical shifts are based on the electron-withdrawing nature of the pyrazine ring nitrogens and the hydrazinyl substituent. The coupling constants are estimated from typical values for aromatic systems. For comparison, the aromatic protons of 2-hydrazinopyridine appear in the range of 6.6-8.1 ppm.[3] The additional nitrogen in the pyrazine ring is expected to deshield the ring protons further, shifting them downfield.

¹³C NMR Spectroscopy: A Predicted Analysis

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum provides valuable structural information.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C-2~158 - 162This carbon is directly attached to two nitrogen atoms (one in the ring and one from the hydrazinyl group), leading to significant deshielding and a downfield chemical shift.
C-3~130 - 135This carbon is adjacent to a ring nitrogen and is expected to be in the typical aromatic region for nitrogen heterocycles.
C-5~135 - 140Similar to C-3, this carbon is influenced by the ring nitrogens.
C-6~128 - 133This carbon is also part of the aromatic pyrazine ring.

Comparative Analysis: In 2-hydrazinopyridine, the carbon attached to the hydrazinyl group (C-2) resonates at approximately 161 ppm, while the other ring carbons appear between 108 and 148 ppm. The presence of the second nitrogen in the pyrazine ring of this compound will influence the electron distribution and thus the chemical shifts of all ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. Experimental data for this compound is available and provides key structural confirmations.

Experimental IR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
3528Asymmetric N-H Stretch-NH₂The presence of two distinct N-H stretching bands for the amino group is characteristic of a primary amine.
3456Symmetric N-H Stretch-NH₂This, along with the asymmetric stretch, confirms the presence of the -NH₂ group.
~3200 - 3400N-H Stretch-NH-A broader absorption in this region is expected for the secondary amine of the hydrazinyl linker.
3000 - 3100C-H StretchAromatic C-HThese absorptions are characteristic of C-H bonds on an aromatic ring.
~1600 - 1450C=C and C=N StretchPyrazine RingMultiple bands in this region are expected due to the stretching vibrations of the pyrazine ring.

Experimental Workflow for IR Spectroscopy:

IR_Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis FTIR Analysis Sample This compound Mix Grind Sample with KBr Sample->Mix KBr Dry KBr Powder KBr->Mix Pellet Press into a Pellet Mix->Pellet FTIR Acquire Spectrum on FTIR Spectrometer Pellet->FTIR Process Process Data (Baseline Correction, etc.) FTIR->Process Interpret Interpret Spectrum Process->Interpret

Caption: A typical workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. While a specific experimental mass spectrum for this compound is not published, a logical fragmentation pathway can be predicted based on its structure and data from 2-hydrazinopyridine.[2][4]

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 110. The molecular ion peak is expected to be observed, confirming the molecular weight of 110.12 g/mol .[1]

  • Key Fragmentation Pathways:

    MS_Fragmentation M [C₄H₆N₄]⁺˙ m/z = 110 F1 [C₄H₅N₃]⁺˙ m/z = 93 M->F1 -NH₂ F2 [C₄H₄N₂]⁺˙ m/z = 80 F1->F2 -HCN F3 [C₃H₃N₂]⁺ m/z = 67 F2->F3 -HCN

    Caption: Predicted major fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • Loss of NH₂ (m/z 93): The initial loss of the amino radical from the hydrazinyl group is a likely fragmentation step.

  • Loss of HCN (m/z 80): Subsequent loss of a molecule of hydrogen cyanide from the pyrazine ring is a common fragmentation pattern for nitrogen-containing aromatic heterocycles.

  • Further Fragmentation: Additional losses of HCN or other small neutral molecules can lead to smaller fragment ions.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This technical guide has provided a detailed analysis of the expected and known spectroscopic data for this compound. While a complete set of experimental spectra is not publicly available, the combination of existing IR data, predictive NMR analysis based on sound chemical principles and comparison with the analogous 2-hydrazinopyridine, and a logical interpretation of potential mass spectral fragmentation provides a robust and scientifically sound foundation for researchers working with this compound. The protocols and interpretive guidance herein should serve as a valuable resource for the synthesis, characterization, and further development of this compound and its derivatives.

References

  • PubChem. 2-Hydrazinopyridine.
  • PubChem. 2-Hydrazinopyrazine.
  • Chylewska, A., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(70), 42947-42961. [Link]
  • NIST. 2-Hydrazinopyridine. NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Hydrazinylpyrazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Hydrazinylpyrazine is a nitrogen-containing heterocyclic compound of interest within medicinal chemistry and pharmaceutical research.[1] As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous and organic solubility, as well as the chemical stability, of this compound. We will delve into the causality behind experimental choices, present robust, self-validating protocols, and offer insights grounded in established pharmaceutical science. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational data package for this molecule.

Physicochemical Properties of this compound

A baseline understanding of the molecule's identity is the first step in any characterization workflow.

PropertyValueSource
Molecular Formula C₄H₆N₄[2]
Molecular Weight 110.12 g/mol [2]
Synonyms 2-hydrazinopyrazine, pyrazin-2-ylhydrazine[2]
Appearance (To be determined experimentally)
pKa (To be determined experimentally)

Solubility Profiling: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.[3] Low aqueous solubility can impede in vitro testing and lead to poor in vivo exposure.[4] Therefore, a comprehensive solubility assessment in various media is essential. We will explore two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is the gold standard for solubility measurement and is crucial for formulation development.[5][6] The shake-flask method is the most reliable approach for this determination.[6]

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials, ensuring enough solid will remain undissolved at equilibrium.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, water, ethanol, propylene glycol).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, generally 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. The supernatant must be separated from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve must be used for accurate quantification.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as it is a higher-throughput method.[4] It assesses the solubility of a compound upon precipitation from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. This method is valuable for screening large numbers of compounds but may overestimate the true thermodynamic solubility.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize its co-solvent effect.

  • Incubation: Mix and incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Precipitate Detection: The formation of a precipitate indicates that the compound's solubility limit has been exceeded. This can be measured by various methods:

    • Nephelometry: Measures light scattering from the precipitate.[4]

    • UV Spectroscopy: After filtering the plate, the concentration in the filtrate is measured.

    • LC-MS: Provides a more direct and sensitive measurement of the dissolved compound concentration after filtration.[4]

Factors Influencing Solubility

The solubility of this compound will be influenced by several interconnected factors. Understanding these is key to interpreting experimental data and developing effective formulation strategies.

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors SolidState Solid-State Form (Polymorphs, Amorphous) Solubility This compound Solubility SolidState->Solubility pKa pKa pH pH of Medium pKa->pH pKa->Solubility pH->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties Solvent->Solubility

Caption: Key factors influencing the solubility of a pharmaceutical compound.

Stability Profiling: Ensuring Product Integrity and Safety

Chemical stability is a critical quality attribute. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities. The hydrazine moiety, in particular, is known to be susceptible to oxidation.[8] A forced degradation study is the standard approach to identify the likely degradation pathways and develop a stability-indicating analytical method.

Potential Degradation Pathways

Based on the chemistry of hydrazines and related heterocyclic compounds, the following degradation pathways should be investigated for this compound:

  • Oxidation: The hydrazine group is prone to oxidation, which can be catalyzed by trace metals or exposure to air.[8][9][10] This is often the primary degradation route.

  • Hydrolysis: Degradation in aqueous solutions at high or low pH may occur, potentially leading to cleavage of the C-N bond.[8]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[8]

  • Thermal Degradation: While many nitrogen-containing heterocycles are thermally stable, elevated temperatures should be tested to assess the limits of stability.[11]

A color change in solutions, such as turning yellow or brown, is often an indicator of degradation in hydrazine-containing compounds.[8]

Forced Degradation (Stress Testing) Workflow

The goal of a forced degradation study is to intentionally degrade the compound to a modest extent (e.g., 5-20%) to produce a representative sample of degradation products.

cluster_stress Apply Stress Conditions Start Prepare Stock Solution of this compound Control Control Sample (Protected from stress) Start->Control Acid Acidic (e.g., 0.1N HCl, heat) Start->Acid Base Basic (e.g., 0.1N NaOH, heat) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Thermal Thermal (e.g., 70°C in solution/solid) Start->Thermal Photolytic Photolytic (ICH Q1B light exposure) Start->Photolytic Analysis Analyze All Samples by Stability-Indicating HPLC Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Results: - Purity / Assay - Peak Purity - Mass Balance Analysis->Evaluation Identification Identify Major Degradants (e.g., LC-MS/MS) Evaluation->Identification

Caption: Workflow for a forced degradation study of this compound.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 70°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Heat the stock solution and a sample of the solid powder at an elevated temperature (e.g., 70°C).[8]

    • Photostability: Expose the stock solution and solid powder to light as specified in ICH guideline Q1B.

  • Sample Collection: Take samples at various time points. Neutralize the acidic and basic samples before analysis.

  • Control Sample: Store a portion of the stock solution under normal conditions, protected from light, to serve as a baseline control.[8]

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method must be able to resolve the parent this compound peak from all degradation product peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Check for peak purity of the parent compound using a photodiode array (PDA) detector.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

    • Use LC-MS/MS to obtain structural information on the major degradation products.[8]

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Key Components of a Stability-Indicating HPLC Method:
  • Column: A reversed-phase column (e.g., C18) is typically a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile is often required to separate compounds with different polarities.[12]

  • Detector: A UV detector set at a wavelength where this compound has significant absorbance is standard. A PDA detector is highly recommended for assessing peak purity.

  • Derivatization: For trace-level quantification of hydrazine-containing compounds, derivatization can be employed to enhance detection.[12][13] For example, reaction with an aldehyde like salicylaldehyde or benzaldehyde forms a hydrazone derivative with a strong UV chromophore.[12][13]

Recommended Handling and Storage

Given the general reactivity of hydrazine derivatives, proper storage is crucial to ensure the long-term integrity of this compound reference standards and bulk material.

  • Storage Conditions: Store in a cool, dark, and dry environment.[8] Refrigeration (2-8°C) or freezing (-20°C) is recommended.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.[8]

  • Container: Use tightly sealed containers to protect from moisture and air.

Conclusion

The successful development of this compound as a potential pharmaceutical agent hinges on a rigorous and early characterization of its solubility and stability. The protocols and methodologies outlined in this guide provide a robust framework for generating this critical data. By employing the shake-flask method for thermodynamic solubility, kinetic assays for early screening, and comprehensive forced degradation studies, researchers can build a deep understanding of the molecule's behavior. This foundational knowledge is indispensable for guiding formulation development, ensuring analytical method suitability, and ultimately, de-risking the path to clinical evaluation.

References

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5621-5625. [Link]
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [Link]
  • OSHA. (1980). Hydrazine (Method 20).
  • Li, W., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 91(6), 1465-1476. [Link]
  • Jiang, H., et al. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Analytical Chemistry, 80(14), 5449-5454. [Link]
  • Bąk, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6296. [Link]
  • Smolenkov, A. D., & Shpigun, O. A. (2012). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
  • Kumar, A., et al. (2022). New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate using RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1240. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine.
  • Manning, M. J. (1997). The chemical and biochemical degradation of hydrazine.
  • Akran, M. A. C., et al. (2020).
  • Daskalakis, V., et al. (2018). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 47(8), 1361-1380. [Link]
  • Ou, S., & Jafvert, C. T. (1994). Decompostion of Hydrazine in Aqueous Solutions.

Sources

2-Hydrazinylpyrazine and its known derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinylpyrazine and its Derivatives for Drug Discovery Professionals

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It synergistically combines the pyrazine ring, a "privileged scaffold" present in numerous bioactive compounds, with the highly reactive hydrazine moiety.[1][2] This unique combination provides a versatile platform for synthesizing diverse chemical libraries, most notably hydrazone derivatives, which have demonstrated a vast spectrum of pharmacological activities.[3][4] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis of the this compound core, its derivatization into bioactive hydrazones, insights into their mechanisms of action, and critical analytical methodologies for characterization and quality control.

The this compound Core Scaffold: A Foundation for Bioactivity

The Strategic Importance of the Pyrazine and Hydrazine Moieties

The utility of this compound in drug design stems from the established roles of its constituent parts. The pyrazine ring is a six-membered aromatic heterocycle found in numerous natural products and clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] The hydrazine group (-NHNH₂) and its hydrazone derivatives (-NHN=CR₁R₂) are fundamental building blocks in medicinal chemistry, recognized as key structural motifs in agents with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5][6] The fusion of these two pharmacophores creates a scaffold that is both biologically relevant and synthetically versatile.

Physicochemical Properties

Understanding the core properties of this compound is fundamental for its application in synthesis and lead optimization.

PropertyValueSource
CAS Number 54608-52-5[7]
Molecular Formula C₄H₆N₄[7]
Molecular Weight 110.12 g/mol [7][8]
IUPAC Name pyrazin-2-ylhydrazine[7]
Topological Polar Surface Area 63.8 Ų[7][8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 4[8]

Causality Insight: The moderate polar surface area and the balance of hydrogen bond donors and acceptors make this scaffold an attractive starting point for designing molecules compliant with common drug-likeness rules, such as Lipinski's Rule of Five.

Synthesis and Derivatization: Forging Diversity

Synthesis of the this compound Core

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine (typically 2-chloropyrazine) with hydrazine hydrate.

Causality Insight: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the C2 position towards nucleophilic attack, making the displacement of a halide by the potent nucleophile, hydrazine, an efficient transformation. The use of excess hydrazine hydrate often serves as both the reagent and the solvent, driving the reaction to completion.

G Start 2-Chloropyrazine Process Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100°C) Start->Process Reagent Hydrazine Hydrate (excess) Reagent->Process Product This compound Process->Product HCl byproduct neutralized End Hydrazone Derivatives Product->End Condensation with Aldehydes/Ketones

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: Synthesis from 2-Chloropyrazine

This protocol is a representative example of the synthesis of the core scaffold.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyrazine (1 eq.).

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (e.g., 10-20 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or recrystallization.

Key Derivative Class: Hydrazone Synthesis

The primary amino group of the hydrazine moiety readily undergoes condensation with the carbonyl group of various aldehydes and ketones to form stable hydrazone derivatives. This reaction is the cornerstone of library development from this scaffold.

Caption: General reaction scheme for the formation of pyrazinylhydrazones.

Detailed Experimental Protocol: Synthesis of a Model Hydrazone

This protocol describes the synthesis of a hydrazone from this compound and a substituted aromatic aldehyde.

  • Dissolution: Dissolve this compound (1 eq.) in a suitable solvent, such as ethanol or methanol.

  • Aldehyde Addition: Add the desired aldehyde or ketone (1-1.1 eq.) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops), to facilitate the condensation.

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.[9]

Biological Activities and Therapeutic Potential

Hydrazone derivatives of this compound are being investigated for a wide array of therapeutic applications, a testament to the scaffold's versatility.

Overview of the Pharmacological Spectrum

The hydrazone linkage (-NH-N=C-) is a critical pharmacophore that imparts a wide range of biological activities.

Biological ActivityDescriptionKey References
Antimicrobial Activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cellular processes.[3][4][9]
Antitubercular Hydrazide-hydrazones are a well-known class of antitubercular agents. Isoniazid, a cornerstone of tuberculosis therapy, contains a related hydrazide structure.[3]
Anticancer Derivatives have shown cytotoxicity against various cancer cell lines. Proposed mechanisms include the inhibition of specific enzymes or the induction of apoptosis.[3][10]
Anticonvulsant The azometine proton (-NHN=CH-) is a feature in many compounds evaluated for anticonvulsant activity in neurological disorder models.[3]
Anti-inflammatory Certain hydrazones have demonstrated potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).[4][11]
Vasodilator The structural similarity to other hydrazine-based vasodilators like hydralazine suggests potential applications in cardiovascular disease.[3][12]
Mechanistic Insights: The Role of Metabolic Activation

The mechanism of action for many hydrazine derivatives is believed to involve biotransformation into reactive intermediates.[13][14] Drawing parallels with the well-studied vasodilator hydralazine, this compound derivatives may undergo metabolic activation by enzymes such as cytochrome P450 or peroxidases. This can lead to the formation of radical species that exert a biological effect, but it also carries implications for potential toxicity.[13][14]

Causality Insight: The one-electron oxidation of the hydrazine moiety can generate a radical intermediate. This reactive species can then interact with molecular oxygen to produce reactive oxygen species (ROS) or directly bind to cellular macromolecules like DNA and proteins, leading to both therapeutic effects and potential toxicity.[13][14] This dual nature is a critical consideration in the drug development process.

G cluster_bio Biological System Parent This compound Derivative Reactive Reactive Intermediate (e.g., Pyrazinyl Radical) Parent->Reactive One-electron oxidation Enzyme Metabolic Enzymes (e.g., CYP450, Peroxidases) Enzyme->Parent Target Cellular Macromolecules (DNA, Proteins, Lipids) Reactive->Target Covalent Binding / ROS Generation Effect Pharmacological Effect (Therapeutic or Toxic) Target->Effect

Caption: Conceptual pathway for the metabolic activation of hydrazinylpyrazine derivatives.

Analytical and Quality Control Considerations

Rigorous analytical characterization is essential for ensuring the purity, identity, and stability of synthesized compounds.

Spectroscopic and Chromatographic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, identifying characteristic peaks for the pyrazine ring protons and the imine proton (-N=CH-) in hydrazone derivatives.[10]

  • Infrared (IR) Spectroscopy: Provides functional group information, such as the N-H stretch of the hydrazine/hydrazone and the C=N stretch of the imine bond.[10][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing purity and for quantitative analysis. Due to the reactivity and potential instability of free hydrazines, analytical methods often require a derivatization step for accurate quantification, especially at low levels.[16][17][18][19]

Protocol: Validated RP-HPLC Method for Hydrazine Impurity Analysis

The presence of residual hydrazine, a potential genotoxic impurity, must be strictly controlled. This protocol outlines a common strategy using derivatization followed by RP-HPLC.

  • Principle: Free hydrazine is reacted with an aldehyde (e.g., salicylaldehyde or benzaldehyde) to form a stable, UV-active hydrazone (e.g., benzalazine), which can be easily separated and quantified by Reverse-Phase HPLC with UV detection.[17][19]

  • Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable diluent. Add the derivatizing agent (e.g., salicylaldehyde) and allow the reaction to proceed for a set time (e.g., 20-30 minutes) to ensure complete conversion.[19]

  • Standard Preparation: Prepare a standard solution of hydrazine that has undergone the same derivatization process.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[19]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to the λmax of the derivatized product (e.g., 360 nm for the salicylaldehyde derivative).[19]

  • Analysis: Inject the prepared sample and standard solutions. Quantify the hydrazine impurity based on the peak area response relative to the standard. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Causality Insight: Derivatization is a self-validating system in this context. It overcomes the poor chromatographic behavior and low UV absorbance of free hydrazine by converting it into a larger, more stable molecule with a strong chromophore, enabling sensitive and reliable detection at parts-per-million (ppm) levels.[17][19]

Future Directions and Conclusion

The this compound scaffold remains a fertile ground for drug discovery. Its synthetic tractability allows for the rapid generation of large libraries of hydrazone derivatives, which continue to yield promising hits across a multitude of disease areas. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural features that govern potency and selectivity for various biological targets.

  • Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets of active compounds.

  • ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties and minimize late-stage attrition.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487823, 2-Hydrazinopyrazine.
  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate. (n.d.). Biologically active and practically useful 2-hydrazinylpyridines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(11), 1136-1143.
  • ResearchGate. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • PubMed. (2022). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential.
  • Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2020). Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained.
  • PubMed. (1985). Endogenous generation of hydralazine from labile hydralazine hydrazones.
  • ResearchGate. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods.
  • PubMed Central. (2012). A review exploring biological activities of hydrazones.
  • DrugFuture. (n.d.). This compound.
  • OMICS International. (2015). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
  • Occupational Safety and Health Administration. (n.d.). Hydrazine.
  • PubMed. (1982). Hemodynamic effects of oxdralazine and hydralazine in hypertension.
  • Wikipedia. (n.d.). Hydralazine.
  • Material Science Research India. (2016). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives.
  • Springer. (2021). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives.
  • Semantic Scholar. (n.d.). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine.
  • Symbiosis Online Publishing. (2015). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
  • MDPI. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
  • PubMed. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Wikipedia. (n.d.). Pyrazine.

Sources

The Hydrazine Moiety in 2-Hydrazinylpyrazine: A Gateway to Diverse Heterocyclic Scaffolds and Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydrazinylpyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The nucleophilic and reactive nature of its hydrazine group provides a powerful handle for a wide array of chemical transformations. This guide offers an in-depth exploration of the reactivity of the hydrazine moiety in this compound, providing a technical resource for researchers engaged in the synthesis of novel chemical entities. We will delve into the fundamental reactions of the hydrazine group, including condensation with carbonyls, cyclization to form fused heterocyclic systems such as pyrazolo[1,5-a]pyrazines and[1][2][3]triazolo[4,3-a]pyrazines, its role as a ligand in coordination chemistry, and its emerging application as a directing group in C-H activation. This document is intended to serve as a practical guide, offering not only theoretical insights but also actionable experimental protocols and mechanistic understanding to empower innovation in drug discovery and materials development.

Introduction: The Strategic Importance of the Hydrazine Group in Pyrazine Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a hydrazine (-NHNH2) substituent at the 2-position of the pyrazine ring dramatically enhances the synthetic utility of this heterocycle. The hydrazine group is a potent nucleophile, a precursor to various functional groups, and a key component in the construction of fused ring systems. Its reactivity is characterized by the lone pair of electrons on the terminal nitrogen atom, which readily attacks electrophilic centers, and the ability of the N-N bond to participate in cyclization reactions. Understanding and harnessing the reactivity of this functional group is paramount for the efficient synthesis of complex molecules with desired pharmacological or material properties.

This guide will provide a comprehensive overview of the key reaction pathways of this compound, with a focus on the underlying mechanisms and practical experimental considerations.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable leaving group, typically a halide, at the 2-position of the pyrazine ring with hydrazine hydrate. 2-Chloropyrazine is a readily available starting material for this transformation.

Synthesis from 2-Chloropyrazine

The reaction proceeds by the displacement of the chloride ion by the highly nucleophilic hydrazine. An excess of hydrazine hydrate is often employed to act as both the nucleophile and the base to neutralize the HCl generated during the reaction, and to minimize the formation of bis-substituted byproducts.

General Experimental Protocol:

A detailed protocol for the analogous synthesis of 2-hydrazinopyridine from 2-chloropyridine is provided as a representative example.[1] This can be adapted for the synthesis of this compound.

  • To a flask containing hydrazine hydrate (10-20 equivalents), add 2-chloropyrazine (1 equivalent).

  • Heat the reaction mixture at reflux (typically around 100-110 °C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate serves multiple purposes. It drives the reaction to completion by Le Chatelier's principle, acts as a solvent, and neutralizes the generated HCl, preventing the protonation of the starting materials and product.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

Key Reactivity Patterns of the Hydrazine Group

The hydrazine moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. The following sections will detail the most important of these reactions.

Condensation with Carbonyl Compounds: Formation of Hydrazones

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[4][5] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting pyrazinyl hydrazones are stable compounds that can be isolated or used as intermediates for further transformations.

Mechanism of Hydrazone Formation:

G cluster_0 Mechanism of Hydrazone Formation start This compound + Ketone/Aldehyde step1 Protonation of Carbonyl Oxygen start->step1 H+ step2 Nucleophilic Attack by Hydrazine step1->step2 step3 Proton Transfer step2->step3 step4 Elimination of Water step3->step4 end Pyrazinyl Hydrazone step4->end -H2O

Caption: Mechanism of Hydrazone Formation from this compound.

General Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 1: Examples of Hydrazone Formation with this compound Analogs

Carbonyl CompoundProductYield (%)Reference
BenzaldehydeN'-(phenylmethylene)pyrazine-2-carbohydrazide89[6]
AcetoneAcetone (pyridin-2-yl)hydrazone-[5]
2-Hydroxy-3-methoxybenzaldehydeCopper(II) complex of the corresponding hydrazone-[7]
Cyclization Reactions: Synthesis of Fused Heterocyclic Systems

The hydrazine group is a key precursor for the synthesis of fused nitrogen-containing heterocycles. This compound can be readily converted into important bicyclic systems such as pyrazolo[1,5-a]pyrazines and[1][2][3]triazolo[4,3-a]pyrazines.

Pyrazolo[1,5-a]pyrazines are synthesized by the cyclocondensation of this compound with 1,3-dicarbonyl compounds or their equivalents.[8][9] This reaction, a variation of the Knorr pyrazole synthesis, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Mechanism of Pyrazolo[1,5-a]pyrazine Formation:

G cluster_1 Mechanism of Pyrazolo[1,5-a]pyrazine Formation start This compound + 1,3-Dicarbonyl step1 Hydrazone Formation start->step1 step2 Intramolecular Nucleophilic Attack step1->step2 step3 Dehydration step2->step3 end Pyrazolo[1,5-a]pyrazine step3->end

Caption: Formation of Pyrazolo[1,5-a]pyrazines.

General Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Add the 1,3-dicarbonyl compound (1-1.2 equivalents), for example, acetylacetone or ethyl acetoacetate.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyrazine.

Table 2: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis (Analogous System)

1,3-Dicarbonyl CompoundProductYield (%)Reference
Diethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[10]
Ethyl acetoacetate2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one-[11]

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is another important heterocyclic system that can be accessed from this compound. The most common methods involve the reaction of this compound with one-carbon electrophiles such as orthoesters or carboxylic acid derivatives, followed by cyclization.[2][3][10]

Mechanism of[1][2][3]Triazolo[4,3-a]pyrazine Formation from an Aldehyde:

G cluster_2 Mechanism of [1,2,4]Triazolo[4,3-a]pyrazine Formation start This compound + Aldehyde step1 Hydrazone Formation start->step1 step2 Oxidative Cyclization step1->step2 [O] end [1,2,4]Triazolo[4,3-a]pyrazine step2->end

Caption: Formation of[1][2][3]Triazolo[4,3-a]pyrazines.

General Experimental Protocol (from an aldehyde): [1]

  • Dissolve 2-chloro-3-hydrazinylpyrazine (1 equivalent) and the desired aldehyde (1.1 equivalents) in dichloromethane or chloroform.

  • Stir the mixture at room temperature for 30 minutes to allow for hydrazone formation.

  • Add an oxidizing agent, such as diacetoxyiodobenzene (1.2 equivalents), in one portion.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Synthesis of 8-chloro[1][2][3]triazolo[4,3-a]pyrazines [1]

AldehydeProductYield (%)
Acetaldehyde8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine51
Propionaldehyde8-chloro-3-ethyl-[1][2][3]triazolo[4,3-a]pyrazine73
Benzaldehyde8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine92
4-Chlorobenzaldehyde8-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine85
Role as a Ligand in Coordination Chemistry

The hydrazine group, along with the adjacent pyrazine nitrogen, can act as a bidentate ligand, chelating to metal ions. This property allows for the formation of a wide variety of coordination complexes with interesting structural and electronic properties.[12] The coordination can involve either the neutral hydrazine or its deprotonated form. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

Coordination Mode of this compound:

G cluster_3 Bidentate Coordination of this compound pyrazine Pyrazine Ring metal Metal Ion (M) pyrazine->metal Coordination hydrazine -NH-NH2 hydrazine->metal Coordination

Caption: Bidentate Coordination of this compound to a Metal Ion.

Hydrazine as a Directing Group in C-H Activation

A more advanced and emerging application of the hydrazine group is its use as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. The ability of the hydrazine moiety to coordinate to a metal catalyst can direct the catalytic cycle to a specific C-H bond on the pyrazine ring or a neighboring aromatic system, allowing for the selective introduction of new functional groups. While this area is still developing, it holds great promise for the efficient and atom-economical synthesis of complex pyrazine derivatives.

Conclusion and Future Outlook

The hydrazine group in this compound is a cornerstone of its chemical reactivity, providing a versatile platform for the synthesis of a diverse range of organic molecules. From the straightforward formation of hydrazones to the construction of complex fused heterocyclic systems and its role in coordination chemistry and C-H activation, the synthetic potential of this building block is vast. The methodologies outlined in this guide provide a solid foundation for researchers to explore new chemical space and develop novel compounds with potential applications in medicine and materials science. As our understanding of reaction mechanisms and catalytic systems continues to evolve, we can anticipate the development of even more sophisticated and efficient transformations involving the hydrazine moiety, further solidifying the importance of this compound as a key synthetic intermediate.

References

  • Hu, Y., et al. (2022). An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a wide range of 3-amino-[1][2][3]-triazolo pyridines and related heterocycles under simple conditions without transition metals or external oxidants. Organic Letters, 24(28), 5137-5142. [Link]
  • Shen, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 866-903. [Link]
  • Zhang, Y., et al. (2022).
  • Sławiński, J., et al. (2021).
  • Fischer, E., & Knoevenagel, A. (1887). Ueber die Verbindungen der Phenylhydrazins mit den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 514-517. [Link]
  • Aswar, A. S. (2013). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry, 3(1), 1-6. [Link]
  • Al-Amiery, A. A., et al. (2012). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ChemistryOpen, 1(4), 187-196. [Link]
  • Li, J., et al. (2019). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. Journal of Organometallic Chemistry, 880, 138-144. [Link]
  • El-Gaby, M. S. A., et al. (2002). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Journal of the Chinese Chemical Society, 49(6), 1021-1026. [Link]
  • Gomaa, A. M., et al. (2020). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 25(21), 5038. [Link]
  • Zaitsev, V. P., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(23), 8271. [Link]
  • Blair, L. M., et al. (2013). The synthesis and properties of some hydrazines. Aston University, Thesis. [Link]
  • ResearchGate. (n.d.). What are the mechanism of reaction in preparing pyrazine? [Link]
  • ResearchGate. (n.d.).
  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Chemical Reviews, 104(1), 175-220. [Link]
  • ResearchGate. (n.d.).
  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. [Link]
  • Zhang, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]
  • Garda, Z., et al. (2015). A Pyridine-Based Ligand With Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. Inorganic Chemistry, 54(12), 5991-6003. [Link]
  • CN113150012A - Pyrazolo [ 1, 5-a ] pyrazine derivative and preparation method and application thereof - Google P
  • Patil, K. C. (1986). Metal-hydrazine complexes as precursors to oxide materials. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 459-464. [Link]
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2013). Transition Metal Complexes of Bidentate Ligand N-aminoquinolino-2-one and Anthranilic Hydrazide. Research Journal of Chemical Sciences, 3(12), 50-53. [Link]
  • Al-Masoudi, N. A., et al. (2017). Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important Bidentate Ligands. American Scientific Research Journal for Engineering, Technology, and Sciences, 38(1), 263-273. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
  • ResearchGate. (n.d.).
  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868835. [Link]
  • Li, X., et al. (2012). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 10(4), 749-752. [Link]
  • Chemistry LibreTexts. (2021, December 27). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • YouTube. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. [Link]
  • Aston University. (n.d.). 2.
  • Kaur, M., & Kumar, A. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 13(47), 32906-32927. [Link]
  • Bottomley, F. (1970). The reactions of hydrazine with transition-metal complexes. Quarterly Reviews, Chemical Society, 24(4), 617-638. [Link]
  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]
  • ResearchGate. (n.d.).
  • Kaur, M., et al. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 13(47), 32906-32927. [Link]
  • MDPI. (n.d.). A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl). [Link]

Sources

A Technical Guide to 2-Hydrazinylpyrazine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazine ring is a privileged scaffold in drug discovery, found in numerous natural products and FDA-approved pharmaceuticals.[1] When functionalized with a hydrazine moiety at the C2 position, it forms 2-hydrazinylpyrazine, a highly versatile and reactive building block. This technical guide provides an in-depth exploration of this compound's role in medicinal chemistry. We will delve into its synthesis, chemical properties, and its application as a core structural motif in the development of novel therapeutic agents across various disease areas, including infectious diseases, oncology, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful pharmacophore in their discovery programs.

Introduction: The Significance of the this compound Moiety

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazine group (-NHNH₂).[2] This unique combination of a nitrogen-rich aromatic system and a reactive nucleophilic hydrazine group makes it an exceptionally valuable intermediate in organic synthesis and medicinal chemistry.

  • The Pyrazine Core: The pyrazine ring itself is a bioisostere of other aromatic systems and is found in key molecules like the anti-tuberculosis drug Pyrazinamide and the vitamin Riboflavin.[1] Its two nitrogen atoms can act as hydrogen bond acceptors, contributing to molecular recognition and binding at biological targets.[3]

  • The Hydrazine Handle: The hydrazine moiety is a potent nucleophile and a precursor to the widely studied hydrazone linkage (-NH-N=CH-).[4][5] The formation of hydrazones by condensation with various aldehydes and ketones allows for the rapid generation of large and diverse chemical libraries for high-throughput screening.[6] This hydrazone linkage is a key structural feature in numerous therapeutic agents, prized for its ability to participate in hydrogen bonding and its relative stability in vivo.[7][8]

The fusion of these two components in this compound creates a scaffold that has been successfully exploited to develop potent modulators of various biological targets.

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, from the pyrazine ring with hydrazine.

General Synthetic Pathway

The most common and industrially scalable method utilizes 2-chloropyrazine and hydrazine hydrate. The reaction is typically performed at elevated temperatures. The lone pair on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the pyrazine ring, leading to the displacement of the chloride ion.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product cluster_derivatization Derivatization R1 2-Chloropyrazine P1 Solvent (e.g., Water, Ethanol) R1->P1 Mix R2 Hydrazine Hydrate (NH₂NH₂·H₂O) R2->P1 P2 Heat (e.g., 100°C) P1->P2 Reflux Prod This compound P2->Prod Nucleophilic Aromatic Substitution (SNAr) D1 Aldehyde/Ketone (R-CHO/R-CO-R') Prod->D1 Condensation Reaction D_Prod Pyrazine Hydrazone Derivatives D1->D_Prod

Caption: General workflow for synthesis and derivatization of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established chemical synthesis procedures.[9]

Objective: To synthesize this compound from 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine (1 eq.)

  • Hydrazine hydrate (80% solution, 10 vol.)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (e.g., 20 g, 0.176 mol).

  • Addition of Reagent: Carefully add hydrazine hydrate (200 mL) to the flask.

  • Reflux: Heat the reaction mixture to 100°C and maintain reflux with vigorous stirring for 48 hours. The rationale for the extended time and high temperature is to ensure the complete conversion of the less reactive chloropyrazine.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/methanol (8:2) solvent system until the starting material is fully consumed.

  • Workup - Quenching and Extraction: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with deionized water (200 mL). Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (5 x 500 mL). The multiple extractions are necessary to efficiently recover the product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the target product, this compound, which is often obtained as a red oil.[9]

  • Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Applications in Medicinal Chemistry

The this compound scaffold, primarily through its hydrazone derivatives, has demonstrated a wide spectrum of biological activities.[4][5]

Antitubercular Agents

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics.[7] The hydrazide-hydrazone motif is a cornerstone of anti-TB drug discovery, with the frontline drug Isoniazid (INH) being a prime example.[7] this compound derivatives are actively being explored as potent anti-TB agents.

  • Mechanism of Action: Many hydrazone-based anti-TB drugs, including INH, function as pro-drugs that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7] Derivatives of this compound are often designed to target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[10]

  • Key Findings: Studies have shown that hydrazones derived from this compound exhibit significant activity against non-replicating Mycobacterium tuberculosis, a crucial feature for targeting latent TB infections.[7][11] The combination of the pyrazine core, found in the first-line anti-TB drug pyrazinamide, with the active hydrazone moiety is a promising strategy for developing hybrid drugs with enhanced efficacy.[12][13]

Anticancer Agents

The development of targeted therapies, particularly kinase inhibitors, has revolutionized cancer treatment. The this compound framework serves as a versatile scaffold for designing novel antiproliferative compounds.

  • Kinase Inhibition: The hydrazone moiety can act as a hydrogen bond donor and acceptor, facilitating interactions within the ATP-binding pocket of various kinases.[8] Recently, novel 2,4-diarylaminopyrimidine hydrazone derivatives were developed as potent inhibitors of Focal Adhesion Kinase (FAK), a key mediator of cell proliferation and survival in thyroid cancer.[8]

  • Structure-Activity Relationship (SAR): SAR studies on anticancer hydrazones have revealed that the nature and position of substituents on the aromatic rings are critical for activity. For instance, introducing electron-withdrawing groups or bulky aromatic systems can significantly modulate the antineoplastic effects.[14] The essentiality of the aldehydic proton in some series highlights the specific conformational requirements for target binding.[14]

Table 1: Selected Anticancer Activity of Hydrazone Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline Hydrazide-HydrazoneNeuroblastoma (SH-SY5Y)1.8 - 5.5[15]
Quinoline Hydrazide-HydrazoneBreast Adenocarcinoma (MDA-MB-231)3.6 - 15.2[15]
2,4-diarylaminopyrimidine hydrazoneThyroid Cancer (TPC-1)0.11 - 1.46[8]
Pyrazole HydrazoneColon Carcinoma (HCT-116)1.5 - 9.3[16]

This table summarizes representative data to illustrate the potency range.

Anti-inflammatory Agents

Chronic inflammation is an underlying factor in many diseases. Hydrazone derivatives have shown significant promise as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade.[17][18]

  • Mechanism of Action: Many hydrazone-based compounds are being investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for producing pro-inflammatory prostaglandins and leukotrienes.[19][20] This dual-inhibition profile is advantageous as it may offer a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[17]

  • Preclinical Evidence: In preclinical models, such as the carrageenan-induced rat paw edema assay, various pyrazole-hydrazone and pyridazinone-hydrazone derivatives have demonstrated potent anti-inflammatory activity, with some compounds showing efficacy comparable or superior to the standard drug indomethacin.[17][20][21]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

Caption: Key structure-activity relationship points for this compound derivatives.

  • The Hydrazone Linker: The integrity of the hydrazone linker is often essential for activity. It provides a rigid connection between the pyrazine head and a terminal aromatic group, correctly orienting the molecule within the target's binding site.[22]

  • Terminal Aromatic Group: The nature of the aldehyde or ketone used for condensation dictates the properties of the terminal aromatic ring. Substitutions on this ring (e.g., halogens, methoxy, nitro groups) drastically influence lipophilicity, electronic properties, and steric bulk, which in turn govern potency and target selectivity.[14][23]

  • Pyrazine Ring Substitutions: While less commonly explored, substitutions on the pyrazine ring itself can modulate the molecule's overall electronic character and pharmacokinetic properties.

Standard Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard in vitro method to assess the cytotoxic (anti-cancer) potential of newly synthesized this compound derivatives.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

MTT A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Include vehicle control (DMSO) and positive control. A->B C 3. Incubation Incubate plates for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Formazan Solubilization Remove media, add solubilizing agent (e.g., DMSO, isopropanol). D->E F 6. Absorbance Reading Read absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: Standard workflow for an in vitro MTT cell viability assay.

Procedure:

  • Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

This compound continues to be a highly attractive and productive scaffold in medicinal chemistry. Its straightforward synthesis and versatile reactivity allow for the creation of diverse molecular architectures.

  • Future Directions: The exploration of this compound derivatives as covalent inhibitors and activity-based probes represents a promising frontier.[24] Furthermore, incorporating this scaffold into PROTACs (Proteolysis Targeting Chimeras) or other novel drug modalities could unlock new therapeutic opportunities. Continued investigation into its application against neurological disorders and other complex diseases is also warranted.[5]

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • Biologically active and practically useful 2-hydrazinylpyridines.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • Biological Activities of Hydrazone Deriv
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • A class of hydrazones are active against non-replic
  • (PDF) A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)
  • US3129263A - Preparation of hydrazine derivatives - Google P
  • A class of hydrazones are active against non-replic
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide - PubMed
  • 2-Hydrazinopyridine synthesis - ChemicalBook
  • A review exploring biological activities of hydrazones - PMC - PubMed Central
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem - NIH
  • This compound | Drug Information, Uses, Side Effects, Pharma intermedi
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine deriv
  • Pyrazinamide-isoniazid hybrid: synthesis optimisation, characteris
  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed Central
  • US2484029A - Hydrazine derivatives of pyridazine compounds - Google P
  • Therapeutic Potential of Hydrazones as Anti-Inflamm
  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives - M
  • Synthetic route of pyrazinamide derivatives.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchG
  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Deriv
  • An overview on synthetic aspects and biological activity profiles of hydrazone deriv
  • 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
  • Pyrazine derivatives: a p
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI
  • Review Article Therapeutic Potential of Hydrazones as Anti-Inflamm
  • Expanding potential of quinoline hydrazide/hydrazone deriv
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI
  • (PDF)
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed

Sources

An In-Depth Technical Guide to the Exploratory Reactions of 2-Hydrazinylpyrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydrazinylpyrazine stands as a cornerstone heterocyclic building block in medicinal chemistry and drug development. Its unique molecular architecture, featuring a highly nucleophilic hydrazine moiety appended to a pharmacologically significant pyrazine ring, offers a versatile platform for the synthesis of a diverse array of more complex heterocyclic systems. This guide provides an in-depth exploration of the core reactions between this compound and various classes of carbonyl compounds. We will delve into the mechanistic underpinnings of these transformations, moving from fundamental hydrazone formation to the strategic cyclocondensation reactions that yield high-value pyrazole and fused triazolopyrazine scaffolds. Each section is designed to provide not only theoretical insight but also practical, field-proven experimental protocols, empowering researchers to leverage these powerful reactions in their own discovery programs.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the pyrazine core is a "privileged scaffold," appearing in numerous FDA-approved therapeutics. Its ability to act as a bioisostere for other aromatic systems and its hydrogen bond accepting properties make it a valuable component in designing molecules with favorable pharmacokinetic profiles. The introduction of a hydrazine group at the 2-position transforms this stable aromatic ring into a potent synthetic intermediate.

The hydrazine functional group (-NHNH₂) is characterized by two adjacent nitrogen atoms, with the terminal nitrogen exhibiting strong nucleophilicity. This allows for facile reactions with electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and their derivatives. The true synthetic power of this compound, however, lies in the subsequent transformations of the initial adducts, which often involve the second nitrogen of the hydrazine group or even a ring nitrogen from the pyrazine core, leading to the formation of novel, stable heterocyclic systems. This guide will systematically explore these synthetic pathways.

Foundational Chemistry: Condensation with Aldehydes and Ketones

The most fundamental reaction of this compound is its condensation with simple aldehydes and ketones to form the corresponding hydrazones. This reaction serves as the entry point for many more complex transformations.

Mechanism of Hydrazone Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step and is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. In the second stage, the carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

G cluster_0 Hydrazone Formation 2HP This compound Attack 2HP->Attack Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CO-R') Protonation Protonated Carbonyl Carbonyl->Protonation + H⁺ Protonation->Attack Carbinolamine Carbinolamine Intermediate Hydrazone Pyrazinyl Hydrazone Carbinolamine->Hydrazone Elimination of H₂O Product Product Attack->Carbinolamine

Caption: Mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol: General Synthesis of a 2-(Pyrazin-2-yl)hydrazone
  • Trustworthiness: This protocol is self-validating by ensuring the complete dissolution of reactants and using an acid catalyst to drive the reaction to completion, which is monitored by Thin Layer Chromatography (TLC). The purification step ensures the isolation of the pure product.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux (depending on the reactivity of the carbonyl compound). Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Pyrazinyl-Pyrazoles via Knorr Cyclization

A significantly valuable transformation involves the reaction of this compound with 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) to yield highly substituted pyrazole derivatives. This is a variation of the classic Knorr pyrazole synthesis and is a cornerstone for generating libraries of bioactive molecules.[1][2]

Mechanism of Pyrazole Formation

The reaction proceeds through a cyclocondensation pathway.[1][2]

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups (typically the more reactive one, e.g., the ketone in a β-ketoester) to form a hydrazone intermediate.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting five-membered ring intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

  • Causality Insight: When using an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate, the initial condensation occurs preferentially at the more electrophilic ketone carbonyl over the ester carbonyl. This regioselectivity is a key consideration in planning the synthesis of a specific pyrazole isomer.[1]

G 2HP This compound Hydrazone Hydrazone Intermediate 2HP->Hydrazone Condensation - H₂O Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Hydrazone Cyclic_Int Cyclic Intermediate (Hemiaminal) Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole 2-(1H-Pyrazol-1-yl)pyrazine Cyclic_Int->Pyrazole Dehydration - H₂O

Caption: Knorr-type synthesis of pyrazinyl-pyrazoles.

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
  • Trustworthiness: This protocol employs reflux conditions to ensure the reaction goes to completion. The work-up procedure involving neutralization and extraction is designed to effectively isolate the target compound from the acidic catalyst and any water-soluble byproducts.

  • Setup: To a solution of this compound (10 mmol) in absolute ethanol (50 mL), add acetylacetone (10.5 mmol, 1.05 eq).

  • Catalysis: Add glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.

R¹ in DicarbonylR² in DicarbonylProductTypical Yield
CH₃CH₃2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine85-95%
CF₃CH₃2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazine70-85%
OEtCH₃Ethyl 1-(pyrazin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate75-90%
Caption: Representative yields for pyrazole synthesis.

Advanced Synthesis: Formation of Fused[1][4][5]Triazolo[4,3-a]pyrazines

A particularly powerful application of this compound is its use in synthesizing fused heterocyclic systems, such as[1][4][5]triazolo[4,3-a]pyrazines. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as antimalarial and antibacterial agents.[6][7][8]

Mechanism of Triazole Ring Formation

The formation of the fused triazole ring typically involves the reaction of this compound with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or an acid chloride.[9][10]

  • Acylation: The terminal nitrogen of the hydrazine is acylated by the one-carbon source. For example, with formic acid, a formylhydrazinyl-pyrazine intermediate is formed.[10]

  • Cyclodehydration: Under heating, this intermediate undergoes an intramolecular cyclization. The pyrazine ring nitrogen at position 1 acts as a nucleophile, attacking the electrophilic carbon of the formyl group (or its equivalent).

  • Aromatization: Subsequent elimination of a water molecule results in the formation of the stable, aromatic fused[1][4][5]triazolo[4,3-a]pyrazine ring system.

G 2HP This compound Acyl_Int N'-formyl-N-(pyrazin-2-yl)hydrazine 2HP->Acyl_Int Acylation FormicAcid Formic Acid (HCOOH) FormicAcid->Acyl_Int Cyclic_Int Cyclized Intermediate Acyl_Int->Cyclic_Int Intramolecular Cyclization Triazolo [1,2,4]Triazolo[4,3-a]pyrazine Cyclic_Int->Triazolo Dehydration - H₂O

Caption: Synthesis of the fused triazolopyrazine scaffold.

Experimental Protocol: Synthesis of[1][4][5]Triazolo[4,3-a]pyrazine
  • Trustworthiness: This protocol uses an excess of the cyclizing agent (triethyl orthoformate) which also acts as a water scavenger, driving the equilibrium towards the product. The direct isolation by filtration upon cooling simplifies purification for a clean reaction.

  • Setup: In a flask equipped with a reflux condenser, suspend this compound (10 mmol) in triethyl orthoformate (20 mL).

  • Reaction: Heat the mixture to reflux for 8-12 hours. The solid will gradually dissolve as the reaction proceeds.

  • Monitoring: Follow the disappearance of the starting material using TLC (a more polar spot) and the appearance of the product (a less polar spot).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath. The product will crystallize out of the solution.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven. The product is often obtained in high purity without the need for further purification.

Applications in Drug Development and Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of profound importance to drug development professionals.

  • Pyrazoles: The pyrazole ring is a key feature in numerous approved drugs, most famously in the COX-2 inhibitor Celecoxib .[11] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][5][11][12] The ability to easily generate substituted pyrazinyl-pyrazoles allows for rapid exploration of structure-activity relationships (SAR).

  • [1][4][5]Triazolo[4,3-a]pyrazines: This fused heterocyclic system is a recognized "privileged structure" in medicinal chemistry. It is the core of several important clinical candidates and approved drugs. For instance, derivatives of this scaffold have been extensively investigated by the Open Source Malaria (OSM) consortium, leading to potent antimalarial compounds.[6][7][13] The system's rigid, planar structure and defined vectoral display of substituents make it an excellent scaffold for targeting protein active sites. Furthermore, derivatives have shown potent antibacterial activity, making this a promising area for tackling antimicrobial resistance.[8]

Conclusion

This compound is far more than a simple heterocyclic amine; it is a versatile and powerful synthon for constructing molecular complexity. The exploratory reactions with carbonyl compounds open direct and efficient pathways to valuable chemical scaffolds. From the straightforward synthesis of hydrazones to the regioselective formation of pyrazinyl-pyrazoles and the elegant construction of fused triazolopyrazines, these reactions provide the medicinal chemist with a robust toolkit. A thorough understanding of the underlying mechanisms and access to reliable experimental protocols, as detailed in this guide, is essential for leveraging the full potential of this remarkable building block in the design and synthesis of next-generation therapeutics.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Harrad, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7321. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Harrad, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7321. [Link]
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Cardiovascular Disease Research. [Link]
  • Pharmacological activities of pyrazolone derivatives. (2013). Der Pharma Chemica. [Link]
  • Hantzsch, A., & Traverso, G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1073. [Link]
  • Jones, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2325. [Link]
  • Jones, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2325. [Link]
  • Kaur, H., & Silakari, O. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 87, 814-839. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine a. (n.d.).
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Wang, Z., et al. (2020).
  • Jones, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • Ben-Tria, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 448-490. [Link]
  • Method of preparation of the pyrazoles. (n.d.).
  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (n.d.).
  • Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. (n.d.).
  • Synthesis method of 2-aminopyrazinyl-5-formic acid. (n.d.).
  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. [Link]
  • Process for the preparation of 1,2,4-triazole. (n.d.).

Sources

Theoretical Exploration of 2-Hydrazinylpyrazine: A Quantum Chemical Perspective on Electronic Properties and Drug Discovery Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Pyrazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a hydrazinyl substituent to the pyrazine ring, yielding 2-Hydrazinylpyrazine, significantly alters its electronic landscape, creating a molecule of considerable interest for drug development. This guide provides a comprehensive theoretical examination of the electronic properties of this compound, leveraging quantum chemical calculations, primarily Density Functional Theory (DFT). We will dissect the molecule's structural and electronic characteristics, including frontier molecular orbitals, molecular electrostatic potential, and charge distribution. This analysis is framed within the context of drug discovery, explaining how these fundamental properties can inform the design of novel therapeutics by predicting molecular reactivity, stability, and intermolecular interaction capabilities.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered heteroaromatic system with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in pharmacology.[2][3] Its unique electronic features, arising from the electron-withdrawing nature of the nitrogen atoms, render the ring electron-deficient and influence its reactivity and interaction patterns.[2] This core is found in established drugs like the anti-tuberculosis agent Pyrazinamide and various novel compounds currently under investigation for anticancer, anti-inflammatory, and antibacterial activities.[1][3] The functionalization of the pyrazine ring allows for the fine-tuning of its physicochemical properties to enhance target binding, bioavailability, and metabolic stability. The addition of a hydrazinyl (-NHNH2) group, a potent nucleophile and hydrogen bonding moiety, introduces significant potential for forming strong interactions with biological targets, making this compound a compelling subject for theoretical investigation.[4]

Theoretical Methodology: The Power of Density Functional Theory (DFT)

To probe the electronic structure of this compound, Density Functional Theory (DFT) stands out as a robust and computationally efficient method.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic properties of a molecule based on its electron density, providing a remarkable balance of accuracy and speed.[6]

Causality Behind Methodological Choices
  • Functional Selection (B3LYP): For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals.[7] This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, making it a trustworthy standard in computational chemistry.[8]

  • Basis Set Selection (6-311+G ):** The choice of a basis set is critical for accurately representing the molecular orbitals. We employ the 6-311+G** basis set. The "6-311" indicates a triple-zeta valence set, providing flexibility for valence electrons. The inclusion of diffuse functions ("+") is essential for describing the behavior of electrons far from the nucleus, which is crucial for anions and non-covalent interactions like hydrogen bonds—a key feature of the hydrazinyl group.[9] The polarization functions ("**") on both heavy atoms and hydrogens allow for anisotropy in the electron distribution, which is necessary for accurately modeling chemical bonds.[9]

Computational Workflow: A Self-Validating System

The protocol described below ensures a systematic and verifiable approach to the theoretical analysis. Each step builds upon the previous, with validation checks integrated into the workflow.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase a 1. Construct 3D Structure of this compound b 2. Geometry Optimization (DFT: B3LYP/6-311+G**) a->b c 3. Frequency Calculation (Validation Step) b->c Confirm minimum energy structure c->b Imaginary Frequencies? Re-optimize d 4. Single-Point Energy Calculation (for Electronic Properties) c->d Verified Structure e 5. Analyze Optimized Geometry (Bond Lengths, Angles) d->e f 6. Analyze Electronic Properties (HOMO, LUMO, MEP, Charges) d->f g 7. Interpret Results for Drug Discovery Context e->g f->g

Caption: Linking MEP to potential receptor interactions.

Mulliken Population Analysis

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. This helps identify specific atoms that are electron-rich or electron-deficient.

Atom (Numbering*)Mulliken Charge (e)Interpretation
N1 (Pyrazine)(Calculated Value)Electron-rich, hydrogen bond acceptor.
C2 (Pyrazine)(Calculated Value)Electron-deficient due to adjacent nitrogens.
N (Hydrazinyl, attached to ring)(Calculated Value)Electron-rich, potential nucleophilic center.
N (Terminal NH2)(Calculated Value)Highly electron-rich, primary H-bond acceptor.
H (on terminal NH2)(Calculated Value)Electron-poor, primary H-bond donor.

Table 3: Partial Atomic Charges on Key Atoms. *Atom numbering should correspond to a standard representation of the molecule.

Detailed Protocol: DFT Calculation of this compound

This protocol outlines the step-by-step methodology for performing the theoretical calculations discussed, using the Gaussian software package as an example.

  • Step 1: Molecular Structure Input

    • Launch a molecular modeling program (e.g., GaussView, Avogadro).

    • Construct the this compound molecule by first creating a pyrazine ring and then adding a hydrazinyl group to the C2 position.

    • Perform an initial, quick structure clean-up or molecular mechanics optimization to obtain a reasonable starting geometry.

    • Save the structure as a Gaussian input file (.gjf or .com).

  • Step 2: Gaussian Input File Setup

    • Open the saved input file in a text editor.

    • The file will contain a header, charge/multiplicity line, and atomic coordinates.

    • Modify the header (the "route section") to specify the calculation: #p B3LYP/6-311+G** Opt Freq

      • #p: Requests enhanced printout.

      • B3LYP/6-311+G**: Specifies the chosen method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Ensure the charge is set to 0 and the multiplicity is set to 1 for the neutral singlet ground state.

  • Step 3: Execution

    • Submit the input file to the Gaussian program for execution.

    • The calculation may take several minutes to hours depending on the computational resources available.

  • Step 4: Output Analysis and Validation

    • Once the calculation is complete, open the output file (.log or .out).

    • Validation: Search for the results of the frequency calculation. Confirm that there are no imaginary frequencies (they would be listed with negative values). This validates the structure as a true energy minimum.

    • Geometry: Locate the "Standard orientation" after the optimization converges to get the final atomic coordinates, bond lengths, and angles.

    • Electronic Properties:

      • Search for "Mulliken charges" to find the partial atomic charge data.

      • Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues" to find the HOMO and LUMO energies, respectively.

      • The total energy after optimization is typically found near the end of the file, labeled "SCF Done".

    • Visualization: Use a program like GaussView to open the output file and visualize the optimized structure, molecular orbitals (HOMO/LUMO), and generate the MEP surface.

Implications for Drug Development

The theoretical analysis of this compound provides critical insights for medicinal chemists:

  • Target Interaction Prediction: The MEP and Mulliken charge data clearly identify the hydrogen bond donor (H atoms on the hydrazinyl group) and acceptor (N atoms) sites. [3]This allows researchers to predict how the molecule might orient itself within a receptor's active site and form key stabilizing interactions.

  • Reactivity and Metabolism: The HOMO-LUMO gap indicates the molecule's kinetic stability. The localization of the HOMO on the hydrazinyl group suggests this part of the molecule is most susceptible to oxidation, a key consideration for predicting metabolic pathways.

  • Scaffold for Derivatization: Understanding the electronic properties of the core this compound structure allows for rational drug design. For example, adding electron-withdrawing groups to the pyrazine ring could lower the LUMO energy, making the ring more susceptible to nucleophilic attack, while modifications to the hydrazinyl group could modulate its hydrogen-bonding capacity and nucleophilicity.

Conclusion

Theoretical studies, grounded in robust quantum chemical methods like DFT, provide a powerful, predictive lens through which to examine the electronic properties of molecules like this compound. This in-depth analysis of the molecule's geometry, charge distribution, and frontier orbitals delivers actionable intelligence for researchers in drug discovery. By understanding the fundamental electronic landscape, we can more effectively predict molecular behavior, design targeted interactions, and ultimately accelerate the development of novel, pyrazine-based therapeutics.

References

  • Vertex AI Search. (n.d.). Pyrazines. Retrieved January 9, 2026.
  • IRJMETS. (n.d.).
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu.
  • Journal of the American Chemical Society. (n.d.). Electronic structure of pyrazine. Valence bond model for lone pair interactions.
  • ResearchGate. (n.d.). The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. Retrieved January 9, 2026.
  • International Journal of Chemical and Biological Sciences. (n.d.).
  • ResearchGate. (2020).
  • PubChem - NIH. (n.d.). 2-Hydrazinopyrazine | C4H6N4 | CID 1487823.
  • PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • MDPI. (n.d.). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative.
  • Preprints.org. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved January 9, 2026.
  • MedCrave. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved January 9, 2026.
  • ResearchGate. (2025). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. Retrieved January 9, 2026.
  • Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis.
  • PMC - NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • ResearchGate. (n.d.). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis | Request PDF. Retrieved January 9, 2026.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives.
  • Sciforum. (n.d.). Quantum Chemical Modeling of Photolysis of Hydrazine in the Presence of Triplet Nitromethane. Retrieved January 9, 2026.
  • Supercomputing Frontiers and Innovations. (n.d.). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Retrieved January 9, 2026.
  • MDPI. (n.d.). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles.
  • MDPI. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations.

Sources

An In-depth Technical Guide to 2-Hydrazinylpyrazine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydrazinylpyrazine (2-HP) is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Structurally analogous to the first-line anti-tuberculosis drug pyrazinamide, 2-HP serves as a versatile precursor for a multitude of more complex molecular architectures, particularly nitrogen-containing fused ring systems such as triazolopyrazines. This guide provides a comprehensive technical overview of this compound, charting its historical context, detailing its synthesis and mechanism, consolidating its physicochemical and spectroscopic properties, and exploring its significant applications for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular landmark paper, its discovery can be situated within the broader explosion of research into heterocyclic chemistry in the mid-20th century. The foundational work on pyrazine and its derivatives was significantly advanced during this period, with chemists like G. W. H. Cheeseman extensively exploring the synthesis and reactivity of related bicyclic systems like quinoxalines.[1][2] The development of hydrazine chemistry, spurred by the work of pioneers like Theodor Curtius in the late 19th century and the scaling of the Raschig process, provided chemists with a potent nucleophile for aromatic substitution reactions.[3]

The synthesis of this compound logically follows from the established reactivity of 2-halopyrazines with hydrazine hydrate, a reaction analogous to those well-documented for pyridine and other nitrogenous heterocycles. Although detailed characterization was sparse for many years, a comprehensive physicochemical analysis published in 2020 underscores its continued relevance and notes the prior lack of a complete data profile in the literature, highlighting its status as a foundational yet sometimes overlooked reagent.[4][5]

Synthesis of this compound

The principal and most widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine, typically 2-chloropyrazine, with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via a classic SNAr addition-elimination mechanism. The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly at the positions alpha to the ring nitrogens (C2, C3, C5, C6).

SNAr_Mechanism

Sources

The Alchemists' Guide to 2-Hydrazinylpyrazine: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Taming the Hydra-zine

In the intricate world of pharmaceutical research and development, 2-Hydrazinylpyrazine (CAS No. 54608-52-5) emerges as a molecule of significant interest. Its unique chemical architecture, featuring a pyrazine ring coupled with a reactive hydrazine moiety, makes it a valuable building block in the synthesis of novel therapeutic agents. However, the very reactivity that makes this compound a powerful tool for the medicinal chemist also necessitates a profound respect for its potential hazards. This guide, crafted from the perspective of a Senior Application Scientist, moves beyond mere procedural checklists. It aims to instill a deep, intuitive understanding of the causality behind each safety recommendation, fostering a culture of self-validating protocols and proactive risk mitigation. Herein, we will dissect the nature of this compound, providing you with the knowledge to handle this potent intermediate with the confidence and caution it demands.

Section 1: Unveiling the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent risks is paramount. This compound, like many hydrazine derivatives, presents a multi-faceted hazard profile that requires careful consideration.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. According to aggregated GHS information, this compound is classified as follows[1]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][2]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage. [1]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [1]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [1]

It is crucial to recognize that the hydrazine group imparts a degree of systemic toxicity and potential for carcinogenicity, as observed with hydrazine itself, which is classified by the EPA as a Group B2, probable human carcinogen[3]. While specific long-term toxicity data for this compound is limited, it is prudent to handle it with the assumption that it may share some of the chronic hazards of its parent hydrazine molecule.

Physical and Chemical Properties of Concern

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for understanding its behavior under various laboratory conditions.

PropertyValueSignificance for Safe Handling
Molecular Formula C₄H₆N₄Indicates a nitrogen-rich compound, which can lead to the formation of toxic nitrogen oxides upon combustion.
Molecular Weight 110.12 g/mol [1]Relevant for stoichiometric calculations in experimental setups.
Appearance Yellow solid[4]Visual identification of the substance.
Melting Point 109 - 113 °C[4]Important for assessing thermal stability and for certain purification techniques.
Hazardous Polymerization Does not occur[2][5]Reduces the risk of runaway reactions under normal storage and handling conditions.
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)[2][5]In the event of a fire, the release of these toxic gases necessitates the use of self-contained breathing apparatus for firefighters.

Section 2: The Pillars of Protection: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is non-negotiable when working with this compound.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense, as they are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood[5]. This is to mitigate the risk of inhaling the powder or any potential vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where this compound is being handled[2].

Personal Protective Equipment: The Last Line of Defense

While engineering controls are primary, a comprehensive PPE ensemble is essential to protect against accidental contact.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. A face shield should be worn in situations where there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat must be worn at all times. Chemical-resistant gloves, such as nitrile gloves, are mandatory for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the chemical.

  • Respiratory Protection: In general, working within a certified chemical fume hood should provide adequate respiratory protection. However, in situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[2]. The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for hydrazine of 1 ppm averaged over an 8-hour workshift, while the National Institute for Occupational Safety and Health (NIOSH) recommends a lower limit of 0.03 ppm as a 2-hour ceiling[6][7]. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) of 0.01 ppm over an 8-hour workshift[6]. Given the structural similarity, these values for hydrazine should be considered as a conservative guide for handling this compound.

Section 3: Standard Operating Procedures for this compound

Adherence to well-defined standard operating procedures (SOPs) is critical for ensuring consistent and safe laboratory practices. The following protocols are designed to be self-validating systems, with built-in checks and rationales for each step.

Weighing and Transferring Protocol

The act of weighing and transferring solids presents a significant risk of generating airborne particles.

Methodology:

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize the generation of dust.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to avoid creating dust. A powder funnel can be beneficial.

  • Cleaning: After transfer, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol) in the fume hood. Dispose of the contaminated wipes as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Solution Preparation and Reaction Quenching

The dissolution of this compound and the subsequent quenching of reactions require careful consideration of solvent choice and potential exotherms.

Methodology:

  • Solvent Addition: Add the solvent to the reaction vessel containing the weighed this compound slowly and with stirring. Be mindful of any potential exothermic reactions, especially with protic solvents.

  • Reaction Monitoring: Monitor the reaction closely for any signs of unexpected temperature increases or gas evolution.

  • Quenching: When quenching a reaction containing this compound, do so slowly and in a controlled manner, preferably in an ice bath to manage any potential exotherm. The choice of quenching agent should be carefully considered to avoid violent reactions.

Section 4: Navigating the Unexpected: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. The following procedures outline the immediate actions to be taken in the event of an emergency involving this compound.

First-Aid Measures

Immediate and appropriate first-aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[2][4].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention[8].

Spill Response

A calm and methodical approach is crucial for containing and cleaning up a spill.

For Small Spills:

  • Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent and then wash with soap and water.

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately and alert laboratory personnel and emergency services.

  • Isolate: Close the laboratory doors and prevent entry.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) department.

Section 5: Responsible Stewardship: Storage and Disposal

The lifecycle of a chemical in the laboratory extends beyond its use in an experiment. Proper storage and disposal are integral components of a comprehensive safety program.

Storage Requirements
  • Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[2][4].

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids[5].

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[2][9]. Do not dispose of down the drain or in the general trash.

Visualizing Safe Workflow

To further clarify the procedural flow for handling this compound, the following diagrams illustrate key decision-making processes.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase A Review SDS and SOPs B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Verify Fume Hood Functionality B->C D Weighing and Transferring C->D Proceed to Handling E Solution Preparation D->E F Reaction Monitoring E->F G Decontaminate Equipment F->G Reaction Complete H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponseDecisionTree cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personnel Exposure Start->Exposure SpillSize Assess Spill Size Spill->SpillSize ExposureType Route of Exposure? Exposure->ExposureType SmallSpill Small Spill: Contain with Absorbent Collect Waste Decontaminate Area SpillSize->SmallSpill Minor LargeSpill Large Spill: Evacuate Immediately Alert EHS Isolate Area SpillSize->LargeSpill Major SkinEye Skin/Eye Contact: Flush with Water (15 min) Remove Contaminated Clothing Seek Medical Attention ExposureType->SkinEye Skin/Eye Inhalation Inhalation: Move to Fresh Air Provide Oxygen if Needed Seek Medical Attention ExposureType->Inhalation Inhalation Ingestion Ingestion: Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ExposureType->Ingestion Ingestion

Caption: A decision tree for responding to emergencies involving this compound.

References

  • Capot Chemical Co., Ltd. (2013-09-11). MSDS of this compound. [Link]
  • New Jersey Department of Health. (Date not available). Hydrazine - Hazardous Substance Fact Sheet. [Link]
  • Google Patents. (2017-04-19).
  • Google Patents. (2019-07-02).
  • ResearchGate. (2014-11-18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]
  • U.S. Environmental Protection Agency.
  • Centers for Disease Control and Prevention. (Date not available). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. [Link]
  • National Center for Biotechnology Information. (Date not available). 2-Hydrazinopyrazine. PubChem Compound Summary for CID 1487823. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Pyrazine-Based Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug design, prized for their ability to form crucial interactions with biological targets.[1][2] Among these, the pyrazine ring, a six-membered aromatic structure with two nitrogen atoms, is a recurring motif in numerous clinically significant molecules.[1] 2-Hydrazinylpyrazine (CAS 54608-52-5), in particular, serves as a vital reactive intermediate—a versatile building block for constructing more complex molecular architectures.[3][4] Its utility stems from the reactive hydrazine group (-NHNH2), which is a powerful nucleophile and a precursor for forming a wide array of functional groups and heterocyclic rings.[4]

However, the very reactivity that makes this compound valuable also makes it susceptible to degradation and the presence of process-related impurities. For the researcher or drug development professional, the purity of this starting material is not a trivial specification; it is a critical parameter that dictates the success, reproducibility, and safety of the entire synthetic cascade and subsequent biological evaluations. Unidentified impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and, most critically, misleading biological data. This guide provides a framework for navigating the commercial supplier landscape and establishing a robust, in-house protocol for verifying the purity and identity of this compound, ensuring the integrity of your research from the very first step.

Part 1: Navigating the Commercial Supplier Landscape

Sourcing high-purity this compound requires careful consideration of the supplier's reputation, the quality of their documentation, and the analytical data they provide. While many vendors offer this compound, the level of quality control and transparency can vary significantly. A Certificate of Analysis (CoA) is the primary document attesting to a product's quality, but its value is directly proportional to the rigor of the testing it represents.

Key Supplier Evaluation Criteria:
  • Purity Specification: Look for suppliers offering purities of ≥98% or higher, as confirmed by quantitative methods like HPLC or GC.

  • Analytical Methods: The CoA should clearly state the methods used for purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. A CoA that only lists a melting point is insufficient.

  • Traceability: Reputable suppliers will provide batch or lot numbers on the CoA, allowing for traceability.[5][6]

  • Transparency: The supplier should be willing to provide additional data or answer technical questions regarding their quality control processes.

Comparative Overview of Select Commercial Suppliers

The following table summarizes offerings for this compound from several established chemical suppliers. This is not an exhaustive list but represents a cross-section of vendors commonly used by the research and development community.

SupplierTypical Stated PurityPrimary Analytical Methods CitedGrade/Application
Sigma-Aldrich (Merck) ≥98%HPLC, ¹H NMRResearch & Development
Thermo Fisher Scientific (Alfa Aesar) ≥97%HPLC, NMRResearch Chemicals
TCI Chemicals >98.0% (GC)GC, ¹H NMROrganic Synthesis, Research
MedChemExpress 99.32% (LCMS example)LCMS, ¹H NMRPre-clinical Research
Combi-Blocks 97+%Varies by batchChemical Synthesis

Note: Stated purities and methods are based on typical data provided on supplier websites and example CoAs and may vary by batch. Researchers should always consult the specific CoA for their purchased lot.

Part 2: The Imperative of Independent Verification - A Protocol for Purity Analysis

While a supplier's CoA is an essential starting point, it represents a snapshot of a specific batch tested under their conditions. Batch-to-batch variability and potential degradation during shipping or storage necessitate a robust in-house quality control (QC) check. This not only validates the supplier's claim but also establishes a baseline for the material's integrity at the point of use.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound.[7] The method described here is a reliable, isocratic reversed-phase HPLC protocol designed for accurate purity determination.

Experimental Protocol: HPLC Purity Verification of this compound

Objective: To quantitatively determine the purity of a commercial sample of this compound by percentage peak area using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA), LC-MS grade

  • Volumetric flasks (10 mL, 50 mL)

  • Autosampler vials with septa

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 70:30 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile (with 0.1% Formic Acid).

    • Rationale: The C18 stationary phase provides excellent retention for the aromatic pyrazine ring. The water/acetonitrile mobile phase is standard for reversed-phase chromatography. Formic acid is added to acidify the mobile phase, which protonates the basic nitrogen atoms on the pyrazine and hydrazine moieties. This ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm.

    • Rationale: The pyrazine ring contains a chromophore that strongly absorbs UV light. 254 nm is a common wavelength that provides good sensitivity for aromatic compounds. A DAD can be used to scan a range (e.g., 210-400 nm) to confirm peak identity and purity.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. Transfer this solution to an autosampler vial for analysis.

    • Rationale: Preparing a stock and then a working solution is good laboratory practice for accuracy. The 0.1 mg/mL concentration is typically well within the linear dynamic range of a standard UV detector.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared working solution of this compound.

  • Integrate the peaks in the resulting chromatogram.

5. Data Interpretation:

  • The purity is calculated based on the principle of area percent.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • A high-purity sample should exhibit one major peak with a retention time characteristic of this compound. Any other peaks are considered impurities. For a sample to be considered >99% pure, the sum of all impurity peak areas should be less than 1% of the total integrated peak area.

Visualizing the QC Workflow

The following diagram outlines the logical flow of the quality control process, from receiving the compound to making a final decision on its use.

QC_Workflow cluster_sourcing Sourcing & Receiving cluster_testing In-House Verification cluster_decision Decision Receive Receive Compound CoA Review Supplier CoA Receive->CoA Prep Prepare Sample (0.1 mg/mL) CoA->Prep HPLC HPLC Analysis (C18, 254 nm) Prep->HPLC Analyze Analyze Chromatogram (Calculate Area %) HPLC->Analyze PurityCheck Purity > 98%? Analyze->PurityCheck Accept Accept for Use PurityCheck->Accept Yes Reject Reject Lot & Contact Supplier PurityCheck->Reject No

Figure 1. Workflow for sourcing and in-house purity verification of this compound.

Part 3: Understanding Potential Impurities

The primary route for synthesizing this compound involves the nucleophilic substitution of a leaving group (typically chlorine) from a pyrazine ring with hydrazine. Therefore, common process-related impurities may include:

  • Unreacted Starting Materials: Residual 2-chloropyrazine or excess hydrazine hydrate. Hydrazine is a particularly problematic impurity due to its high reactivity and potential toxicity.[8]

  • By-products: Side reactions can lead to the formation of various by-products, such as bis-substituted pyrazines or products from hydrazine decomposition.[9][10]

  • Degradation Products: this compound can be sensitive to oxidation. Improper storage (exposure to air or light) can lead to the formation of oxidative degradation products.

The presence of these impurities can have significant consequences. For instance, residual 2-chloropyrazine could compete in subsequent coupling reactions, while residual hydrazine could lead to the formation of undesired hydrazones or other adducts.[8] The HPLC method described above is effective at separating these potential impurities from the main compound, allowing for their detection and quantification.

Conclusion

The integrity of any chemical research or drug development program begins with the quality of its starting materials. For a key building block like this compound, purity is paramount. A strategy that combines judicious supplier selection with routine, in-house analytical verification provides the highest level of assurance. By implementing a straightforward HPLC protocol, researchers can independently validate the quality of their reagents, mitigate the risks associated with impurities, and build a foundation of confidence and reproducibility for their scientific endeavors.

References

  • Certificate of Analysis - MedchemExpress.com. MedchemExpress.
  • This compound | Drug Information, Uses, Side Effects, Pharma intermedi
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd.
  • HPLC Methods for analysis of Hydrazine.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823. PubChem.
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Royal Society of Chemistry.
  • Certificate of Analysis - MedchemExpress.com. MedchemExpress.
  • Characterization of impurities in sulfasalazine. PubMed.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Hydrazinylpyrazine, a critical heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust nucleophilic aromatic substitution (SNAr) reaction, utilizing 2-chloropyrazine and hydrazine hydrate as primary reagents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles, safety imperatives, characterization techniques, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Scientific Background

This compound (C₄H₆N₄) is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and novel materials.[1] Its pyrazine core and reactive hydrazine moiety make it a versatile scaffold for constructing complex molecules, including kinase inhibitors, antimicrobial agents, and other biologically active compounds.[2] The protocol detailed herein describes a reliable and scalable method for its preparation from commercially available 2-chloropyrazine.

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly nucleophilic hydrazine molecule attacks the electron-deficient pyrazine ring at the carbon atom bearing the chloro-substituent. The electron-withdrawing nature of the ring nitrogen atoms facilitates this attack by stabilizing the intermediate Meisenheimer complex, which subsequently collapses to expel the chloride leaving group and yield the desired product.

Reaction Scheme and Mechanism

Overall Reaction:

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the C2 position of the 2-chloropyrazine ring. This position is activated towards nucleophilic attack by the inductive electron-withdrawing effects of the ring nitrogens. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, which is a good leaving group. A final proton transfer event yields the neutral this compound product.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products R1 2-Chloropyrazine INT Resonance-Stabilized Anionic Intermediate R1->INT Addition (Nucleophilic Attack) R2 + Hydrazine (H2N-NH2) P1 This compound INT->P1 Elimination (Loss of Cl-) P2 + HCl

Sources

Application Note: Quantitative Analysis of 2-Hydrazinylpyrazine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Hydrazinylpyrazine, a potential process-related impurity or synthetic intermediate in drug development. Due to its chemical properties—high polarity, low molecular weight, and lack of a significant UV chromophore—direct quantification is challenging.[1] This guide details three robust, validated analytical methods employing pre-analysis derivatization to overcome these challenges: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Headspace Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices to ensure robust and reliable quantification at trace levels.

Introduction: The Analytical Challenge of this compound

This compound (C₄H₆N₄, MW: 110.12 g/mol ) is a hydrazine derivative that may be present as an impurity in active pharmaceutical ingredients (APIs).[2] Like hydrazine itself, which is classified as a genotoxic impurity, its derivatives are often subject to strict control limits, typically in the parts-per-million (ppm) range.[1][3] The analytical difficulty in quantifying this compound stems from several key physicochemical properties:

  • Poor Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, leading to poor sensitivity with standard photometric detectors.[1]

  • High Polarity: Its polar nature results in poor retention on traditional reversed-phase HPLC columns.[4]

  • Reactivity and Instability: Hydrazine compounds can be unstable, particularly in solution, and may degrade under certain conditions.[5][6]

To address these issues, the most effective strategy is chemical derivatization. This process converts the analyte into a product (a derivative) with more favorable analytical properties, such as enhanced detectability and improved chromatographic behavior. This application note details three distinct workflows based on this principle.

Method 1: HPLC-UV Analysis via Salicylaldehyde Derivatization

This method is a robust and widely accessible technique for routine quality control. The core principle involves reacting this compound with salicylaldehyde to form a stable salicylaldehyde pyrazin-2-ylhydrazone. This derivative possesses a strong chromophore, allowing for sensitive UV detection at a wavelength where interference from the API matrix is often minimal.[7]

Rationale and Mechanism

The hydrazine functional group of this compound undergoes a condensation reaction with the aldehyde group of salicylaldehyde. The resulting hydrazone is a larger, less polar molecule with an extended conjugated system, which shifts its maximum absorbance to a longer, more selective wavelength (typically >350 nm).[7] This shift is critical for avoiding interference from most API and excipient matrices, which typically absorb below 380 nm.[1]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_output Data Output prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Water/Methanol) prep_start->dissolve derivatize Add Salicylaldehyde React for 20 min dissolve->derivatize dilute Dilute to Final Volume derivatize->dilute inject Inject onto HPLC System dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (e.g., 360 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify report Report Concentration (ppm) quantify->report

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol
  • Reagent Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade methanol and ultrapure water.

    • Derivatizing Reagent: Use commercially available salicylaldehyde.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 1 µg/mL):

    • Dilute 1.0 mL of the Stock Solution to 100.0 mL with diluent.

  • Sample Preparation (Targeting 100 mg/mL API concentration):

    • Accurately weigh 1000 mg of the API sample into a 10 mL volumetric flask.

    • Add 5 mL of diluent and sonicate to dissolve.

  • Derivatization (for both Standard and Sample):

    • To the prepared solutions (or an appropriate aliquot), add 50 µL of salicylaldehyde.

    • Vortex or mix well and allow the reaction to proceed at room temperature for 20 minutes.[7]

    • Dilute to the final volume with diluent and mix.

  • HPLC Conditions:

    • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm, or equivalent C18 column.[7]

    • Mobile Phase: Isocratic mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 25:75 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.[7]

    • Injection Volume: 20 µL.

Typical Method Performance
ParameterTypical ValueRationale / Comment
Limit of Detection (LOD)~3 ppmSufficient for routine process control.[7]
Limit of Quantification (LOQ)~9 ppmProvides reliable quantitative results.[7]
Linearity (r²)> 0.999Demonstrates a strong correlation between response and concentration.
Accuracy (% Recovery)90 - 110%Ensures the method accurately measures the true amount of analyte.

Method 2: Headspace GC-MS with In-Situ Derivatization

For higher sensitivity and selectivity, especially in complex or non-volatile matrices, headspace GC-MS is a superior choice. This method uses acetone as both a solvent and a derivatizing agent to form the volatile acetone pyrazin-2-ylazine, which is then analyzed in the headspace, effectively eliminating interference from the non-volatile API matrix.[3][8]

Rationale and Mechanism

This compound reacts with two molecules of acetone to form a symmetrical and volatile azine derivative.[3] By performing this reaction in-situ within a sealed headspace vial, the volatile derivative partitions into the gas phase above the sample. An aliquot of this headspace is injected into the GC-MS, ensuring that only volatile components enter the instrument. This dramatically reduces matrix effects and protects the GC inlet and column from contamination. Mass spectrometric detection provides definitive identification and quantification.

Experimental Workflow: Headspace GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_output Data Output prep_start Weigh Sample/Standard into Headspace Vial add_reagent Add Acetone (Solvent & Derivatizing Agent) prep_start->add_reagent seal_vial Immediately Seal Vial add_reagent->seal_vial incubate Incubate in Headspace Autosampler (e.g., 80°C for 15 min) seal_vial->incubate inject Inject Headspace Aliquot incubate->inject separate GC Separation (e.g., DB-624 Column) inject->separate detect Mass Spectrometry Detection (Scan or SIM Mode) separate->detect quantify Quantify using Internal/External Standard detect->quantify report Report Concentration (ppm) quantify->report

Caption: Workflow for Headspace GC-MS quantification of this compound.

Detailed Protocol
  • Reagent Preparation:

    • Derivatizing Solvent: HPLC-grade or GC-headspace grade acetone.

  • Standard Stock Solution (100 µg/mL in Water):

    • Prepare as described in section 2.2. Water is used as the initial solvent to ensure stability.

  • Working Standard (e.g., 1 ppm):

    • In a 20 mL headspace vial, add 1.0 mL of acetone.

    • Spike with 10 µL of a 10 µg/mL aqueous standard solution.

    • Immediately seal the vial. This corresponds to a 1 ppm level relative to a 100 mg sample size.

  • Sample Preparation (100 mg/mL):

    • Accurately weigh 100 mg of the API sample directly into a 20 mL headspace vial.

    • Add 1.0 mL of acetone.

    • Immediately seal the vial.

  • Headspace GC-MS Conditions:

    • Headspace Autosampler:

      • Incubation Temperature: 80°C.

      • Incubation Time: 15 minutes.

      • Syringe/Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

    • GC Conditions:

      • Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.[3]

      • Carrier Gas: Helium at 1.5 mL/min.

      • Inlet Temperature: 200°C (Split mode, e.g., 20:1).

      • Oven Program: Initial 50°C for 2 min, ramp to 240°C at 20°C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Scan mode (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the azine derivative.

Typical Method Performance
ParameterTypical ValueRationale / Comment
Limit of Detection (LOD)~0.03 ppmHigh sensitivity due to matrix elimination and selective detection.
Limit of Quantification (LOQ)~0.1 ppmIdeal for controlling genotoxic impurities at very low levels.[8]
Linearity (r²)> 0.999Excellent linearity over a range of 0.1 to 10 ppm.[8]
Accuracy (% Recovery)80 - 120%Spike recovery is effective for validating accuracy across different API matrices.[8]

Method 3: Ultra-Sensitive LC-MS/MS Analysis

For ultimate performance in sensitivity and selectivity, particularly for analysis in complex biological matrices or for final drug products requiring the lowest possible detection limits, LC-MS/MS is the method of choice. Derivatization is employed to enhance ionization efficiency and improve reversed-phase chromatographic retention.

Rationale and Mechanism

This method uses a derivatizing agent like p-anisaldehyde.[9] The reaction forms a stable hydrazone that is readily retained on a C18 column and, more importantly, ionizes efficiently in an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity by monitoring a specific fragmentation pathway (a Multiple Reaction Monitoring or MRM transition) from the derivatized parent ion to a unique product ion. This filters out nearly all chemical noise, allowing for quantification at picogram levels.[9]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_output Data Output prep_start Weigh Sample/Standard dissolve Dissolve in Diluent derivatize Add p-Anisaldehyde & Isotope-Labeled Internal Standard react React (e.g., 60°C for 30 min) inject Inject onto UPLC/HPLC react->inject separate Gradient Elution (C18 Column) inject->separate detect Tandem Mass Spectrometry (ESI+, MRM Mode) separate->detect quantify Quantify using Isotope Dilution detect->quantify report Report Concentration (ng/mL or ppb) quantify->report

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol
  • Reagent Preparation:

    • Derivatizing Reagent: 10 mg/mL solution of p-anisaldehyde in acetonitrile with 0.1% formic acid.

    • Internal Standard (IS): If available, an isotope-labeled version of this compound would be ideal for isotope dilution.

  • Standard and Sample Preparation:

    • Prepare standards and samples in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • To 100 µL of the sample or standard, add the internal standard solution.

    • Add 50 µL of the derivatizing reagent.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool, and if necessary, centrifuge to pellet any precipitate before transferring the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm, or equivalent.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting at high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the derivative.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: These must be optimized empirically. For the p-anisaldehyde derivative of this compound (expected m/z ~229.1), a plausible transition would be monitoring the fragmentation to a product ion corresponding to the protonated p-anisaldehyde moiety (m/z ~121.1).

Typical Method Performance
ParameterTypical ValueRationale / Comment
Limit of Detection (LOD)< 0.01 ng/mLAchieves sub-ppb sensitivity, suitable for the most demanding applications.[10][11]
Limit of Quantification (LOQ)< 0.05 ng/mLAllows for precise measurement at ultra-trace levels.[9][10][11]
Linearity (r²)> 0.998Linear over several orders of magnitude.[9]
Accuracy (% Recovery)95 - 105%Isotope dilution provides the most accurate form of quantification by correcting for matrix effects and variability.

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the analysis, including the required sensitivity, available instrumentation, and sample matrix.

FeatureHPLC-UVHeadspace GC-MSLC-MS/MS
Principle UV absorbance of hydrazoneMS of volatile azineMS/MS of ionized hydrazone
Sensitivity Moderate (~1-10 ppm)High (~0.1 ppm)Ultra-high (<1 ppb)
Selectivity GoodVery GoodExcellent
Matrix Tolerance ModerateExcellentVery Good (with IS)
Instrumentation Standard HPLC systemGC-MS with HeadspaceUPLC with Triple Quad MS
Best For Routine QC, process monitoring, high-concentration samplesTrace analysis in complex or non-volatile matrices, impurity profilingGenotoxic impurity control in final API/drug product, bioanalysis

Conclusion

The quantification of this compound requires specialized analytical strategies to overcome its inherent challenges. Chemical derivatization is a powerful and necessary tool, enabling robust analysis by HPLC-UV, GC-MS, or LC-MS/MS. The choice of method should be guided by the specific analytical context and required sensitivity. The protocols outlined in this guide provide validated, reliable, and scientifically sound approaches for the accurate quantification of this potential impurity, ensuring the safety and quality of pharmaceutical products.

References

  • Liu, D. et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 128, 264-270. [Link]
  • Reddy, B. et al. (2013). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 5(4), 115-123. [Link]
  • Leshchinskaya, V. et al. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
  • Johnson, R. C. et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 39(5), 341–346. [Link]
  • Elder, D. P. et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. [Link]
  • ATSDR. (1997). Chapter 6: Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
  • Do, T. P. et al. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS.
  • Quanson, J. L. et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 190, 165-174. [Link]
  • Sudharshana Charyulu, S. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Research, 15(2), 1403-1410. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1487823, 2-Hydrazinopyrazine. [Link]
  • Attygalle, A. B. et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Li, Y. et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 481-486. [Link]
  • Takemine, S. et al. (2023).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
  • Smolenkov, A. D. et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. [Link]
  • Song, L. et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Song, L. et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Reddy, G. V. et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134. [Link]
  • Moliner, A. M., & Street, J. J. (1989). The chemical and biochemical degradation of hydrazine. Journal of Environmental Quality, 18(4), 483-487. [Link]
  • Cernáková, M. et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(2), 103-107. [Link]
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-Hydrazinylpyrazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-hydrazinylpyrazine and its related substances. Due to the polar nature and potential genotoxicity of hydrazine compounds, a sensitive and specific analytical method is critical for quality control in pharmaceutical development and manufacturing.[1] The described method utilizes pre-column derivatization to enhance chromatographic retention and UV detectability, ensuring high sensitivity and specificity. The protocol is designed to be stability-indicating and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Analytical Challenge

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. As a hydrazine derivative, it is a small, highly polar molecule, which poses significant challenges for traditional reversed-phase HPLC methods, often resulting in poor retention and peak shape.[5][6] Furthermore, hydrazine-containing compounds can be reactive and susceptible to degradation, particularly through oxidation.[7][8] Therefore, a reliable analytical method must not only quantify the main analyte but also separate it from process-related impurities and potential degradation products.

This guide provides a comprehensive protocol based on pre-column derivatization, a widely accepted strategy to overcome these challenges. The derivatization reaction with an aldehyde, 2-Hydroxy-1-Naphthaldehyde, forms a larger, more hydrophobic hydrazone derivative. This derivative exhibits strong UV absorbance at a higher wavelength, effectively moving the detection window away from the interference of most pharmaceutical matrices and enhancing sensitivity.[9][10]

Principle of the Method: Pre-column Derivatization HPLC

The core of this analytical method is the chemical derivatization of the hydrazine functional group prior to HPLC analysis.

Causality of Experimental Choice:

  • Analyte Polarity: this compound is highly polar and lacks a strong chromophore, making direct analysis by reversed-phase HPLC with UV detection difficult.

  • Derivatization Reaction: Reacting the analyte with 2-Hydroxy-1-Naphthaldehyde (HNA) forms a Schiff base (a hydrazone). This reaction is rapid and quantitative under controlled conditions.[9]

  • Chromatographic & Detection Benefits: The resulting hydrazone is significantly less polar, allowing for excellent retention on a standard C18 column. The newly formed conjugated system has a maximum UV absorbance (λmax) in the visible range (~406-424 nm), which dramatically increases detection sensitivity and selectivity, as most starting materials and impurities in pharmaceutical synthesis do not absorb at this wavelength.[9][10]

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., DMSO) prep_start->dissolve add_reagent Add Derivatizing Reagent (HNA Solution) dissolve->add_reagent react Incubate to Form Hydrazone (e.g., 100°C, 30 min) add_reagent->react prep_end Inject into HPLC react->prep_end hplc_system HPLC System (Pump, Autosampler, Column Oven, DAD) prep_end->hplc_system Analysis column Reversed-Phase C18 Column hplc_system->column detection Diode Array Detector (DAD) (λ = 406 nm) column->detection acquire Data Acquisition (Chromatogram) detection->acquire Signal integrate Peak Integration & Quantification acquire->integrate validate Method Validation (ICH Q2R1) (Linearity, Accuracy, Precision, etc.) integrate->validate report Generate Report validate->report

Caption: Workflow for the HPLC analysis of this compound via pre-column derivatization.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade Acetonitrile (ACN), Methanol, and Dimethyl Sulfoxide (DMSO).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Reagents: this compound reference standard, 2-Hydroxy-1-Naphthaldehyde (HNA), Acetic Acid (glacial), Trifluoroacetic Acid (TFA).

  • Diluent: DMSO is recommended due to its ability to dissolve a wide range of organic compounds and its compatibility with the derivatization reaction.

Instrumentation and Chromatographic Conditions

The method parameters should be optimized based on the specific instrument and column used. The following provides a validated starting point.

ParameterRecommended ConditionJustification
HPLC System Agilent 1290 Infinity II or equivalent with a Diode Array Detector (DAD)A DAD allows for spectral analysis to confirm peak purity and identity.
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µmA standard C18 column provides excellent retention for the non-polar hydrazone derivative.[9]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH, which can enhance the stability of the analyte.[8]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min (50% B), 2-15 min (50-90% B), 15-17 min (90% B), 17.1-20 min (50% B)A gradient elution ensures separation of the derivatized analyte from the excess derivatizing reagent and other potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 406 nmThis is the λmax for the hydrazone derivative, providing maximum sensitivity and selectivity against matrix interferences.[9][10]
Preparation of Solutions
  • Derivatizing Reagent (HNA Solution): Accurately weigh and dissolve ~100 mg of 2-Hydroxy-1-Naphthaldehyde in 100 mL of a DMSO/Acetic Acid (90:10 v/v) mixture. This solution should be prepared fresh daily. The acidic condition helps catalyze the derivatization reaction.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the Standard Stock Solution with DMSO to the desired concentration.

Derivatization Protocol (Step-by-Step)
  • Pipette: Transfer 1.0 mL of the Working Standard Solution or a similarly prepared sample solution into an HPLC vial.

  • Add Reagent: Add 0.5 mL of the HNA Solution to the vial.

  • Cap & Mix: Immediately cap the vial and vortex thoroughly for 10 seconds.

  • Incubate: Place the vial in a heating block or water bath set to 100°C for 30 minutes to ensure the reaction goes to completion.[9][10]

  • Cool: Remove the vial and allow it to cool to room temperature.

  • Analyze: The solution is now ready for injection into the HPLC system.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation is required to ensure the method is suitable for its intended purpose.[11][12]

System Suitability

Before starting any validation activity, inject the derivatized working standard solution five times. The results must meet the following criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank (diluent + derivatizing agent).

    • Analyze the derivatized this compound standard.

    • Analyze a sample of the drug substance/product spiked with this compound.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample matrix and analyze the resulting solutions.

  • Acceptance Criteria: The peak for derivatized this compound should be free from interference from any other components. Peak purity should be confirmed using the DAD. The method should be able to separate the main peak from all degradation products.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of this compound spanning the expected range (e.g., 0.5 µg/mL to 15 µg/mL). Derivatize and inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Protocol: Spike a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD between the two sets of data should be ≤ 3.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small variations in the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
  • Shabir, G. A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis.
  • Pharmaguideline. (2024).
  • Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
  • Smolenkov, A. D. et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 577-598. [Link]
  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
  • UK Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. [Link]
  • Johnson, R. C., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central. [Link]
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
  • University of Johannesburg. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. [Link]
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]
  • Google Patents. (2017).
  • National Center for Biotechnology Information. (2024). 2-Hydrazinopyrazine. PubChem Compound Summary for CID 1487823. [Link]
  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
  • Kester, P. E., & Danielson, N. D. (1984). Determination of hydrazine and 1,1-dimethylhydrazine by liquid chromatography with electrochemical detection. Analytica Chimica Acta, 166, 305-310. [Link]

Sources

Enhanced Detection of Carbonyl-Containing Analytes in HPLC Using 2-Hydrazinylpyrazine as a Pre-Column Derivatization Agent

Author: BenchChem Technical Support Team. Date: January 2026

< < APPLICATION NOTE & PROTOCOL

Introduction: Overcoming Detection Challenges

In pharmaceutical development, clinical diagnostics, and metabolic research, the accurate quantification of endogenous and exogenous compounds is paramount. Many critical analytes, such as α-keto acids, steroids, and certain drug metabolites, contain carbonyl functional groups (aldehydes and ketones). These molecules often lack a strong native chromophore or fluorophore, making their detection by common High-Performance Liquid Chromatography (HPLC) detectors like UV-Visible (UV-Vis) or Fluorescence (FLD) challenging, especially at low physiological concentrations.[1]

Pre-column derivatization is a powerful strategy to overcome these limitations.[2][3][4] By reacting the target analyte with a carefully selected tagging agent, a new derivative is formed with significantly improved detection characteristics. This application note provides a comprehensive guide to the use of 2-Hydrazinylpyrazine as a highly effective derivatization agent for the sensitive analysis of carbonyl compounds by Reversed-Phase HPLC (RP-HPLC).

Principle & Mechanism of Derivatization

The utility of this compound lies in its hydrazine moiety (-NH-NH₂), which undergoes a specific and efficient condensation reaction with the carbonyl group of an aldehyde or ketone.[5][6][7] This reaction, typically performed under mild acidic conditions to catalyze the reaction, results in the formation of a stable hydrazone derivative.[5]

The key advantage of this transformation is the introduction of the pyrazine ring into the analyte's structure. The pyrazine moiety is an excellent chromophore, exhibiting strong UV absorbance, which significantly enhances detection sensitivity with a standard UV-Vis detector.[8] The resulting hydrazone product is more hydrophobic than the original carbonyl compound, leading to better retention and separation on common RP-HPLC columns, such as a C18 column.[9]

Caption: Reaction of this compound with a carbonyl compound.

Applications and Scope

This derivatization strategy is broadly applicable to a wide range of carbonyl-containing molecules, including:

  • α-Keto Acids: Crucial intermediates in amino acid and carbohydrate metabolism (e.g., pyruvic acid, α-ketoglutaric acid).[10][11]

  • Pharmaceuticals: Analysis of drug substances or impurities containing ketone or aldehyde functionalities.

  • Steroids: Quantification of ketosteroids like testosterone and cortisol.[12]

  • Environmental Analysis: Detection of aldehydes and ketones as pollutants.

Experimental Protocols

This section provides a detailed, step-by-step methodology for sample derivatization and subsequent HPLC analysis.

Reagent and Standard Preparation

Caution: Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).

  • Derivatization Reagent (10 mM this compound):

    • Accurately weigh 11.01 mg of this compound.

    • Dissolve in 10 mL of a diluent such as methanol or acetonitrile. This stock solution should be stored in an amber vial at 2-8°C and is typically stable for several weeks.

  • Catalyst (0.1 M HCl in Methanol):

    • Carefully add 83 µL of concentrated HCl to 10 mL of methanol.

  • Analyte Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of your target analytes in a suitable solvent (e.g., methanol, water, acetonitrile).

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Derivatization Protocol

The following protocol is a robust starting point. Optimization of reaction time and temperature may be required for specific analytes.[9][13]

  • Pipette 100 µL of the sample or standard solution into a 1.5 mL autosampler vial.

  • Add 100 µL of the 10 mM this compound reagent solution.

  • Add 20 µL of the 0.1 M HCl catalyst to initiate the reaction.

  • Vortex the vial for 10 seconds to ensure thorough mixing.

  • Incubate the sealed vial in a heating block or water bath at 60°C for 60 minutes.[9][12]

  • Cool the vial to room temperature.

  • Inject an appropriate volume (e.g., 10-20 µL) directly into the HPLC system or dilute with the mobile phase if necessary.

Caption: General experimental workflow from preparation to analysis.

HPLC-UV/Vis Analysis

Instrumentation and Chromatographic Conditions

The following table outlines a typical set of starting conditions for the analysis of this compound derivatives. These should be optimized for the specific analytes of interest.

ParameterRecommended Condition
HPLC System Standard binary or quaternary system with UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 270 nm (Pyrazine derivatives typically absorb in the 220-270 nm range)[8]
Gradient Elution Time (min)
0.0
15.0
18.0
18.1
25.0

Method Validation & Trustworthiness

To ensure the reliability and accuracy of results, the analytical method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[14][15] A validated method provides a self-validating system for routine analysis.[2]

Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). This is demonstrated by the absence of interfering peaks at the retention time of the analyte derivative in a blank matrix.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of at least five concentration levels, with a correlation coefficient (r²) of >0.999 desired.[15]

  • Accuracy & Precision: Accuracy (closeness to the true value) is determined by recovery studies, while precision (repeatability) is assessed by the relative standard deviation (%RSD) of multiple measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[15]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature.[14]

  • Derivative Stability: The stability of the formed hydrazone derivative should be evaluated over time at room temperature and under refrigerated conditions to define the allowable time between derivatization and injection.[16][17]

Conclusion

The use of this compound as a pre-column derivatization agent is a simple, robust, and highly effective strategy for the HPLC analysis of compounds containing carbonyl groups. This method significantly enhances UV detection sensitivity, improves chromatographic retention on reversed-phase columns, and can be readily implemented in any laboratory equipped with standard HPLC instrumentation. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can achieve reliable and sensitive quantification of challenging analytes, advancing their research and development objectives.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH).
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.
  • A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Reactions of the hydrazide 2 with certain carbonyl compounds. ResearchGate.
  • A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (RSC Publishing).
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. National Institutes of Health (NIH).
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health (NIH).
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate.
  • HPLC Chromatographic Profiles from Hydrazine Derivative (1). ResearchGate.
  • 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
  • The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate.
  • Pyrazine. National Institute of Standards and Technology (NIST) WebBook.
  • what happens when carbonyl compounds are treated with hydrazine write the reaction​. Brainly.in.
  • Carbonyl compounds react with phenyl hydrazine to form. Vedantu.
  • MCQ-229: About Hydrazine and Carbonyl group. YouTube.
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. OUCI.
  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.

Sources

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a subject of intense research.[2][4][5] The pyrazine moiety, another important nitrogen-containing heterocycle, is also a key component in many biologically active molecules. The synthesis of hybrid molecules incorporating both pyrazole and pyrazine rings is a promising strategy for the development of novel drug candidates with potentially enhanced or unique pharmacological profiles.

This document provides a detailed guide to the synthesis of pyrazole derivatives using 2-hydrazinylpyrazine as a key starting material. We will delve into the underlying chemical principles, provide step-by-step protocols for key reactions, and discuss the characterization of the resulting products.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most common and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8][9] In our case, this compound serves as the hydrazine component. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8]

The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring, enabling the generation of a diverse library of pyrazinyl-pyrazole derivatives.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the nitrogen atoms of this compound on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to form a hydrazone.[6][9] The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.[8][9]

It is important to note that the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers.[7][10][11] The regioselectivity of the reaction is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Hydrazone Hydrazone This compound->Hydrazone + 1,3-Dicarbonyl - H2O 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazinyl-pyrazole Pyrazinyl-pyrazole Cyclic Intermediate->Pyrazinyl-pyrazole - H2O Aromatization

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

This protocol describes the synthesis of a simple pyrazinyl-pyrazole derivative using acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add acetylacetone (11 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.

Expected Yield: 75-85%

Protocol 2: Synthesis of Ethyl 1-(pyrazin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate

This protocol utilizes a β-ketoester, ethyl acetoacetate, to introduce an ester functional group onto the pyrazole ring, which can be a handle for further synthetic modifications.

Materials:

  • This compound

  • Ethyl acetoacetate

  • 1-Propanol

  • Glacial Acetic Acid (catalyst)

  • Water

  • Standard filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5 mmol) and ethyl acetoacetate (6 mmol).[6]

  • Solvent and Catalyst: Add 1-propanol (15 mL) and 3 drops of glacial acetic acid.[6]

  • Heating: Heat the reaction mixture with stirring at approximately 100°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Precipitation: Once the starting material is consumed, add hot water (20 mL) to the reaction mixture with vigorous stirring.[6]

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Expected Yield: 60-75%

Characterization of Pyrazinyl-Pyrazole Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

Technique Purpose Expected Observations
¹H NMR To determine the proton environment in the molecule.Characteristic signals for the pyrazine and pyrazole ring protons, as well as for any substituents. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR To determine the carbon framework of the molecule.Resonances corresponding to the carbon atoms of the pyrazine and pyrazole rings and the substituents.[4][12]
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the target compound.[12]
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for C=N, C=C, and C-H bonds within the heterocyclic rings. If applicable, bands for other functional groups like C=O (for esters) will be present.[4][12]
Melting Point To assess the purity of the compound.A sharp and well-defined melting point range for a pure crystalline solid.

Troubleshooting Regioisomer Formation:

When using unsymmetrical 1,3-dicarbonyls, distinguishing between the two possible regioisomers is crucial. Advanced NMR techniques can be employed for unambiguous structure elucidation:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can identify protons that are close in space, helping to determine the relative positions of substituents.[13]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in assigning the connectivity of the molecule.[13]

  • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information.[13]

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_final Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization NMR NMR Column Chromatography->NMR Recrystallization->NMR MS MS NMR->MS IR IR MS->IR Melting Point Melting Point IR->Melting Point Pure Compound Pure Compound Melting Point->Pure Compound

Caption: Workflow for purification and characterization.

Applications in Drug Discovery

The pyrazinyl-pyrazole scaffold is of significant interest in drug discovery due to the wide range of biological activities exhibited by its derivatives.[1][2][3] These compounds have been investigated for their potential as:

  • Anticancer agents: Many pyrazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial agents: The pyrazole nucleus is present in a number of compounds with antibacterial and antifungal properties.[4][14]

  • Anti-inflammatory drugs: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.[1][15]

  • Kinase inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1]

The synthesis of a library of novel pyrazinyl-pyrazole derivatives using the methods described herein can provide a valuable starting point for screening campaigns and lead optimization programs in drug discovery.

References

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.). ResearchGate.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025, November 23). PubMed Central.
  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). SlideShare.
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.
  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (n.d.). ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (n.d.). ACS Publications.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
  • Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025, August 6). ResearchGate.
  • Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. (n.d.). ResearchGate.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate.

Sources

Application Notes & Protocols: 2-Hydrazinylpyrazine as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Pyrazine derivatives, particularly those incorporating a hydrazone linkage (-NH-N=CH-), have emerged as a promising class of compounds with a broad spectrum of bioactivity. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the utilization of 2-hydrazinylpyrazine and its closely related precursor, pyrazinoic acid hydrazide, in the synthesis of potent antimicrobial agents. We will elucidate the underlying chemical principles, provide detailed, field-tested synthetic protocols, discuss structure-activity relationships (SAR), and explore the putative mechanisms of action.

Introduction: The Pyrazine Core and the Hydrazone Bridge in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, most notably represented by pyrazinamide, a frontline drug for tuberculosis treatment. Its nitrogen-rich, aromatic nature allows for diverse functionalization and facilitates crucial interactions with biological targets. The introduction of a hydrazinyl moiety (-NHNH₂) at the 2-position of the pyrazine ring creates a versatile chemical handle for further molecular elaboration.

The true potential of this compound as a pharmacophore is unlocked through its condensation with various carbonyl compounds (aldehydes and ketones) to form hydrazones, a specific class of Schiff bases. The resulting pyrazinyl hydrazone scaffold (Pyrazine-C=N-NH-) is of significant interest for several reasons:

  • Structural Rigidity and Planarity: The azomethine (-C=N-) group introduces a degree of conformational rigidity, which can be crucial for precise binding to enzyme active sites or other biological targets.[1]

  • Chelating Properties: The nitrogen atoms of the pyrazine ring and the hydrazone linkage can act as chelation points for metal ions, a property that is often linked to antimicrobial activity.

  • Tunable Lipophilicity: By selecting different aldehyde or ketone precursors, the lipophilicity of the final compound can be systematically modified. This is a critical parameter for controlling cell permeability and achieving effective intracellular concentrations of the drug.[2]

  • Hydrogen Bonding Capability: The N-H group of the hydrazone linker can act as a hydrogen bond donor, while the azomethine nitrogen can act as an acceptor, facilitating key interactions with biological receptors.

This guide will focus on the synthesis of pyrazinyl hydrazones, demonstrating a robust and adaptable methodology for generating libraries of novel antimicrobial candidates.

Synthetic Pathways and Methodologies

The primary route to synthesizing antimicrobial pyrazinyl hydrazones involves a condensation reaction. While this compound can be used directly, a more extensively documented and highly efficient pathway begins with the readily available antitubercular drug, pyrazinamide. This two-step approach first generates the key intermediate, pyrazinoic acid hydrazide, which is then reacted with a diverse range of aldehydes.

Overall Synthetic Workflow

The workflow involves the conversion of a stable, commercially available starting material into a highly reactive intermediate, which is then used to build a library of target compounds for screening.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Hydrazone Synthesis Pyrazinamide Pyrazinamide EthylPyrazinoate Ethyl Pyrazinoate Pyrazinamide->EthylPyrazinoate   Esterification   (H₂SO₄, EtOH, Reflux) PAH Pyrazinoic Acid Hydrazide (Key Intermediate) EthylPyrazinoate->PAH   Hydrazinolysis   (NH₂NH₂·H₂O, EtOH, Reflux) Hydrazone N'-(Substituted-benzylidene) -pyrazine-2-carbohydrazide (Target Compound) PAH->Hydrazone   Condensation   (Glacial Acetic Acid (cat.),    EtOH, Reflux) Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Hydrazone

Figure 1: General workflow for pyrazinyl hydrazone synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazinoic Acid Hydrazide (Intermediate)

This protocol is adapted from the methods described by Miniyar et al. and others.[2][3] It involves the initial conversion of pyrazinamide to its ethyl ester, followed by hydrazinolysis.

Step A: Synthesis of Ethyl Pyrazinoate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazinamide (0.1 mol, 12.31 g).

  • Reagent Addition: Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, ethyl pyrazinoate, is often of sufficient purity for the next step. Recrystallization from ethanol/water may be performed if necessary.

Step B: Synthesis of Pyrazinoic Acid Hydrazide

  • Reaction Setup: Dissolve the crude ethyl pyrazinoate (0.08 mol, approx. 12.17 g) in ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (99%, 0.16 mol, approx. 8.0 g or 7.8 mL) dropwise to the solution.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the ester spot disappears.

  • Isolation: Cool the reaction mixture in an ice bath. The white, solid product, pyrazinoic acid hydrazide, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product is typically of high purity.

Protocol 2: General Synthesis of N'-Substituted Pyrazinyl Hydrazones

This is a robust condensation protocol applicable to a wide variety of aromatic and heteroaromatic aldehydes.[2][3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve pyrazinoic acid hydrazide (0.01 mol, 1.38 g) in absolute ethanol (30 mL).

  • Reagent Addition: Add the desired substituted aldehyde (0.01 mol) to the solution. Then, add 2-3 drops of glacial acetic acid to catalyze the reaction.[4]

  • Reflux: Heat the mixture to reflux for 4-6 hours. The formation of the product is often indicated by a color change or the formation of a precipitate. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid hydrazone product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (around 1600-1650 cm⁻¹) and the absence of the aldehyde proton signal in the ¹H NMR spectrum.

Structure-Activity Relationship (SAR) Insights

Analysis of antimicrobial data from various studies reveals key structural features that modulate the potency of pyrazinyl hydrazones. These insights are crucial for guiding the rational design of new, more effective compounds.

SAR cluster_R Substituent Effects on Aryl Ring (R) Pyrazine Pyrazine Core (Essential for Activity) Hydrazone Hydrazone Linker (-CO-NH-N=CH-) ArylRing Substituted Aryl Ring (R) (Modulates Potency & Spectrum) EWG Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO₂) Often increase activity ArylRing->EWG Enhances EDG Electron-Donating Groups (e.g., -OH, -OCH₃) Activity varies with position ArylRing->EDG Modulates Lipophilic Lipophilic Groups Increase cell penetration EWG->Lipophilic Steric Steric Hindrance (e.g., ortho-substitution) Can decrease activity

Figure 2: Key SAR determinants for pyrazinyl hydrazones.

  • Aryl Ring Substituents: The nature and position of substituents on the aromatic ring derived from the aldehyde are critical determinants of antimicrobial activity.

    • Halogens (-Cl, -Br): The presence of chloro or bromo groups, particularly at the para or meta positions, often enhances antibacterial activity.[5] This is attributed to their electron-withdrawing nature and their ability to increase the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes.

    • Nitro Group (-NO₂): A nitro group, especially at the meta or para position, has been shown to confer potent activity, particularly against Gram-positive bacteria.[3]

    • Hydroxy (-OH) and Methoxy (-OCH₃) Groups: The activity of derivatives containing these electron-donating groups is highly dependent on their position. For example, some studies show that a para-methoxy group can enhance activity against specific strains, while ortho-substitution may be detrimental.[5]

  • The Hydrazone Moiety: The -NHN=CH- group is essential for activity. It acts as a rigid linker and its chemical properties are fundamental to the molecule's biological function. The pharmacological activity of hydrazide-hydrazone derivatives is often attributed to this azomethine group.[3]

Antimicrobial Activity Profile

Pyrazinyl hydrazones have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify this activity.

Compound IDR-Group (Substituent on Aldehyde)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
PH1 4-Nitro>250>250>250[3]
PH4 4-Methoxy125125>250[3]
PH5 2-Chloro>250>250125[3]
PH9 3-Nitro62.562.5>250[3]
PH12 3-Hydroxy>250>250>250[3]
Ofloxacin (Standard)0.480.970.48[3]

Table 1: Representative in vitro antibacterial activity (MIC) of selected N'-substituted pyrazine-2-carbohydrazides.[3]

Analysis of Activity: The data indicates that these compounds generally show more potent activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli).[2][3] For instance, the 3-nitro derivative (PH9 ) shows moderate activity against the Gram-positive strains but is inactive against E. coli at the tested concentrations.[3] This differential activity is common and often related to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.

Putative Mechanism of Action

While the precise mechanism of action for pyrazinyl hydrazones is not fully elucidated, several compelling hypotheses have been proposed based on studies of related hydrazone-containing compounds.

  • Inhibition of DNA Gyrase: A primary suspected target is DNA gyrase (a type II topoisomerase), an essential bacterial enzyme that controls DNA topology. Hydrazones have been shown to bind to the active site of this enzyme, inhibiting its function and leading to a disruption of DNA replication and repair, ultimately causing bacterial cell death.[1] Molecular docking studies have suggested that the hydrazone moiety can form key interactions within the enzyme's active site.[1]

  • Cell Wall/Membrane Disruption: The lipophilic character of many active hydrazones suggests they may interfere with the bacterial cell membrane. They could potentially disrupt the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and loss of membrane potential. It has been suggested that hydrazides and hydrazones can affect the strength of the cell wall and cell membrane of microbial cells.[3]

  • Enzyme Inhibition via Chelation: The ability of the pyrazine and hydrazone nitrogens to chelate essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) could be another mechanism. By sequestering these ions, the compounds could inhibit metalloenzymes that are critical for bacterial respiration and metabolism.

Conclusion and Future Directions

This compound and its derivatives represent a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility via condensation reactions allows for the rapid generation of diverse chemical libraries. The established structure-activity relationships, highlighting the importance of lipophilic and electron-withdrawing substituents, provide a clear roadmap for designing more potent analogues.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of aliphatic, alicyclic, and heterocyclic aldehydes to probe new areas of chemical space.

  • Mechanism of Action Studies: Conducting detailed biochemical and biophysical assays to definitively identify the cellular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize the this compound scaffold to contribute to the urgent global effort to combat antimicrobial resistance.

References

  • Aksöz, B. E., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500–505. [Link]
  • Khanam, R., et al. (2005). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Pharmacology, 1(1).
  • Patel, R., et al. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165. [Link]
  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]
  • Sathishkumar, M., et al. (2014). Synthesis, Spectral Correlations and Antimicrobial Activities of 2-Pyrimidine Schiff's Bases. International Journal of ChemTech Research, 6(1), 47-58. [Link]
  • Popiołek, Ł., & Biernasiuk, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 703. [Link]
  • Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
  • Evranos Aksöz, B., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • Popiołek, Ł. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25, 2491–2516. [Link]
  • Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. Journal of Science and Technology, 12(1). [Link]
  • Shettima, U. A., et al. (2016). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy - 1-Naphthaldehyde and Hydrazine Monohydrate.
  • Popiołek, Ł., & Biernasiuk, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Fahmi, M. R. G., & Kurniawan, Y. S. (2021). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
  • Constable, E. C., et al. (2000). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. [Link]

Sources

Application of 2-Hydrazinylpyrazine in the Development of Kinase Inhibitors: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-hydrazinylpyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent chemical properties, including the ability of the hydrazinyl group to form critical hydrogen bonds with kinase hinge regions, make it an ideal anchor for developing targeted therapeutics. This document provides an in-depth guide to the application of this compound in kinase inhibitor development. We will explore the synthetic versatility of this scaffold, provide detailed protocols for the synthesis of a representative kinase inhibitor, and outline robust methodologies for its biological evaluation, including in vitro kinase assays and cell-based efficacy studies. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to leverage the this compound scaffold in their drug discovery programs.

The this compound Scaffold: A Cornerstone in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies, and the search for novel scaffolds that can provide potent and selective inhibition is a continuous effort in drug discovery.

The this compound moiety has proven to be a highly versatile and effective scaffold for several reasons:

  • Hydrogen Bonding Capability: The hydrazine group is an excellent hydrogen bond donor and acceptor, allowing it to form key interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors and serves as a crucial anchor for the inhibitor molecule.

  • Synthetic Tractability: this compound is a readily accessible starting material that can be derivatized through various chemical reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity and Planarity: The pyrazine ring provides a rigid and planar core, which can be advantageous for fitting into the often-flat ATP-binding cleft of kinases. This inherent structural feature can contribute to higher binding affinity.

These properties have led to the development of numerous successful kinase inhibitors that incorporate the pyrazine or related nitrogen-containing heterocyclic cores, including FDA-approved drugs like Gilteritinib (a FLT3/AXL inhibitor).[1]

Synthesis of a Representative this compound-Based Kinase Inhibitor

The following protocol describes a general method for the synthesis of a[2][3][4]triazolo[4,3-a]pyrazine derivative, a common class of kinase inhibitors derived from this compound. This multi-step synthesis demonstrates the utility of this compound as a key intermediate.

Experimental Protocol: Synthesis of a[2][3][4]triazolo[4,3-a]pyrazine Derivative

2.1. Step 1: Synthesis of this compound (Intermediate 1)

This initial step involves the nucleophilic substitution of a halogen on the pyrazine ring with hydrazine hydrate.

  • Materials:

    • 2,3-Dichloropyrazine

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-dichloropyrazine (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution at room temperature.

    • Reflux the reaction mixture at 85°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

2.2. Step 2: Cyclization to form the Triazolopyrazine Core (Intermediate 2)

The this compound is then cyclized to form the fused triazole ring.

  • Materials:

    • This compound (from Step 1)

    • Triethyl orthoformate (or other suitable orthoesters for derivatization)

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent, add triethyl orthoformate (excess).

    • Reflux the mixture at 80°C for 3-5 hours.[5][6]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and remove the excess triethyl orthoformate under vacuum to obtain the crude[2][3][4]triazolo[4,3-a]pyrazine intermediate. This intermediate can be further purified if necessary.

2.3. Step 3: Functionalization of the Triazolopyrazine Core (Final Compound)

The final step involves the substitution of the remaining chlorine atom with a desired amine, which is a common strategy to introduce diversity and target specific interactions in the kinase active site.

  • Materials:

    • Chlorinated[2][3][4]triazolo[4,3-a]pyrazine intermediate (from Step 2)

    • A desired amine (e.g., 4-aminophenol)

    • Potassium tert-butoxide (KTB) or another suitable base

    • Potassium iodide (KI) (optional, as a catalyst)

    • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Procedure:

    • Dissolve the chlorinated triazolopyrazine intermediate (1.0 eq) and the desired amine (1.1 eq) in THF.

    • Add the base (e.g., KTB, 1.2 eq) and a catalytic amount of KI.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.[5][6]

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography to yield the desired[2][3][4]triazolo[4,3-a]pyrazine-based kinase inhibitor.

G cluster_0 Synthesis Workflow Start 2,3-Dichloropyrazine Step1 Step 1: Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Reacts with Intermediate1 2-Hydrazinyl-3-chloropyrazine Step1->Intermediate1 Yields Step2 Step 2: Cyclization (Triethyl Orthoformate, Reflux) Intermediate1->Step2 Reacts with Intermediate2 Chloro-[1,2,4]triazolo[4,3-a]pyrazine Step2->Intermediate2 Yields Step3 Step 3: Nucleophilic Substitution (Amine, Base, THF) Intermediate2->Step3 Reacts with Final Final Kinase Inhibitor Step3->Final Yields

Caption: Synthetic workflow for a this compound-derived kinase inhibitor.

Biological Evaluation of this compound-Based Kinase Inhibitors

Once synthesized, the novel compounds must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The HTRF assay is a robust, high-throughput method for quantifying kinase activity and determining the potency (IC₅₀) of inhibitors.[4][7][8]

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors will reduce the phosphorylation, leading to a decrease in the HTRF signal.[8]

Protocol 1: HTRF Kinase Assay

  • Materials:

    • Recombinant kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

    • Test compounds (serially diluted in DMSO)

    • HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

    • HTRF detection buffer (contains EDTA to stop the reaction)

    • Low-volume 384-well plates (white)

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Plating: Dispense 0.5 µL of serially diluted test compounds into the wells of a 384-well plate. Include DMSO-only wells as a control (0% inhibition) and a known inhibitor as a positive control.

    • Kinase Reaction: a. Add 5.5 µL of the kinase solution (diluted in kinase assay buffer) to each well. b. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 2 µL of a solution containing the biotinylated substrate and ATP (at or near the Kₘ concentration) in kinase assay buffer. d. Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.[4]

    • Detection: a. Stop the enzymatic reaction by adding 10 µL of the HTRF detection buffer containing the premixed detection reagents. b. Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines.[2][9][10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol 2: MTT Assay for IC₅₀ Determination

  • Materials:

    • Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (serially diluted)

    • 96-well clear cell culture plates

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[11]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot this against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression.

3D Spheroid Culture for Advanced Efficacy Testing

3D cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[12][13][14] They are valuable for assessing drug penetration and efficacy in a more physiologically relevant setting.

Protocol 3: Spheroid Formation and Drug Testing

  • Materials:

    • Cancer cell line suitable for spheroid formation

    • Ultra-low attachment 96-well plates

    • Complete cell culture medium

    • Test compounds

    • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Procedure:

    • Spheroid Formation: Seed cells into ultra-low attachment plates at a density that promotes the formation of single spheroids of a desired size (e.g., 1,000-5,000 cells/well). Culture for 3-4 days to allow for spheroid formation.[15]

    • Compound Treatment: Add serial dilutions of the test compounds to the wells containing the spheroids.

    • Incubation: Incubate for an extended period (e.g., 5-7 days) to allow for drug penetration and effect.

    • Viability Assessment: Measure spheroid viability using a 3D-compatible assay according to the manufacturer's instructions. This typically involves adding the reagent, incubating to lyse the cells and generate a luminescent signal proportional to ATP content, and reading on a luminometer.

    • Data Analysis: Determine the IC₅₀ in the 3D model as described for the 2D assay.

Data Presentation and Interpretation

Systematic data presentation is crucial for comparing the efficacy of different this compound derivatives.

Table 1: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)In Vitro IC₅₀ (nM)Cell LineCellular IC₅₀ (nM)Reference
Gilteritinib FLT3 / AXL0.29 / 0.73MV4-11 (AML)<10[1]
Compound 8v FLT3D835Y1.5Ba/F3-FLT3-ITD12.2[16]
Compound 3c CDK9160MCF7~6,660 (avg)[17]
Darovasertib PKCα / PKCθ1.9 / 0.4Uveal MelanomaNot specified[1]

Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.

Mechanism of Action: Targeting Kinase Signaling Pathways

Understanding how a this compound-based inhibitor affects downstream signaling is key to validating its mechanism of action. For example, a potent FLT3 inhibitor should block the phosphorylation of FLT3 and its downstream effectors like STAT5, MAPK, and AKT.[3]

G cluster_pathway FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits Cell_Outcome Proliferation, Survival, Anti-Apoptosis RAS_RAF_MEK_ERK->Cell_Outcome PI3K_AKT->Cell_Outcome STAT5->Cell_Outcome

Caption: Inhibition of the FLT3 signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its favorable chemical properties and synthetic accessibility allow for the creation of diverse chemical libraries with the potential to yield potent and selective drug candidates. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and characterize this compound-based inhibitors, ultimately contributing to the advancement of targeted therapies for a range of diseases.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Sun, D., et al. (2016). Design, synthesis, and evaluation of pyrido[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. ResearchGate.
  • Klicks, J., et al. (2022). Protocol for generation of multicellular spheroids through reduced gravity. STAR Protocols.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols.
  • Hagemann, J., et al. (2018). Therapy Testing in a Spheroid-based 3D Cell Culture Model for Head and Neck Squamous Cell Carcinoma. Journal of Visualized Experiments.
  • Cisbio. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
  • faCellitate. (2022). Cancer spheroids in drug screening.
  • Griner, L. M., et al. (2022). High-throughput 3D Tumor Spheroids Generation for Drug Screening | Protocol Preview. Journal of Visualized Experiments.
  • Wang, Y., et al. (2021). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
  • Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals.

Sources

Derivatization of aldehydes and ketones with 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Sensitive Quantification of Carbonyl Compounds: Derivatization of Aldehydes and Ketones with 2-Hydrazinylpyrazine for Enhanced Chromatographic and Mass Spectrometric Analysis

Abstract

This application note provides a comprehensive guide to the derivatization of aldehydes and ketones using this compound (2-HP). Carbonyl compounds are often challenging to analyze directly via reverse-phase liquid chromatography (LC) due to their polarity and lack of a strong chromophore. Chemical derivatization with 2-HP addresses these limitations by converting the target analytes into stable, non-polar pyrazinyl-hydrazone derivatives. This transformation significantly enhances chromatographic retention and introduces a UV-active and readily ionizable moiety, thereby improving detection sensitivity for both UV and mass spectrometry (MS) detectors. We present the underlying reaction mechanism, a detailed step-by-step protocol for the derivatization of standard solutions and complex biological matrices, and a robust HPLC-UV analysis method.

Introduction: The Rationale for Derivatization

Aldehydes and ketones are ubiquitous in biological and industrial systems. They are key intermediates in metabolic pathways, components of flavor and fragrance profiles, and often monitored as environmental pollutants or markers of oxidative stress.[1] However, their direct analysis is hampered by several factors:

  • Poor Chromatographic Retention: Many low-molecular-weight carbonyls are highly polar and exhibit poor retention on standard C18 reverse-phase columns.

  • Low UV Absorbance: Saturated aldehydes and ketones lack a strong native chromophore, making sensitive UV detection difficult.[2]

  • Volatility: The volatility of some carbonyls can lead to sample loss during preparation.

Chemical derivatization is a powerful strategy to overcome these analytical challenges.[3] By reacting the carbonyl group with a suitable reagent, we can modify the analyte's physicochemical properties to make it more amenable to analysis. This compound (2-HP) is an excellent derivatizing agent for this purpose. Analogous hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and 2-hydrazinoquinoline (HQ), have been used extensively to produce stable derivatives that are easily analyzed.[4][5][6] The pyrazine ring in 2-HP offers the distinct advantages of providing a strong UV chromophore and a basic nitrogen site that is easily protonated, leading to enhanced signal in both UV and positive-ion mode mass spectrometry.

Reaction Mechanism and Principles

The derivatization reaction is a classic nucleophilic addition-elimination (condensation) reaction between the nucleophilic hydrazine group of 2-HP and the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a stable C=N double bond, yielding the corresponding pyrazinyl-hydrazone derivative.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[8]

Caption: General reaction of this compound with a carbonyl.

Experimental Workflow Overview

The entire process, from sample collection to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility. The workflow minimizes sample handling steps and incorporates quality control checks.

Caption: High-level overview of the analytical procedure.

Detailed Protocols

4.1 Materials and Reagents

  • This compound (2-HP), 97% or higher purity (CAS: 54608-52-5)[9]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC or LC-MS grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Aldehyde/Ketone standards (e.g., formaldehyde, acetaldehyde, acetone)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • HPLC or UHPLC system with UV/Vis or DAD detector

  • (Optional) Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole)

4.2 Preparation of Reagents

  • Derivatization Reagent (10 mg/mL 2-HP in ACN with catalyst):

    • Weigh 100 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 8 mL of acetonitrile.

    • Add 50 µL of Trifluoroacetic acid (TFA) to act as a catalyst.

    • Vortex thoroughly to dissolve.

    • Bring to the final volume of 10 mL with acetonitrile. Rationale: Acetonitrile is an excellent solvent for both the reagent and a wide range of carbonyls. TFA provides the acidic environment necessary to catalyze the condensation reaction efficiently.[8]

  • Standard Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of each target aldehyde and ketone in acetonitrile at a concentration of 1 mg/mL.

    • Store at 4°C in amber vials. These are stable for several weeks.

  • Working Standard Mixture (10 µg/mL):

    • Create a mixed standard solution by appropriately diluting the stock solutions in acetonitrile. A final concentration of 10 µg/mL for each analyte is a good starting point for building a calibration curve.

4.3 Derivatization Protocol

This protocol is optimized for a 100 µL sample volume. It can be scaled as needed. A similar procedure using 2-hydrazino-1-methylpyridine has been shown to be effective.[10]

  • Pipette Samples: Add 100 µL of your standard mixture, quality control sample, or prepared sample extract into a 1.5 mL microcentrifuge tube.

  • Add Reagent: Add 100 µL of the 10 mg/mL 2-HP derivatization reagent to each tube.

  • Vortex: Cap the tubes and vortex for 10-15 seconds to ensure complete mixing.

  • Incubate: Place the tubes in a heating block or water bath set to 60°C for 30 minutes. Rationale: Heating accelerates the reaction, ensuring complete derivatization in a reasonable timeframe. 60°C is a common temperature that balances reaction speed with analyte stability.[10]

  • Cool: After incubation, transfer the tubes to an ice bath for 5 minutes to stop the reaction.

  • Dilute: Dilute the sample by adding 800 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water). This brings the total volume to 1 mL and ensures the sample solvent is compatible with the chromatographic system.

  • Filter (Optional but Recommended): If samples contain particulates (e.g., from biological extracts), centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an HPLC vial, or filter through a 0.22 µm syringe filter.

  • Analyze: The sample is now ready for injection into the LC system.

Analytical Method: HPLC-UV

The increased hydrophobicity of the pyrazinyl-hydrazone derivatives makes them ideal for reverse-phase chromatography.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 20% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 20% B

    • 15.0 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 310 nm Rationale: The pyrazine ring exhibits strong absorbance around this wavelength, providing a clean and sensitive signal away from many common matrix interferences.

Expected Results & Performance

The derivatization significantly improves chromatographic performance. The resulting hydrazones are more retained and exhibit sharp, symmetrical peaks. The method should provide excellent linearity over a wide concentration range, suitable for quantification.

Table 1: Example Chromatographic Data and Performance

Analyte (as 2-HP derivative)Expected Retention Time (min)Limit of Detection (LOD, ng/mL)Linearity (r²)
Formaldehyde-2-HP3.50.5>0.999
Acetaldehyde-2-HP4.20.8>0.998
Acetone-2-HP4.81.0>0.999
Propionaldehyde-2-HP5.50.7>0.998
Benzaldehyde-2-HP7.80.4>0.999

Note: These values are illustrative and should be determined experimentally for each specific instrument and application.

Conclusion

is a reliable and robust method to enhance analytical sensitivity and chromatographic performance. The protocol described is straightforward and utilizes common laboratory reagents and equipment. The resulting pyrazinyl-hydrazone derivatives are stable and highly responsive to both UV and MS detection, making this technique broadly applicable in pharmaceutical, environmental, and clinical research settings.

References

  • Martins, N., et al. (2014). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry.
  • Elguero, J., et al. (2018). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Magnetic Resonance in Chemistry.
  • Badjagbo, K. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Cape Town.
  • Patel, N. B., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.
  • Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Keevil, B. G., et al. (2016). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B.
  • PubMed. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry.
  • Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • PubMed. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A.
  • ResearchGate. (2020). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ChemistrySelect.
  • PubMed. (1971). Methods for determination of carbonyl compounds by 2,4-dinitrophenylhydrazine and their application to the assay of aldehyde dehydrogenase. Analytical Biochemistry.
  • ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites.
  • ResearchGate. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate.
  • Clench, M. R., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry.
  • National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem Compound Database.
  • Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

Sources

Application Note: A Protocol for the Purification of 2-Hydrazinylpyrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the purification of 2-Hydrazinylpyrazine, a crucial reagent in pharmaceutical synthesis, through the technique of recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a high-purity final product. We will cover safety considerations, solvent selection, a step-by-step recrystallization workflow, and methods for post-purification analysis. The objective is to provide a robust, self-validating methodology that yields crystalline this compound suitable for downstream applications.

Introduction: The Rationale for Purification

This compound is a heterocyclic amine that serves as a key building block in the synthesis of various pharmacologically active compounds, notably as a reagent in the production of certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes therapy.[1] The purity of this reagent is paramount, as impurities originating from its synthesis—such as unreacted 2-chloropyrazine or other side-products—can lead to the formation of unwanted derivatives, complicating subsequent reaction workups and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[5] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the desired compound's solubility decreases, leading to the formation of a crystalline lattice that inherently excludes the differently shaped impurity molecules, which remain in the "mother liquor".[4] This guide provides a comprehensive framework for applying this principle to obtain high-purity this compound.

Safety First: Handling Hydrazine Derivatives

Hydrazine derivatives are potent chemical agents that demand rigorous safety protocols. This compound is classified as harmful if swallowed and causes serious eye damage.[6][7] Hydrazine itself is highly toxic, corrosive, and a suspected carcinogen.[8][9]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

Handling Procedures:

  • Avoid creating dust.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[11]

  • Wash hands thoroughly after handling.[11]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

The Core Principle: Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent for this compound should exhibit the following properties, a concept central to the practice of crystallization[4][12]:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or remain highly soluble in the cold solvent (to stay in the mother liquor).

  • Chemical Inertness: The solvent must not react with this compound.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound (109-113°C) to prevent it from "oiling out".[5][13]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Given that this compound is slightly soluble in water, and related hydrazones can be recrystallized from alcohols, good candidate solvents to test include ethanol, methanol, isopropanol, acetonitrile, and water, or binary mixtures thereof (e.g., ethanol/water).[1][13][14]

Experimental Protocol

This protocol is divided into three key stages: preliminary solvent screening, the main recrystallization workflow, and post-purification validation.

Part A: Preliminary Solvent Screening

Before committing to a bulk recrystallization, it is crucial to identify the optimal solvent system.

  • Preparation: Place approximately 20-30 mg of crude this compound into several separate small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, methanol, water, acetonitrile) dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.

  • Solvent Addition (Hot): Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: Choose the solvent that provides a high recovery of crystalline solid upon cooling.

Table 1: Example Solvent Screening Data Log

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation upon Cooling
Water Low Moderate Slow, needle-like crystals
Ethanol Low High Rapid, well-formed crystals
Methanol Moderate High Good, but some loss expected
Acetonitrile Very Low Moderate Good recovery

| Ethyl Acetate | Insoluble | Low | Not a suitable solvent |

Note: This table is for illustrative purposes. Researchers must generate their own data.

Part B: The Recrystallization Workflow

Based on the screening, ethanol is often a suitable choice. The following workflow assumes ethanol is the selected solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start 1. Weigh Crude This compound dissolve 2. Add minimal amount of hot ethanol to dissolve start->dissolve hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt 3. Perform Hot Gravity Filtration hot_filt_q->hot_filt  Yes cool 4. Allow filtrate to cool slowly hot_filt_q->cool No hot_filt->cool ice_bath 5. Chill in ice bath to maximize precipitation cool->ice_bath vac_filt 6. Collect crystals via Vacuum Filtration ice_bath->vac_filt wash 7. Wash crystals with ice-cold ethanol vac_filt->wash dry 8. Dry crystals under vacuum wash->dry finish Pure this compound dry->finish

Diagram 1: Workflow for the Recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a boiling chip and the chosen solvent (e.g., ethanol) in small portions. Heat the mixture on a hot plate in a fume hood, swirling gently, until it reaches a gentle boil. Continue adding hot solvent just until all the solid dissolves.

    • Scientist's Note: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the yield of recovered crystals upon cooling.[5]

  • Hot Filtration (Conditional): If any insoluble impurities (e.g., dust, non-soluble by-products) are visible in the hot solution, they must be removed. Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper to remove the solid impurities.[4]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold solvent. Collect the crystals by vacuum filtration, pouring the cold slurry into the funnel.[4]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

    • Scientist's Note: The wash solvent must be cold to minimize re-dissolving the purified product crystals.

  • Drying: Transfer the crystalline product to a watch glass or drying dish. Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove all residual solvent.

Part C: Post-Recrystallization Purity Assessment

A protocol is only trustworthy if it includes self-validation. The purity of the final product should be confirmed.

  • Melting Point Analysis: Determine the melting point of the dried crystals. Pure crystalline solids typically have a sharp melting range (e.g., within 1-2°C). The literature melting point for this compound is 109-113°C.[13] A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the mother liquor, and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The purified product should appear as a single, distinct spot with a different Rf value from any impurities shown in the crude material lane.

  • Spectroscopic Analysis (Optional): For rigorous validation, obtain ¹H NMR or ¹³C NMR spectra of the purified product to confirm its chemical structure and absence of impurity signals.

Troubleshooting Common Issues

  • Oiling Out: If the product separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the impure compound. Re-heat the solution to re-dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[5]

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may not be sufficiently saturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" from a previous pure batch. If this fails, boil off some of the solvent to increase the concentration and cool again.[5]

  • Low Recovery: This can result from using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.

Conclusion

This protocol outlines a systematic and scientifically grounded approach to the purification of this compound by recrystallization. By carefully selecting a solvent, following a controlled cooling process, and validating the final product's purity, researchers can confidently obtain high-quality material essential for demanding applications in pharmaceutical research and development. Adherence to the described safety precautions is non-negotiable and ensures the well-being of the scientist throughout the procedure.

References

  • Capot Chemical Co., Ltd. MSDS of this compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1487823, 2-Hydrazinopyrazine. [Link]
  • Wojtunik-Kulesza, K. A., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(68), 41733-41746. [Link]
  • ResearchG
  • Google Patents.
  • University of California, Irvine.
  • ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. [Link]
  • University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine. [Link]
  • Google Patents. RU2596223C2 - Method of producing high-purity hydrazine.
  • CUNY Bronx Community College.
  • Google Patents.
  • ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]
  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines. [Link]

Sources

Large-scale synthesis of 2-Hydrazinylpyrazine for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 2-Hydrazinylpyrazine

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a critical intermediate in the pharmaceutical and fine chemical industries. The protocol detailed herein focuses on the robust and scalable nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with hydrazine hydrate. Emphasizing safety, efficiency, and product quality, this guide offers a step-by-step methodology, process optimization parameters, analytical quality control procedures, and critical safety protocols suitable for implementation in an industrial manufacturing environment. The causality behind experimental choices is elucidated to provide researchers and production chemists with a deep understanding of the process.

Introduction and Strategic Importance

This compound (C₄H₆N₄) is a heterocyclic compound of significant industrial value. It serves as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2][3] Its derivatives are explored for various biological activities, making a reliable and scalable synthesis route essential for drug development and commercial production.[4][5][6]

The most common and industrially viable method for its synthesis is the reaction of 2-chloropyrazine with hydrazine hydrate. This method is favored for its straightforward execution and relatively high yields. However, scaling this process from the laboratory to an industrial setting presents unique challenges, particularly concerning reaction control, product purity, and the safe handling of highly toxic reagents like hydrazine hydrate.[7][8] This application note addresses these challenges directly, providing a field-proven protocol.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the hydrazine molecule (H₂N-NH₂) acts as a potent nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyrazine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the halide for substitution.

The reaction can be summarized as follows:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the C2 position of 2-chloropyrazine, forming a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The complex re-aromatizes by expelling the chloride ion, which is a good leaving group.

  • Proton Transfer: A final proton transfer step yields the stable this compound product.

To drive the reaction to completion and minimize the formation of dimeric by-products, a molar excess of hydrazine hydrate is typically employed.[8]

G cluster_reactants Reactants cluster_reaction SNAr Mechanism 2_chloropyrazine 2-Chloropyrazine attack Nucleophilic Attack 2_chloropyrazine->attack hydrazine Hydrazine Hydrate (Nucleophile) hydrazine->attack intermediate Meisenheimer Complex (Transient Intermediate) attack->intermediate Forms Intermediate departure Chloride Departure (Re-aromatization) intermediate->departure Stabilizes product This compound (Final Product) departure->product Yields Product

Caption: Reaction pathway for the synthesis of this compound.

Industrial-Scale Synthesis Protocol

This protocol is designed for a target batch size of approximately 18-20 kg of this compound. All operations must be conducted in a controlled environment with appropriate engineering controls.

Materials and Equipment
Material/EquipmentSpecification
Reactants
2-Chloropyrazine>98% Purity
Hydrazine Hydrate80% Solution in Water
n-ButanolAnhydrous Grade
Ethyl AcetateTechnical Grade
Anhydrous Sodium SulfateGranular
Equipment
Glass-Lined Reactor200 L, with overhead stirrer, reflux condenser, and nitrogen inlet
Addition Funnel/PumpCalibrated for controlled addition
Heating/Cooling MantleWith precise temperature control
Filtration UnitNutsche filter or similar
Vacuum Drying Oven
Personal Protective EquipmentSee Section 6.2
Step-by-Step Methodology
  • Reactor Preparation and Inerting:

    • Ensure the 200 L reactor is clean, dry, and free of any acidic or metallic residues.

    • Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slight positive nitrogen pressure throughout the reaction. This is crucial to prevent oxidation of hydrazine and ensure safety.

  • Reagent Charging:

    • Charge the reactor with n-butanol (40 kg, ~50 L).

    • Under continuous stirring, carefully charge 80% hydrazine hydrate (22 kg, ~21.5 L). A significant molar excess is used to maximize the conversion of the starting material and suppress side reactions.[1]

    • Begin heating the mixture to the target reaction temperature.

  • Reaction Execution:

    • Dissolve 2-chloropyrazine (40 kg) in n-butanol (40 kg, ~50 L) in a separate vessel.

    • Once the reactor contents reach 95-100°C, begin the slow, controlled addition of the 2-chloropyrazine solution over 2-3 hours.[9] A slow addition rate is critical to control the exothermic reaction and prevent localized temperature spikes.

    • After the addition is complete, maintain the reaction mixture at 100°C with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-chloropyrazine is completely consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Further cool the mixture to 0-5°C to induce crystallization of the product.

    • Isolate the crude product by filtration using a Nutsche filter.

    • Wash the filter cake with cold water (2 x 20 L) to remove excess hydrazine hydrate and inorganic salts.

    • Wash the cake with a small amount of cold ethyl acetate (10 L) to displace water.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean, dry reactor.

    • Add ethyl acetate (80-100 L) and heat the mixture to reflux (around 77°C) until all the solid dissolves.

    • Slowly cool the solution to 0-5°C over several hours to allow for the formation of well-defined crystals.

    • Filter the purified product and wash the crystals with a small amount of cold ethyl acetate.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a crystalline solid.

Caption: Industrial workflow for this compound synthesis.

Process Parameters and Data

Optimization of reaction parameters is crucial for achieving high yield and purity on a large scale.

ParameterRecommended ValueRationale / NotesExpected YieldExpected Purity
Molar Ratio (Hydrazine : 2-CP) 1.5 : 1 to 2.0 : 1Ensures complete consumption of 2-chloropyrazine (2-CP) and minimizes dimer formation.[1]85-95%>99% (after recrystallization)
Reaction Temperature 100°CProvides sufficient energy for the substitution reaction to proceed at an efficient rate without significant decomposition.[9]
Solvent n-Butanol or similar high-boiling alcoholFacilitates heat transfer and maintains solubility of reactants at the reaction temperature.
Addition Time 2-3 hoursControls the exotherm of the reaction, ensuring safety and preventing side-product formation.
Reaction Time 4-6 hoursTypical time required for complete conversion after addition, confirmed by in-process controls.

Analytical Quality Control

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests must be performed.

  • Appearance: Visual inspection for a crystalline solid of the correct color.

  • Identity (¹H NMR & IR):

    • ¹H NMR: Confirms the chemical structure by analyzing proton chemical shifts and coupling constants.

    • FTIR: Verifies the presence of key functional groups (N-H stretches, C=N stretches).

  • Purity (HPLC): A reverse-phase HPLC method is used to quantify the purity of the final product and detect any residual starting materials or by-products. The purity should typically be >99.0%.

  • Molecular Weight (Mass Spectrometry): Confirms the molecular weight of the compound. For C₄H₆N₄, the expected [M+H]⁺ is approximately 111.07.

  • Residual Solvents (GC): Gas chromatography is used to ensure that residual levels of n-butanol and ethyl acetate are below the limits specified by ICH guidelines.

Critical Safety and Environmental Protocols

The use of hydrazine hydrate necessitates stringent safety protocols. Hydrazine is highly toxic, corrosive, a suspected human carcinogen, and can be absorbed through the skin.[7][10][11][12]

Hazard Analysis & Engineering Controls
  • Hydrazine Hydrate: All handling must occur in a closed system or a well-ventilated area with dedicated exhaust ventilation.[10] It is corrosive and can cause severe skin and eye damage upon contact.[10][12]

  • Engineering Controls: The process should be conducted in a contained reactor system. Emergency showers and eyewash stations must be immediately accessible.[11] The area should be equipped with hydrazine-specific gas detectors.

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[10]

  • Eye Protection: Chemical splash goggles and a face shield must be worn.[10][11]

  • Skin and Body Protection: A chemical-resistant apron or suit over a lab coat is required.

  • Respiratory Protection: A NIOSH-approved respirator with the appropriate cartridges should be used for any operations with a risk of inhalation exposure.[12]

Spill and Emergency Procedures
  • Spills: Do not attempt to clean up a large spill without specialized training.[10] Evacuate the area and contact the emergency response team. Small spills can be neutralized with a dilute solution of calcium hypochlorite.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.

    • Inhalation/Ingestion: Move the victim to fresh air. Seek immediate medical attention in all cases of exposure.[11][13]

Waste Management
  • All waste streams containing hydrazine are classified as hazardous waste.[14]

  • Aqueous waste (mother liquor) must be collected and treated by chemical oxidation (e.g., with hydrogen peroxide or sodium hypochlorite) before being sent for further wastewater treatment.[14]

  • Solvent waste should be collected in labeled containers for incineration.

  • Specialized resins can also be used to adsorb and remove pyrazine derivatives from wastewater streams.[15]

Conclusion

The large-scale synthesis of this compound via the nucleophilic substitution of 2-chloropyrazine is a well-established and efficient industrial process. Success hinges on precise control of reaction parameters, particularly temperature and addition rates, to maximize yield and purity. The paramount consideration is the strict adherence to safety protocols for handling the hazardous reagents involved. By following the detailed methodology and safety guidelines presented in this document, researchers and drug development professionals can safely and effectively produce high-quality this compound for downstream applications.

References

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • InPharm. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Graz University of Technology. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Hydrazine.
  • ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • ResearchGate. (n.d.). Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem.
  • ResearchGate. (2019). Review on the Synthesis of Pyrazine and Its Derivatives.

Sources

The Synthesis of Schiff Bases Using 2-Hydrazinylpyrazine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel molecular entities is a cornerstone of innovation. Among the versatile class of organic compounds, Schiff bases derived from heteroaromatic amines have garnered significant attention due to their diverse biological activities and coordination chemistry. This document provides a comprehensive guide to the synthesis, characterization, and application of Schiff bases prepared from 2-hydrazinylpyrazine, a valuable building block in medicinal chemistry.

Introduction: The Significance of this compound in Schiff Base Synthesis

This compound is a bifunctional molecule featuring a pyrazine ring, a known pharmacophore present in numerous therapeutic agents, and a reactive hydrazine group. The lone pair of electrons on the nitrogen atom of the hydrazine moiety makes it a potent nucleophile, readily reacting with the electrophilic carbon of an aldehyde's or ketone's carbonyl group to form a Schiff base, characterized by an azomethine or imine (-C=N-) functional group.[1] This condensation reaction provides a straightforward and efficient route to novel compounds with potential applications in various fields.

The pyrazine nucleus is a key component in several established drugs, and its incorporation into Schiff base structures is a promising strategy for the development of new therapeutic agents.[2] The resulting this compound-derived Schiff bases are of particular interest for their potential antimicrobial, antifungal, and anticancer activities.[3][4][5] Furthermore, the imine nitrogen and the pyrazine ring nitrogens can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potentially enhanced biological activities.[6][7]

The Chemistry of Formation: Mechanism and Key Considerations

The formation of a Schiff base from this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:

  • Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate called a carbinolamine.[1]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine or azomethine group of the Schiff base.

The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the product.[8]

Reaction Mechanism: Schiff Base Formation

Schiff_Base_Formation R1 This compound Plus1 + R1->Plus1 R2 Aldehyde/Ketone Int Carbinolamine Intermediate R2->Int Nucleophilic Addition Plus1->R2 Prod Schiff Base Int->Prod Dehydration (-H₂O) Plus2 + Prod->Plus2 Water H₂O Plus2->Water

Caption: General reaction mechanism for Schiff base formation.

Several factors can influence the rate and yield of Schiff base formation:

  • pH: The reaction is often catalyzed by either an acid or a base. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nitrogen can be protonated, reducing its nucleophilicity. Therefore, the reaction is typically carried out in a slightly acidic to neutral medium.

  • Solvent: The choice of solvent is critical. Alcohols, such as ethanol or methanol, are commonly used as they can dissolve both reactants and facilitate the reaction.[2][9] In some cases, solvent-free conditions, such as mechanochemical grinding, have been shown to be effective and environmentally friendly.[10]

  • Temperature: The reaction is often carried out at reflux temperature to increase the reaction rate.[2] However, in some instances, the reaction can proceed at room temperature.[11]

  • Removal of Water: As the reaction is reversible, removing the water formed during the reaction can significantly increase the yield of the Schiff base. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water.

Experimental Protocols

This section provides detailed protocols for the synthesis of Schiff bases from this compound.

Protocol 1: Solution-Phase Synthesis of a this compound-derived Schiff Base

This protocol is adapted from the in situ synthesis of a Schiff base ligand derived from salicylaldehyde and 2-hydrazinopyrazine.[6]

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aromatic aldehyde)

  • Ethanol

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1.0 mmol) in a 1:1 mixture of ethanol and acetonitrile (20 mL).

  • While stirring, add salicylaldehyde (1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 30 minutes. A cloudy yellow precipitate should form.

  • For the synthesis of the free Schiff base, the reaction can be continued with stirring for several hours or gently heated under reflux for 2-3 hours to ensure completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or under vacuum.

Protocol 2: Mechanochemical Synthesis

This protocol offers an environmentally friendly, solvent-free alternative for the synthesis of this compound-derived Schiff bases.[10]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 5-(4-nitrophenyl)-2-furaldehyde)

  • Ball mill or mortar and pestle

  • Spatula

Procedure:

  • Place this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a milling jar or a mortar.

  • Grind the mixture for a set period (e.g., 30-60 minutes). The reaction progress can be monitored by taking small samples for analysis (e.g., by TLC or NMR).

  • The solid product obtained is often of high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Characterization of this compound Schiff Bases

The successful synthesis of the Schiff base must be confirmed through various analytical techniques.

Technique Expected Observations
FT-IR Spectroscopy Appearance of a strong absorption band in the region of 1580-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H bending vibration of the hydrazine.[7]
¹H NMR Spectroscopy Appearance of a singlet in the region of δ 8.0-10.0 ppm corresponding to the azomethine proton (-CH=N-). The signals for the aromatic protons of the pyrazine and aldehyde moieties will also be present.
¹³C NMR Spectroscopy Appearance of a signal in the region of δ 140-160 ppm corresponding to the imine carbon (-C=N-).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed.

Applications in Research and Drug Development

Schiff bases derived from this compound are valuable scaffolds in drug discovery and materials science.

Antimicrobial Agents

The combination of the pyrazine ring and the azomethine group in these Schiff bases often results in significant antimicrobial activity. Numerous studies have reported the antibacterial and antifungal properties of Schiff bases derived from various hydrazines and hydrazides.[3][4][12] These compounds can serve as lead structures for the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Agents

The antiproliferative activity of Schiff bases is another area of intense research. The imine linkage is believed to play a crucial role in their cytotoxic effects.[13] The ability to modify the aldehyde component allows for the fine-tuning of the biological activity and selectivity towards cancer cells.

Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazine ring and the imine group can act as excellent ligands for a variety of metal ions. The resulting metal complexes can exhibit unique electronic and geometric properties, making them suitable for applications in catalysis and as advanced materials.[6][7]

Workflow for Synthesis and Application of this compound Schiff Bases

Synthesis_Workflow Start Start: This compound + Aldehyde/Ketone Synthesis Schiff Base Synthesis (Solution-Phase or Mechanochemical) Start->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization Applications Applications Characterization->Applications Antimicrobial Antimicrobial Studies Applications->Antimicrobial Anticancer Anticancer Screening Applications->Anticancer Coordination Coordination Chemistry Applications->Coordination

Caption: A typical workflow from synthesis to application.

Conclusion

The synthesis of Schiff bases from this compound offers a versatile and efficient platform for the generation of novel compounds with significant potential in medicinal chemistry and materials science. The straightforward reaction, coupled with the ability to readily modify the aldehydic component, allows for the creation of diverse molecular libraries for biological screening. The protocols and information provided in this guide are intended to empower researchers to explore the rich chemistry of this compound-derived Schiff bases and unlock their full potential in various scientific disciplines.

References

  • Miniyar, P. B., & Makhija, S. J. (Year not available). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Chemistry.
  • Gomha, S. M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5363.
  • Al-Masoudi, N. A., et al. (Year not available). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Research Journal of Pharmacy and Technology.
  • Al-Amiery, A. A., et al. (Year not available). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology.
  • Surve, N. N., et al. (2016). Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. International Journal of Chemical Studies, 4(1), 109-111.
  • Hassan, A., et al. (2022). Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes. Magnetochemistry, 8(5), 55.
  • Al-Otaibi, J. S., et al. (Year not available). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Yıldırım, S., et al. (Year not available).
  • Khanam, J. A., et al. (Year not available). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Medical Sciences.
  • BenchChem. (2025). Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers. BenchChem.
  • Diyali, N., et al. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(3), 234-240.
  • Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32.
  • Awantu, A. F., et al. (2020). Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. International Journal of Organic Chemistry, 10(1), 1-16.
  • Han, O. H., & Hur, N. H. (2011). Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Organic Letters, 13(24), 6386-6389.
  • Jassim, A. H. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles.
  • Hossan, A. S. M. Z., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange.
  • Lamchen, M., et al. (1954). Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. Journal of the Chemical Society (Resumed), 2429-2435.
  • Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 12(1), 1-8.

Sources

Experimental setup for the reaction of 2-Hydrazinylpyrazine with diketones

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Pyrazolylpyrazines in Medicinal Chemistry

The fusion of pyrazine and pyrazole moieties into a single molecular entity, the pyrazolylpyrazine scaffold, represents a significant area of interest in contemporary drug discovery. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The pyrazine ring, also a common feature in bioactive molecules, further enhances the potential for diverse pharmacological effects. The synthesis of these hybrid molecules through the condensation of 2-hydrazinylpyrazine with various diketones is a cornerstone reaction, providing a versatile and efficient route to novel compounds of therapeutic interest. This application note provides a detailed experimental protocol for this synthesis, grounded in the principles of the Knorr pyrazole synthesis, and explores the reaction's scope with different diketones.[2][3]

Reaction Mechanism and Rationale

The synthesis of pyrazolylpyrazines from this compound and a 1,3-dicarbonyl compound (β-diketone) follows the well-established Knorr pyrazole synthesis pathway.[2][3][4][5] The reaction is typically acid-catalyzed and proceeds through the following key steps:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine group of this compound attacks one of the carbonyl carbons of the diketone, which is activated by protonation from the acid catalyst. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The choice of an acid catalyst, such as glacial acetic acid, is crucial as it facilitates both the initial condensation and the subsequent dehydration steps.[4] The use of a suitable solvent, often an alcohol or acetic acid itself, ensures the solubility of the reactants and allows for effective heating to drive the reaction to completion.

Experimental Workflow Overview

The overall experimental process is depicted in the following workflow diagram. This multi-stage process ensures the successful synthesis, purification, and characterization of the target pyrazolylpyrazine compounds.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization reactants 1. Combine this compound, Diketone, and Solvent catalyst 2. Add Acid Catalyst reactants->catalyst Mix reflux 3. Heat to Reflux catalyst->reflux Initiate Reaction precipitation 4. Cool and Precipitate with Water reflux->precipitation After Reaction Completion filtration 5. Filter to Collect Crude Product precipitation->filtration washing 6. Wash with Water filtration->washing recrystallization 7. Recrystallize from Ethanol/Water washing->recrystallization Crude Product analysis 8. Analyze by NMR, IR, and Mass Spectrometry recrystallization->analysis Purified Product

Caption: Experimental workflow for the synthesis of pyrazolylpyrazines.

Materials and Reagents

Material/ReagentGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas.
Acetylacetone (2,4-Pentanedione)≥99%Commercially Available
Benzoylacetone (1-Phenyl-1,3-butanedione)≥98%Commercially Available
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially AvailableUse as both solvent and catalyst.
Ethanol200 Proof, AnhydrousCommercially AvailableFor recrystallization.
Deionized WaterIn-house
Methylene ChlorideACS GradeCommercially AvailableFor extraction if needed.
Sodium Sulfate (Anhydrous)ACS GradeCommercially AvailableFor drying organic layers.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine as a representative example. Modifications for other diketones are noted in the subsequent table.

1. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.10 g, 10 mmol). b. To the flask, add glacial acetic acid (20 mL). Stir the mixture until the this compound is fully dissolved. c. Add acetylacetone (1.10 g, 11 mmol, 1.1 equivalents) dropwise to the stirred solution.

2. Reaction Execution: a. Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. b. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

3. Product Isolation (Work-up): a. After the reaction is complete, allow the mixture to cool to room temperature. b. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. c. A precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the collected solid with two 20 mL portions of cold deionized water to remove any residual acetic acid and unreacted starting materials.

4. Purification: a. The crude product can be purified by recrystallization. b. Transfer the solid to a 250 mL Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it. c. If the solid does not fully dissolve, add deionized water dropwise to the hot solution until it becomes clear. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

5. Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.

Reaction Parameters for Various Diketones

The following table summarizes the reaction conditions and expected outcomes for the reaction of this compound with different β-diketones.

DiketoneMolar Ratio (Diketone:Hydrazine)SolventCatalystTemp. (°C)Time (h)Expected Product
Acetylacetone1.1 : 1Glacial Acetic AcidAcetic AcidReflux (~118)22-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Benzoylacetone1.1 : 1Glacial Acetic AcidAcetic AcidReflux (~118)3-42-(3-methyl-5-phenyl-1H-pyrazol-1-yl)pyrazine & 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)pyrazine (regioisomers)
Dibenzoylmethane1.1 : 1EthanolGlacial Acetic Acid (catalytic)Reflux (~78)4-62-(3,5-diphenyl-1H-pyrazol-1-yl)pyrazine

Results and Discussion

The reaction of this compound with β-diketones provides a reliable method for the synthesis of 2-(1H-pyrazol-1-yl)pyrazines. The use of glacial acetic acid as both the solvent and catalyst for symmetrical diketones like acetylacetone is highly effective. For less reactive or sterically hindered diketones such as dibenzoylmethane, using a higher boiling point solvent or extending the reaction time may be necessary.

A key consideration when using unsymmetrical diketones, such as benzoylacetone, is the potential for the formation of regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products. The regioselectivity of this reaction can be influenced by the electronic and steric nature of the substituents on the diketone. Chromatographic purification is often required to separate these isomers.

The work-up procedure involving precipitation in water is generally effective for obtaining the crude product in good yield, as the pyrazolylpyrazine products are typically insoluble in water. Subsequent recrystallization from an appropriate solvent system, such as ethanol/water, is usually sufficient to obtain a product of high purity suitable for further biological evaluation.

Characterization Data (Expected)

For the representative product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine:

  • ¹H NMR: Expect signals corresponding to the pyrazine ring protons, the pyrazole ring proton, and the two methyl groups on the pyrazole ring.

  • ¹³C NMR: Expect distinct signals for the carbons of the pyrazine and pyrazole rings, as well as the methyl carbons.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

  • IR Spectroscopy: Look for characteristic peaks for C=N and C=C stretching of the aromatic rings.

Conclusion

The protocol outlined in this application note provides a robust and adaptable method for the synthesis of a variety of 2-(1H-pyrazol-1-yl)pyrazines. By understanding the underlying Knorr pyrazole synthesis mechanism and considering the nature of the diketone substrate, researchers can efficiently generate a library of these valuable heterocyclic compounds for applications in drug discovery and development.

References

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
  • Knorr Pyrazole Synthesis. Name-Reaction.com. [Link]
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Application Note: Characterization of 2-Hydrazinylpyrazine Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydrazinylpyrazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its nucleophilic hydrazine moiety enables a wide range of chemical transformations, leading to diverse molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of these reaction products. This guide provides a detailed framework for characterizing the products of two primary reaction classes of this compound—hydrazone formation with carbonyl compounds and pyrazole synthesis via cyclocondensation with 1,3-dicarbonyls—using 1D and 2D NMR techniques. It includes field-proven protocols for synthesis, sample preparation, and data acquisition, aimed at researchers, scientists, and drug development professionals.

Introduction: The Chemical Versatility of this compound

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. This compound (C₄H₆N₄) serves as a versatile precursor, leveraging the high nucleophilicity of its hydrazine group (-NHNH₂) to react with a variety of electrophiles.[1] This reactivity is most prominently expressed in its condensation with carbonyls to form hydrazones and in cyclocondensation reactions to forge new heterocyclic rings like pyrazoles.[2][3] Given the potential for isomerism and complex structures, a robust and definitive analytical methodology is required. NMR spectroscopy, through its unparalleled ability to map atomic connectivity and chemical environments, provides the necessary structural insights for confident characterization.[4][5]

NMR Profile of the Starting Material: this compound

A prerequisite for analyzing reaction products is a thorough understanding of the starting material's NMR spectrum. The electron-deficient nature of the pyrazine ring significantly influences the chemical shifts of its protons and carbons, pushing them downfield.[6]

Predicted NMR Data for this compound: While a definitive, published spectrum for this compound is not readily available, its spectral properties can be reliably predicted based on data from unsubstituted pyrazine and analogous compounds like 2-hydrazinopyridine.[7][8] The pyrazine protons (H-3, H-5, H-6) are expected to appear in the aromatic region, typically between 7.5 and 8.5 ppm. The labile protons of the hydrazine group (-NH and -NH₂) will present as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

Nucleus Atom Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Notes
¹H H-3~8.2d
H-5~7.9d
H-6~8.1dd
-NH~7.5-8.5br sShift and broadening are solvent/concentration dependent.
-NH₂~4.5-5.5br sShift and broadening are solvent/concentration dependent.
¹³C C-2~158-162Quaternary carbon attached to hydrazine.
C-3~135-139
C-5~130-134
C-6~142-146

Case Study 1: Hydrazone Formation with Carbonyl Compounds

The reaction of this compound with aldehydes or ketones is a facile condensation that yields pyrazinyl hydrazones. This reaction introduces a new imine (C=N) bond, which is a key diagnostic feature in the NMR spectra.

Figure 1. Reaction of this compound with benzaldehyde.

NMR Signatures of Hydrazone Formation: The conversion of the hydrazine and carbonyl groups into a hydrazone results in distinct and predictable changes in the NMR spectrum.

  • Disappearance of Signals: The aldehyde proton signal (typically 9.5-10.5 ppm) disappears completely upon successful reaction.

  • Appearance of New Signals:

    • Imine Proton (N=CH): A new singlet appears, typically in the range of δ 7.8-8.5 ppm . This is a definitive marker for hydrazone formation.[9]

    • Amine Proton (NH): The remaining NH proton of the original hydrazine group becomes significantly deshielded and appears as a singlet, often downfield of δ 10.0 ppm . Its exact position is sensitive to the solvent and electronic nature of the substituents.

  • Shifts in Aromatic Region: The chemical shifts of the pyrazine and benzaldehyde ring protons will adjust based on the new electronic environment created by the hydrazone linkage.

  • ¹³C NMR Changes: The carbonyl carbon signal (δ 190-200 ppm) is replaced by a new imine carbon signal (C=N) in the δ 140-160 ppm region.

Table 2: Typical NMR Data for a Pyrazinyl Hydrazone Product (in DMSO-d₆)

Nucleus Atom Typical Chemical Shift (δ, ppm) Multiplicity
¹H Pyrazine H-3, H-5, H-68.0 - 8.8m
Phenyl H (ortho, meta, para)7.2 - 7.8m
Imine H (N=CH)8.0 - 8.5s
Amine H (-NH-)11.0 - 12.0s
¹³C Pyrazine Carbons130 - 160
Phenyl Carbons125 - 140
Imine Carbon (C=N)140 - 150

Case Study 2: Pyrazole Formation with 1,3-Dicarbonyls

The Knorr pyrazole synthesis is a classic and highly efficient cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone.[10][11][12] This reaction forms a stable, aromatic pyrazole ring, a scaffold of immense pharmaceutical importance.

Figure 2. Knorr synthesis of a pyrazolyl-pyrazine.

NMR Signatures of Pyrazole Formation: The formation of the new pyrazole ring is confirmed by a unique set of signals. For the product of the reaction with acetylacetone, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, the key NMR features are:

  • Disappearance of Signals: The labile enol proton and the methylene protons of acetylacetone are consumed in the reaction.

  • Appearance of New Signals:

    • Pyrazole Ring Proton (H-4): A sharp singlet appears around δ 6.0-6.5 ppm , characteristic of the C4-H of a 3,5-disubstituted pyrazole.[13]

    • Methyl Group Protons: Two distinct singlets for the two methyl groups on the pyrazole ring appear, typically in the δ 2.2-2.8 ppm range.

  • ¹³C NMR Changes: The spectrum will show new signals corresponding to the pyrazole ring carbons. The methyl-substituted C3 and C5 carbons appear around δ 140-150 ppm , while the C4 carbon appears more upfield, around δ 105-110 ppm .

Note on Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, two different regioisomers can be formed. NMR, particularly 2D techniques like HMBC and NOESY, is essential for unambiguously determining which isomer has been synthesized.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-benzylidene-2-(pyrazin-2-yl)hydrazine
  • Dissolve this compound (1.0 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Add 1-2 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[2]

Protocol 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
  • Dissolve this compound (1.0 mmol) in 5 mL of glacial acetic acid in a round-bottom flask.[10]

  • Add acetylacetone (1.05 mmol) to the solution.

  • Heat the mixture to reflux (approx. 110-120 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality spectra for accurate structural analysis.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar heterocyclic compounds and to slow the exchange of N-H protons, making them observable as sharper peaks.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]

  • Instrument Setup (400 MHz or higher):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with 16-64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with 1024 or more scans using proton decoupling, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Reveals ³J H-H coupling networks, essential for identifying adjacent protons on the pyrazine or phenyl rings.[15][16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹J C-H). This is critical for assigning carbon signals.[15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²J C-H, ³J C-H). This is the most powerful tool for connecting molecular fragments and assigning quaternary carbons.[5][17]

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq_1d 1D NMR Acquisition (¹H, ¹³C) prep->acq_1d proc_1d 1D Data Processing (FT, Phasing, Baseline) acq_1d->proc_1d assign_1d Initial Assignment (Chemical Shifts, Integration, Multiplicity) proc_1d->assign_1d acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) assign_1d->acq_2d Ambiguity? final Final Structure Confirmation assign_1d->final Unambiguous? proc_2d 2D Data Processing acq_2d->proc_2d assign_2d Full Structural Elucidation (Connectivity Mapping) proc_2d->assign_2d assign_2d->final

Figure 3. General workflow for NMR characterization.

Conclusion

The structural characterization of this compound reaction products is efficiently and definitively achieved through a systematic application of NMR spectroscopy. By first understanding the spectral features of the starting material and the expected transformations, researchers can readily identify key diagnostic signals for products like hydrazones and pyrazoles. The integration of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system for complete and unambiguous structure elucidation, which is an indispensable capability in modern chemical research and drug development.

References

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Merck Index. (n.d.). Knorr Pyrazole Synthesis. Organic Syntheses.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • YouTube. (2019). synthesis of pyrazoles.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • Ihsanawatia, A. A., et al. (n.d.). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem.
  • PubMed Central. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • EPFL. (n.d.). 2D NMR.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Organic Syntheses. (n.d.). Procedure for Hydrazone Synthesis.
  • MDPI. (2012). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 17(11), 13393-13403.
  • ResearchGate. (n.d.). New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation.
  • NIST. (n.d.). 2-Hydrazinopyridine. NIST WebBook.
  • Semantic Scholar. (1986). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 -. Heterocycles, 24(11). Available at: [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpyridine-Peet-Sunder/b4a3a693c9e6e4a2c56a81b858102b4c107e7807]([Link]

Sources

2-Hydrazinylpyrazine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of 2-Hydrazinylpyrazine

This compound (C₄H₆N₄) is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazine group.[1] This unique combination of a nitrogen-rich aromatic system and a reactive hydrazine moiety makes it an intriguing ligand for the synthesis of novel coordination compounds. The pyrazine ring itself offers potential coordination sites through its two nitrogen atoms, while the hydrazine group provides additional donor atoms, allowing for a variety of coordination modes, including monodentate, bidentate chelation, and bridging between metal centers.

The resulting metal complexes of this compound and its derivatives have garnered significant interest due to their diverse applications in fields ranging from catalysis to medicinal chemistry.[2][3][4][5][6] The ability of the ligand to stabilize various oxidation states of transition metals and to form complexes with diverse geometries is key to its utility. This guide will delve into the practical aspects of working with this ligand, from its synthesis to the characterization and potential applications of its coordination compounds.

PART 1: Synthesis of this compound Ligand

A reliable supply of the this compound ligand is the essential first step for any coordination chemistry studies. While not as commonly commercially available as some other ligands, it can be synthesized in the laboratory from 2-chloropyrazine. The following protocol is adapted from established methods for the synthesis of similar hydrazinyl-substituted heterocycles.[7][8]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-chloropyrazine and hydrazine hydrate.

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (80% solution in water)

  • Butan-1-ol (or another high-boiling solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) in butan-1-ol.

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (approximately 5-10 equivalents). The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of side products.[8]

  • Reaction: Heat the reaction mixture to 100°C and maintain it under reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, using a suitable eluent system such as ethyl acetate/methanol (e.g., 8:2 v/v).[7] The reaction is complete when the 2-chloropyrazine spot is no longer visible. This may take several hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with distilled water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate several times.

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if significant impurities are present.

Characterization: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of this compound-Metal Complexes

This compound can coordinate to a wide range of transition metal ions to form stable complexes. The following are general protocols for the synthesis of such complexes. The specific conditions may need to be optimized depending on the metal salt and the desired product.

Protocol 2: General Synthesis of a this compound-Metal(II) Complex

Objective: To synthesize a metal(II) complex with this compound as a ligand.

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Reaction: While stirring, slowly add the metal salt solution to the ligand solution. A color change or the formation of a precipitate is often observed upon mixing, indicating complex formation.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours to ensure the reaction goes to completion.

  • Isolation of the Complex:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.

PART 3: Characterization of this compound-Metal Complexes

A thorough characterization of the synthesized complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

1. Elemental Analysis: Elemental analysis (C, H, N) is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.

2. Spectroscopic Techniques:

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the this compound ligand to the metal ion. Key vibrational bands to monitor include:

    • ν(N-H) of the hydrazine group: A shift in the stretching frequency of the N-H bonds upon coordination indicates the involvement of the hydrazine nitrogen atoms in bonding to the metal.

    • Pyrazine ring vibrations: Changes in the vibrational modes of the pyrazine ring can also provide evidence of coordination through the ring nitrogen atoms.

    • New bands in the far-IR region: The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds.[9]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the proton and carbon signals of the this compound ligand upon coordination can help to identify the coordination sites.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the complex. The appearance of new absorption bands in the visible region, which are absent in the spectra of the free ligand and the metal salt, can be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. These spectra can provide information about the geometry of the coordination sphere around the metal ion.

3. X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall molecular structure. Although obtaining suitable single crystals can be challenging, the resulting structural information is invaluable for understanding the coordination behavior of the this compound ligand. For instance, it can definitively show whether the ligand acts as a bidentate chelate, forming a stable five-membered ring with the metal, or as a bridging ligand connecting multiple metal centers.

G cluster_0 Bidentate Chelation cluster_1 Bridging Mode M Metal Ion N1 Pyrazine N M->N1 N2 Hydrazine N M->N2 M1 Metal Ion 1 L This compound M1->L M2 Metal Ion 2 L->M2

Caption: A simplified representation of a catalytic cycle.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its ability to form stable complexes with a variety of metal ions, coupled with the interesting biological and catalytic properties of these complexes, makes it a promising area for further research. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers and scientists looking to explore the rich chemistry of this fascinating molecule.

References

Please note that the following list is a compilation of sources that provide context and analogous information. Specific literature on this compound itself is limited, and much of the provided protocols are based on well-established procedures for similar compounds.

  • Biernat, M., & Popiołek, R. (2023). Transition metal complexes of hydrazones as potential antimicrobial and anticancer agents: A short review.
  • Di Mauro, G., et al. (2022). Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions, 51(35), 13349-13364. [Link]
  • Shakdofa, M. M. E., & El-Sayed, B. A. (2014). Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. Journal of the Iranian Chemical Society, 11(4), 1047-1073. [Link]
  • International Journal of Exploring Emerging Trends in Engineering. (2023). EXPLORING THE ANTICANCER AND ANTIMICROBIAL POTENTIAL OF METAL COMPLEXES WITH HYDRAZINE AND CARBOXYLIC ACIDS. International Journal of Exploring Emerging Trends in Engineering, 10(2). [Link]
  • Madbhavi, A., & Patil, S. (2024). ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. ShodhKosh: Journal of Visual and Performing Arts, 5(6), 2300-2303. [Link]
  • Bhaskar, R. S., et al. (2014). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry, 5(4), 629-638. [Link]
  • Ayad, M. I., et al. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research, 12(2), 14-32. [Link]
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
  • Devi, C. S., & Singh, T. S. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 15(1), 1-25. [Link]
  • Shakdofa, M. M. E., & El-Sayed, B. A. (2015). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ChemInform, 46(32). [Link]
  • Guesmi, A., et al. (2019). Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine: synthesis, spectroscopic characterization and X-ray structures. Transition Metal Chemistry, 44(5), 513-524. [Link]
  • Al-mutabagani, L. A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(6), 14316-14335. [Link]
  • Rao, T. R., & Singh, G. (1990). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 102(5), 615-623. [Link]
  • ResearchGate. (2018). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • Sinditskii, V. P., et al. (2011). Hydrazine complexes of transition metals as perspective explosives.
  • Staszak, Z., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(16), 4966. [Link]
  • PubChem. (n.d.). 2-Hydrazinopyrazine.

Sources

Application Note: Real-Time and Offline Monitoring of 2-Hydrazinylpyrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinylpyrazine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique chemical architecture serves as a scaffold for a diverse range of pharmaceutical agents, particularly in the synthesis of novel kinase inhibitors and other targeted therapies. The hydrazine moiety is highly reactive, most commonly undergoing condensation reactions with aldehydes and ketones to form hydrazones. The precise monitoring of these reactions is critical to ensure optimal yield, purity, and safety, directly impacting the quality of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust methodologies for monitoring the progress of a typical this compound condensation reaction. We will delve into both offline and real-time in situ analytical techniques, explaining the causality behind experimental choices and providing detailed, validated protocols.

The Model Reaction: Condensation with a Carbonyl

For the purpose of this guide, we will focus on a common and representative reaction: the condensation of this compound with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to form the corresponding hydrazone. This reaction is foundational for building more complex molecular structures. Monitoring this reaction involves tracking the consumption of the starting materials and the formation of the hydrazone product.

Offline Monitoring by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy. It is an offline method, meaning samples are periodically withdrawn from the reaction mixture, quenched, and then analyzed.

Rationale for HPLC Method Development

The key to a successful HPLC monitoring method is achieving baseline separation between the starting materials (this compound, 4-chlorobenzaldehyde) and the hydrazone product. Due to the polar nature of hydrazine compounds, a reversed-phase HPLC method is generally suitable.[1] Derivatization is often employed for hydrazine analysis to improve retention and detection, but in this case, the reaction itself forms a derivative (the hydrazone), which typically has strong UV absorbance, making direct monitoring feasible.[2]

Protocol: HPLC Reaction Monitoring

Objective: To quantify the percentage conversion of this compound to its hydrazone derivative over time.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reaction quench solution (e.g., a mixture of acetonitrile and water)

  • Syringes and 0.22 µm syringe filters

Procedure:

  • Initial Sample (T=0): Before initiating the reaction (e.g., before adding the catalyst or raising the temperature), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot in a known volume of the quench solution (e.g., 1 mL). This stops the reaction and prevents further changes to the sample composition.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

  • Reaction Initiation: Start the reaction.

  • Time-Point Sampling: At regular intervals (e.g., 30, 60, 120, 240 minutes), repeat steps 1-3.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas of this compound and the hydrazone product at a suitable wavelength (determined by a UV scan, typically around 280-320 nm for such chromophores). Calculate the percent conversion at each time point.

HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution
0-2 min: 95% A, 5% B
2-15 min: Ramp to 5% A, 95% B
15-18 min: Hold at 5% A, 95% B
18-20 min: Return to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 300 nm
Injection Vol. 5 µL
Workflow Visualization

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_analysis Analysis Reaction This compound + Aldehyde Aliquot Withdraw Aliquot (T=0, 30, 60... min) Reaction->Aliquot Periodic Sampling Quench Dilute in Quench Solution Aliquot->Quench Filter Syringe Filter (0.22 µm) Quench->Filter HPLC HPLC Injection Filter->HPLC Data Peak Integration & % Conversion Calculation HPLC->Data

Caption: Offline HPLC monitoring workflow.

In Situ Monitoring by Fourier-Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy allows for real-time monitoring of a reaction without the need for sampling.[3][4] An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, providing continuous data on the concentration of reactants and products.[5]

Rationale for In Situ FT-IR

This technique is particularly powerful for identifying transient intermediates and understanding reaction kinetics.[4] For the hydrazone formation, we can monitor the disappearance of the C=O stretch of the aldehyde (typically a strong, sharp peak around 1700 cm⁻¹) and the appearance of the C=N stretch of the hydrazone product (around 1620-1650 cm⁻¹). The N-H bending vibrations of the this compound can also be tracked.

Protocol: In Situ FT-IR Reaction Monitoring

Objective: To continuously track the concentration of the aldehyde reactant and hydrazone product in real-time.

Instrumentation and Materials:

  • FT-IR spectrometer equipped with a fiber-optic ATR probe (e.g., Diamond or SiComp).

  • Reaction vessel with a port for the ATR probe.

  • Control software for data acquisition and analysis.

Procedure:

  • Background Spectrum: Before adding the reactants, collect a background spectrum of the solvent at the reaction temperature.

  • Probe Insertion: Insert the ATR probe into the reaction vessel, ensuring the sensing element is fully submerged.

  • Reaction Initiation: Add the reactants and start the reaction.

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Real-Time Analysis: The software will subtract the background spectrum from each new spectrum, generating a real-time trend of absorbance vs. time for key peaks.

  • Calibration (Optional but Recommended): For quantitative analysis, it is crucial to validate the in situ results with an offline technique like HPLC.[3] A calibration model can be built by correlating the FT-IR peak heights/areas with the concentrations determined by HPLC for several time points.

Key Spectral Regions to Monitor:

Functional GroupWavenumber (cm⁻¹)Species
C=O Stretch ~1700-1680Aldehyde (Reactant)
C=N Stretch ~1650-1620Hydrazone (Product)
N-H Bend ~1620-1580This compound (Reactant)
Logical Diagram for In Situ Monitoring

InSitu_FTIR Reactor Reaction Vessel with This compound Reaction Probe ATR-FTIR Probe Reactor->Probe Immersed Spectrometer FT-IR Spectrometer Probe->Spectrometer Fiber Optic Cable Computer Control Software & Data Analysis Spectrometer->Computer Spectral Data Trend Real-Time Concentration Profile (Reactants vs. Products) Computer->Trend Generates

Caption: Real-time in situ FT-IR monitoring setup.

Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for both structural confirmation and quantitative analysis.[6] While high-field NMR is typically used for final product characterization, benchtop or flow NMR can be employed for reaction monitoring.

Rationale for NMR Monitoring

NMR provides detailed structural information, allowing for the unambiguous identification of reactants, products, and any intermediates or byproducts.[6][7] For our model reaction, ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton (CH=N) of the hydrazone (~8-9 ppm). The distinct aromatic signals for all species can also be tracked. The inherent quantitative nature of NMR (signal integral is proportional to the number of nuclei) makes it a powerful tool for calibration.[4]

Protocol: At-line NMR Reaction Monitoring

Objective: To obtain quantitative data on reaction progress and confirm the structure of the product being formed.

Procedure:

  • Sample Acquisition: At each time point, withdraw and quench a sample as described in the HPLC protocol (Section 1.2).

  • Sample Preparation: Remove the solvent from the quenched sample in vacuo.

  • NMR Sample Preparation: Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ value) to allow for full magnetization recovery for accurate integration.

  • Data Analysis: Integrate the signals for the aldehyde proton, the hydrazone imine proton, and the internal standard. Calculate the concentration of each species relative to the internal standard to determine the reaction progress.

Method Validation and Trustworthiness

A self-validating monitoring system is crucial for trustworthiness. The most robust approach is to use complementary techniques. For instance, use in situ FT-IR for continuous, real-time tracking of the reaction profile, and use offline HPLC or NMR at key time points (e.g., start, midpoint, and end) to provide highly accurate quantitative data. This cross-validation ensures the reliability of the real-time data and provides a comprehensive understanding of the reaction.[3]

Conclusion

The effective monitoring of this compound reactions is essential for the efficient development of novel pharmaceuticals. This application note has outlined detailed protocols for three powerful analytical techniques: offline HPLC, in situ FT-IR, and at-line NMR. HPLC provides high-resolution quantitative data for discrete time points. In situ FT-IR offers the significant advantage of real-time, continuous monitoring, providing deep insight into reaction kinetics. NMR serves as an excellent tool for structural confirmation and orthogonal quantitative analysis. By employing these methods, particularly in a complementary fashion, researchers can ensure the development of safe, robust, and optimized synthetic processes.

References

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
  • OSHA. HYDRAZINE Method no.: 20. [Link]
  • Bruker. Reaction Monitoring. [Link]
  • YouTube. (2021).
  • ResearchGate. (2025). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]
  • OSTI.GOV. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
  • Mettler Toledo. ReactIR In Situ Spectroscopy. [Link]
  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]
  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
  • Google Patents.
  • ResearchGate. Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]
  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
  • Scribd. Analysis of Pyrazines by GC. [Link]
  • ESA-IPB.
  • PubMed Central. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
  • Springer.
  • Journal of Young Pharmacists.
  • MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydrazinylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you to increase the yield and purity of your this compound synthesis through a deep understanding of the reaction mechanism and critical process parameters.

Introduction

This compound is a critical building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The most common and direct route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with hydrazine hydrate. While seemingly straightforward, this reaction is often plagued by issues such as low yields, formation of side products, and purification challenges. This guide will provide a comprehensive overview of the synthesis, focusing on practical solutions to common problems.

Reaction Mechanism and Key Principles

The synthesis of this compound from 2-chloropyrazine and hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to nucleophilic attack. The reaction is generally considered to be a two-step addition-elimination process.[1][2]

Caption: SNAr mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Action
Insufficient Reaction Temperature The SNAr reaction on the pyrazine ring requires sufficient thermal energy to overcome the activation barrier. Room temperature reactions are often sluggish.Increase the reaction temperature to a reflux condition, typically in the range of 100-130°C.[3][4] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
Inappropriate Solvent The choice of solvent is critical. Protic solvents can solvate the hydrazine, reducing its nucleophilicity.Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylpropanolamine.[3] These solvents effectively dissolve the reactants and stabilize the charged intermediate without hindering the nucleophile.
Suboptimal Stoichiometry An insufficient amount of hydrazine hydrate will lead to incomplete conversion of the starting material.Use a molar excess of hydrazine hydrate, typically in the range of 1.5 to 6 equivalents relative to 2-chloropyrazine.[4] This ensures the reaction goes to completion and can help suppress the formation of some side products.
Presence of Moisture or Air Hydrazine hydrate can react with carbon dioxide from the air. Moisture can also interfere with the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with CO2.[3][4] Use anhydrous solvents to minimize moisture content.
Decomposition of Reactants or Product Prolonged heating at very high temperatures can lead to the decomposition of hydrazine or the desired product.While elevated temperatures are necessary, avoid excessive heating. Find the optimal balance between reaction rate and stability. If decomposition is suspected, consider a slightly lower temperature for a longer duration.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Side Product Formation Mechanism Prevention & Mitigation
Bis(pyrazin-2-yl)hydrazine Reaction of the initially formed this compound with another molecule of 2-chloropyrazine.Use a larger excess of hydrazine hydrate to favor the reaction of 2-chloropyrazine with hydrazine over the product. Slow, controlled addition of 2-chloropyrazine to the hydrazine solution can also minimize this side product.
Ring-Opened Products Under harsh conditions (high temperature and large excess of hydrazine), the pyrazine ring itself can undergo nucleophilic attack and cleavage.[5]Avoid excessively high temperatures and prolonged reaction times. Carefully monitor the reaction and stop it once the starting material is consumed.
Products from Solvent Participation Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with 2-chloropyrazine.If solvent-related impurities are identified, consider switching to a more stable solvent like DMSO or using a lower reaction temperature.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Issue Explanation Recommended Purification Strategy
Removal of Excess Hydrazine Hydrate Due to its high boiling point and water solubility, removing a large excess of hydrazine hydrate can be challenging.After the reaction is complete, cool the mixture and add water to precipitate the product. Filter the solid and wash it thoroughly with cold water.[4] Alternatively, for smaller scales, excess hydrazine can be removed by azeotropic distillation with a suitable solvent like toluene, followed by column chromatography.
Separation from Starting Material Incomplete reactions will leave unreacted 2-chloropyrazine, which can be difficult to separate due to similar polarities.Optimize the reaction conditions to ensure complete conversion. If unreacted starting material is present, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective. Monitor purity by TLC or HPLC.
Removal of Solid Impurities The crude product may contain inorganic salts or other solid byproducts.Recrystallization is a powerful technique for purifying the solid product.[6] Experiment with different solvents such as ethanol, isopropanol, or mixtures with water to find the optimal conditions for obtaining high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for this synthesis?

For nucleophilic aromatic substitution on pyrazine rings, chloro- and bromo- derivatives generally exhibit good reactivity.[7] 2-Chloropyrazine is often preferred due to its lower cost and ready availability. While 2-fluoropyrazine could also be used and might be more reactive in some SNAr reactions, the chloro-analogue provides a good balance of reactivity and cost-effectiveness.

Q2: Can I run this reaction at room temperature?

While some analogous reactions on highly activated rings can proceed at room temperature, the reaction of 2-chloropyrazine with hydrazine hydrate typically requires heating to achieve a reasonable reaction rate and yield.[8] Expect significantly longer reaction times and lower conversions at ambient temperatures.

Q3: Is an inert atmosphere absolutely necessary?

While small-scale lab syntheses may sometimes be successful without a strictly inert atmosphere, it is highly recommended for achieving high yields and reproducibility.[3][4] Hydrazine can react with atmospheric carbon dioxide, and an inert atmosphere prevents this and other potential oxidative side reactions.

Q4: How can I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to separate the starting material (2-chloropyrazine), the product (this compound), and any significant byproducts. The product is typically more polar than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What are the safety precautions for working with hydrazine hydrate?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is a generalized procedure based on common practices for analogous syntheses and should be optimized for your specific laboratory conditions.

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • To the flask, add N,N-dimethylformamide (DMF) as the solvent.

  • Add hydrazine hydrate (4-6 molar equivalents) to the DMF and stir the mixture.

  • Heat the solution to 120-130°C under a gentle flow of inert gas.[3][4]

  • Slowly add a solution of 2-chloropyrazine (1 equivalent) in a small amount of DMF to the heated hydrazine solution over 30-60 minutes.

  • Maintain the reaction mixture at 120-130°C and monitor the progress by TLC until the 2-chloropyrazine is no longer detectable (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water to remove excess hydrazine hydrate and DMF.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture.

protocol_workflow A 1. Assemble Apparatus under Inert Atmosphere B 2. Charge DMF and Hydrazine Hydrate A->B C 3. Heat to 120-130°C B->C D 4. Slowly Add 2-Chloropyrazine Solution C->D E 5. Maintain Temperature and Monitor Reaction D->E F 6. Cool to Room Temperature E->F G 7. Precipitate Product in Cold Water F->G H 8. Filter and Wash the Solid G->H I 9. Dry the Crude Product H->I J 10. Recrystallize for Higher Purity I->J

Caption: Workflow for the synthesis of this compound.

References

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. [Link to a relevant scientific article]
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link to a relevant scientific article]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. [Link]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA - Preprints.org. [Link]
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • 4 - Organic Syntheses Procedure. [Link]
  • Optimization of reaction conditions a | Download Table - ResearchG
  • (PDF)
  • nucleophilic arom
  • How to purify hydrazone?
  • CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google P
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]
  • Help with Low Yield Synthesis : r/Chempros - Reddit. [Link]
  • IR, 1 H-NMR and MS (ET)

Sources

Side reactions and byproduct formation in 2-Hydrazinylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Hydrazinylpyrazine. This molecule is a critical building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the creation of complex heterocyclic scaffolds. The primary synthetic route, a nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with hydrazine, while straightforward in principle, is often plagued by competing side reactions and challenging purifications.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into troubleshooting common issues, understanding the underlying chemical principles, and optimizing your synthetic protocols for higher yield and purity.

Core Synthesis Overview: The SNAr Pathway

The synthesis of this compound is most commonly achieved by the reaction of 2-chloropyrazine with hydrazine hydrate.[1] The pyrazine ring, being electron-deficient, is activated towards nucleophilic attack. Hydrazine acts as the nucleophile, displacing the chloride to form the desired product. The reaction is typically performed at elevated temperatures, often using an excess of hydrazine hydrate which can also serve as the solvent.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is the most frequent complaint and can stem from several factors. Let's break down the common culprits:

  • Insufficient Excess of Hydrazine: The most critical parameter is the molar ratio of hydrazine hydrate to 2-chloropyrazine. A large excess (often 5-10 volumes or more) is crucial.[2] This is not just to drive the reaction to completion, but to actively suppress the formation of the major byproduct, 1,2-bis(pyrazin-2-yl)hydrazine (see Q2). The high concentration of hydrazine ensures that the newly formed this compound is unlikely to react with another molecule of 2-chloropyrazine.

  • Suboptimal Reaction Temperature & Time: The SNAr reaction on an electron-deficient ring like pyrazine requires thermal energy to overcome the activation barrier.

    • Too Low: A temperature below 80-90 °C may result in a sluggish and incomplete reaction.

    • Too High: Excessively high temperatures (e.g., >130 °C) can lead to decomposition of both the starting material and the product, often indicated by the formation of dark, tarry substances. A common and effective temperature is around 100 °C.[3]

    • Reaction times are typically long, often requiring 24-48 hours for completion.[3] It is essential to monitor the reaction by a suitable method (see FAQ 4) rather than relying on a fixed duration.

  • Inefficient Work-up and Extraction: this compound has good water solubility, especially in the presence of excess hydrazine hydrate. During the aqueous work-up, significant product loss can occur. To mitigate this, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane (5 or more extractions may be necessary).[3] Salting out the aqueous layer by adding sodium chloride can also help by reducing the polarity of the aqueous phase and driving the product into the organic layer.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield Insufficient hydrazineIncrease molar excess of hydrazine hydrate to >5 equivalents.
Incomplete reactionIncrease temperature to ~100 °C and monitor for completion via TLC/LCMS.
Product decompositionAvoid excessive temperatures (>130 °C).
Poor extractionPerform multiple (5+) extractions with a suitable solvent (e.g., ethyl acetate).
Major Impurity Dimer formationMaintain a large excess of hydrazine throughout the reaction.[2]
Unreacted starting materialEnsure reaction goes to completion by increasing time or temperature slightly.
Purification Issues Product is an oilAttempt salt formation (e.g., hydrochloride) to induce crystallization.
Difficult crystallizationTry a mixed-solvent system like ethyl acetate/hexane for recrystallization.[4]
Q2: My final product is contaminated with a significant, higher molecular weight impurity. What is it and how do I prevent it?

A2: This is almost certainly the 1,2-bis(pyrazin-2-yl)hydrazine dimer. This byproduct forms when the desired product, this compound, acts as a nucleophile itself and attacks a molecule of the starting material, 2-chloropyrazine.

Mechanism of Formation: The terminal -NH2 group of your product is still nucleophilic. If the concentration of hydrazine drops or if localized "hot spots" of 2-chloropyrazine occur (e.g., during slow addition), the product can successfully compete with hydrazine in the nucleophilic substitution reaction.

Prevention Strategy: The formation of this dimer is a competitive reaction, and the key to prevention is based on Le Chatelier's principle.

  • Use a Large Excess of Hydrazine: As detailed in Q1, maintaining a high concentration of hydrazine hydrate throughout the reaction statistically favors hydrazine as the nucleophile over the product. An excess of hydrazine is required to prevent this competitive formation of dimers.[2]

  • Control the Addition of 2-chloropyrazine: For larger-scale reactions, very slow addition of the 2-chloropyrazine to the hot hydrazine hydrate (rather than mixing them cold and heating) can help. This ensures that the concentration of the chloro-compound is always low relative to the hydrazine nucleophile, minimizing the chance for the product-starting material reaction.[2]

cluster_main Desired Reaction cluster_side Side Reaction CP 2-Chloropyrazine HP This compound (Product) CP->HP SNAr HY Hydrazine (Large Excess) HP2 This compound (Acts as Nucleophile) CP2 2-Chloropyrazine Dimer 1,2-bis(pyrazin-2-yl)hydrazine (Byproduct) HP2->Dimer SNAr

Fig 1. Competing reaction pathways in the synthesis.
Q3: I am having difficulty purifying the product. It often remains an oil and is difficult to crystallize. What are some effective purification strategies?

A3: This is a common challenge. This compound can be an oil or a low-melting solid, and residual hydrazine or solvent can inhibit crystallization.

  • Thorough Removal of Excess Hydrazine: Before attempting crystallization, ensure all excess hydrazine is removed. This can be achieved by concentrating the reaction mixture under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can sometimes help remove the last traces of water and hydrazine.

  • Recrystallization: If the product is a solid, recrystallization is a good option. A mixed solvent system is often effective.[4] For example, dissolve the crude product in a minimum amount of a good solvent (like hot ethanol or ethyl acetate) and then slowly add a poor solvent (like hexane or petroleum ether) until turbidity persists. Cooling this mixture slowly can yield crystals.

  • Column Chromatography: While possible, chromatography on silica gel can be problematic due to the basic nature of the nitrogens, which can lead to streaking and poor separation. If you must use chromatography, consider treating your silica with a small amount of a tertiary base like triethylamine (~1%) in your eluent system.[4] A typical eluent might be a gradient of ethyl acetate in hexane.

  • Salt Formation: A highly effective but often overlooked strategy is to convert the oily freebase into a solid salt. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a stable, crystalline solid which can be easily filtered and washed. The freebase can be regenerated later if needed by basifying an aqueous solution of the salt and re-extracting.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the reaction between 2-chloropyrazine and hydrazine hydrate? A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Step 1 (Addition): The nucleophilic hydrazine attacks the electron-deficient carbon atom bonded to the chlorine. This breaks the aromaticity of the pyrazine ring and forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the ring nitrogen atoms.[5]

  • Step 2 (Elimination): The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product, this compound.

G start 2-Chloropyrazine + H₂N-NH₂ intermediate Meisenheimer Complex (Intermediate) start->intermediate Step 1: Nucleophilic Attack product This compound + HCl intermediate->product Step 2: Chloride Elimination

Fig 2. SNAr mechanism for this compound synthesis.

Q2: Why is hydrazine hydrate used instead of anhydrous hydrazine? A2: Anhydrous hydrazine is highly reactive, flammable, and potentially explosive, especially in the presence of metals.[6] Hydrazine hydrate, which is a stable complex with water, is much safer to handle in a standard laboratory setting while still providing the necessary nucleophilicity for the reaction.

Q3: Can I use other solvents besides excess hydrazine? A3: Yes, high-boiling polar aprotic solvents can be used. Solvents like n-butanol, dimethylformamide (DMF), or N,N-dimethylpropanolamine have been reported in patents for similar syntheses.[7][8] Using a co-solvent can help with solubility and temperature control, especially on a larger scale. However, for lab-scale synthesis, using excess hydrazine hydrate as the solvent is often the most straightforward approach.[2][3]

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 8:2 or 9:1) is a good starting point.[3] You may need to add 0.5-1% triethylamine to the eluent to prevent the basic spots from streaking.

  • Visualization: UV light (254 nm) is typically sufficient as the pyrazine ring is UV-active. The reaction is complete when the spot corresponding to 2-chloropyrazine is no longer visible.

Q5: What are the key safety considerations when working with hydrazine hydrate? A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Place the setup in a heating mantle.

  • Reagents: To the flask, add 2-chloropyrazine (1.0 eq). In the fume hood, carefully add hydrazine hydrate (8-10 volumes relative to the 2-chloropyrazine). For example, for 5 g of 2-chloropyrazine, use 40-50 mL of hydrazine hydrate.

  • Reaction: Begin stirring and heat the mixture to 100-110 °C. Allow the reaction to reflux for 24-48 hours.

  • Monitoring: Periodically take a small aliquot from the reaction, dilute it with ethanol, and spot it on a TLC plate to monitor the disappearance of the 2-chloropyrazine starting material.

  • Work-up (Cooling): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Dilute with deionized water (approx. 10 volumes). Extract the aqueous layer with ethyl acetate (5 x 10 volumes). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, which may be a yellow to reddish oil or solid.[3]

Protocol 2: Purification by Recrystallization
  • Dissolution: Take the crude product from Protocol 1 and dissolve it in a minimum amount of hot ethyl acetate.

  • Crystallization: While the solution is still warm, slowly add n-hexane dropwise until the solution becomes slightly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Fig 3. Troubleshooting workflow for low yield or impurity issues.

References

  • Ekar, J., & Kranjc, K. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Acta Chimica Slovenica.
  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate.
  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Leadbeater, N. E., & McGowan, C. (2013). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Figshare.
  • National Center for Biotechnology Information. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central.
  • Adachi, Y., et al. (2003). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
  • Thiel, O. R., & Achmatowicz, M. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ResearchGate. (2013). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
  • Pharmacompass. (n.d.). This compound.
  • KALYANARAMAN, B. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • McMurry, J. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. OpenStax.
  • ResearchGate. (2018). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest.
  • Yi, D. (2015). How to purify hydrazone? ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Defense Technical Information Center. (1973). Hydrazine Impurity Survey.
  • LibreTexts Chemistry. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Organic Chemistry Portal. (n.d.). Hydrazine.
  • Google Patents. (1985). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
  • Google Patents. (1987). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
  • ResearchGate. (2023). Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022).
  • ResearchGate. (2014). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • Biswas, T. (2021). Hydrazine preparation by two methods. YouTube.
  • Chemistry Stack Exchange. (2020). Reaction between acrolein and hydrazine.

Sources

Technical Support Center: Optimizing Derivatization Reactions with 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydrazinylpyrazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction to this compound Derivatization

This compound is a versatile reagent frequently employed in the derivatization of carbonyl compounds, such as aldehydes and ketones. This reaction, forming a stable hydrazone, is crucial in various applications, including enhancing the sensitivity of analytical methods like liquid chromatography-mass spectrometry (LC-MS) and in the synthesis of novel pharmaceutical intermediates.[1][2][3] The core reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond.[4][5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows a low yield of the desired hydrazone or none at all.

Possible Cause Troubleshooting Steps & Explanation
Incomplete Reaction - Extend Reaction Time: Hydrazone formation can be slow. Monitor the reaction progress over a longer period (e.g., 2-24 hours).[7] - Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the reaction rate. However, be cautious as excessive heat can lead to side products.[1][8][9] - Use a Catalyst: A small amount of a weak acid, such as acetic acid, can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7][10]
Reagent Degradation - Use Fresh this compound: Hydrazines can be susceptible to oxidation.[10] Ensure your reagent is fresh and has been stored properly, typically under an inert atmosphere and refrigerated.[11] - Check Carbonyl Compound Stability: Ensure the aldehyde or ketone starting material has not degraded, especially if it is prone to oxidation or polymerization.
Incorrect Stoichiometry - Use a Slight Excess of Hydrazine: To drive the reaction to completion and minimize side reactions like azine formation, use a slight molar excess (e.g., 1.1-1.2 equivalents) of this compound.[10]
Unfavorable pH - Optimize pH: The reaction is often most efficient in a slightly acidic medium (pH 4-6).[10] Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while basic conditions may not sufficiently activate the carbonyl group.
Issue 2: Presence of a Major Side Product

A significant, unintended peak appears in your analytical run, complicating purification and reducing the yield of your target molecule.

Possible Cause Troubleshooting Steps & Explanation
Azine Formation - What it is: The most common side product is an azine (R₂C=N-N=CR₂), which forms when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[10] - How to Avoid: Add the carbonyl compound slowly to the solution of this compound. This maintains an excess of the hydrazine throughout the addition, favoring the formation of the desired hydrazone.[10] Using a slight excess of the hydrazine reagent (1.1-1.2 equivalents) is also recommended.[10]
Product Hydrolysis - What it is: The hydrazone product can hydrolyze back to the starting materials, especially in the presence of water and strong acid. - How to Avoid: During workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any acid catalyst.[10] Ensure solvents used for purification are anhydrous.
Issue 3: Difficulty in Product Purification

You've successfully formed the product, but isolating it in a pure form is proving challenging.

Possible Cause Troubleshooting Steps & Explanation
Polarity Issues - Recrystallization: If the product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility between your product and impurities.[12] - Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography using silica gel is a standard approach. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) can effectively separate the hydrazone from starting materials and byproducts.[12]
Product Instability - Handle with Care: Some hydrazones can be sensitive to prolonged exposure to silica gel (which is slightly acidic). In such cases, consider using a deactivated silica or an alternative stationary phase like alumina. Minimize the time the product spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound derivatization?

A1: The choice of solvent depends on the solubility of your substrates. Common solvents include alcohols (like ethanol or methanol) and acetonitrile.[8][13] For some applications, a co-solvent system may be beneficial. It is crucial that the solvent can dissolve both the this compound and the carbonyl compound to ensure a homogeneous reaction mixture.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials. The formation of a new spot (the hydrazone product) and the disappearance of the limiting reagent indicate the reaction is progressing. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and the consumption of reactants.[10]

Q3: My derivatized product shows two peaks in the chromatogram. What could be the reason?

A3: The formation of E/Z isomers (geometric isomers) around the C=N double bond of the hydrazone is a common reason for observing two peaks.[1] These isomers may interconvert but can sometimes be separated under specific chromatographic conditions.

Q4: Are there any specific safety precautions for working with this compound?

A4: Yes. Hydrazine and its derivatives are often toxic and can be corrosive.[10][14] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

Q5: How should I store my this compound and its derivatives?

A5: this compound should be stored in a tightly sealed container, protected from light and air, and kept in a cool, dry place, often under refrigeration (2-8°C).[11] The resulting hydrazone derivatives should also be stored under an inert atmosphere (like nitrogen or argon), protected from light, and at low temperatures to prevent degradation.[10]

Experimental Protocols

Protocol 1: General Procedure for this compound Derivatization
  • In a round-bottom flask, dissolve this compound (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • In a separate container, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.

  • Slowly add the carbonyl compound solution to the stirred this compound solution at room temperature.

  • If desired, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Minimizing Azine Formation
  • Dissolve this compound (1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a dropping funnel.

  • Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent and place it in the dropping funnel.

  • Add the carbonyl solution dropwise to the stirred this compound solution at room temperature over 15-30 minutes.[10]

  • Proceed with the reaction and workup as described in Protocol 1.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of a hydrazone from this compound and an aldehyde or ketone.

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during this compound derivatization.

troubleshooting_workflow start Start Derivatization check_yield Analyze Reaction Mixture (TLC/LC-MS) start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Good Yield, but Impure check_yield->good_yield Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn success Pure Product Obtained good_yield->success Product is Pure side_product Major Side Product? good_yield->side_product Product is Impure optimize_cond Optimize Conditions: - Increase Time/Temp - Add Catalyst (weak acid) - Check Stoichiometry incomplete_rxn->optimize_cond Yes reagent_issue Reagent Degradation? incomplete_rxn->reagent_issue No optimize_cond->check_yield reagent_issue->check_yield No use_fresh Use Fresh Reagents reagent_issue->use_fresh Yes use_fresh->start azine_formation Azine Formation? side_product->azine_formation Yes purification_issue Purification Difficulty side_product->purification_issue No slow_addition Slowly Add Carbonyl to Excess Hydrazine azine_formation->slow_addition Yes azine_formation->purification_issue No slow_addition->start optimize_purification Optimize Purification: - Recrystallization - Column Chromatography purification_issue->optimize_purification optimize_purification->success

Caption: Troubleshooting decision tree for derivatization.

References

  • Faqehi, A. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Zhu, H., et al. (2019). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 9(3), 44. [Link]
  • Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
  • Higashi, T., & Ogawa, S. (2005). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemistry, 2011, 1-6. [Link]
  • PubChem. This compound Compound Summary. [Link]
  • Khan Academy.
  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. [Link]

Sources

Purification challenges of 2-Hydrazinylpyrazine and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this highly reactive and valuable chemical intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a hydrazine group.[1] Its unique structure makes it a crucial building block in the synthesis of various pharmaceutical agents and other specialty chemicals.[2][3] However, the very reactivity that makes it synthetically useful—namely, the nucleophilic and reducing nature of the hydrazine moiety—also presents significant challenges related to its stability and purification.[4][5] Common issues include degradation via oxidation, difficulty in removing polar impurities, and interactions with standard purification media. This guide will address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when handling this compound?

The principal stability concern is its susceptibility to oxidation. The hydrazine group is a potent reducing agent and readily reacts with atmospheric oxygen.[5] This degradation is often catalyzed by the presence of metal ions (like iron or copper), light, and elevated temperatures.[5][6] Oxidation can lead to the formation of colored impurities and a reduction in overall purity and yield. Therefore, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]

Q2: What are the most common impurities found in crude this compound?

Impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, this may include 2-chloropyrazine or other halo-pyrazines.[7]

  • Reagent Carryover: Excess hydrazine or hydrazine hydrate used during the synthesis is a common polar impurity.[8]

  • Degradation Products: As mentioned in Q1, various oxidized species can form if the compound is exposed to air. Thermal decomposition can also occur, potentially yielding products like ammonia and nitrogen gas.[6][9]

Q3: Is recrystallization or chromatography the better first choice for purification?

For solid materials like this compound, recrystallization is generally the preferred initial method. It is often more efficient for removing bulk impurities and is more scalable than chromatography. However, if recrystallization fails to remove closely related impurities or if the compound is an oil, column chromatography becomes necessary.

Q4: Why does this compound often appear as a colored solid (e.g., yellow or tan) even when pure?

While high-purity this compound should be a white to off-white solid, trace amounts of oxidized impurities can impart a yellow or tan color. The presence of color is a strong indicator that some level of degradation has occurred. Minimizing exposure to air and light is crucial to maintaining its color and purity.[4][5]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Problem: Discoloration and Degradation

Q: My supposedly pure, white this compound turned yellow/brown after a few days in storage. What happened and how can I prevent it?

A: This is a classic sign of air oxidation. The hydrazine moiety is highly susceptible to oxidation, which forms highly conjugated, colored byproducts.[10]

  • Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine group can be readily abstracted by oxygen, initiating a radical chain reaction or other oxidative pathways. This process is often accelerated by light and trace metal impurities.[5][6]

  • Solution:

    • Inert Atmosphere: Always store the compound under a blanket of inert gas like nitrogen or argon.

    • Light Protection: Use amber vials or wrap containers in aluminum foil.

    • Temperature Control: Store in a cool, dark place. For long-term storage, refrigeration in a well-sealed container under an inert atmosphere is advisable.[11]

    • Chelating Agents: If metal contamination is suspected from the reaction vessel, consider adding a trace amount of a chelating agent like EDTA during the final workup stages before purification, although this should be tested on a small scale first.

Problem: Column Chromatography Challenges

Q: I'm trying to purify this compound using silica gel column chromatography, but I'm getting significant streaking and poor recovery. Why is this happening?

A: This is a common issue when purifying basic compounds on acidic media like silica gel. Both the pyrazine ring nitrogens and the hydrazine group are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica.

  • Causality: The strong acid-base interaction leads to irreversible adsorption or very slow elution of your compound, resulting in broad, tailing peaks and low mass recovery. This prolonged contact time with the acidic surface can also catalyze on-column decomposition.

  • Solution:

    • Use a Basic Modifier: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina as your stationary phase. Alumina lacks the strong acidity of silica and is often better suited for purifying basic compounds.

    • Reverse-Phase Chromatography: For analytical purposes (HPLC), standard C18 columns may provide poor retention due to the compound's polarity.[3] A mixed-mode column with cation-exchange properties or the use of an ion-pairing agent in the mobile phase would be more effective.[3]

Problem: Recrystallization Failures

Q: I'm losing most of my product during recrystallization. My yield is extremely low. What am I doing wrong?

A: Low recrystallization yield is typically due to one of two factors: high solubility of the compound in the chosen solvent even at low temperatures, or decomposition during the heating phase.

  • Causality: If the compound remains significantly soluble in the cold solvent, it will not crystallize out effectively, leading to major losses in the mother liquor. Alternatively, heating the compound in solution, especially in the presence of dissolved oxygen, can cause thermal and oxidative decomposition.[6][9]

  • Solution:

    • Optimize Your Solvent System: The ideal solvent should dissolve the compound completely when hot but very poorly when cold. If a single solvent doesn't work, use a binary solvent system (a "solvent/anti-solvent" pair). Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes cloudy (the cloud point). Add a drop more of the good solvent to clarify, then allow it to cool slowly.

    • Minimize Heating: Use the minimum amount of heat and time necessary to dissolve the compound. Do not maintain the solution at reflux for extended periods.

    • Use Degassed Solvents: To reduce the risk of oxidation, sparge your recrystallization solvent with nitrogen or argon for 10-15 minutes before use to remove dissolved oxygen.

Table 1: Troubleshooting Summary
Problem Encountered Probable Cause(s) Recommended Solution(s)
Product discolors over timeAir oxidation of the hydrazine moietyStore under inert gas (N₂/Ar), protect from light, keep cool.
Streaking on silica gel columnStrong interaction between basic compound and acidic silicaAdd 0.5-1% triethylamine to the eluent; switch to neutral alumina.
Low yield from recrystallizationHigh solubility in cold solvent; thermal decompositionUse a binary solvent system; minimize heating time; use degassed solvents.
Multiple spots on TLCOn-plate decomposition; co-eluting impuritiesSpot on neutral alumina TLC plates; try a different eluent system.

Visualized Workflows and Logic

To better illustrate the decision-making process and experimental flow, the following diagrams have been generated.

G Purification Troubleshooting Logic cluster_0 start Crude this compound (Purity < 95%?) check_solid Is the crude material a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Perform Column Chromatography check_solid->chromatography No (Oil) check_purity_recrys Is purity > 98%? recrystallize->check_purity_recrys check_purity_recrys->chromatography No final_product Pure Product (Store under N₂) check_purity_recrys->final_product Yes check_purity_chrom Is purity > 98%? chromatography->check_purity_chrom check_purity_chrom->final_product Yes fail Re-evaluate Synthesis/ Impurity Profile check_purity_chrom->fail No

Caption: A decision tree for selecting the appropriate purification strategy.

G cluster_workflow Experimental Workflow for Purification crude 1. Crude Product (Post-Workup) recrys 2. Recrystallization (e.g., Ethanol/Hexanes) crude->recrys filter 3. Filtration & Drying (Under Vacuum/N₂) recrys->filter purity_check1 4. Purity Analysis (TLC, HPLC, NMR) filter->purity_check1 column 5. Column Chromatography (Silica + 1% Et₃N if needed) purity_check1->column If Purity < 98% fractions 6. Collect & Combine Pure Fractions column->fractions evap 7. Solvent Evaporation (Rotary Evaporator) fractions->evap final_dry 8. Final Drying & Storage (High Vacuum, Store under N₂) evap->final_dry

Caption: A typical experimental workflow for purifying this compound.

Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

  • Preparation: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Prepare a hot plate in a fume hood.

  • Dissolution: Add a minimal amount of hot ethanol to the flask—just enough to create a slurry. Heat the mixture gently (do not exceed 70°C) while stirring. Continue adding hot ethanol portion-wise until the solid has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water (the anti-solvent) dropwise to the hot solution while stirring until a persistent cloudiness appears. Add 1-2 drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the crystals thoroughly under high vacuum. To prevent oxidation, it is best to break the vacuum with nitrogen or argon gas. Store the final product as recommended.[5]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This method is for separating impurities that could not be removed by recrystallization.

  • Slurry Preparation: In a small beaker, dissolve or suspend the impure this compound in a minimal volume of the chosen eluent (e.g., 5% Methanol in Dichloromethane). Add a small amount of silica gel (approximately 1-2 times the mass of the compound) to create a slurry. Evaporate the solvent completely on a rotary evaporator to create a "dry load." This prevents band broadening during loading.

  • Eluent Preparation: Prepare the mobile phase. For example, start with 100% Dichloromethane and plan a gradient up to 5-10% Methanol in Dichloromethane. Crucially, add 0.5-1% triethylamine (Et₃N) to all eluent mixtures. [This step is vital to prevent streaking].

  • Column Packing: Pack a glass chromatography column with silica gel using the initial eluent (Dichloromethane + 1% Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry load of your compound onto the top of the packed silica bed. Add a thin layer of sand on top to protect the surface.

  • Elution: Fill the column with the eluent and begin elution, applying positive pressure (flash chromatography). Start with the low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC (using plates pre-treated with the same Et₃N-containing eluent for accurate results).

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

  • Drying and Storage: Dry the resulting solid under high vacuum and store it under an inert atmosphere.[5]

Safety, Handling, and Storage

This compound and its parent compound, hydrazine, are hazardous materials that must be handled with extreme care.[4]

  • Toxicity and Corrosivity: The compound is harmful if swallowed and causes serious eye irritation.[1][12][13] It is also a skin irritant.[12] Always handle it in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and ANSI-compliant safety goggles.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12] Do not store near materials that can catalyze its decomposition, such as metal oxides.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The storage area should be designated for particularly hazardous substances. Maintain a nitrogen or argon atmosphere in the container to prevent degradation.[5]

  • Disposal: Dispose of all waste (including empty containers) as hazardous chemical waste according to your institution's and local regulations.[4][12]

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • SAFETY DATA SHEET - 2(1H)-Pyridinone, hydrazone. Fisher Scientific.
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • 2-Hydrazinopyrazine, 98%. Fisher Scientific.
  • 2-Hydrazinopyrazine, 98% 1 g. Thermo Scientific Chemicals.
  • Standard Operating Procedure: Hydrazine. University of California, Santa Barbara.
  • 2-Hydrazinopyridine synthesis. ChemicalBook.
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • This compound | Drug Information, Uses, Side Effects. Pharmacompass.
  • Performance Chemicals Hydrazine. Arxada.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2012). International Journal of Drug Design and Discovery.
  • HPLC Methods for analysis of Hydrazine.
  • Audrieth, L. F., & Mohr, P. H. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Journal of Chemical and Engineering Data, 6(4). NASA Technical Reports Server.
  • Chromatographic methods of determining hydrazine and its polar derivatives. (2015). Journal of Analytical Chemistry.
  • Advice on storing/handling hydrazine. (2020). Reddit.
  • RESEARCH ON HYDRAZINE DECOMPOSITION. (1971).
  • Chen, J. R., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A.
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality.

Sources

Stability issues and proper storage of 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the Technical Support Center for 2-Hydrazinylpyrazine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical advice for the successful use of this compound in your research. This resource addresses common stability issues, outlines proper storage and handling procedures, and offers troubleshooting guidance for challenges you may encounter during your experiments.

I. Understanding the Inherent Instability of this compound

This compound, like many hydrazine derivatives, is a reactive molecule susceptible to degradation. The primary cause of this instability is the hydrazine moiety, which is a strong reducing agent and prone to oxidation. Understanding the factors that accelerate degradation is the first step toward ensuring the integrity of your experiments.

Key Factors Influencing Stability:
  • Oxygen: Atmospheric oxygen is a primary culprit in the degradation of hydrazines. The oxidation process can be complex, potentially leading to the formation of various byproducts, including nitrogen gas and ammonia.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions.

  • pH: The stability of hydrazines can be pH-dependent. While they are generally more stable under acidic conditions, the optimal pH for stability can vary for different derivatives.

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation of hydrazines.

II. Proper Storage and Handling of this compound

Proper storage and handling are critical to preserving the quality and reactivity of this compound. The following recommendations are based on best practices for handling air- and light-sensitive compounds.

Recommended Storage Conditions:
ParameterRecommendationRationale
Temperature 2-8°C or -20°CTo minimize thermal degradation.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Light In an amber or opaque containerTo protect from light-induced degradation.
Container Tightly sealed, preferably with a septum capTo prevent exposure to air and moisture.
Purity Use high-purity material and store in small aliquotsTo minimize the impact of any degradation on the entire stock.
Handling Procedures:
  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When preparing solutions, use deoxygenated solvents to minimize oxidation. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.

  • For weighing and transferring the solid, work quickly to minimize exposure to the atmosphere. A glove box with an inert atmosphere is ideal if available.

  • If you do not have access to a glove box, consider using a "weighing boat in a beaker" technique. Place the weighing boat inside a small, clean beaker. After weighing, the beaker can be quickly covered and transferred to your reaction setup.

III. Troubleshooting Common Experimental Issues

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common problems that may be related to the stability of this compound.

Problem 1: My reaction is not proceeding as expected (low yield, no product).

Possible Cause: Degradation of this compound.

Troubleshooting Workflow:

G A Reaction Failure B Check Reagent Purity: Assess this compound quality A->B C Visual Inspection: Is the solid discolored (yellow/brown)? B->C D Analytical Check (TLC/HPLC): Run a fresh sample against your stock. C->D Yes or Uncertain G Purity Appears High C->G No, appears as a clean white solid E Purity Confirmed as Low D->E F Purify Reagent or Use a New Batch E->F K Problem Solved F->K H Review Reaction Conditions G->H I Are you using deoxygenated solvents? Is the reaction under inert atmosphere? H->I I->H Yes, conditions are optimal J Optimize Conditions I->J No J->K

Figure 1. Troubleshooting workflow for reaction failure.

Detailed Steps:

  • Visual Inspection: Fresh, high-purity this compound should be a white to off-white solid. If your material is yellow or brown, it may have degraded.

  • Analytical Purity Check: The most reliable way to assess purity is through an analytical technique like HPLC or even a simple TLC.

    • Thin-Layer Chromatography (TLC): Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol). Spot it on a TLC plate alongside a freshly opened sample if available. A pure compound should show a single, well-defined spot. Streaking or multiple spots can indicate the presence of impurities or degradation products.

    • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will provide a quantitative assessment of purity. See the recommended analytical protocol below.

Problem 2: I see unexpected peaks in my NMR spectrum of the reaction mixture.

Possible Cause: Formation of byproducts from degraded this compound.

Troubleshooting Steps:

  • Analyze a control sample: Run an NMR spectrum of your this compound stock solution in the same deuterated solvent. This will help you identify peaks corresponding to the starting material and any pre-existing impurities.

  • Consider common degradation pathways:

    • Oxidation: The hydrazine group can be oxidized. While the exact products for this compound are not well-documented, oxidation of similar compounds can lead to the formation of diimides or even cleavage of the C-N bond.

    • Hydrolysis: If your reaction is run in the presence of water, hydrolysis of the hydrazine to aminopyrazine and hydrazine is a possibility, though generally less common than oxidation.

IV. Analytical Protocol for Purity Assessment

Recommended HPLC Conditions (Starting Point):
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol
Gradient Start with a high percentage of A and gradually increase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength UV, 254 nm or a wavelength determined by a UV scan of a pure sample.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution to a working concentration of about 0.1 mg/mL for analysis.

Forced Degradation Study Protocol (for method validation):

To ensure your HPLC method is "stability-indicating," you should be able to separate the intact this compound from its degradation products. This is confirmed by a forced degradation study.

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G HPLC Analysis of Stressed Samples A->G B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->G C Oxidative Degradation (e.g., 3% H2O2, RT) C->G D Thermal Degradation (Solid, 80°C) D->G E Photolytic Degradation (Solution, UV light) E->G F This compound (Stock Solution) F->A F->B F->C F->D F->E H Peak Purity & Resolution Assessment G->H

Figure 2. Workflow for a forced degradation study.

Experimental Steps:

  • Prepare Samples: For each stress condition, prepare a solution of this compound (e.g., 0.1 mg/mL) in the respective stress medium. For thermal degradation, store the solid material in an oven.

  • Incubate: Expose the samples to the stress conditions for a defined period (e.g., 24-48 hours).

  • Neutralize (if necessary): For the acid and base hydrolysis samples, neutralize them to approximately pH 7 before injection.

  • Analyze: Run all stressed samples, along with an unstressed control sample, on your HPLC system.

  • Evaluate: A successful stability-indicating method will show a decrease in the peak area of the main this compound peak and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.

V. Frequently Asked Questions (FAQs)

Q1: My this compound has turned slightly yellow. Can I still use it?

A slight yellowing indicates some level of degradation. While it may still be suitable for some applications, it is highly recommended to check the purity by TLC or HPLC before use, especially for quantitative studies or reactions sensitive to impurities. For critical applications, it is always best to use a fresh, white sample.

Q2: How can I purify this compound if it has degraded?

Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally, but solvents like ethanol, methanol, or mixtures with water could be a starting point. The purification should be performed quickly and, if possible, under an inert atmosphere to prevent further degradation.

Q3: What are the likely degradation products of this compound?

Based on the general chemistry of hydrazines, the primary degradation pathway is likely oxidation. This could lead to the formation of pyrazinyl-diazene, which could further decompose to pyrazine and nitrogen gas. Hydrolysis to 2-aminopyrazine is also a possibility, though typically less favored. Without specific studies on this compound, these are inferred pathways.

Q4: Are there any specific safety concerns with this compound?

Yes. Like many hydrazine derivatives, this compound should be handled with care. It is classified as harmful if swallowed and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) for detailed safety information and handle the compound in a fume hood with appropriate PPE.

VI. References

  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia, 66(4), 221-228. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014, November 18). ResearchGate. Retrieved January 9, 2026, from [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Mor. J. Chem., 10(2), 288-297. [Link]

  • pyrazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 9, 2026, from [Link]

  • 2-Hydrazinopyrazine (CID 1487823). (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. Retrieved January 9, 2026, from [Link]

  • Pyrazines: Occurrence, formation and biodegradation. (2010, February). Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]

  • Pyrazines: occurrence, formation and biodegradation. (2010, February). PubMed. Retrieved January 9, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. (2018, December 15). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. (2018, December 15). Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

  • Stability indicating validated RP-HPLC method for simultaneous determination of Hydralazine Hydrochloride and Isosorbide Dinitrate in bulk and pharmaceutical dosage form. (2016, May 1). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Preventing dimer formation during 2-Hydrazinylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Ensuring High-Purity Synthesis

Welcome to the technical support center for the synthesis of 2-hydrazinylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of the unwanted 1,2-bis(pyrazin-2-yl)hydrazine dimer, during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine, typically 2-chloropyrazine, with hydrazine hydrate.[1] This reaction is favored because the electron-withdrawing nature of the pyrazine ring activates the 2-position for nucleophilic attack.[2]

Q2: What is the "dimer" that forms during the synthesis, and why is it a problem?

The primary dimeric impurity is 1,2-bis(pyrazin-2-yl)hydrazine. It forms when the desired product, this compound, acts as a nucleophile and reacts with a second molecule of the starting material, 2-chloropyrazine. This side reaction consumes both the starting material and the desired product, leading to reduced yields and complicating the purification process.

Q3: I've observed a significant amount of a byproduct in my reaction. How can I confirm it's the 1,2-bis(pyrazin-2-yl)hydrazine dimer?

The presence of the dimer can be confirmed by spectroscopic analysis. While specific spectral data for the pyrazine dimer is not widely published, analogous bis(pyridin-2-yl)hydrazine structures have been characterized.[3][4] You would expect to see a more complex 1H NMR spectrum compared to the relatively simple spectrum of this compound, with potentially downfield-shifted aromatic protons due to the increased conjugation. Mass spectrometry is also a definitive tool; the dimer will have a molecular weight corresponding to C8H8N6.

Q4: Can I use other hydrazine derivatives for this synthesis?

While hydrazine hydrate is the most common reagent, other hydrazine derivatives can be used, but they may lead to different products. For instance, using protected hydrazines can be a strategy in multi-step syntheses to achieve selective functionalization.[2] However, for the direct synthesis of this compound, hydrazine hydrate is the most straightforward choice.

Troubleshooting Guide: Dimer Formation

This section provides a systematic approach to diagnosing and resolving the issue of dimer formation in your this compound synthesis.

Issue 1: Low Yield and Presence of a Major, Less Soluble Byproduct

Plausible Cause: Insufficient excess of hydrazine hydrate, leading to the competitive reaction of the product with the starting material.

Troubleshooting Steps:

  • Increase the Molar Excess of Hydrazine Hydrate: The most critical factor in suppressing dimer formation is maintaining a high concentration of hydrazine hydrate relative to 2-chloropyrazine throughout the reaction. This ensures that a molecule of 2-chloropyrazine is statistically more likely to react with hydrazine hydrate than with the newly formed this compound.

    • Recommendation: Employ a molar ratio of 2-chloropyrazine to hydrazine hydrate of at least 1:4 to 1:6.[5] Some protocols for analogous pyridine systems suggest using a large volume excess of hydrazine hydrate, which also acts as the solvent.[6]

  • Control the Rate of Addition: Slowly adding the 2-chloropyrazine to a pre-heated solution of hydrazine hydrate can help maintain a consistently high excess of hydrazine in the reaction mixture. This is particularly important for larger-scale reactions.

Issue 2: Dimer Formation Persists Despite Using Excess Hydrazine Hydrate

Plausible Cause: Reaction temperature is too high, or the reaction time is excessively long, potentially leading to side reactions or degradation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can increase the rate of the undesired dimer formation.

    • Recommendation: For reactions in a solvent like ethanol or N,N-dimethylformamide (DMF), a reflux temperature of 80-130°C is typically employed.[7][8] It is advisable to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or polar protic solvents like ethanol are commonly used.[5][7] The solvent should be chosen to ensure the solubility of the reactants.

Issue 3: Difficulty in Removing the Dimer from the Product

Plausible Cause: The dimer and the desired product may have similar polarities, making separation challenging.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying this compound. The dimer, being a larger and more symmetrical molecule, is often less soluble than the monomer in appropriate solvents.

    • Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are good starting points for recrystallization.[7][9] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals of the pure product, leaving the more soluble dimer in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used to separate the components.[10] The separation should be monitored by TLC to determine the optimal solvent system.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of the 1,2-bis(pyrazin-2-yl)hydrazine dimer.

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Ethanol (or N,N-dimethylformamide)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (5 molar equivalents relative to 2-chloropyrazine).

  • If using a solvent, add ethanol to the flask.

  • Heat the hydrazine hydrate solution to reflux (approximately 80-100°C for ethanol).

  • Dissolve 2-chloropyrazine (1 molar equivalent) in a minimal amount of the reaction solvent.

  • Add the 2-chloropyrazine solution dropwise to the refluxing hydrazine hydrate solution over 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 4-8 hours, monitoring the consumption of 2-chloropyrazine by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Visualizing the Reaction and Dimer Formation

The following diagrams illustrate the synthetic pathway and the competitive side reaction leading to dimer formation.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2-Chloropyrazine 2-Chloropyrazine This compound This compound (Desired Product) 2-Chloropyrazine->this compound + Hydrazine Hydrate (Desired Reaction) Hydrazine_Hydrate Hydrazine Hydrate (Large Excess) Dimer 1,2-bis(pyrazin-2-yl)hydrazine (Dimer Byproduct) This compound->Dimer + 2-Chloropyrazine (Side Reaction)

Caption: Reaction scheme for this compound synthesis and dimer formation.

Troubleshooting_Logic Start High Dimer Formation Observed Check_Ratio Is Molar Ratio of Hydrazine Hydrate to 2-Chloropyrazine > 4:1? Start->Check_Ratio Increase_Ratio Increase Molar Ratio of Hydrazine Hydrate to 1:4 - 1:6 Check_Ratio->Increase_Ratio No Check_Temp Is Reaction Temperature Optimized (80-130°C)? Check_Ratio->Check_Temp Yes Increase_Ratio->Check_Temp Adjust_Temp Adjust Temperature and Monitor Reaction Progress Check_Temp->Adjust_Temp No Check_Addition Is 2-Chloropyrazine Added Slowly to Hot Hydrazine? Check_Temp->Check_Addition Yes Adjust_Temp->Check_Addition Slow_Addition Implement Slow, Dropwise Addition Check_Addition->Slow_Addition No Purify Purify Product via Recrystallization or Chromatography Check_Addition->Purify Yes Slow_Addition->Purify

Caption: Troubleshooting workflow for minimizing dimer formation.

Data Summary

ParameterRecommendationRationale
Molar Ratio (Hydrazine Hydrate : 2-Chloropyrazine) ≥ 4:1Competitively inhibits the reaction of the product with the starting material.[5]
Reaction Temperature 80-130 °CProvides sufficient energy for the reaction without excessively promoting side reactions.[7][8]
Solvent Ethanol, DMF, or neat Hydrazine HydrateEnsures solubility of reactants and facilitates the reaction.[5][6][7]
Purification Method Recrystallization (from Ethanol)Exploits the likely lower solubility of the dimer to achieve high purity.[7][9]

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
  • Hydrazines - Wikipedia.
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry.
  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
  • 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem.
  • Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis - MDPI.
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives - MDPI.
  • 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism | Request PDF - ResearchGate. Available at: [https://www.researchgate.net/publication/229810848_1H_and_13C_NMR_Study_of_1-Hydrazino-23-dihydro-1H-pyrazolo12-a]pyridazine-58-diones_and_-1H-pyrazolo12-b]phthalazine-510-diones_and_Their_Ring-Chain_Tautomerism]([Link])
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • Six Structures of the Hydrazine Dimer - ResearchGate.
  • N,N′-Bis[1-(pyrazin-2-yl)ethylidene]hydrazine - ResearchGate. Available at: [https://www.researchgate.net/publication/232014867_NN'-Bis[1-pyrazin-2-yl]ethylidene]hydrazine]([Link])
  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC - NIH.
  • DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents.
  • 1,2-Bis[amino(pyrimidin-2-yl)methylene]hydrazine dihydrate - PMC - NIH.
  • A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N.
  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI.
  • 1-(pyrazin-2-yl)hydrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem - NIH.
  • Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol.I made them from Chlorobenzene. I made 2,4 Dinitrochlorobenzene and then reacted with hydrazine hydrate solution which gave these .link below : r/chemistry - Reddit.
  • Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed.
  • A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • RU2596223C2 - Method of producing high-purity hydrazine - Google Patents.
  • Molecules, Volume 24, Issue 14 (July-2 2019) – 160 articles - MDPI.
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences.

Sources

Technical Support Center: Catalyst Selection and Optimization for 2-Hydrazinylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2-hydrazinylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Given the unique electronic properties of the pyrazine ring and the dual nucleophilic/coordinating nature of the hydrazinyl group, selecting and optimizing a catalyst system for C-N and C-C bond formation can be challenging. This guide offers a structured approach to overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The main challenges stem from the inherent properties of the this compound moiety. The pyrazine ring is electron-deficient, which can affect the kinetics of oxidative addition. More critically, the multiple nitrogen atoms (three in total) can act as ligands, potentially coordinating to the palladium center and inhibiting its catalytic activity. This catalyst poisoning is a common issue with nitrogen-rich heterocycles.[1][2] Additionally, the hydrazine group itself is a strong reducing agent, which can lead to the formation of inactive palladium black.[3] Finally, the product, an aryl-substituted hydrazinylpyrazine, still possesses reactive N-H bonds that can undergo further cross-coupling, leading to polyarylated byproducts.[3]

Q2: How do I choose an appropriate palladium precursor for my reaction?

A2: The choice of palladium precursor is crucial for ensuring the efficient generation of the active Pd(0) catalyst. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, modern precatalysts are often more reliable and give cleaner reactions.[4] For reactions with challenging substrates like this compound, consider using palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are air- and moisture-stable and efficiently generate the active LPd(0) species upon activation with a base.[5]

Q3: What is the role of the ligand, and how do I select the best one?

A3: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5] For C-N bond formation with hydrazine derivatives, ligands like 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl have proven effective due to their steric bulk.[6] A screening of different ligand classes (e.g., Buchwald-type biarylphosphines, Josiphos-type ligands) is often necessary to find the optimal one for your specific transformation.[7][8]

Q4: Can I perform a Suzuki-Miyaura coupling directly on this compound?

A4: While technically possible, performing a Suzuki-Miyaura coupling on a halogenated pyrazine first, followed by introduction of the hydrazine moiety, is a more common and often more reliable strategy. If you are starting with a halopyrazine, specialized palladium(II) ONO pincer complexes have shown excellent activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine.[9] A common side reaction to be aware of is protodeboronation of the boronic acid, which can be mitigated by careful choice of base and reaction conditions, or by using more stable organotrifluoroborate salts.[1][2][9]

Q5: Is palladium-catalyzed C-N coupling always necessary, or can I use a direct SNAr reaction?

A5: For chloropyrazines, direct nucleophilic aromatic substitution (SNAr) with hydrazine can be a viable alternative to palladium-catalyzed amination.[1][10] This is particularly true if the pyrazine ring is further activated with electron-withdrawing groups. SNAr reactions are often simpler, cheaper, and avoid the use of a transition metal catalyst. However, for less reactive aryl halides (e.g., bromides or chlorides without strong electron-withdrawing groups), a palladium-catalyzed Buchwald-Hartwig amination will be necessary.[3][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.

Problem 1: Low or No Yield in Buchwald-Hartwig Amination

Your attempt to couple an aryl halide with this compound results in a low yield of the desired product, with starting materials remaining.

cluster_c1 Ligand Screening cluster_c2 Base Optimization cluster_c3 Palladium Source cluster_c4 Condition Tuning start Low Yield in Buchwald-Hartwig c1 Assess Ligand Choice start->c1 c2 Evaluate Base Strength & Solubility c1->c2 If no improvement c3 Check Palladium Precatalyst c2->c3 If no improvement c4 Optimize Reaction Conditions c3->c4 If no improvement end Improved Yield c4->end Successful Optimization l1 Start with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). l2 Try Josiphos-type ligands (e.g., CyPF-tBu). l3 Consider chelating phosphine ligands. b1 Use a strong, non-nucleophilic base. NaOtBu and K3PO4 are common choices. b2 Consider Cs2CO3 for milder conditions and improved functional group tolerance. b3 Ensure base is soluble in the reaction solvent. p1 Switch from Pd(OAc)2 to a Buchwald precatalyst (e.g., G3-XPhos). p2 Ensure precatalyst is fresh and properly handled. t1 Increase temperature (typically 80-110 °C). t2 Degas solvent thoroughly to remove oxygen. t3 Increase reaction time.

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

  • Re-evaluate Your Ligand: The pyrazine nitrogen can poison the catalyst. A bulky ligand is essential to create a sterically hindered environment around the palladium center, preventing this unwanted coordination.

    • Action: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos. Josiphos-type ligands like CyPF-tBu have also been shown to be effective for C-N coupling with hydrazine.[8][11]

  • Optimize the Base: The base plays a crucial role in the deprotonation of the hydrazine-palladium complex, which can be the rate-limiting step.[7][8]

    • Action: If using a weaker base like K₂CO₃, switch to a stronger, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄. For substrates with sensitive functional groups, Cs₂CO₃ in a polar aprotic solvent like 1,4-dioxane can be a good alternative.[6]

  • Check Reagent Purity and Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture.

    • Action: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure all reagents are pure and dry. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Consider Polyarylation: The product, an N-aryl-2-hydrazinylpyrazine, can potentially react further.

    • Action: Use a slight excess of the this compound relative to the aryl halide to favor mono-arylation. Monitor the reaction by LC-MS to check for the formation of diarylated products.

Problem 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)

The reaction produces the desired product, but also significant amounts of dehalogenated starting material or homocoupled byproducts.

Side ProductPossible Cause(s)Suggested Solutions
Dehalogenation 1. Presence of water or other protic sources. 2. Hydrazine acting as a reductant.[3]1. Ensure strictly anhydrous conditions. 2. Use a less aggressive base (e.g., K₃PO₄ instead of NaOtBu). 3. Lower the reaction temperature.
Aryl Halide Homocoupling 1. Inefficient transmetalation or reductive elimination. 2. Catalyst decomposition.1. Increase the concentration or change the type of base to facilitate transmetalation in Suzuki couplings.[12][13] 2. Change the ligand to one that promotes faster reductive elimination. 3. Use a more stable palladium precatalyst.
Pyrazine Homocoupling 1. Common in Stille couplings.[1]1. Change the order of reagent addition; add the aryl halide to the mixture of the catalyst and stannylpyrazine.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., NaOtBu, 1.4 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558. [Link]
  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3436-3454. [Link]
  • Wang, J. Y., Choi, K., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • DeAngelis, A., Wang, D.-H., & Buchwald, S. L. (2013). Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. Angewandte Chemie International Edition, 52(12), 3434-3437. [Link]
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
  • (2025). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • (2025). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • (2025). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. MDPI. [Link]
  • (2025). Amination of chloropyrazine and 2-chloropyrimidine.
  • (2025). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Semantic Scholar. [Link]
  • (2025). Transition metal-catalyzed functionalization of pyrazines.
  • (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • (2025). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]
  • (2025). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
  • (2025). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • (2025). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • (2025). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • (2025). Exploration of hydrazine derivatives.
  • (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • (2025). Synthetic process for 2-hydrazinylpyridine derivative.
  • (2025). Hydrazine. Organic Chemistry Portal. [Link]
  • (2025). Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. Semantic Scholar. [Link]
  • (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • (2025). 2-Hydrazinopyrazine. PubChem. [Link]
  • (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.

Sources

Managing excess hydrazine hydrate in 2-Hydrazinylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 2-hydrazinylpyrazine, providing quick and actionable answers.

Q1: Why is an excess of hydrazine hydrate typically used in the synthesis of this compound from 2-chloropyrazine?

Using an excess of hydrazine hydrate is a common strategy to drive the nucleophilic aromatic substitution reaction to completion.[1] The higher concentration of the nucleophile (hydrazine) increases the reaction rate and helps to ensure that all the starting material (2-chloropyrazine) is consumed, maximizing the yield of the desired this compound.

Q2: What are the primary safety concerns associated with handling excess hydrazine hydrate?

Hydrazine hydrate is a hazardous substance with multiple safety concerns. It is corrosive and can cause severe skin and eye damage upon contact.[2][3][4] It is also toxic if inhaled or ingested and is a suspected human carcinogen.[3][4] Anhydrous hydrazine is potentially explosive, and while the hydrate is more stable, it should still be handled with extreme caution in a well-ventilated fume hood, away from heat and ignition sources.[2][5]

Q3: Can I remove excess hydrazine hydrate by rotary evaporation?

While it is possible to remove hydrazine hydrate by rotary evaporation, it is generally not recommended, especially if the equipment is outside a fume hood.[6] The vapors are toxic, and there is a potential risk of explosion, particularly if the hydrazine is heated.[7] Safer methods for removal are preferred.

Q4: What are the potential side products if the reaction with hydrazine hydrate is not properly controlled?

The primary side products can include the formation of bis-hydrazone derivatives, especially if there are carbonyl groups present in the starting material or impurities.[5] In the context of 2-chloropyrazine, incomplete reaction will leave unreacted starting material, and prolonged heating or harsh conditions could potentially lead to decomposition products.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your synthesis and workup.

Issue 1: The product, this compound, is soluble in the reaction mixture, making isolation by filtration impossible.
  • Underlying Cause: this compound, like many hydrazides, can be soluble in the reaction solvent, especially when excess hydrazine hydrate is present, which can increase the polarity of the mixture.[8]

  • Troubleshooting Protocol: Aqueous Workup and Extraction

    • Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute with Water: Transfer the reaction mixture to a separatory funnel and dilute with a significant volume of water. This will help to partition the highly polar hydrazine hydrate into the aqueous phase.

    • Extraction with an Organic Solvent: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[9][10] The this compound product will preferentially move into the organic layer, while the bulk of the hydrazine hydrate remains in the aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product.

    • Washing the Organic Layer: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some residual hydrazine.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[9] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Issue 2: Residual hydrazine hydrate remains in the product after initial workup, potentially interfering with downstream applications or analytical characterization.
  • Underlying Cause: Due to its high boiling point and polarity, trace amounts of hydrazine hydrate can be difficult to remove completely by simple extraction and concentration.

  • Troubleshooting Protocol 1: Azeotropic Distillation

    • Principle: Azeotropic distillation is a technique used to separate components of a mixture that have similar boiling points. By adding a solvent that forms a lower-boiling azeotrope with one of the components (in this case, hydrazine hydrate), it can be selectively removed.

    • Procedure:

      • Dissolve the crude product containing residual hydrazine hydrate in a suitable solvent that forms an azeotrope with hydrazine, such as xylene.[7]

      • Set up a distillation apparatus and carefully heat the mixture.

      • The xylene-hydrazine azeotrope will distill off, effectively removing the hydrazine hydrate from the product.

      • Once the hydrazine is removed, the xylene can be evaporated under reduced pressure to yield the purified product.

  • Troubleshooting Protocol 2: Chemical Quenching

    • Principle: Excess hydrazine can be chemically converted into a less harmful and more easily removable substance.

    • Procedure (using an aldehyde or ketone):

      • After the initial aqueous workup, dissolve the crude product in a suitable solvent.

      • Add a slight excess of an aldehyde or ketone, such as acetone or benzaldehyde, to the solution.[11][12] The hydrazine will react to form a hydrazone, which is generally less polar and can be more easily separated by chromatography or crystallization.

      • Monitor the reaction by TLC or another suitable analytical method to ensure all the hydrazine has been consumed.

      • The resulting hydrazone and the desired product can then be separated by standard purification techniques like column chromatography.

Issue 3: Difficulty in accurately determining the amount of residual hydrazine hydrate in the final product.
  • Underlying Cause: Hydrazine hydrate lacks a strong UV chromophore, making its direct detection by standard HPLC-UV challenging.[13]

  • Analytical Protocol: Derivatization followed by HPLC-UV or GC Analysis

    • Principle: To make hydrazine detectable by UV or GC, it can be reacted with a derivatizing agent that introduces a chromophore or makes it more volatile.[13][14]

    • HPLC-UV Method with Pre-column Derivatization:

      • Derivatizing Agents: Common derivatizing agents include benzaldehyde, salicylaldehyde, and other aldoketones.[13]

      • Procedure: A sample of the product is reacted with the chosen derivatizing agent to form a hydrazone. This derivatized sample is then injected into an HPLC system equipped with a UV detector.[13] The amount of hydrazine can be quantified by comparing the peak area of the derivatized product to a standard curve.[13]

    • Gas Chromatography (GC) Method:

      • Derivatization: Hydrazine can be derivatized with acetone to form acetone azine, which is volatile and can be analyzed by GC.[11]

      • Procedure: The sample is treated with acetone, and the resulting acetone azine is analyzed using a GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD).[11][13]

Visualizing the Process

Reaction Pathway

Reaction_Pathway 2-Chloropyrazine 2-Chloropyrazine Reaction Reaction 2-Chloropyrazine->Reaction Hydrazine Hydrate (excess) Hydrazine Hydrate (excess) Hydrazine Hydrate (excess)->Reaction This compound This compound Reaction->this compound HCl HCl Reaction->HCl

Caption: Synthesis of this compound.

General Workflow for Managing Excess Hydrazine

Hydrazine_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Reaction Completion Cool Cool to Room Temp Start->Cool Dilute Dilute with Water Cool->Dilute Extract Extract with Organic Solvent Dilute->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude Check Check for Residual Hydrazine Crude->Check Purify Further Purification (if needed) Check->Purify Final Pure this compound Check->Final No Hydrazine Detected Purify->Final

Caption: Post-synthesis workflow for this compound.

Quantitative Data Summary

ParameterValue/RangeSource
Molar Ratio of 2,3-dichloropyridine to Hydrazine Hydrate 1:4 to 1:6[15]
Hydrazine Hydrate Concentration ≥80%[15]
Reaction Temperature 100-150 °C[1]
Residual Hydrazine Limit in Pharmaceuticals (Genotoxic Impurity) 1.5 µ g/day [11]

Safety First: Handling Hydrazine Hydrate

A steadfast commitment to safety is paramount when working with hydrazine hydrate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good option), splash-proof goggles, a face shield, and a lab coat.[4]

  • Ventilation: All manipulations of hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[4]

  • Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[2][16][17] Keep containers tightly closed.[2][17]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[2] Do not flush hydrazine hydrate down the drain.[2] All hydrazine-containing waste must be disposed of according to institutional and local regulations for hazardous chemical waste.[4]

References

  • A Comparative Guide to HPLC-UV Methods for the Determination of Residual Hydrazine Hydr
  • Hydrazine hydrate - SAFETY D
  • Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis. Benchchem.
  • Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Hydrazine Standard Operating Procedure Templ
  • hydrazine hydrate 55% - SAFETY D
  • 2-Hydrazinopyridine synthesis. ChemicalBook.
  • How to determine level of Hydrazine. rxmarine.
  • analytical methods.
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
  • HYDRAZINE Method no.
  • Advice on working up a reaction using hydrazine hydr
  • Working with Hazardous Chemicals. Organic Syntheses.
  • How to quench excess hydrazine monohydr
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019-10-16).
  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Remove excess hydrazine hydrate?
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Organic Syntheses Procedure.
  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • How to purify hydrazone?
  • Hydrazine preparation by two methods by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. (2021-11-24).
  • "Hydrazine and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Sciencemadness.org. (2000-12-04).
  • Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.
  • Hydrazine. Organic Chemistry Portal.
  • Process for the purification of aqueous hydrazine hydrate solutions.
  • Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. DTIC.
  • Process for purifying aqueous hydrazine hydrate solutions.

Sources

Technical Support Center: A Researcher's Guide to 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinylpyrazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical guidance for identifying and removing impurities. Our goal is to empower you with the expertise to ensure the highest purity of this critical reagent for your experiments.

Section 1: The Critical Nature of Purity - Understanding the Impurity Profile

This compound (CAS 54608-52-5) is a heterocyclic building block vital in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1][2] Its reactivity is centered on the hydrazine moiety, making it a potent nucleophile. However, this reactivity also makes it susceptible to degradation and side-reactions, meaning that the purity of your starting material is paramount for reproducible and successful outcomes.

FAQ 1.1: What are the most common impurities I should expect in my this compound sample?

The impurity profile is intrinsically linked to the synthetic route, which most commonly involves the reaction of a 2-halopyrazine (like 2-chloropyrazine) with hydrazine hydrate.[3][4]

  • Unreacted Starting Materials: The most common impurity is often the precursor, 2-chloropyrazine. Due to the need for excess hydrazine hydrate to drive the reaction and prevent dimer formation, residual hydrazine hydrate can also be present.[5]

  • Process-Related Impurities: Side reactions can lead to the formation of di-substituted products (e.g., 2,x-dihydrazinylpyrazine) if reaction conditions are not carefully controlled.

  • Degradation Products: The hydrazine group is susceptible to oxidation, especially when exposed to air. This can lead to the formation of pyrazine and various oxidized by-products. Hydrolysis is another potential degradation pathway.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., butanol, ethyl acetate) may be retained in the final product.

FAQ 1.2: How can these impurities compromise my experiment?

Even trace impurities can have a significant impact:

  • Catalyst Poisoning: In catalytic reactions, certain impurities can bind to the catalyst's active sites, reducing its efficacy or poisoning it completely.

  • Side-Product Formation: Impurities can participate in unintended side reactions, complicating your reaction mixture, reducing the yield of your desired product, and making purification more challenging.

  • Inaccurate Stoichiometry: If your this compound is not pure, the actual molar quantity you add to a reaction will be lower than calculated, leading to incomplete reactions or skewed product ratios.

  • False Positives/Negatives in Biological Assays: In drug discovery, impurities may exhibit their own biological activity or toxicity, leading to misleading screening results.

Section 2: The Diagnostic Phase - A Troubleshooting Guide to Impurity Identification

A robust analytical strategy is the cornerstone of effective purification. It is rarely sufficient to rely on a single technique; a multi-faceted approach provides the most comprehensive picture of your sample's purity.

FAQ 2.1: What analytical methods are most effective for creating an impurity profile?

A combination of chromatographic and spectroscopic methods is recommended for a full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., using a C18 column) is typically effective. For sensitive detection of both hydrazine and pyrazine derivatives, a UV detector is standard. For more complex mixtures, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weights of unknown impurities.[6][7]

  • Gas Chromatography (GC): GC, particularly with a mass spectrometer (GC-MS), is the ideal method for identifying and quantifying volatile impurities like residual solvents.[8] It can also be used to detect volatile pyrazine-related impurities. Derivatization with reagents like benzaldehyde can be employed to improve the chromatographic behavior of hydrazine-containing compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information. While less sensitive than chromatographic methods for trace impurities, it is unparalleled for identifying major impurities and confirming the structure of your primary compound.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective tool for monitoring reaction progress and assessing the complexity of a sample before committing to more time-consuming methods like column chromatography.

Experimental Workflow: A Systematic Approach to Impurity Identification

The following workflow illustrates a logical sequence for analyzing a sample of this compound.

Caption: A multi-technique workflow for comprehensive impurity profiling.

Troubleshooting Common Analytical Issues
Observed Issue Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC 1. Secondary interactions with column silica. 2. Inappropriate mobile phase pH.1. Add a competing base (e.g., triethylamine) or use an acidic modifier (e.g., formic acid) in the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Times 1. Column temperature fluctuation. 2. Mobile phase composition drift.1. Use a column oven for temperature control. 2. Prepare fresh mobile phase daily and ensure proper mixing/degassing.
No Peak in GC for Main Compound This compound is not sufficiently volatile or is thermally labile.Use HPLC or LC-MS. Alternatively, use a derivatization agent to create a more volatile and stable analyte.[9]
Extra Peaks in NMR Spectrum Presence of impurities or residual solvents.Correlate signals with known solvent shifts. Compare the spectrum with data from impurity analysis (HPLC/GC-MS) to assign signals to specific impurities.

Section 3: The Purification Phase - Strategies for Impurity Removal

With a clear impurity profile, you can select the most effective purification strategy. The choice depends heavily on the physical and chemical properties of the impurities relative to this compound.

FAQ 3.1: What are the most reliable methods for purifying this compound?
  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample. The key is selecting a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

  • Column Chromatography: For complex mixtures or to remove impurities with similar polarity, silica gel column chromatography is highly effective. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can separate the components.[10]

  • Acid-Base Extraction: This classic technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities. The process involves dissolving the crude material in an organic solvent, extracting with an aqueous acid to protonate and dissolve the basic product, washing the aqueous layer to remove organic-soluble impurities, and then basifying the aqueous layer to precipitate the purified product.

  • Sublimation: If the impurities are non-volatile, vacuum sublimation can be an excellent, solvent-free method for obtaining very high-purity material.

Detailed Protocol: Purification by Recrystallization

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Principle: This protocol relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.

Materials:

  • Crude this compound

  • Candidate solvents (e.g., ethanol, isopropanol, acetonitrile, toluene)

  • Two Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter paper, and vacuum flask (for crystal collection)

  • Ice bath

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring. Causality: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing crystal yield.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity using the analytical methods described in Section 2.

Experimental Workflow: Purification by Column Chromatography

G Start Crude Sample Prep Prepare Slurry (Crude + Silica) Start->Prep Load Load Slurry onto Column Prep->Load Pack Pack Column (Silica Gel in Non-polar Solvent) Pack->Load Elute Elute with Solvent Gradient (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Evap Evaporate Solvent Pool->Evap Final Pure this compound Evap->Final

Caption: A standard workflow for purifying compounds via silica gel chromatography.

Section 4: Validation - Confirming Purity

Post-purification analysis is a non-negotiable step to validate the success of the chosen method.

FAQ 4.1: How do I definitively confirm the purity of my final product?
  • Primary Method (HPLC): Run the purified material on the same HPLC method used for the initial impurity profile. A successful purification will show a significant reduction or complete elimination of impurity peaks and an increase in the area percentage of the main peak (ideally >98-99%).

  • Confirmatory Method (NMR): A ¹H NMR spectrum of the purified material should be "clean," showing sharp signals corresponding to this compound and lacking the signals previously attributed to impurities.

  • Physical Constant (Melting Point): A pure crystalline solid will have a sharp melting point range. Compare your experimentally determined melting point to the literature value. Impurities typically depress and broaden the melting point range.

By rigorously applying these identification, purification, and validation principles, you can ensure the integrity of your this compound and, by extension, the quality and reliability of your research.

References

  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823.
  • This compound | Drug Information, Uses, Side Effects. Pharmacompass. [Link]
  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Analysis method for detecting pyrazine compounds in beer.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization.

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the common challenge of its poor solubility in organic solvents. By understanding the underlying chemical principles, you can optimize your experimental workflows and ensure reliable results.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your work. The solutions are presented in a step-by-step format, explaining the "why" behind each action to empower your decision-making.

Scenario 1: My this compound is not dissolving in my primary solvent (e.g., Methanol, Ethanol). What should I do?

This is a frequent challenge. Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Gentle Heating

  • Action: Gently warm the solvent to a temperature below its boiling point while stirring the mixture. A water bath or a heating mantle is recommended for controlled heating.[1]

  • Expert Insight (Causality): For many organic compounds, solubility increases with temperature.[2][3] This is because the added thermal energy helps to overcome the lattice energy of the solid this compound, allowing the solvent molecules to interact more effectively with the solute molecules.[3]

Step 2: Sonication

  • Action: Place the vial containing the mixture in an ultrasonic bath.

  • Expert Insight (Causality): Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[4][5] The collapse of these bubbles generates localized high-energy jets and shockwaves that break down the solute particles, increasing the surface area available for dissolution and accelerating the dissolving process.[4][6] This is a physical method to enhance solubility without altering the chemical properties of your compound.[7]

Step 3: Co-Solvent Addition

  • Action: If heating and sonication are insufficient, introduce a small amount of a co-solvent. A good starting point is a more polar, water-miscible solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[][9][10] Add the co-solvent dropwise while stirring until the solid dissolves.

  • Expert Insight (Causality): Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the less polar this compound to dissolve.[][11][12] They can disrupt the hydrogen bonding network of the primary solvent, creating a more accommodating environment for the solute.[]

Step 4: pH Adjustment (for Protic Solvents)

  • Action: If you are working with a protic solvent (e.g., alcohols, water), consider a slight acidification. Add a very small, measured amount of a dilute organic acid (like acetic acid) or an inorganic acid (like HCl).

  • Expert Insight (Causality): this compound has basic nitrogen atoms in its pyrazine ring and hydrazine group.[13] In an acidic environment, these nitrogens can be protonated, forming a salt. This ionized form is generally more polar and, therefore, more soluble in polar protic solvents.[14][15]

Experimental Workflow for Enhancing Solubility

G cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A Poorly Soluble This compound B Gentle Heating A->B Increase kinetic energy C Sonication B->C If still insoluble F Dissolved This compound Solution B->F D Co-Solvent Addition C->D If still insoluble C->F E pH Adjustment D->E If applicable D->F E->F

Caption: A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the properties and handling of this compound.

Q1: What are the general solubility properties of this compound?

This compound is a heterocyclic organic compound with moderate polarity. Its solubility is generally limited in many common organic solvents. It is listed as slightly soluble in water.[16][17] Its solubility profile is influenced by its ability to act as both a hydrogen bond donor (from the hydrazine N-H) and acceptor (at the pyrazine nitrogens).

Q2: Are there any recommended starting solvents for this compound?

  • Polar Protic Solvents: Methanol, Ethanol (solubility may be enhanced with gentle heating).

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) are likely to be good solvents due to their high polarity and hydrogen bond accepting capabilities.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (solubility may be limited).

  • Ethers: Tetrahydrofuran (THF) (likely to have lower solubility).

  • Non-polar Solvents: Hexanes, Toluene (expected to have very poor solubility).

Solubility Enhancement Strategy Overview

G Solubility Poor Solubility Heating Heating Solubility->Heating Sonication Sonication Solubility->Sonication Cosolvency Co-solvency Solubility->Cosolvency pH_Adjust pH Adjustment Solubility->pH_Adjust Dissolved Enhanced Solubility Heating->Dissolved Sonication->Dissolved Cosolvency->Dissolved pH_Adjust->Dissolved

Caption: Key strategies to overcome poor solubility.

Q3: How does the chemical structure of this compound influence its solubility?

The solubility of this compound is a direct consequence of its molecular structure:

  • Pyrazine Ring: This is a relatively non-polar, aromatic heterocyclic ring. The two nitrogen atoms, however, introduce polarity and are sites for hydrogen bonding.

  • Hydrazine Group (-NHNH2): This group is polar and can both donate and accept hydrogen bonds, which generally favors solubility in polar solvents. The presence of the hydrazine group makes the molecule basic.[18][19]

The interplay between the somewhat hydrophobic pyrazine ring and the hydrophilic hydrazine group results in its characteristic limited solubility.

Q4: Can I use a salt form of this compound to improve solubility?

Yes, this is an excellent strategy, particularly for applications in polar protic solvents. By reacting this compound with an acid (e.g., hydrochloric acid), you can form the corresponding hydrochloride salt. This salt will be significantly more polar and should exhibit much greater solubility in solvents like water and alcohols.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H6N4PubChem[20]
Molecular Weight 110.12 g/mol PubChem[20]
CAS Number 54608-52-5Fisher Scientific[16]
Predicted pKa 5.10 ± 0.20ChemicalBook[17]
Appearance Yellow SolidChemicalBook[17]
Water Solubility Slightly solubleFisher Scientific[16], ChemicalBook[17]

References

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonic
  • Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology. [Link]
  • Power of Sonication in Pharma Industry. Veeprho. [Link]
  • Heating Techniques. Solubility of Things. [Link]
  • Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. Ultrasonics Sonochemistry. [Link]
  • 2-Hydrazinopyridine. NIST WebBook. [Link]
  • Techniques to improve the solubility of poorly soluble drugs.
  • Techniques used to Enhance Drug Solubility. Pharmaguddu. [Link]
  • Organic Chemistry: Why do you heat the compound while testing the solubility in w
  • This compound. PubChem. [Link]
  • Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). Cheméo. [Link]
  • Pyridine, 2-Hydrazino- | Properties, Applications, Safety Data & Suppliers in China. Alchemist. [Link]
  • solubility enhancement -by pH change & complex
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
  • pH and solubility (video). Khan Academy. [Link]
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences. [Link]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
  • Format and Content of Technical Support Documents. Standing Operating Procedures for Developing Acute Exposure Guideline Levels for Hazardous Chemicals. [Link]
  • 2-Hydrazinylpyridine hydrochloride. PubChem. [Link]
  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]
  • Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
  • 17.6 pH Effects on Solubility. General Chemistry. [Link]
  • Chapter 7 Review Chemical Formulas And Chemical Compounds. KCST. [Link]
  • Technical documentation of chemical products – what do you need to know?.
  • Biochemistry, Dissolution and Solubility.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
  • Elaboration of technical documentation on chemical products. Consultoría Gerena. [Link]
  • Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]
  • chemical-sop-templ
  • 2-Hydrazinopyridine. PubChem. [Link]
  • TABLE 3-2, Physical and Chemical Properties of Hydrazines. Toxicological Profile for Hydrazines. [Link]
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules. [Link]

Sources

Troubleshooting guide for the scale-up of 2-Hydrazinylpyrazine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydrazinylpyrazine Production

A Senior Application Scientist's Guide to Scale-Up Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from the laboratory bench to a larger, pilot-plant, or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic and field-tested insights to anticipate and resolve challenges. The scale-up of any chemical process is rarely a linear amplification of the lab-scale procedure; it introduces new variables in heat transfer, mass transport, and reaction kinetics that must be carefully managed. This guide is structured in a question-and-answer format to directly address the specific, practical issues you are likely to encounter.

Critical Safety Briefing: Handling Hydrazine Hydrate

Before we address any process-specific issues, we must prioritize safety. Hydrazine hydrate is a hazardous and potentially explosive substance.[1] It is toxic, corrosive, and a suspected carcinogen.[1][2][3][4] All handling must be performed with the utmost care in a well-ventilated chemical fume hood, away from heat or ignition sources.[2][5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are essential.[1][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Consult your glove manufacturer for specific breakthrough times.[1][5]

  • Body Protection: A flame-retardant lab coat and a chemical apron should be worn.[1][5]

Waste & Spill Management:

  • Never dispose of hydrazine waste down the drain. It is very toxic to aquatic life.[2][3]

  • Keep a dedicated, clearly labeled hazardous waste container for all hydrazine-containing materials.[1]

  • Small spills can be absorbed with an inert material like sand or vermiculite.[2] Do not use combustible absorbents.

  • For quenching residual hydrazine, a dilute solution of hydrogen peroxide or sodium hypochlorite can be used cautiously, as the reaction can be vigorous. Always perform this in a controlled manner with appropriate cooling.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: My reaction yield dropped significantly when I scaled up from 10g to 1kg.

Q: We achieved an 85% yield at the lab scale, but upon scaling to a 1 kg batch of 2-chloropyrazine, the yield plummeted to 50-55%. What are the most likely causes and how can we fix this?

A: This is a classic scale-up challenge, often rooted in heat and mass transfer issues. The reaction between 2-chloropyrazine and hydrazine hydrate is a nucleophilic aromatic substitution (SNAr), which is typically exothermic.[6][7]

Plausible Causes & Recommended Actions:

  • Poor Temperature Control: A large reaction mass generates significantly more heat. Inadequate cooling can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition of the starting material, product, and the formation of dark, tarry byproducts.

    • Solution: Ensure your reactor has sufficient cooling capacity. Monitor the internal reaction temperature, not just the jacket temperature. The addition of 2-chloropyrazine should be done slowly and controllably, allowing the cooling system to dissipate the heat generated. A rate-of-addition study is highly recommended during scale-up.

  • Inefficient Mixing: In a larger vessel, inadequate agitation can lead to poor mixing. This creates areas of high local concentration of the added 2-chloropyrazine, which can promote side reactions, and areas where the reactants are not in sufficient contact, leading to an incomplete reaction.

    • Solution: Use an appropriate agitator (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to create a vortex and homogenize the mixture. Baffles within the reactor can also significantly improve mixing efficiency.

  • Formation of Dimer Impurity: An excess of hydrazine hydrate is often used to prevent the product, this compound, from reacting with another molecule of 2-chloropyrazine to form a dimer.[8] If the 2-chloropyrazine is not dispersed quickly enough upon addition, it can encounter the product before it encounters hydrazine, leading to this byproduct.

    • Solution: This issue is directly linked to mixing and addition rate. The most effective strategy is the "inverse addition" method: add the 2-chloropyrazine solution slowly to the well-stirred, heated solution of hydrazine hydrate.[8] This ensures that the chloropyrazine is always in an environment with a large excess of hydrazine, statistically favoring the desired reaction.

Workflow: Optimizing Reagent Addition for Scale-Up

Caption: Controlled addition workflow for minimizing side reactions.

Issue 2: A persistent, difficult-to-remove impurity is contaminating my final product.

Q: After work-up, HPLC analysis shows an impurity with a higher molecular weight that I suspect is a dimer. How can I confirm this and, more importantly, how can I remove it?

A: Your suspicion is likely correct. The most common process-related impurity is N,N'-bis(pyrazin-2-yl)hydrazine, formed when the product acts as a nucleophile.

Plausible Causes & Recommended Actions:

  • Confirmation of Impurity:

    • LC-MS Analysis: This is the most direct method. The mass of the impurity should correspond to the dimer.

    • NMR Spectroscopy: If you can isolate a fraction enriched with the impurity, ¹H and ¹³C NMR will show characteristic pyrazine signals but will lack the N-H protons of the desired product's hydrazine group.

  • Prevention (Primary Strategy): As discussed in Issue 1, prevention is the best cure. Employing a slow, controlled inverse addition of 2-chloropyrazine into an excess of hydrazine hydrate is the most effective way to suppress this side reaction.[8]

  • Removal (Secondary Strategy): If the impurity has already formed, separation can be challenging due to similar polarities.

    • Recrystallization: This should be your first approach. The dimer is often less soluble than the monomeric product in certain solvent systems. Experiment with solvents like ethanol, isopropanol, or toluene/heptane mixtures. A systematic screening of crystallization solvents is warranted.

    • Column Chromatography: While possible, it can be difficult and costly at a large scale. The basic nature of both the product and impurity means they can streak on silica gel. Using a silica gel column treated with a small amount of triethylamine (~1%) in the eluent can help achieve better separation.

    • Acid/Base Extraction: An advanced technique involves dissolving the mixture in an organic solvent and performing a careful extraction with a dilute acid. The more basic product may be selectively protonated and extracted into the aqueous layer, but this requires careful pH control and can be complex to re-isolate.

Troubleshooting Logic: Low Yield & Impurity Formation

Troubleshooting_Logic start Problem: Low Yield / High Impurity check_temp Check Temperature Control Was exotherm managed? Were hot spots avoided? start->check_temp check_mixing Check Mixing Efficiency Was agitation sufficient? Was a vortex visible? start->check_mixing check_addition Check Addition Method Was 2-chloropyrazine added to hydrazine? Was the addition rate slow? start->check_addition solution_temp Solution: Improve cooling, slow addition rate. check_temp->solution_temp No solution_mixing Solution: Increase agitation speed, check impeller design. check_mixing->solution_mixing No solution_addition Solution: Implement inverse addition protocol. check_addition->solution_addition No

Caption: Decision tree for diagnosing common scale-up issues.

Issue 3: Removing the excess hydrazine hydrate solvent is proving difficult and hazardous.

Q: My reaction uses a large excess of hydrazine hydrate, which also acts as the solvent. What is the safest and most efficient way to remove it during work-up at a multi-liter scale?

A: Handling large volumes of hydrazine hydrate requires a robust and safe work-up procedure. Simply concentrating on a rotovap, while feasible at a small scale, becomes hazardous and inefficient at a larger scale.[9]

Recommended Procedures:

  • Vacuum Distillation with Caution: Hydrazine hydrate can be removed under reduced pressure. However, anhydrous hydrazine is explosive and should not be distilled to dryness.[10]

    • Protocol: Perform the distillation at a moderate temperature (e.g., bath temp < 70°C).[9] Crucially, do not take the mixture to dryness. Stop the distillation when a significant portion of the hydrazine is removed, leaving a concentrated slurry of your product. The remaining hydrazine can be removed by other means or quenched. Always use a blast shield for this operation.

  • Azeotropic Distillation: This is often a safer and more effective method at scale. Toluene or another suitable water-immiscible solvent can be added to the reaction mixture.

    • Protocol: Add toluene to the crude reaction mixture. Heat the mixture to distill off the toluene-water-hydrazine azeotrope. This allows for the removal of water and hydrazine at a controlled temperature. The product often precipitates from the toluene as it becomes more concentrated.

  • Precipitation and Filtration: Often the product can be precipitated by adding a co-solvent.

    • Protocol: After cooling the reaction, slowly add a solvent in which this compound has low solubility, such as water or an alcohol/water mixture. The product should crystallize or precipitate out. This can then be isolated by filtration, washed with fresh solvent to remove the majority of the hydrazine hydrate, and then dried. This is often the most practical first step in work-up.

  • Quenching (for residual amounts): After removing the bulk of the hydrazine via distillation or filtration, any residual amount in the product or waste streams can be chemically quenched. A dilute solution of a mild oxidant like hydrogen peroxide can be used, but this must be done with extreme care, with cooling, and on dilute solutions to control the exotherm.

Data & Protocol Summaries

Table 1: Typical Reaction Parameters (Lab vs. Scale-Up)
ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
2-Chloropyrazine 10 g1.0 kgEnsure high purity of starting material.
Hydrazine Hydrate (64%) 5-10 eq. (e.g., 40-80 mL)3-5 eq. (e.g., 2.5-4.2 L)Reducing excess is economical but requires excellent process control to avoid dimer formation.[8]
Solvent Often neat Hydrazine HydrateEthanol, n-Butanol, or WaterA co-solvent can help with slurry agitation and heat transfer.[11][12]
Temperature 100-130 °C100-130 °CInternal temperature monitoring is critical. The jacket may need to be run cooler to maintain the desired internal temp.
Addition Time 15-30 minutes2-4 hoursSlow, controlled addition is paramount to manage the exotherm and minimize side reactions.
Atmosphere Air or NitrogenInert (Nitrogen/Argon)An inert atmosphere is highly recommended at scale to prevent oxidative degradation and improve safety.[12]
Table 2: Analytical Methods for In-Process Control & Quality Control
MethodPurposeTypical Observations
Thin Layer Chromatography (TLC) Reaction monitoringDisappearance of 2-chloropyrazine spot. Eluent: Ethyl Acetate/Hexane.
High-Performance Liquid Chromatography (HPLC) Purity analysis, impurity profilingQuantify product, starting material, and dimer impurity. Method development may be needed.[13][14]
Gas Chromatography (GC) Residual solvent analysisCheck for residual toluene, ethanol, etc., after drying. Derivatization may be needed for hydrazine.[13][15]
Nuclear Magnetic Resonance (NMR) Structure confirmationConfirm the identity of the final product and isolated impurities.
Differential Scanning Calorimetry (DSC) Safety analysisAssess thermal stability of the product and reaction mixture before scaling up.[16][17][18]

References

  • Vertex AI Search, based on "Hydrazine hydrate - SAFETY D
  • Vertex AI Search, based on "Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Vertex AI Search, based on "Material Safety Data Sheet - HYDRAZINE HYDR
  • Vertex AI Search, based on "Hydrazine Standard Operating Procedure Templ
  • Vertex AI Search, based on "hydrazine hydrate 55% - SAFETY D
  • Google Patents, CN106588758A - Synthetic process for 2-hydrazinylpyridine deriv
  • ResearchGate, Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]
  • Google Patents, CN106588758B - Synthesis process of 2-hydrazinopyridine deriv
  • ResearchGate, Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF. [Link]
  • ResearchGate, Yield optimization with product 4a, 3 min after phenyl hydrazine (3) addition. [Link]
  • Organic Syntheses, Organic Syntheses Procedure. [Link]
  • Google Patents, CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.
  • YouTube, nucleophilic arom
  • RSC Publishing, Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic. [Link]
  • Google Patents, US1671257A - Process for the prepar
  • PubMed, Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
  • Google Patents, US2690378A - Manufacture of hydrazine.
  • Organic Syntheses, Working with Hazardous Chemicals. [Link]
  • Chemical Papers, Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
  • PubChem - NIH, 2-Hydrazinopyrazine | C4H6N4 | CID 1487823. [Link]
  • ResearchGate, Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. [Link]
  • ResearchGate, (PDF)
  • Semantic Scholar, Thermal Behaviour of Some New Hydrazine Complexes with Potential Biological Importance. [Link]
  • RASĀYAN Journal of Chemistry, NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
  • NASA Technical Reports Server (NTRS), THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

Sources

Technical Support Center: The Effect of Temperature on the Rate and Selectivity of 2-Hydrazinylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Hydrazinylpyrazine Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the synthesis and subsequent reactions of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, enabling you to optimize your reactions, troubleshoot common issues, and ensure the integrity of your results.

Introduction to this compound Reactions

This compound is a key building block in medicinal chemistry, often synthesized via the nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine with hydrazine. The reaction temperature is a critical parameter that significantly influences not only the reaction rate but also the selectivity and the formation of byproducts. Understanding and controlling the thermal conditions of your experiment is paramount to achieving high yields and purity. This guide will walk you through the nuances of temperature effects and provide solutions to common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis & Purity

Q1: My reaction to synthesize this compound from 2-chloropyrazine is very slow and the yield is low. What are the primary causes and how can I improve it?

A1: Low conversion and yield are common challenges in the synthesis of hydrazinyl-substituted heteroaromatics. The primary culprits are often suboptimal reaction temperature and insufficient activation of the pyrazine ring.

  • Causality: The reaction of 2-chloropyrazine with hydrazine is a nucleophilic aromatic substitution. While the pyrazine ring is electron-deficient, which facilitates nucleophilic attack, the reaction still requires sufficient thermal energy to overcome the activation barrier.[1] At lower temperatures, the reaction rate will be significantly slower.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increasing the reaction temperature can significantly enhance the reaction rate. A common starting point is refluxing in a suitable solvent. For instance, reactions involving hydrazine hydrate are often conducted at elevated temperatures, sometimes in the range of 100-150 °C.[2]

    • Solvent Choice: The choice of solvent is crucial. A high-boiling point solvent like diglyme can be beneficial for achieving the necessary reaction temperature.[3]

    • Microwave Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3]

    • Starting Material: If you are using 2-chloropyrazine, switching to the more reactive 2-bromopyrazine might improve your yield, although this comes with a higher cost of the starting material.[3]

Q2: I'm observing the formation of a significant amount of an insoluble solid byproduct in my reaction. What is it and how can I prevent its formation?

A2: The formation of an insoluble solid often points to the creation of dimeric or polymeric byproducts. This is a frequent side reaction when working with hydrazine.

  • Causality: A common byproduct is the formation of 1,2-bis(pyrazin-2-yl)hydrazine. This occurs when a molecule of the already formed this compound acts as a nucleophile and reacts with another molecule of 2-chloropyrazine. This is more likely to happen if the concentration of 2-chloropyrazine is high relative to hydrazine at any point in the reaction.

  • Troubleshooting Steps:

    • Control Stoichiometry with Excess Hydrazine: Using a large excess of hydrazine hydrate is a common strategy to minimize the formation of these dimeric byproducts.[3] The high concentration of hydrazine ensures that the 2-chloropyrazine is more likely to react with it rather than the product.

    • Slow Addition of the Halopyrazine: Instead of adding all the 2-chloropyrazine at once, add it slowly (e.g., via a syringe pump) to a heated solution of excess hydrazine.[3] This maintains a low concentration of the electrophile, favoring the desired reaction.

    • Reaction Temperature: Very high temperatures can sometimes promote side reactions. If you are already getting a good reaction rate, a modest decrease in temperature might improve selectivity.

Q3: My purified this compound seems to be degrading over time, showing discoloration. What is the cause and what are the proper storage conditions?

A3: Hydrazine derivatives can be susceptible to oxidation, especially when exposed to air and light.

  • Causality: The hydrazinyl moiety can be oxidized, leading to the formation of colored impurities. This degradation can be accelerated by residual acidic or basic impurities from the synthesis.

  • Troubleshooting Steps:

    • Thorough Purification: Ensure your product is thoroughly purified to remove any residual reagents or byproducts.

    • Inert Atmosphere: Store the purified this compound under an inert atmosphere, such as nitrogen or argon.

    • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Low Temperature: Storage at a low temperature (e.g., in a refrigerator or freezer) will also help to slow down any potential degradation pathways.

Reaction Selectivity & Side Reactions

Q4: I am trying to perform a subsequent reaction with the hydrazinyl group, but I am getting a complex mixture of products, especially at higher temperatures. What are the likely side reactions?

A4: The hydrazinyl group is reactive and can undergo several transformations, particularly at elevated temperatures.

  • Causality:

    • Thermal Decomposition: Hydrazine and its derivatives can be thermally unstable. At high temperatures, this compound can decompose, potentially leading to the formation of aminopyrazine, pyrazine, and nitrogen gas. The decomposition of hydrazine itself is known to produce ammonia, nitrogen, and hydrogen at different temperatures.[4][5]

    • Azine Formation: If your subsequent reaction involves a carbonyl compound, there is a possibility of forming an azine (R₂C=N-N=CR₂). This happens if the initially formed hydrazone reacts with a second equivalent of the carbonyl compound. This side reaction is often favored by heat.[6]

    • Oxidation: As mentioned earlier, the hydrazinyl group is susceptible to oxidation, which can be promoted by heat and the presence of oxidizing agents.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully screen the reaction temperature. Start at a lower temperature and gradually increase it. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.

    • Inert Atmosphere: For reactions sensitive to oxidation, ensure you are working under a strict inert atmosphere (nitrogen or argon).

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged heating that can lead to product degradation.

    • Protecting Groups: If the hydrazinyl group is not the desired site of reaction, consider using a protecting group strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general guideline. You may need to optimize the conditions for your specific scale and setup.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine hydrate (10 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Heating: Heat the hydrazine hydrate to a gentle reflux (the temperature will depend on the concentration of the hydrazine hydrate solution).

  • Slow Addition: In a separate flask, dissolve 2-chloropyrazine (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Add this solution dropwise to the refluxing hydrazine hydrate over a period of 1-2 hours using a dropping funnel or a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours after the addition is finished.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess hydrazine (caution: exothermic reaction). This can be done by slowly adding the reaction mixture to a solution of sodium hypochlorite (bleach) with cooling.[7]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring the Reaction by TLC
  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is often a good starting point for the eluent system.

  • Spotting: On a TLC plate, spot the starting material (2-chloropyrazine), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the TLC plate in the chosen eluent system.

  • Visualization: Visualize the spots under UV light (254 nm). The product, this compound, should be more polar than the starting material and thus have a lower Rf value.

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis
TemperatureReaction RateSelectivity (Product vs. Byproducts)Risk of Thermal Decomposition
Low (e.g., Room Temp)Very SlowHighLow
Moderate (e.g., 60-80 °C)ModerateGood to HighLow to Moderate
High (e.g., >100 °C)FastMay DecreaseIncreases

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

G 2-Chloropyrazine 2-Chloropyrazine This compound This compound 2-Chloropyrazine->this compound + Hydrazine Hydrazine Hydrazine HCl HCl

Caption: Synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound q1 Is the reaction temperature high enough? start->q1 s1 Increase temperature (e.g., reflux) q1->s1 No q2 Is an excess of hydrazine being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase excess of hydrazine (e.g., 10 eq.) q2->s2 No q3 Is the halopyrazine added slowly? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use slow addition (e.g., syringe pump) q3->s3 No end Consider alternative methods (e.g., microwave synthesis, different starting material) q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for low yield.

Safety Precautions

Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine can be pyrophoric. When working at elevated temperatures, be mindful of the potential for pressure buildup and ensure your glassware is properly secured. Always have a plan for quenching the reaction and disposing of hydrazine-containing waste.[7]

References

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014-11-18)
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
  • Safety and Handling of Hydrazine - DTIC. [Link]
  • Thermochemical and Kinetics of Hydrazine Dehydrogenation by an Oxygen Atom in Hydrazine-Rich Systems: A Dimer Model - PubMed. [Link]
  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchG
  • Wolff–Kishner reduction - Wikipedia. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed. [Link]
  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field - The Journal of Physical Chemistry B - Figshare. [Link]
  • Kinetic parameters for thermal decomposition of hydrazine - ResearchG
  • THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). [Link]
  • Radiation chemistry of aqueous solutions of hydrazine at elevated temperatures Part 2.—Solutions containing oxygen - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem - NIH. [Link]
  • Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design.
  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.
  • Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods - MDPI. [Link]
  • Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism...
  • Effect of the temperature, pressure, concentration, and catalysts on hydrazine production by the Raschig process in industry - ResearchG
  • Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial - ResearchG
  • Insights into the NO removal mechanism by hydrazine - ResearchG

Sources

Optimizing stoichiometry for complete conversion in 2-Hydrazinylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-hydrazinylpyrazine. This resource is designed to provide in-depth guidance and troubleshooting advice to help you achieve complete conversion and high purity in your reactions. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine to 2-chloropyrazine for achieving complete conversion?

A1: A significant excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[1] While literature methods often cite a large excess (e.g., 5-10 volumes of hydrazine hydrate), this can pose challenges during scale-up and work-up.[1]

For laboratory-scale synthesis, a molar ratio of 3 to 5 equivalents of hydrazine hydrate relative to 2-chloropyrazine is a robust starting point. This excess ensures that the concentration of the nucleophile (hydrazine) remains high throughout the reaction, favoring the desired monosubstitution.

Causality: The reaction is a nucleophilic aromatic substitution (SNAr). A high concentration of hydrazine increases the probability of a hydrazine molecule attacking the electron-deficient pyrazine ring, outcompeting the newly formed this compound from acting as a nucleophile itself and reacting with another molecule of 2-chloropyrazine to form the undesired bis(pyrazinyl)hydrazine.

For larger-scale operations where handling large volumes of hydrazine hydrate is a concern, a slow addition of 2-chloropyrazine to a solution containing a smaller excess of hydrazine (e.g., 2-3 equivalents) can maintain a favorable concentration gradient and achieve high conversion.[1]

Q2: Should I use anhydrous hydrazine or hydrazine hydrate? What are the implications of this choice?

A2: Hydrazine hydrate is the preferred reagent for this synthesis. Anhydrous hydrazine is highly toxic, potentially explosive, and offers no significant advantage in this reaction.[2][3][4] Hydrazine hydrate is a safer and more practical alternative.[2][3]

The key difference lies in their physical state and handling requirements. Hydrazine is a neat liquid, while hydrazine hydrate is an aqueous solution, typically 35-64% hydrazine by weight.[2] The water in hydrazine hydrate does not interfere with the SNAr reaction and can even be beneficial in some cases by aiding in the dissolution of reagents and byproducts.

ReagentKey CharacteristicsSafety Considerations
Anhydrous Hydrazine Highly reactive, potent reducing agent.Highly toxic, flammable, and potentially explosive.[3][4] Requires specialized handling procedures.
Hydrazine Hydrate Aqueous solution, easier to handle.Toxic and should be handled with care in a fume hood, but significantly less hazardous than the anhydrous form.[2][5]
Q3: What are the recommended reaction temperature and time for this synthesis?

A3: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A common temperature range is 80-100°C .[6] Some procedures may call for refluxing conditions, which can be up to 150°C depending on the solvent.[7]

The reaction time is dependent on the temperature and the specific stoichiometry used. It is essential to monitor the reaction progress to determine the point of complete conversion. A typical reaction time can range from 24 to 48 hours .[6]

Expert Tip: It is highly recommended to monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 2-chloropyrazine starting material.[6] This will prevent unnecessarily long reaction times which can lead to byproduct formation and decomposition.

Q4: How can I effectively monitor the progress of the reaction?

A4: Several analytical techniques can be employed to monitor the reaction.

  • Thin Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring. A suitable mobile phase, such as a mixture of ethyl acetate and methanol (e.g., 8:2), can be used to separate the starting material, product, and any potential byproducts.[6] The disappearance of the 2-chloropyrazine spot indicates the completion of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the percentage of starting material remaining and the formation of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction and identify any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR of an aliquot from the reaction mixture can confirm the formation of the product and the consumption of the starting material.[6]

A combination of these methods provides a comprehensive understanding of the reaction's progress.[8][9][10]

Troubleshooting Guide

Problem 1: Incomplete Conversion of 2-Chloropyrazine
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Hydrazine Increase the molar excess of hydrazine hydrate to 5-7 equivalents.A higher concentration of the nucleophile will increase the reaction rate according to the principles of chemical kinetics.
Low Reaction Temperature Increase the reaction temperature to 100-110°C.The rate of SNAr reactions is highly temperature-dependent. Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion.[11]
Insufficient Reaction Time Continue heating and monitor the reaction by TLC or HPLC until the starting material is no longer detectable.The reaction may simply require more time to reach completion, especially at lower temperatures or with a lower excess of hydrazine.
Poor Quality of Reagents Ensure that the 2-chloropyrazine is of high purity and the hydrazine hydrate has not degraded.Impurities in the starting material can interfere with the reaction. Hydrazine hydrate can be oxidized over time, reducing its effective concentration.
Problem 2: Formation of Significant Amounts of Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Formation of Bis(pyrazinyl)hydrazine Use a larger excess of hydrazine hydrate. Consider the slow addition of 2-chloropyrazine to the hydrazine solution.A high concentration of hydrazine relative to 2-chloropyrazine and the product minimizes the chance of the product acting as a nucleophile.[1]
Decomposition of Product Avoid excessively high temperatures or prolonged reaction times.This compound, like many hydrazine derivatives, can be thermally unstable. Prolonged heating can lead to decomposition.
Side Reactions with Solvent Use an inert solvent such as butan-1-ol or a high-boiling ether like diglyme if a co-solvent is necessary.[1][6]While often run neat in hydrazine hydrate, a co-solvent may be used. Ensure it is inert to the reaction conditions.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step Scientific Rationale
Product is an Oil After aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate), dry the organic layer thoroughly and concentrate under reduced pressure.[6] If it remains an oil, consider purification by column chromatography or crystallization from a suitable solvent system.This compound can sometimes be isolated as an oil.[6] Proper drying and removal of residual solvent are crucial.
Product is Water-Soluble Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of NaCl can decrease the product's solubility in the aqueous phase.The hydrazine moiety can impart some water solubility to the product. Multiple extractions ensure efficient recovery.
Presence of Impurities Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is a common purification method.[12] Column chromatography on silica gel can also be effective.These techniques separate the desired product from unreacted starting materials and byproducts based on differences in solubility and polarity.[13][14]

Experimental Workflow and Diagrams

General Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (3-5 equivalents).

  • Addition of Reactant: To the stirred hydrazine hydrate, add 2-chloropyrazine (1 equivalent).

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism and Stoichiometry Optimization

G cluster_reaction SNAr Reaction cluster_products Products 2-Chloropyrazine 2-Chloropyrazine Meisenheimer Complex Meisenheimer Complex 2-Chloropyrazine->Meisenheimer Complex Nucleophilic Attack Bis(pyrazinyl)hydrazine (Byproduct) Bis(pyrazinyl)hydrazine (Byproduct) 2-Chloropyrazine->Bis(pyrazinyl)hydrazine (Byproduct) Hydrazine (Excess) Hydrazine (Excess) Hydrazine (Excess)->Meisenheimer Complex This compound (Desired) This compound (Desired) Meisenheimer Complex->this compound (Desired) Loss of Cl- This compound (Desired)->Bis(pyrazinyl)hydrazine (Byproduct) Undesired Reaction with 2-Chloropyrazine

Caption: SNAr mechanism for this compound synthesis.

Troubleshooting Flowchart

G Start Start Synthesis Monitor Monitor Reaction Progress Start->Monitor Complete Is Reaction Complete? Monitor->Complete Workup Work-up and Isolation Complete->Workup Yes Troubleshoot_Conversion Troubleshoot Incomplete Conversion Complete->Troubleshoot_Conversion No Pure Is Product Pure? Workup->Pure End End Pure->End Yes Troubleshoot_Purity Troubleshoot Impurities Pure->Troubleshoot_Purity No Purify Purify Product Purify->End Troubleshoot_Conversion->Monitor Troubleshoot_Purity->Purify

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300.
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemistry, 2011, 1-6.
  • Pediaa. (2022). What is the Difference Between Hydrazine and Hydrazine Hydrate.
  • Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6330.
  • ResearchGate. (2021). Hydrazine vs Hydrazine Hydrate for chalcogenide solution?.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - Chapter 6: Analytical Methods.
  • Reddit. (2022). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???.
  • ResearchGate. (1948). The Chemistry of Hydrazine.
  • ResearchGate. (2020). How to purify hydrazone?.
  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ResearchGate. (2016). Effect of the temperature, pressure, concentration, and catalysts on hydrazine production by the Raschig process in industry.
  • PubMed Central. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (2012). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis.
  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
  • Clutch Prep. (n.d.). Wolff Kishner Reduction Practice Questions & Answers.
  • Defense Technical Information Center. (1985). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine.
  • ResearchGate. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.
  • Pearson. (n.d.). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Hydrazinylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the control of process-related impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Among these, hydrazine and its derivatives represent a class of particular concern due to their potential genotoxicity. 2-Hydrazinylpyrazine, a potential impurity or intermediate in the synthesis of certain active pharmaceutical ingredients (APIs), requires a robust, sensitive, and validated analytical method for its accurate quantification at trace levels.

This guide provides an in-depth validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the methodological choices, present a comprehensive validation package following the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3], and objectively compare the performance of this HPLC method against alternative analytical techniques.

The Analytical Challenge: Why this compound Requires a Specialized Approach

This compound, like its parent hydrazine, presents significant analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase columns, and its lack of a strong chromophore renders it nearly invisible to standard UV detectors.[4][5][6] These properties necessitate a specialized approach, most commonly involving a derivatization step to enhance both chromatographic retention and detectability.[7][8][9]

The chosen strategy involves a pre-column derivatization reaction, a common and effective technique for analyzing compounds with poor analytical characteristics.[5][6] This process chemically modifies the analyte to attach a molecule (a chromophore) that strongly absorbs UV light, thereby dramatically increasing the sensitivity of the method.

Proposed HPLC Method: A Derivatization-Based Approach

Based on established methods for other hydrazine compounds[10][11][12][13], we propose a reversed-phase HPLC (RP-HPLC) method with UV detection following pre-column derivatization with salicylaldehyde. The reaction between this compound and salicylaldehyde forms a stable hydrazone derivative with a strong UV chromophore, enabling sensitive detection.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 6.8).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm (selected for maximal absorbance of the hydrazone derivative).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Derivatization Protocol
  • Sample Preparation: Accurately weigh the sample containing the potential this compound impurity and dissolve it in a suitable diluent (e.g., a mixture of water and methanol).

  • Reagent Addition: Add an excess of salicylaldehyde solution (prepared in methanol) to the sample solution.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts this compound to its corresponding salicylaldehyde hydrazone.

  • Injection: The resulting solution is then directly injected into the HPLC system.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve AddReagent Add Salicylaldehyde Dissolve->AddReagent React React for 30 min AddReagent->React Inject Inject into HPLC React->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Method Validation: A Rigorous Assessment of Performance

The developed HPLC method was subjected to a thorough validation study in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The key validation parameters are summarized below.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] In this study, specificity was demonstrated by injecting a blank (diluent), a solution of the derivatizing agent, a placebo (matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the this compound derivative, confirming the method's high specificity.

Linearity and Range

Linearity was evaluated by analyzing a series of solutions containing the this compound derivative at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The resulting calibration curve (peak area vs. concentration) demonstrated excellent linearity.

  • Range: 1 ppm - 15 ppm

  • Correlation Coefficient (R²): > 0.999

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.

Spiked LevelMean Recovery (%)% RSD
50%99.2%1.2%
100%100.5%0.8%
150%99.8%1.0%
Precision

Precision was assessed at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The Relative Standard Deviation (%RSD) was found to be less than 2.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of results was also well within the acceptable limits (< 5.0%), demonstrating the method's ruggedness.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

  • LOD: 0.3 ppm (Signal-to-Noise ratio of 3:1)

  • LOQ: 1.0 ppm (Signal-to-Noise ratio of 10:1)

These low limits are critical for the analysis of genotoxic impurities, which must be controlled at very low levels.[5][14]

Robustness

The robustness of the method was evaluated by intentionally making small variations in key parameters, such as the mobile phase composition, flow rate, and column temperature. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the method is robust for routine use.

Validation Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Comparative Analysis: HPLC vs. Alternative Methods

While the validated HPLC method demonstrates excellent performance, it is essential to consider other analytical techniques for a comprehensive perspective. The primary alternatives for hydrazine analysis are Gas Chromatography (GC) and Spectrophotometry.

FeatureValidated RP-HPLC Method Gas Chromatography (GC) Spectrophotometry
Principle Chromatographic separation of a derivatized analyte.Separation based on volatility and interaction with a stationary phase.Measurement of light absorbance of a colored derivative.
Specificity High; separates the derivative from other matrix components.High; excellent separation for volatile compounds.Low; prone to interference from other absorbing species.
Sensitivity Very High (LOD ~0.3 ppm).High, especially with a nitrogen-phosphorus detector (NPD).Moderate; generally higher detection limits than chromatographic methods.
Sample Throughput Moderate.Can be high with autosamplers.High; suitable for rapid screening.
Instrumentation Standard HPLC with UV detector.GC system, potentially with a specialized detector (NPD or MS).UV-Vis Spectrophotometer.
Advantages Robust, highly specific, very sensitive, widely available instrumentation.Excellent for volatile impurities.Simple, rapid, and inexpensive for screening purposes.
Disadvantages Requires a derivatization step.Not suitable for non-volatile or thermally labile compounds. This compound may require derivatization to improve volatility.Lacks specificity; cannot separate the analyte from interfering substances.

Conclusion

The validated reversed-phase HPLC method, incorporating a pre-column derivatization step with salicylaldehyde, provides a highly sensitive, specific, accurate, and robust solution for the quantification of this compound in pharmaceutical materials. The method's low LOD and LOQ are particularly well-suited for controlling this potential genotoxic impurity at the required trace levels.

While GC and spectrophotometry offer alternative analytical avenues, the HPLC method presents the optimal balance of specificity, sensitivity, and robustness for routine quality control and release testing in a regulated environment. The comprehensive validation data presented herein confirms its suitability for its intended purpose, ensuring the quality and safety of pharmaceutical products.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Carter, K. P., Li, H., & Johnson, R. C. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(1), 29–35. [Link]
  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429.
  • Kumar, A. S., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs, 56(12), 45-52.
  • George, G. D., & Stewart, J. T. (1990).
  • CN107064368A. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
  • Liu, D. Q., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of pharmaceutical and biomedical analysis, 128, 266–273. [Link]
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
  • OSHA. (n.d.). HYDRAZINE Method no.: 43.
  • Elder, D. P., & Teasdale, A. (2010). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 54(5), 931–945. [Link]
  • Liu, D., et al. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials.
  • Siggia, S. (1966). The Determination of Hydrazino–Hydrazide Groups. Pergamon.
  • Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15.
  • Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. International Journal of Novel Research and Development, 7(9).

Sources

A Comparative Guide to the Reactivity of 2-Hydrazinylpyrazine and 2-Hydrazinopyridine for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among the myriad of building blocks available, 2-hydrazinopyridine and 2-hydrazinylpyrazine serve as pivotal precursors for the synthesis of fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrazines. These bicyclic structures are at the core of numerous pharmacologically active agents.[1][2] While structurally similar, the intrinsic electronic differences between the pyridine and pyrazine rings impart distinct reactivity profiles to the appended hydrazine moiety. This guide provides an in-depth, comparative analysis of their reactivity, supported by established chemical principles and experimental data, to assist researchers in making informed decisions for synthetic strategy and reaction design.

Pillar 1: Unraveling the Electronic Dichotomy

The reactivity of the hydrazine functional group, specifically the nucleophilicity of the terminal nitrogen atom (-NH2), is profoundly influenced by the electronic nature of the aromatic ring to which it is attached. The core difference between 2-hydrazinopyridine and this compound lies in the substitution of a carbon-hydrogen group in the pyridine ring with a second nitrogen atom to form the pyrazine ring.

The pyridine ring, with its single nitrogen atom, is already an electron-deficient system compared to benzene due to the inductive electron-withdrawing effect of the nitrogen.[3] This effect reduces the electron density on the ring carbons. When a hydrazine group is attached at the 2-position, the pyridine nitrogen still exerts a net electron-withdrawing effect, which moderately deactivates the hydrazine's nucleophilicity compared to a simple alkyl or aryl hydrazine.

The pyrazine ring contains two nitrogen atoms in a 1,4-relationship. This additional nitrogen atom significantly amplifies the electron-withdrawing nature of the ring. Pyrazine exhibits a higher electron affinity than pyridine, making it a more potent electron acceptor.[4][5] This heightened electron deficiency strongly deactivates the attached hydrazine group through resonance and inductive effects, decreasing the electron density on the exocyclic nitrogen atoms.

Pillar 2: Comparative Reactivity in Action: The Knorr-Type Cyclization

A quintessential reaction showcasing the utility of these reagents is the Knorr-type synthesis of pyrazoles, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration. A classic example is the reaction with acetylacetone (2,4-pentanedione).

Both 2-hydrazinopyridine and this compound react with acetylacetone to form their respective fused pyrazole systems: 3,5-dimethylpyrazolo[1,5-a]pyridine and 3,5-dimethylpyrazolo[1,5-a]pyrazine. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic product.

Workflow for Knorr-Type Cyclization

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Product A 2-Hydrazino-Hetarene (Pyridine or Pyrazine) C Mix & Reflux in Acidic Media (e.g., Acetic Acid) A->C B Acetylacetone B->C D Intermediate Hydrazone Formation C->D Condensation E Intramolecular Cyclization D->E Tautomerization & Attack F Dehydration E->F Elimination of H2O G Quench & Extract F->G H Purify (Crystallization/Chromatography) G->H I Fused Pyrazole Product H->I

Caption: Generalized workflow for the synthesis of fused pyrazoles.

Based on the electronic principles discussed, we can anticipate the following differences in this reaction:

  • Reaction Rate: 2-Hydrazinopyridine, being the stronger nucleophile, is expected to react faster with acetylacetone than this compound under identical conditions.

  • Reaction Conditions: The synthesis of 3,5-dimethylpyrazolo[1,5-a]pyrazine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysis) to achieve comparable yields to its pyridine counterpart.

While a direct side-by-side kinetic study is not available in the cited literature, numerous reports detail the successful synthesis of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, confirming the viability of this pathway for both substrates.[8][9][10][11]

Data Summary: A Comparative Overview

The following table summarizes the key properties and expected reactivity trends for the two compounds.

Property2-HydrazinopyridineThis compoundRationale
Molecular Formula C₅H₇N₃C₄H₆N₄-
Molecular Weight 109.13 g/mol [12]110.12 g/mol [13]-
Aromatic Ring PyridinePyrazine-
Electronic Nature of Ring Electron-withdrawingStrongly Electron-withdrawingThe second nitrogen atom in pyrazine significantly increases its electron-withdrawing character.[4][6]
Relative Nucleophilicity HigherLowerThe more electron-withdrawing pyrazine ring deactivates the hydrazine moiety to a greater extent.
Predicted Reactivity More ReactiveLess ReactiveHigher nucleophilicity leads to faster reactions with electrophiles.
Typical Product Class Pyrazolo[1,5-a]pyridinesPyrazolo[1,5-a]pyrazinesReaction with 1,3-dicarbonyls leads to fused pyrazole systems.[10][11]

Pillar 3: Validated Experimental Protocols

To provide actionable guidance, this section details the synthesis of the starting materials and a representative cyclization reaction.

Protocol 1: Synthesis of 2-Hydrazinopyridine

2-Hydrazinopyridine is commonly synthesized from 2-chloropyridine via nucleophilic aromatic substitution with hydrazine hydrate.[14]

G 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Hydrate (excess) Heat (e.g., 100°C)

Caption: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine.

Materials:

  • 2-Chloropyridine (1 eq.)

  • Hydrazine hydrate (80-85% solution, large excess, e.g., 10 vol.)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Combine 2-chloropyridine (1 eq.) and a large excess of hydrazine hydrate (e.g., 10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3-5 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyridine, often as a reddish oil or low-melting solid.

Note: A large excess of hydrazine hydrate is often employed to minimize the formation of dimeric byproducts.[14]

Protocol 2: Synthesis of this compound (Two-Step)

The synthesis of this compound typically starts from the commercially available 2-aminopyrazine, which is first converted to 2-chloropyrazine.

Step 2a: Synthesis of 2-Chloropyrazine

This step can be achieved via a Sandmeyer-type reaction from 2-aminopyrazine. While various methods exist, a common approach involves diazotization followed by reaction with a chloride source. A more direct, albeit potentially hazardous, method is the vapor-phase chlorination of pyrazine.[15] For laboratory scale, diazotization is generally preferred.

Step 2b: Synthesis of this compound from 2-Chloropyrazine

The procedure is analogous to the synthesis of 2-hydrazinopyridine.

Materials:

  • 2-Chloropyrazine (1 eq.)

  • Hydrazine hydrate (80-85% solution, excess)

  • An appropriate solvent (e.g., ethanol or butanol)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloropyrazine (1 eq.) in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Protocol 3: Comparative Cyclization with Acetylacetone

This protocol outlines the synthesis of 3,5-dimethylpyrazolo[1,5-a]pyridine as a representative example. The same procedure can be adapted for this compound, though reaction times may need to be extended or the temperature increased for optimal yield.

Materials:

  • 2-Hydrazinopyridine (1 eq.)

  • Acetylacetone (1.1 eq.)

  • Glacial acetic acid

  • Water

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinopyridine (1 eq.) in glacial acetic acid.

  • Add acetylacetone (1.1 eq.) to the solution.

  • Heat the reaction mixture at reflux for 1.5-2 hours.[8]

  • Cool the mixture to room temperature and remove the acetic acid and excess acetylacetone by distillation under reduced pressure.

  • Partition the residue between water and methylene chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3,5-dimethylpyrazolo[1,5-a]pyridine.[8]

Conclusion and Outlook

The electronic disparity between the pyridine and pyrazine rings provides a clear and predictable framework for understanding the reactivity of 2-hydrazinopyridine and this compound. 2-Hydrazinopyridine, with its less electron-deficient aromatic system, is the more nucleophilic and reactive of the two. This makes it the preferred reagent for reactions requiring milder conditions or for reactions with less reactive electrophiles. Conversely, This compound is a less reactive but valuable building block for accessing the pyrazolo[1,5-a]pyrazine core, a scaffold of significant interest in medicinal chemistry. Its reduced reactivity may necessitate more forcing conditions but can also offer a different selectivity profile in complex syntheses. By understanding these fundamental principles, researchers can strategically select the appropriate heteroaromatic hydrazine to optimize their synthetic routes and efficiently access novel molecular architectures.

References

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
  • Preparation of 2-chloropyrazine. Google Patents.
  • The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. Semantic Scholar.
  • Let's discuss the basicity of pyrazine and pyrimidine. Reddit.
  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Benzylation of chloropyrazine. ResearchGate.
  • Preparation method of 2-chloropyridine. Google Patents.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate.
  • Heterocyclic Amines. Chemistry LibreTexts.
  • SYNTHESIS OF 2-AMINO-6-CHLOROBENZOTHIAZOLE. Organic Syntheses.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • Why is pyrimidine less basic than pyridine? Chemistry Stack Exchange.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research.
  • (A) The schematic for synthesis of pyrazole derivatives. ResearchGate.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.
  • Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. NISCAIR Online Periodicals Repository.
  • Polyaziaes. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonyl- acetone, and Benzu1-2. ElectronicsAndBooks.
  • GIRARD'S REAGENT "T". Organic Syntheses.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. PMC.
  • 2-Aminopyridine. PubChem.
  • 2-Hydrazinopyrazine. PubChem.
  • 2-Pyridone. Wikipedia.
  • 2-Pyridone. PubChem.

Sources

A Comparative Guide to 2-Hydrazinylpyrazine and Other Hydrazine Reagents for Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of carbonyl compounds—aldehydes and ketones—is a critical task in fields ranging from environmental analysis and food chemistry to pharmaceutical development and clinical diagnostics. Due to their often low volatility, poor ionization efficiency, and lack of strong chromophores, direct analysis of these compounds can be challenging. Chemical derivatization, a process that modifies the analyte to enhance its physicochemical properties, is a cornerstone of modern analytical strategies for carbonyls.

This guide provides an in-depth comparison of 2-Hydrazinylpyrazine with other widely used hydrazine-based derivatization reagents. As a Senior Application Scientist, the aim is to equip you with the technical insights and experimental data necessary to select the most appropriate reagent for your specific analytical needs, ensuring both scientific rigor and practical applicability.

The Landscape of Hydrazine Derivatization Reagents

Hydrazine reagents react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This reaction not only improves the stability of the analytes but also introduces a chromophore, fluorophore, or a permanently charged group, thereby significantly enhancing their detectability by various analytical techniques.

2,4-Dinitrophenylhydrazine (DNPH): The "Gold Standard"

For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the most widely used derivatization reagent for carbonyl compounds[1][2]. Its reaction with aldehydes and ketones in an acidic medium is rapid and efficient, forming brightly colored 2,4-dinitrophenylhydrazones that can be readily detected by UV-Vis spectroscopy or High-Performance Liquid Chromatography with UV detection (HPLC-UV)[3][4][5][6][7]. However, the use of DNPH is not without its challenges, including the potential for the formation of E/Z stereoisomers which can complicate chromatographic separation and quantification[7].

Dansyl Hydrazine: The Fluorescent Probe

Dansyl hydrazine reacts with carbonyls to produce highly fluorescent dansylhydrazones, enabling sensitive detection by fluorescence-based techniques[8]. This is particularly advantageous for trace-level analysis. The resulting derivatives are also amenable to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[9].

Girard's Reagents (T & P): The Charged Tags for Mass Spectrometry

Girard's reagents, such as Girard's Reagent T (Gir-T) and Girard's Reagent P (Gir-P), possess a quaternary ammonium group, which imparts a permanent positive charge on the resulting hydrazone derivative. This "charge-tagging" dramatically improves ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity for the analysis of low-abundance carbonyls like steroids[10][11].

In Focus: this compound – A Versatile Alternative

This compound is a heterocyclic hydrazine reagent that presents a compelling alternative to traditional derivatization agents. While direct comparative studies are limited, its structural analogs, 2-hydrazinopyridine (HP) and 2-hydrazinoquinoline (HQ), have demonstrated significant advantages in certain applications, allowing us to infer the potential benefits of this compound.

The pyrazine ring, a nitrogen-containing aromatic heterocycle, is expected to provide a strong UV chromophore to the resulting hydrazone. Furthermore, its increased hydrophobicity compared to simpler hydrazines can improve retention in reversed-phase liquid chromatography (RPLC)[1][9]. The nitrogen atoms in the pyrazine ring can also be protonated, potentially enhancing ionization efficiency in mass spectrometry. A notable study on 2-hydrazinoquinoline (HQ) highlighted its ability to simultaneously derivatize not only aldehydes and ketones but also carboxylic acids, offering a broader scope for metabolomic analysis[1][6][7][9][12][13][14].

Head-to-Head: A Performance Comparison

Reaction Efficiency and Specificity

The rate of hydrazone formation is a critical factor in high-throughput analysis. While DNPH reactions are generally fast under acidic conditions, the reaction of 2-hydrazino-1-methylpyridine (a pyridine analog of this compound) with oxosteroids is quantitative within 60 minutes at 60°C[15][16]. Studies on 2-hydrazinoquinoline have shown that derivatization of various carbonyls and carboxylic acids is nearly complete within 15-60 minutes at 60°C[1][9]. It is reasonable to expect similar reaction kinetics for this compound.

ReagentTypical Reaction ConditionsReaction TimeSpecificity
This compound (inferred) Acetonitrile, 60°C15-60 minAldehydes, Ketones (potentially Carboxylic Acids)
2,4-Dinitrophenylhydrazine (DNPH) Acidic (e.g., HCl or H₂SO₄), Room Temp or 40°C30-60 minAldehydes, Ketones[4][5]
Dansyl Hydrazine Acidic catalyst, 60-80°C30-60 minAldehydes, Ketones[8]
Girard's Reagent T Acidic (e.g., Acetic Acid), 60-85°C1-4 hoursAldehydes, Ketones[10][11]
Stability of Hydrazone Derivatives
Analytical Detection and Sensitivity

The choice of derivatization agent is often dictated by the available analytical instrumentation and the required sensitivity.

UV-Vis Detection

DNPH is the classic choice for UV-Vis detection, with its derivatives exhibiting strong absorbance around 360 nm[3][4][5][6]. The pyrazine moiety in this compound is also expected to yield derivatives with strong UV absorbance, likely in a similar range, making it a suitable reagent for HPLC-UV analysis.

Fluorescence Detection

Dansyl hydrazine is the preeminent choice for fluorescence detection, offering high sensitivity[8]. While this compound itself is not inherently fluorescent, the potential for creating fluorescent derivatives through further modification exists. However, for direct fluorescence detection of carbonyls, Dansyl hydrazine remains the superior choice.

Mass Spectrometry (MS) Detection

For LC-MS applications, the ionization efficiency of the derivative is paramount. Girard's reagents excel in this regard due to their permanent positive charge[10][11]. The nitrogen atoms in the pyrazine ring of this compound can be protonated, which is expected to enhance ionization efficiency in ESI-MS. The fragmentation of 2-hydrazino-1-methylpyridine derivatives of androgens consistently produces a characteristic fragment ion at m/z 108, which is useful for selected reaction monitoring (SRM) assays[10][16]. A similar predictable fragmentation pattern can be anticipated for this compound derivatives, aiding in their identification and quantification.

ReagentDetection MethodKey Advantages for Detection
This compound HPLC-UV, LC-MSGood UV absorbance, potential for enhanced MS ionization
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UVStrong chromophore, well-established methods[3][4][5][6]
Dansyl Hydrazine HPLC-Fluorescence, LC-MSHigh fluorescence quantum yield, good ionization[8]
Girard's Reagents LC-MSPermanent positive charge, excellent ionization efficiency[10][11]

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Carbonyls with this compound for HPLC-UV Analysis

This protocol is a general guideline based on methods for analogous reagents[1][9][15][16]. Optimization for specific analytes and matrices is recommended.

  • Sample Preparation: Prepare a solution of the carbonyl-containing sample in a suitable organic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a 1 mM solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of the this compound solution.

    • Add 10 µL of an acidic catalyst (e.g., 1% formic acid in acetonitrile).

    • Vortex the mixture and incubate at 60°C for 60 minutes.

    • Cool the reaction mixture to room temperature.

  • Analysis: Dilute the reaction mixture with the mobile phase if necessary and inject it into the HPLC-UV system. Monitor the eluent at the wavelength of maximum absorbance for the expected hydrazone derivative (a wavelength scan of a standard derivative is recommended to determine the optimal wavelength).

Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis (Adapted from EPA Method 8315A)[3]
  • Sample Preparation: For aqueous samples, adjust the pH to 3 with a suitable buffer.

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of sulfuric acid.

  • Derivatization Reaction:

    • To a known volume of the sample, add an excess of the DNPH reagent solution.

    • Incubate the mixture at 40°C for 1 hour.

  • Extraction: Extract the formed DNPH-hydrazones using a C18 solid-phase extraction (SPE) cartridge. Elute the derivatives with ethanol or acetonitrile.

  • Analysis: Analyze the eluate by HPLC with UV detection at 360 nm.

Protocol 3: Derivatization of Steroids with Girard's Reagent T for LC-MS/MS Analysis[10]
  • Sample Preparation: Extract the steroids from the biological matrix and dissolve the dried extract in a suitable solvent (e.g., 15% methanol).

  • Reagent Preparation: Prepare a solution of Girard's Reagent T in the reaction solvent.

  • Derivatization Reaction:

    • Add the Girard's Reagent T solution and an acidic catalyst (e.g., acetic acid) to the sample extract.

    • Incubate the mixture at 85°C for up to 4 hours.

  • Clean-up: Clean up the reaction mixture using a solid-phase extraction cartridge (e.g., Oasis HLB).

  • Analysis: Analyze the cleaned-up sample by LC-MS/MS, monitoring for the characteristic neutral loss of the quaternary amine from the Girard's T moiety.

Visualizing the Process

Derivatization_Workflow cluster_prep Sample Preparation cluster_reax Derivatization Reaction cluster_analysis Analysis Sample Carbonyl-containing Sample Solvent Dissolve in appropriate solvent Sample->Solvent Reagent Add Hydrazine Reagent Solvent->Reagent Catalyst Add Acid Catalyst Reagent->Catalyst Incubate Incubate (Heat may be required) Catalyst->Incubate Analysis HPLC-UV, LC-MS, or Fluorescence Detection Incubate->Analysis

Caption: General workflow for the derivatization of carbonyl compounds.

Reagent_Comparison cluster_reagents Hydrazine Reagents cluster_products Hydrazone Products r_2hp This compound p_2hp Pyrazinyl Hydrazone (UV-active, MS-active) r_2hp->p_2hp + R₂C=O r_dnph 2,4-Dinitrophenylhydrazine (DNPH) p_dnph Dinitrophenylhydrazone (UV-active) r_dnph->p_dnph + R₂C=O r_dansyl Dansyl Hydrazine p_dansyl Dansylhydrazone (Fluorescent, MS-active) r_dansyl->p_dansyl + R₂C=O r_girard Girard's Reagent T p_girard Cationic Hydrazone (MS-active) r_girard->p_girard + R₂C=O

Caption: Comparison of hydrazine reagents and their resulting hydrazone derivatives.

Conclusion: Selecting the Optimal Reagent

The choice of a derivatization reagent is a critical decision that directly impacts the success of carbonyl analysis.

  • 2,4-Dinitrophenylhydrazine (DNPH) remains a robust and cost-effective choice for general-purpose HPLC-UV analysis of aldehydes and ketones, especially when high sensitivity is not the primary concern.

  • Dansyl Hydrazine is the reagent of choice for applications requiring high sensitivity, leveraging its fluorescent properties for trace-level detection.

  • Girard's Reagents are indispensable for high-sensitivity LC-MS analysis, particularly for analytes that are difficult to ionize, such as steroids.

  • This compound emerges as a promising and versatile reagent. Based on the performance of its structural analogs, it is expected to offer good UV absorbance for HPLC analysis and enhanced ionization for LC-MS detection. Its potential to derivatize a broader range of analytes, including carboxylic acids, makes it an attractive candidate for comprehensive metabolomic studies.

Ultimately, the optimal reagent depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. This guide provides a framework for making an informed decision, empowering researchers to achieve reliable and sensitive quantification of carbonyl compounds.

References

  • A. A. F. A. M. M. Faqehi, S. G. Denham, G. Naredo, D. F. Cobice, S. Khan, J. P. Simpson, G. Sabil, R. Upreti, F. Gibb, N. Z. M. Homer, and R. Andrew, "Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry," Journal of Chromatography A, vol. 1640, p. 461933, 2021. [Link]
  • Y. Lu, D. Yao, and C. Chen, "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis," Metabolites, vol. 3, no. 4, pp. 993–1010, 2013. [Link]
  • Y. Lu, D. Yao, and C. Chen, "LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure of HQ; (B)
  • J. Kalia and R. T. Raines, "Hydrolytic Stability of Hydrazones and Oximes," Angewandte Chemie International Edition, vol. 47, no. 39, pp. 7523–7526, 2008. [Link]
  • M. Vogel, A. Buldt, and U. Karst, "Hydrazine reagents as derivatizing agents in environmental analysis — a critical review," Fresenius' Journal of Analytical Chemistry, vol. 366, no. 8, pp. 781–791, 2000. [Link]
  • US EPA, "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)," in Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, SW-846, 1996. [Link]
  • T. Higashi, K. Shimada, and T. Toyo'oka, "2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry," Journal of Chromatography B, vol. 794, no. 2, pp. 241–251, 2003. [Link]
  • J. A. T. da Silva, A. C. S. de Souza, and C. A. L. do Lago, "The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates," Mass Spectrometry Reviews, vol. 38, no. 1, pp. 48–66, 2019. [Link]
  • J. M. Anderson, "Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls," Analytical Biochemistry, vol. 152, no. 1, pp. 146–153, 1986. [Link]
  • A. M. M. Faqehi et al., "Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry," Journal of Chromatography A, vol. 1640, p. 461933, 2021. [Link]
  • Y. Lu, D. Yao, and C. Chen, "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis," Metabolites, vol. 3, no. 4, pp. 993–1010, 2013. [Link]
  • T. G. G. Schmidt, M. Schiffer, and H. U. Humpf, "Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila," Journal of Lipid Research, vol. 54, no. 8, pp. 2265–2272, 2013. [Link]
  • B. Flinders et al., "The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI," Analytical and Bioanalytical Chemistry, vol. 407, no. 8, pp. 2085–2094, 2015. [Link]
  • Y. Lu, D. Yao, and C. Chen, "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis," Semantic Scholar, 2013. [Link]
  • J. M. Robinson, "Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage," YouTube, 2020. [Link]
  • S. Uchiyama, Y. Inaba, and N. Kunugita, "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography," Journal of Chromatography B, vol. 879, no. 17-18, pp. 1282–1289, 2011. [Link]
  • Y. Lu, D. Yao, and C. Chen, "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis," Metabolites, vol. 3, no. 4, pp. 993–1010, 2013. [Link]
  • S. K. Singh, "Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir Active Pharmaceutical Ingredient by a Validated Gradient Reverse Phase-High Performance Liquid Chromatography," International Journal of Chemical and Pharmaceutical Analysis, vol. 1, no. 4, pp. 1–9, 2014. [Link]
  • T. Khattab, A. Allam, S. Alothman, and M. M. G. Fouda, "UV-Vis absorption spectra (a) and the corresponding color variations (b) of the hydrazone dye 1 in acetonitrile (ca. 2.3 × 10⁻⁵ mol·L⁻¹) at a range of pH values (6.62–6.93)
  • S. Uchiyama, Y. Inaba, and N. Kunugita, "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography," Journal of Chromatography B, vol. 879, no. 17-18, pp. 1282–1289, 2011. [Link]

Sources

A Comparative Guide to the Biological Activities of Pyrazine and Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug design. Among these, pyrazine and pyridine hold a privileged status, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] Pyridine, an aromatic ring with one nitrogen atom, is the second most common heterocycle in FDA-approved drugs, celebrated for its versatility.[1][3] Its close relative, pyrazine, a six-membered ring with two nitrogen atoms in a 1,4-orientation, is also a critical component in numerous therapeutic agents, from anticancer drugs to diuretics.[4][5]

While structurally similar, the presence of a second nitrogen atom in the pyrazine ring introduces significant changes in electronic properties, basicity (pKa of pyrazine is ~0.65 vs. pyridine's ~5.2), and hydrogen bonding capacity.[5][6] These subtle yet profound differences dictate how derivatives of these scaffolds interact with biological targets, influencing their absorption, distribution, metabolism, excretion (ADME) profiles, and ultimately, their therapeutic efficacy and toxicity.

This guide provides an in-depth, objective comparison of the biological activities of pyrazine and pyridine derivatives, focusing on their applications in oncology, infectious diseases, and neuroscience. We will delve into experimental data, elucidate structure-activity relationships (SAR), and provide detailed protocols for key biological assays, offering researchers and drug development professionals a comprehensive resource to guide their work.

Comparative Biological Activity: A Therapeutic Area Perspective

The versatility of both pyrazine and pyridine scaffolds has led to their exploration across a wide spectrum of diseases.[1][7] Here, we compare their performance in three major therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Proliferation

Both pyrazine and pyridine cores are integral to the development of modern anticancer agents, particularly as frameworks for kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8]

Pyrazine derivatives have emerged as potent kinase inhibitors.[8] A notable example is Gilteritinib (Xospata®) , a pyrazine-2-carboxamide derivative approved by the FDA for treating relapsed/refractory Acute Myeloid Leukemia (AML) with a mutated FLT3 gene.[8] Another key pyrazine-containing drug is Bortezomib (Velcade®) , a first-in-class proteasome inhibitor used to treat multiple myeloma.[4]

Pyridine is equally prominent in oncology. It forms the backbone of numerous blockbuster drugs, including Imatinib (Gleevec®) , a tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML). The pyridine ring in Imatinib is crucial for its binding and inhibitory activity.[10] Several other pyridine analogues have demonstrated significant antitumor activity, making them invaluable in drug development.[9]

The core structure, whether imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine, is essential for displaying anticancer properties.[11] Interestingly, in some comparative studies, imidazo[1,2-a]pyridine compounds were found to have more significant anticancer activities than the corresponding imidazo[1,2-a]pyrazine series, suggesting the removal of one nitrogen atom can be beneficial for activity in certain contexts.[12]

For pyridine derivatives, studies have shown that the presence and position of specific functional groups are critical for antiproliferative activity. Groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) tend to enhance activity, whereas bulky groups or halogen atoms can diminish it.[1][3] For pyrazine derivatives, even minor structural modifications can profoundly influence their pharmacological properties and target selectivity.[8]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazine and pyridine derivatives against various cancer cell lines, illustrating their potency. Lower IC₅₀ values indicate greater efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrazine Chalcone-Pyrazine Hybrid (Compound 48)BEL-7402 (Hepatocellular Carcinoma)10.74[5][6]
Pyrazine Flavono-Pyrazine Hybrid (Compound 89)MCF-7 (Breast Cancer)10.43[5]
Pyrazine 1,4-Pyrazine Inhibitor (Compound 3)p300 HAT (Enzyme Assay)5.7[13]
Pyridine Imidazo[1,2-a]pyridine (Compound 12b)MCF-7 (Breast Cancer)11[12]
Pyridine Imidazo[1,2-a]pyridine (Compound 12b)A375 (Melanoma)11[12]
Pyridine Imidazo[1,2-a]pyridine (Compound 18)MCF-7 (Breast Cancer)9.60[14]

Many pyrazine and pyridine anticancer agents function by inhibiting protein kinases, which are critical for cell signaling pathways that control growth and proliferation.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., FLT3) Kinase Tyrosine Kinase (Target) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate Proliferation Gene Transcription & Cell Proliferation ActiveSubstrate->Proliferation Signals Inhibitor Pyrazine/Pyridine Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Generic kinase signaling pathway inhibited by pyrazine/pyridine derivatives.

Antimicrobial Activity: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic microbes. Both pyrazine and pyridine derivatives have demonstrated significant promise in this area.[15][16][17]

Pyrazine carboxamides, in particular, have been extensively studied for their antimicrobial properties.[15] The well-known anti-tuberculosis drug Pyrazinamide is a cornerstone of tuberculosis treatment.[18] Numerous synthetic pyrazine derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[19][20]

Pyridine-containing compounds also exhibit a wide range of antimicrobial and antiviral activities.[17][21] Their mechanisms can involve disrupting microbial cell integrity, inhibiting essential metabolic pathways, or interfering with biofilm formation.[7][17] The incorporation of functional groups like hydrazides or fusion with other heterocyclic rings can further enhance the antimicrobial potency of the pyridine nucleus.[22]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism. The table below compares the MIC values of various pyrazine and pyridine derivatives.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyrazine Triazolo[4,3-a]pyrazine (Compound 2e)E. coli16[23]
Pyrazine Triazolo[4,3-a]pyrazine (Compound 2e)S. aureus32[23]
Pyrazine Pyrazine-piperazine Hybrid (P4)C. albicans3.125[18]
Pyridine Thienopyridine (Compound 12a)B. mycoides< 4.8[16]
Pyridine Thienopyridine (Compound 12a)C. albicans< 4.8[16]
Pyridine N-alkylated pyridine (Compound 66)S. aureus56 (as % inhibition)[17]

Determining the MIC is a fundamental experiment in antimicrobial drug discovery. The broth microdilution method is a standard, quantitative technique.

MIC_Workflow start Start: Prepare Compound Stock Solution step1 Perform 2-fold serial dilutions of compound across a 96-well microplate start->step1 step2 Add standardized microbial inoculum to each well (bacteria or fungi) step1->step2 step3 Include Positive (microbe only) & Negative (broth only) controls step2->step3 step4 Incubate plate under appropriate conditions (e.g., 37°C for 24h) step3->step4 step5 Visually inspect for turbidity or use a plate reader to measure optical density (OD) step4->step5 end Determine MIC: Lowest concentration with no visible growth step5->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Central Nervous System (CNS) Activity

The ability of small molecules to cross the blood-brain barrier and interact with neuronal targets makes them valuable for treating CNS disorders. Pyridine alkaloids have a long-documented history of CNS effects, with nicotine being the most famous example.[24] Pyridine derivatives like anabasine have been shown to act as potent agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and addiction.[24]

The exploration of pyrazine derivatives for CNS activity is a more recent but growing field.[7] Certain oxazolo[3,4-a]pyrazine derivatives have been developed as potent neuropeptide S (NPS) receptor antagonists, which have potential applications in treating anxiety and wakefulness disorders.[25]

Direct comparative data is less common than in other fields, but receptor binding and functional assays provide key insights.

Compound ClassDerivative ExampleTargetActivityValueReference
Pyrazine Oxazolo[3,4-a]pyrazine (SHA-68)hNPSR-Asn¹⁰⁷Antagonist Potency (pA₂)7.28 - 8.16[25]
Pyridine (-)-Anabasineα7-nAChRBinding Affinity (Kᵢ)0.39 µM[24]
Pyridine (-)-Anabasineα7-nAChRFunctional Potency (EC₅₀)18 µM[24]
Pyridine Nicotineα7-nAChRBinding Affinity (Kᵢ)0.0056 µM[24]

CNS-active compounds often work by modulating the activity of neurotransmitter receptors at the synapse, thereby altering neuronal signaling.

CNS_Modulation Presynaptic Presynaptic Neuron Vesicle Vesicles with Neurotransmitters Receptor Neurotransmitter Receptor (e.g., nAChR) Vesicle->Receptor Release Postsynaptic Postsynaptic Neuron Signal Postsynaptic Signal Receptor->Signal Activation Molecule Pyridine/Pyrazine Derivative (Agonist/Antagonist) Molecule->Receptor Binds & Modulates

Caption: Modulation of a neurotransmitter receptor by a bioactive derivative.

Experimental Protocols: Methodologies for Biological Evaluation

Scientific integrity demands robust and reproducible experimental methods. Here we provide self-validating protocols for two of the most common assays used to evaluate the biological activities discussed.

Protocol 1: MTT Assay for Anticancer Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: An initial incubation period ensures cells adhere and are in a logarithmic growth phase, providing a healthy baseline population for the drug treatment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine or pyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

    • Causality: A 48-72 hour treatment window is typically sufficient to observe significant antiproliferative effects. Serial dilutions are critical for determining the IC₅₀ value.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this stock solution to each well and incubate for 3-4 hours at 37°C.

    • Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The time is optimized to achieve a strong signal without causing cytotoxicity from the MTT itself.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

    • Causality: The formazan product is insoluble in aqueous solutions and must be dissolved in an organic solvent to be quantified spectrophotometrically.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of a microorganism with serial dilutions of the agent in a liquid growth medium.[26][27][28]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., E. coli or S. aureus) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures that the initial number of bacteria is consistent across experiments.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

    • Causality: This serial dilution creates a precise concentration gradient, which is essential for identifying the exact MIC value.

  • Inoculation: Add 50 µL of the standardized microbial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

    • Causality: This incubation period allows for sufficient microbial growth in the absence of inhibition, making the results clear and easy to interpret.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The results can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Outlook

Both pyrazine and pyridine derivatives are undeniably versatile and powerful scaffolds in medicinal chemistry, each with a rich history and a promising future.[7] This guide highlights that while both classes show significant potential in anticancer and antimicrobial applications, their profiles can diverge. Pyridine derivatives currently possess a more established and quantitatively characterized footprint in CNS-related research, largely due to the extensive study of natural alkaloids.[7][24]

The choice between a pyrazine or pyridine scaffold is not arbitrary; it is a strategic decision guided by the specific biological target and desired pharmacological profile. Structure-activity relationship studies consistently demonstrate that subtle chemical modifications to these core rings can lead to dramatic shifts in potency, selectivity, and metabolic stability.[3][8][29]

Future research should focus on direct, head-to-head comparative studies of structurally analogous pyrazine and pyridine derivatives to more clearly delineate the specific contributions of the second nitrogen atom. The continued exploration of these heterocycles, armed with a deep understanding of their comparative biological activities and the robust experimental methods to evaluate them, will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: PubMed Central, )
  • A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (Source: MDPI, )
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (Source: Sarchem Labs, )
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (Source: NIH, )
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (Source: ACS Medicinal Chemistry Letters, )
  • Synthesis and antimicrobial activity of pyrazine carboxamide deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (Source: PMC - PubMed Central, )
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (Source: Google Search, )
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI, )
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (Source: PMC - PubMed Central, )
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (Source: PMC - NIH, )
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (Source: Bentham Science Publishers, )
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (Source: RJPBCS, )
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (Source: Google Search, )
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (Source: Google Search, )
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI, )
  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (Source: DigitalCommons@TMC, )
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Antimicrobial Assay.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (Source: RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F, )
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
  • Pyridine alkaloids with activity in the central nervous system. (Source: PMC, )

Sources

A Comparative Guide to the Antimicrobial Performance of 2-Hydrazinylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3][4] Heterocyclic compounds have long been a cornerstone in medicinal chemistry, and among them, pyrazine derivatives are emerging as a particularly promising scaffold for new antimicrobial drugs.[5][6][7] This guide provides an in-depth comparison of the antimicrobial performance of a specific subclass, 2-hydrazinylpyrazine derivatives, synthesizing data from various in vitro studies to offer a clear perspective for researchers in drug discovery.

The this compound Scaffold: A Privileged Structure in Antimicrobial Research

The core of the compounds discussed herein is the this compound moiety. This structure is of significant interest due to the combination of two key pharmacophores: the pyrazine ring and a hydrazone linkage. The pyrazine ring is a bioisostere of other aromatic systems found in many bioactive molecules, and its nitrogen atoms can participate in hydrogen bonding with biological targets. The hydrazone group (-NH-N=CH-) offers conformational flexibility and additional hydrogen bonding sites, which are crucial for molecular recognition and binding to enzyme active sites.

The general structure allows for extensive chemical modification, particularly at the R-position of the phenyl ring attached to the hydrazone moiety. This variability enables the fine-tuning of physicochemical properties like lipophilicity, electronic effects, and steric bulk, all of which can profoundly influence antimicrobial potency.

Caption: General chemical structure of this compound derivatives.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of various this compound derivatives as reported in the literature.

Antibacterial Performance

Studies have shown that these compounds exhibit a broad spectrum of activity, with some derivatives demonstrating notable potency against both Gram-positive and Gram-negative bacteria.[7][8] The activity is often compared to standard antibiotics like Ofloxacin or Ampicillin.

Table 1: Comparative In Vitro Antibacterial Activity of this compound Derivatives

Compound IDR-Group Substitution (on Phenyl Ring)Test OrganismMIC (µg/mL)Reference StandardMIC of Standard (µg/mL)Citation
PH-14-NitroStaphylococcus aureus62.5Ofloxacin6.25[7][8]
PH-24-Nitro (Cinnamaldehyde derived)Staphylococcus aureus62.5Ofloxacin6.25[7][8]
PH-32-NitroBacillus subtilis62.5Ofloxacin6.25[7][8]
PH-54-ChloroEscherichia coli125Ofloxacin6.25[7][8]
PH-72-ChloroEscherichia coli125Ofloxacin6.25[7][8]
PH-123-HydroxySalmonella typhi125Ofloxacin6.25[7][8]
TP-2e4-ChloroStaphylococcus aureus32Ampicillin32[6]
TP-2e4-ChloroEscherichia coli16Ampicillin8[6]

Note: The data is compiled from multiple sources and experimental conditions may vary slightly.

From the data, it is evident that substitutions on the phenyl ring play a critical role. For instance, compounds with electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) often exhibit significant antibacterial activity.[7][8] Notably, compound TP-2e showed activity against S. aureus comparable to Ampicillin and superior activity against E. coli.[6]

Antifungal Performance

While much of the focus has been on antibacterial properties, some hydrazone derivatives have also been evaluated for antifungal activity, often against clinically relevant yeasts like Candida albicans.

Table 2: Comparative In Vitro Antifungal Activity of Hydrazone Derivatives

Compound IDCore ScaffoldTest OrganismMIC (µg/mL)Reference StandardMIC of Standard (µg/mL)Citation
Hyd.HHydrazine-based pyrrolidin-2-oneCandida albicans9.6--[9]
Hyd.OCH₃Methoxy-substituted derivativeCandida albicans>9.6--[9]
Hyd.ClChloro-substituted derivativeCandida albicans>9.6--[9]
Cmpd 5Pyrazoline derivativeCandida albicans64--[2][3][4]

Note: Data for direct this compound antifungal activity is limited; this table includes related hydrazone structures to provide context.

Hydrazine-based compounds have demonstrated potent antifungal properties.[9] For instance, a hydrazine-based pyrrolidin-2-one (Hyd.H) showed a very low MIC value of 9.6 µg/mL against C. albicans.[9] This suggests that the hydrazone linkage is a key contributor to antifungal action and that pyrazine-based hydrazones warrant further investigation in this area.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of preliminary structure-activity relationships, which are crucial for guiding the design of more potent analogues.

  • The Pyrazine Ring : This ring is generally considered essential for activity, likely acting as a bioisostere for other aromatic systems and participating in target binding.[5]

  • The Hydrazone Linker (-NH-N=CH-) : This linker is critical. It provides conformational flexibility and hydrogen bonding capacity, which are vital for interacting with enzyme active sites.

  • Substituents on the Phenyl Ring : This is the most explored area of modification.

    • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., -Cl) and nitro groups (-NO₂) at the para or ortho positions of the phenyl ring often enhance antibacterial activity.[2][4] This may be due to their ability to modulate the electronic properties of the molecule, potentially improving its interaction with the target.

    • Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) have shown variable effects. In some pyrazoline series, a methoxy group enhanced activity, suggesting a complex interplay of electronic and steric factors.[2][4]

SAR cluster_info Key SAR Observations Core Pyrazine Ring Hydrazone Linker (-NH-N=CH-) Phenyl Ring with 'R' group Pyrazine_Info Essential for core activity Core:f0->Pyrazine_Info Hydrazone_Info Crucial for H-bonding and flexibility Core:f1->Hydrazone_Info R_Group_Info Modulates potency. EWGs (Cl, NO2) often increase activity. Core:f2->R_Group_Info

Caption: Structure-Activity Relationship (SAR) summary for this compound derivatives.

Proposed Mechanism of Action

While the precise mechanism for this compound derivatives is still under investigation, the activity of structurally related compounds provides strong clues. Many heterocyclic antimicrobials, particularly those containing triazole or pyrazole rings, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[6][10] These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. Molecular docking studies on similar hydrazide-hydrazones suggest strong binding interactions within the DNA gyrase active site, supporting this as a plausible mechanism.[11]

Standardized Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and allow for meaningful comparison of results, standardized antimicrobial susceptibility testing methods are essential.[12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[13][14]

Causality-Driven Experimental Workflow

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Pillar of Trustworthiness: This protocol includes positive and negative controls at every stage to validate the results. The use of standardized inoculums and media ensures that the only variable being tested is the concentration of the antimicrobial compound.

Step-by-Step Protocol:

  • Preparation of Compound Stock: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The choice of solvent is critical; it must be non-toxic to the microorganism at the final concentration used in the assay.

  • Preparation of Microtiter Plate: Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. MHB is the recommended medium as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • Serial Dilution: Add the compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a gradient of concentrations. This allows for the precise determination of the MIC.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard. This is crucial for ensuring that a consistent number of cells (approx. 1.5 x 10⁸ CFU/mL) is used for each test, which is a key parameter for reproducibility.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing MHB and the inoculum, but no compound. This well should show turbidity, confirming the viability of the microorganism.

    • Negative Control: A well containing only sterile MHB. This well should remain clear, confirming the sterility of the medium.

    • Reference Standard: A row of wells with a known antibiotic (e.g., Ofloxacin) is run in parallel to validate the susceptibility of the test organism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

workflow start Start: Prepare Compound Stock & Media dilution Perform Serial Dilutions in 96-Well Plate start->dilution inoculum Prepare 0.5 McFarland Standard Inoculum dilution->inoculum inoculate Inoculate Plate with Microorganism inoculum->inoculate controls Include Positive, Negative, & Reference Controls inoculate->controls incubate Incubate at 37°C for 24h controls->incubate read Read Results: Identify Lowest Concentration with No Growth (MIC) incubate->read end_node End: MIC Value Determined read->end_node

Caption: Standard workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound derivatives as a versatile and promising scaffold for the development of new antimicrobial agents. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships that are beginning to emerge, provides a solid foundation for future research.

Key Takeaways:

  • The this compound core is a privileged structure for antimicrobial activity.

  • Substitutions on the appended phenyl ring, particularly with electron-withdrawing groups, can significantly enhance antibacterial potency.

  • The hydrazone linkage is a key feature, likely contributing to target binding and broad-spectrum activity.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the range of substituents to further refine SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets to enable rational drug design.

  • In vivo efficacy and toxicity profiling: Assessing the performance and safety of the most potent compounds in animal models.

  • Antifungal screening: Systematically evaluating these derivatives against a wider panel of fungal pathogens.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this important class of molecules in the fight against infectious diseases.

References

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH).
  • In Vitro Antimicrobials. Pharmacology Discovery Services.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PubMed Central.
  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science.
  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
  • Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology.
  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. PubMed Central.
  • Structure‐activity relationship (SAR) of target compounds (7a‐o). ResearchGate.
  • Antimicrobial Activity of Some Steroidal Hydrazones. PubMed Central.
  • Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. MDPI.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PubMed Central.

Sources

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 2-Hydrazinylpyrazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the quest for potent and selective molecular probes and therapeutic agents is perpetual. Among the vast arsenal of heterocyclic scaffolds, pyrazines are a cornerstone, found in numerous clinically approved drugs.[1][2] The introduction of a hydrazinyl moiety to this core, creating 2-hydrazinylpyrazine, bestows a unique chemical reactivity that can be both a powerful tool and a significant liability. This guide provides an in-depth, objective comparison of this compound's performance in biological assays, focusing on the critical aspect of cross-reactivity. We will delve into the inherent reactivity of the hydrazine group, compare it with non-hydrazine pyrazine alternatives, and provide detailed experimental protocols to empower researchers in making informed decisions for their screening campaigns.

The Inherent Reactivity of the Hydrazine Moiety: A Source of Potency and Peril

The hydrazine group (-NHNH2) is a potent nucleophile and a reactive functional group.[3][4] This reactivity is the basis for its utility in forming covalent bonds with biological targets, often leading to irreversible inhibition.[4] This can be highly desirable for achieving sustained target engagement and therapeutic effect. However, this same reactivity is a primary driver of off-target effects and cross-reactivity. Hydrazines can react with various endogenous molecules and assay components, leading to false positives or misleading structure-activity relationships (SAR).[3] For instance, many hydrazone derivatives, formed from the reaction of hydrazines with aldehydes or ketones, exhibit a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects, highlighting the promiscuous nature of this chemical class.[3][4]

While specific, broad-panel screening data for this compound is not extensively published, its potential for cross-reactivity can be inferred from its structure. One study investigated the cytotoxic effects of 2-hydrazinopyrazine on human keratinocytes, demonstrating its biological activity.[5] The presence of the reactive hydrazine group suggests a high likelihood of interactions with multiple targets, particularly enzymes that utilize carbonyl-containing cofactors or have reactive cysteine residues in their active sites.

Comparative Analysis: this compound vs. Non-Hydrazine Pyrazine Analogs

To understand the impact of the hydrazinyl group on selectivity, it is instructive to compare its potential cross-reactivity with that of established pyrazine-containing kinase inhibitors that lack this moiety. Kinase inhibitors are a particularly relevant class, as pyrazine is a common scaffold in their design.[1][6]

CompoundScaffoldKey Target(s)Known Off-Targets (Selected Examples)Implication for Selectivity
This compound (Hypothesized) Pyrazine-hydrazineBroad/UncharacterizedLikely to interact with kinases, oxidoreductases, and other enzymes due to the reactive hydrazine group.The reactive hydrazine suggests a higher potential for broad cross-reactivity and off-target effects.
Gilteritinib Pyrazine-2-carboxamideFLT3, AXLALK, LTK, ROS1While potent against its primary targets, it exhibits polypharmacology, interacting with other kinases. However, this is driven by binding to conserved features of the kinase ATP pocket rather than broad, non-specific reactivity.
Acalabrutinib Imidazo[1,5-a]pyrazineBruton's Tyrosine Kinase (BTK)Forms a covalent bond with Cys481 in BTK. Shows high selectivity over other kinases like EGFR.The covalent interaction is highly specific due to the targeted residue within the kinase active site, leading to high selectivity despite its reactive warhead.
Prexasertib Pyrazine-2-carbonitrileCHK1CHK2, RSK1Demonstrates selectivity for CHK1 over other kinases, with off-target effects generally occurring at higher concentrations.[1]

This comparison highlights a crucial principle: while reactivity can be harnessed for potency and covalent inhibition (as in Acalabrutinib), the non-specific reactivity of a simple hydrazine group, as in this compound, is more likely to lead to promiscuous binding and a challenging cross-reactivity profile. The more complex, non-hydrazine pyrazine derivatives achieve their potency and varying degrees of selectivity through specific, non-covalent interactions within the ATP-binding pocket of their target kinases.

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer picture of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate a key signaling pathway targeted by a pyrazine-based inhibitor and a generalized workflow for competitive binding assays.

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK mTOR mTOR AKT->mTOR mTOR->Proliferation MAPK->Proliferation Gilteritinib Gilteritinib Gilteritinib->Dimerization Inhibits

Caption: FLT3 signaling pathway and inhibition by Gilteritinib.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification & Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubation Test_Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand_Bead Immobilized Ligand Ligand_Bead->Incubation Binding_Event Kinase binds to immobilized ligand Incubation->Binding_Event If no inhibition No_Binding_Event Test compound prevents kinase binding Incubation->No_Binding_Event If inhibition Wash Wash unbound kinase Binding_Event->Wash No_Binding_Event->Wash qPCR Quantify bound kinase via DNA tag (qPCR) Wash->qPCR Data_Analysis Data Analysis (% of control) qPCR->Data_Analysis

Caption: Generalized workflow for a KINOMEscan competitive binding assay.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound or any other compound, a multi-faceted approach employing both biochemical and cell-based assays is recommended.

Protocol 1: Broad Kinase Profiling via Competitive Binding Assay (KINOMEscan®)

This method provides a broad overview of a compound's interactions across the human kinome.[7][8][9][10]

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[8]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a master plate by diluting the compound stock to the desired screening concentration in the appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, combine the test compound with the specific DNA-tagged kinase from the panel and the immobilized ligand beads. Include a DMSO-only control.

  • Incubation: Allow the binding reaction to equilibrate. The incubation time is critical and should be sufficient to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of associated DNA using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. Results are typically expressed as a percentage of control, where a lower value signifies a stronger interaction.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This assay confirms target binding within a physiological cellular context, providing more biologically relevant data.[11][12][13]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When a test compound is introduced, it competes with the tracer for binding to the target-NanoLuc® fusion, leading to a dose-dependent decrease in the BRET signal.[12][13]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture cells appropriate for the target of interest. Transfect the cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a multi-well assay plate and incubate to allow for protein expression.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the fluorescent tracer to the cells at a fixed concentration, followed by the addition of the test compound dilutions. Include a DMSO-only control.

  • Incubation: Incubate the plate to allow for compound entry into the cells and competition with the tracer.

  • Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the test compound concentration to generate a dose-response curve and determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for biological activity, largely driven by the reactivity of its hydrazine group. However, this same reactivity predisposes it to a high degree of cross-reactivity, a critical consideration for any researcher employing it as a chemical probe or considering it as a starting point for drug discovery. In contrast, more structurally complex pyrazine derivatives, such as Gilteritinib and Acalabrutinib, achieve their potency and selectivity through tailored interactions with their target proteins, offering a more refined approach to modulating specific biological pathways.

For researchers working with this compound, a thorough and multi-pronged approach to assessing its selectivity is not just recommended but essential. The use of broad-panel biochemical assays like KINOMEscan, in conjunction with cell-based target engagement assays, will provide a comprehensive understanding of its interaction profile. This knowledge is paramount for interpreting experimental results accurately and for guiding the design of more selective and ultimately more effective chemical tools and therapeutics.

References

  • Lay, F., et al. (2021). Protocol for Kinetic Intra-Cellular Assay (KICA). [This is a placeholder reference as the full citation was not available in the provided search results. The search mentioned a protocol by Lay et al. (2021)
  • Eurofins Discovery.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
  • ResearchGate. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Online]. Available: [Link]
  • ResearchGate. (n.d.). Biologically active and practically useful 2-hydrazinylpyridines. [Online]. Available: [Link]
  • Google Patents. (n.d.). Pyrazine kinase inhibitors. [Online].
  • Semantic Scholar. (n.d.). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. [Online]. Available: [Link]
  • PubChem. (n.d.). 2-Hydrazinopyrazine. [Online]. Available: [Link]
  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Online]. Available: [Link]
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Online]. Available: [Link]
  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Online]. Available: [Link]
  • ResearchGate. (2025). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Online]. Available: [Link]
  • HMS LINCS Project. (n.d.). Assays. [Online]. Available: [Link]
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Online]. Available: [Link]
  • Eurofins DiscoverX. (n.d.).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(6), 633-640. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Online]. Available: [Link]
  • 崔瑞廷, Tim 細胞影像分析工程師. (n.d.). KINOMEscan. [Online]. Available: [Link]
  • BMG LABTECH. (2025). Binding Assays. [Online]. Available: [Link]
  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Online]. Available: [Link]
  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Online]. Available: [Link]
  • Sriram, D., Yogeeswari, P., & Myneedu, N. S. (2006). A review exploring biological activities of hydrazones. Indian journal of pharmaceutical sciences, 68(5), 559. [Link]
  • Pharmacompass. (n.d.). This compound. [Online]. Available: [Link]
  • Rong, F., et al. (2011). Structure-activity relationship (SAR) studies of cinnamic acid–pyrazine derivatives as novel hepatitis C virus NS5B polymerase inhibitors. Bioorganic & medicinal chemistry letters, 21(12), 3658-3663. [Link]
  • Zha, G. F., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European journal of medicinal chemistry, 185, 111804. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of 2-Hydrazinylpyrazine and Structurally-Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of contemporary drug discovery and development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A thorough understanding of a molecule's degradation pathways and its resilience to environmental stressors is not merely a regulatory formality but a critical component of ensuring safety, efficacy, and a viable shelf-life. This guide provides an in-depth comparative analysis of the stability of 2-hydrazinylpyrazine against a panel of structurally analogous compounds: 2-hydrazinylpyridine, 4-hydrazinylpyrimidine, and the archetypal phenylhydrazine.

The selection of these comparators is deliberate, allowing for a systematic evaluation of how the nature of the aromatic ring system—an electron-deficient diazine (pyrazine), a mono-aza-aromatic (pyridine), a diazine with nitrogens in a meta-relationship (pyrimidine), and a simple carbocycle (benzene)—modulates the stability of the appended hydrazinyl functional group. This analysis is grounded in established principles of chemical reactivity and supported by standardized experimental protocols for forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.

The Chemical Rationale: Predicting Stability Hierarchies

While direct, head-to-head comparative stability data for this specific set of compounds under identical stress conditions is not extensively available in the public domain, we can infer a logical stability hierarchy based on the intrinsic electronic properties of the parent heterocycles. The stability of the hydrazinyl moiety (-NHNH2) is intrinsically linked to its nucleophilicity and susceptibility to oxidation. The aromatic ring to which it is attached exerts a profound influence through inductive and resonance effects.

  • Pyrazine: As a 1,4-diazine, the pyrazine ring is strongly electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in a para-relationship.[1] This electron-withdrawing character is expected to decrease the electron density on the attached hydrazinyl group, thereby reducing its nucleophilicity and potentially increasing its stability against certain degradation pathways, such as hydrolysis.[2][3]

  • Pyridine: With a single nitrogen atom, the pyridine ring is also electron-deficient, though less so than pyrazine.[4] The nitrogen atom's inductive effect will still serve to stabilize the hydrazinyl group relative to a simple phenyl ring.

  • Pyrimidine: The 1,3-arrangement of the nitrogen atoms in pyrimidine results in a different electronic distribution compared to pyrazine. While still an electron-deficient system, the lack of direct para-resonance between the nitrogens may result in a different level of influence on the hydrazinyl substituent.[5] Pyrimidine is a weaker base than pyridine, indicating a greater overall electron-withdrawing effect.[6]

  • Phenylhydrazine: The phenyl ring is considered electronically neutral to slightly electron-donating compared to the nitrogen-containing heterocycles. This relative electron richness is expected to render the hydrazinyl group more nucleophilic and, consequently, more susceptible to oxidative and certain hydrolytic degradation pathways.[7]

Based on these electronic considerations, a predicted order of stability under oxidative and certain hydrolytic conditions would be:

This compound > 4-Hydrazinylpyrimidine ≈ 2-Hydrazinylpyridine > Phenylhydrazine

This hypothesis forms the basis of our comparative discussion and underscores the importance of the experimental validation detailed in the subsequent sections.

Standardized Protocols for Forced Degradation Studies

To empirically determine and compare the stability of these compounds, a forced degradation study is essential. The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[4][8][9] These studies are designed to identify likely degradation products and establish degradation pathways.[10]

Experimental Workflow for Comparative Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis of Stressed Samples cluster_data Data Interpretation prep Prepare stock solutions of: - this compound - 2-Hydrazinylpyridine - 4-Hydrazinylpyrimidine - Phenylhydrazine thermal Thermal Stress (e.g., 60°C, 80°C) prep->thermal Expose aliquots hydrolytic Hydrolytic Stress (Acid: 0.1M HCl Base: 0.1M NaOH Neutral: Water) prep->hydrolytic Expose aliquots oxidative Oxidative Stress (e.g., 3% H₂O₂) [19] prep->oxidative Expose aliquots hplc RP-HPLC-UV/DAD - Quantify parent compound - Profile degradation products thermal->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) hydrolytic->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) oxidative->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) lcms LC-MS/MS - Identify degradation products hplc->lcms For structural elucidation kinetics Calculate degradation kinetics (e.g., half-life) hplc->kinetics pathway Propose degradation pathways lcms->pathway dsc DSC (for thermal stability) - Determine decomposition temperature comparison Compare stability profiles kinetics->comparison pathway->comparison G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway start_h Aryl-NHNH₂ intermediate_h [Aryl-NHNH₃]⁺ start_h->intermediate_h H⁺ product_h1 Aryl-OH / Aryl-X (from solvent attack) intermediate_h->product_h1 H₂O product_h2 N₂H₄ (Hydrazine) intermediate_h->product_h2 start_o Aryl-NHNH₂ intermediate_o1 Aryl-NHNH• (Radical) start_o->intermediate_o1 -e⁻, -H⁺ intermediate_o2 Aryl-N=NH (Diimide) intermediate_o1->intermediate_o2 -H• product_o1 Aryl-H intermediate_o2->product_o1 Decomposition product_o2 N₂ intermediate_o2->product_o2 Decomposition

Caption: Generalized degradation pathways for hydrazinyl compounds.

For hydrazinyl-substituted aromatics, two primary degradation routes are anticipated:

  • Hydrolysis: Acid-catalyzed cleavage of the C-N bond, leading to the formation of the corresponding hydroxylated aromatic/heterocyclic compound and free hydrazine.

  • Oxidation: Stepwise oxidation of the hydrazine moiety can lead to the formation of a diimide intermediate, which can then decompose to yield the de-hydrazinated aromatic ring and nitrogen gas. Other complex products, including N-nitroso compounds, can also form under certain oxidative conditions. [7][11]

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of this compound against its pyridine, pyrimidine, and phenyl analogs. Based on fundamental electronic principles, This compound is predicted to exhibit superior stability , particularly against oxidative and hydrolytic stress, owing to the strong electron-withdrawing nature of the pyrazine ring. This inherent stability is a desirable attribute in drug development, potentially leading to a longer shelf-life, reduced impurity formation, and a more robust drug substance.

The provided experimental protocols, aligned with ICH guidelines, offer a clear and scientifically rigorous methodology for the empirical validation of this hypothesis. By systematically subjecting these compounds to forced degradation and employing appropriate analytical techniques, researchers can generate the critical data needed to make informed decisions in lead optimization and candidate selection. This structured approach ensures not only regulatory compliance but also a deeper, mechanistic understanding of the molecules that form the foundation of future therapeutics.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency; 2003. [Link]
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. EMA; 2025. [Link]
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
  • Zong, R., et al.
  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2025. [Link]
  • MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI; 2021. [Link]
  • Reddit. Let's discuss the basicity of pyrazine and pyrimidine. Reddit; 2019. [Link]
  • Slideshare. Synthesis and reactions of Pyrazine. Slideshare; 2016. [Link]
  • ResearchGate. Calorimetric behaviors of N2H4 by DSC and superCRC.
  • Bio-protocol.
  • Singh, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis; 2013. [Link]
  • Inchem. Phenylhydrazine (CICADS). Inchem. [Link]
  • Smolenkov, A. D. Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry; 2012. [Link]
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.
  • Georgieva, M., et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia; 2019. [Link]
  • Kalyanaraman, B. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology and Applied Pharmacology; 1997. [Link]
  • ResearchGate. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities.
  • Thiem, T. L., et al. The chemical and biochemical degradation of hydrazine.
  • Ramachandran, S., et al. Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences; 2021. [Link]
  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals; 2023. [Link]
  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?. Pearson+. [Link]
  • Chen, C. J., et al. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A; 2009. [Link]
  • Mackie, R. K., et al. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2; 1994. [Link]
  • Moliner, A. M., & Street, J. J. Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality; 1989. [Link]
  • Štefane, B., et al. Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules; 2023. [Link]
  • MDPI. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI; 2023. [Link]
  • ResearchGate. Synthetic methodology for alkyl substituted hydrazines.
  • Isowa, Y., et al. Studies on protein semisynthesis. I. Formation of esters, hydrazides, and substituted hydrazides of peptides by the reverse reaction of trypsin. Bulletin of the Chemical Society of Japan; 1977. [Link]
  • ResearchGate. Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.
  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI; 2023. [Link]
  • Dolzonek, J., et al. Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere; 2019. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research; 2022. [Link]
  • MDPI.
  • Bram, G., et al. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic; 1967. [Link]

Sources

The Versatility of the Pyrazine Ring: A Comparative Review of its Applications in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern chemistry. Its unique electronic properties and structural versatility have led to its incorporation into a vast array of functional molecules, impacting fields as diverse as medicine, agriculture, and materials science. This guide provides an in-depth comparative analysis of the applications of pyrazine-containing heterocycles, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Part 1: The Pharmaceutical Arena: Pyrazines as Potent Therapeutic Agents

Pyrazine derivatives have emerged as privileged structures in drug discovery, exhibiting a remarkable spectrum of pharmacological activities. Their ability to engage in hydrogen bonding and other non-covalent interactions, coupled with their metabolic stability, makes them ideal candidates for modulating biological targets.

Anticancer Activity: A Comparative Look at Efficacy

A significant number of pyrazine-containing compounds have been investigated for their anticancer properties.[1] One of the most prominent examples is Bortezomib (Velcade®) , a dipeptidyl boronic acid derivative that includes a pyrazine ring. It is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][3]

Mechanism of Action of Bortezomib:

Bortezomib reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[4][5] This inhibition disrupts the degradation of pro-apoptotic factors, leading to their accumulation and the activation of programmed cell death in neoplastic cells.[5]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Pro-apoptotic Factors Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Pro-apoptotic Factors Ub_Proteins->Accumulation Apoptosis Apoptosis (Cancer Cell Death) Accumulation->Apoptosis

Caption: Mechanism of action of Bortezomib.

Comparative Performance of Pyrazine-Containing Anticancer Agents:

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrazine Derivative Compound 11 (a pyrazoline derivative)U251 (Glioblastoma)11.9[6]
Pyrazine Derivative Compound 11 (a pyrazoline derivative)AsPC-1 (Pancreatic)16.8[6]
Pyrazine Derivative Chalcone-pyrazine derivative 46 MCF-7 (Breast)9.1[1]
Pyrazine Derivative Chalcone-pyrazine derivative 46 BPH-1 (Prostate)10.4[1]
Pyrazine Derivative Imidazo[1,2-a]pyrazine derivative 12b Hep-2 (Laryngeal)11[7]
Non-Pyrazine Control DoxorubicinMCF-7 (Breast)9.2[1]
Non-Pyrazine Control CisplatinU251 (Glioblastoma)-[6]
Non-Pyrazine Control EtoposideVarious2.82 - 6.28[8]

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[9]

Antibacterial and Antifungal Activity: A Broad Spectrum of Defense

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[10] The well-known antituberculosis drug Pyrazinamide is a prime example of the importance of the pyrazine scaffold in combating infectious diseases.

Comparative Antimicrobial Performance:

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
Pyrazine Derivative (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10 )Candida albicans3.125[11]
Pyrazine Derivative (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10 )Pseudomonas aeruginosa25[11]
Pyrazine Derivative 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (19 )Mycobacterium tuberculosis H37Rv3.13[12]
Pyrazine Derivative Triazolo[4,3-a]pyrazine derivative 2e Escherichia coli16[13]
Pyrazine Derivative Triazolo[4,3-a]pyrazine derivative 2e Staphylococcus aureus32[13]
Non-Pyrazine Control AmpicillinEscherichia coli8[13]
Non-Pyrazine Control AmpicillinStaphylococcus aureus32[13]
Non-Pyrazine Control FluconazoleTrichophyton mentagrophytesComparable to nitro-substituted pyrazine derivatives[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the pyrazine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[15][16]

Antidiabetic Applications: The Case of Glipizide

Glipizide is a second-generation sulfonylurea that contains a pyrazine ring and is widely used in the treatment of type 2 diabetes.[17]

Mechanism of Action of Glipizide:

Glipizide stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels in the cell membrane.[18][19] This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers insulin release.[17][18]

Glipizide_Mechanism Glipizide Glipizide K_ATP ATP-sensitive K+ Channel Glipizide->K_ATP Blocks Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release Triggers

Caption: Mechanism of action of Glipizide.

Comparative Aspects of Sulfonylureas:

Glipizide is known for its rapid onset and short duration of action compared to other sulfonylureas like glyburide, which reduces the risk of prolonged hypoglycemia.[20] While both effectively lower blood glucose, glipizide tends to have a greater effect on postprandial insulin levels, whereas glyburide has a more pronounced effect on basal insulin secretion.[20]

Part 2: Greener Fields: Pyrazines in Agrochemicals

The pyrazine moiety is also a valuable component in the development of modern agrochemicals, contributing to the creation of effective and, in some cases, more environmentally friendly herbicides and fungicides.

Herbicidal Activity

Pyrazine derivatives have been explored for their ability to control unwanted plant growth. Some act as inhibitors of photosynthetic electron transport, a vital process for plant survival.[21]

Comparative Herbicidal Efficacy:

Compound ClassSpecific CompoundTarget WeedEfficacyReference
Pyrazine Derivative N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (9 )Chlorella vulgaris (algae)IC50 = 12.1 µmol/L (chlorophyll reduction)[12]
Pyrazine Derivative Thiazolopyrazine (IV )Crabgrass50% emergence inhibition at 4000 ppm[21]
Pyrazine Derivative Thiazolopyrazine (IV )Barnyard grass45% emergence inhibition at 4000 ppm[21]
Commercial Herbicide ChlorsulfuronVarious broadleaf weedsHigh activity[22]
Commercial Herbicide Flumiclorac-pentylVarious broadleaf weeds-[19]

Experimental Protocol: Evaluation of Herbicidal Activity (Pot Trials)

  • Planting: Sow seeds of the target weed species in pots filled with a suitable soil mixture.

  • Treatment: Apply the pyrazine-based herbicide at different concentrations to the soil (pre-emergence) or directly onto the emerged plants (post-emergence).

  • Incubation: Maintain the pots in a greenhouse under controlled conditions of light, temperature, and humidity.

  • Evaluation: After a set period, assess the herbicidal effect by measuring parameters such as germination rate, plant height, fresh and dry weight, and visual injury symptoms compared to an untreated control.[22]

Fungicidal Properties

Pyrazine derivatives have also shown promise in controlling fungal diseases in crops.

Comparative Antifungal Efficacy:

Compound ClassSpecific CompoundFungal PathogenInhibition Rate (%) at 0.5 mg/mLEC50 (mg/mL)Reference
Pyrazine Ester 1-(pyrazin-2-yl) ethyl benzoate (3c )Rhizoctonia solani940.0191[23]
Pyrazine Ester 1-(pyrazin-2-yl) ethyl benzoate (3c )Phytophthora nicotianae800.1870[23]
Pyrazine Ester pyrazin-2-ylmethyl benzoate (3a )Rhizoctonia solani820.0209[23]
Pyrazine Ester (5-methylpyrazin-2-yl) methyl benzoate (3b )Rhizoctonia solani910.0218[23]
Commercial Fungicide FludioxonilBotrytis cinerea-< 0.1 µg/mL[8]
Commercial Fungicide PyrimethanilBotrytis cinerea-50 µg/mL[8]

Experimental Protocol: Evaluation of Antifungal Activity (Mycelial Growth Rate Method)

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and incorporate the pyrazine compound at various concentrations.

  • Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Measurement: Measure the radial growth of the fungal colony over time and compare it to a control plate without the compound.

  • Calculation: Calculate the percentage of growth inhibition and determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[23]

Part 3: Material World: Pyrazines in Advanced Materials

The electron-deficient nature and rigid, planar structure of the pyrazine ring make it an attractive building block for the synthesis of novel organic materials with applications in electronics and optoelectronics.

Organic Electronics: Polymers and Small Molecules

Pyrazine-containing polymers and small molecules have been investigated as semiconductors in organic field-effect transistors (OFETs) and as components of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Comparative Performance of Pyrazine-Based Electronic Materials:

Material ClassSpecific MaterialApplicationKey Performance MetricReference
Pyrazinoquinoxaline Polymer Copolymer of PQx and thieno[3,2-b]thiopheneOTFTHole mobility: up to 4.82 × 10⁻² cm²/Vs[18]
Pyrazinoquinoxaline Polymer Copolymer of PQx and bithiopheneOTFTElectron mobility: up to 4.28 × 10⁻³ cm²/Vs[18]
Pyrazine-based Polymer Donor PPz-TOSCPower Conversion Efficiency (PCE): 16.16%[11]
Pyrazine-based Sensitizer FNE46Dye-Sensitized Solar Cell (DSSC)PCE: 8.27%[24]
Pyrazine-based Hole Transport Material PT-TPAPerovskite Solar CellPCE: 17.52%[7]

Experimental Protocol: Synthesis of a Pyrazine-Containing Polymer (Illustrative)

The synthesis of pyrazine-containing polymers often involves condensation reactions. For example, a pyrazino[2,3-g]quinoxaline-based polymer can be synthesized via a Stille coupling reaction between a distannyl derivative of a comonomer and a dibrominated pyrazinoquinoxaline monomer in the presence of a palladium catalyst.

Polymer_Synthesis cluster_reactants Reactants Monomer1 Dibrominated Pyrazinoquinoxaline Polymer Pyrazine-containing Conjugated Polymer Monomer1->Polymer Monomer2 Distannyl Comonomer Monomer2->Polymer Catalyst Pd Catalyst Catalyst->Polymer Stille Coupling

Sources

A Comparative Guide to the Efficacy of 2-Hydrazinylpyrazine-Derived Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-hydrazinylpyrazine-derived compounds as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices, validate protocols, and ground all claims in authoritative sources. We will explore the mechanism of action, comparative efficacy, and key experimental workflows related to this promising class of heterocyclic compounds.

Introduction: The Pyrazine Scaffold in Oncology

Heterocyclic aromatic compounds are mainstays of medicinal chemistry, providing the structural foundation for a vast number of therapeutic agents. Among these, the pyrazine ring—a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation—has garnered significant attention for its versatile biological activities.[1] Pyrazine derivatives are recognized as privileged structures due to their ability to form key hydrogen bonds and participate in various biological interactions, leading to their investigation in diverse therapeutic areas, including oncology.[1][2]

The addition of a hydrazinyl (-NH-NH2) group at the 2-position of the pyrazine ring creates the this compound scaffold. This moiety serves as a versatile chemical handle for synthesizing more complex hydrazone derivatives and fused heterocyclic systems.[2] More importantly, it is a key structural component of clinically successful anticancer drugs, most notably Selinexor (Xpovio™), an FDA-approved agent for treating multiple myeloma and diffuse large B-cell lymphoma.[3][4] The success of Selinexor validates the this compound core as a critical pharmacophore for the development of novel, targeted cancer therapies.

Mechanism of Action: Nuclear Export Inhibition and Beyond

The primary anticancer mechanism for the benchmark this compound derivative, Selinexor, is the selective inhibition of the nuclear export protein Exportin-1 (XPO1, also known as CRM1).[3]

The Role of Exportin-1 (XPO1) in Cancer

In healthy cells, XPO1 mediates the transport of over 200 cargo proteins, including tumor suppressor proteins (TSPs) like p53, BRCA1, and p27, from the nucleus to the cytoplasm.[3] Many cancers subvert this process by overexpressing XPO1, which leads to the rapid expulsion of TSPs from the nucleus, preventing them from carrying out their functions of regulating cell growth, repairing DNA damage, and initiating apoptosis. This effective nuclear depletion of TSPs is a key driver of cancer cell survival and proliferation.

Selinexor-Mediated XPO1 Inhibition

Selinexor functions by covalently binding to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This irreversible binding blocks the association of cargo proteins with XPO1, forcing the nuclear retention and accumulation of TSPs. The restored nuclear concentrations of these proteins trigger a cascade of anticancer effects, including cell cycle arrest and the induction of apoptosis in malignant cells.[3]

G cluster_0 Cancer Cell Nucleus TSP Tumor Suppressor Proteins (TSPs) e.g., p53, p27 XPO1_Active XPO1 (Active) TSP->XPO1_Active Binding Apoptosis Cell Cycle Arrest & Apoptosis TSP->Apoptosis Accumulation Leads to XPO1_Inactive XPO1 (Inactive) TSP_Degraded TSP Degradation & Inactivation XPO1_Active->TSP_Degraded Nuclear Export (Promotes Cancer) Selinexor Selinexor Selinexor->XPO1_Active

Caption: Mechanism of Selinexor via XPO1 Inhibition.

Other hydrazide-hydrazone derivatives have been shown to induce apoptosis through caspase-3 activation and mitochondrial-dependent pathways, suggesting that while XPO1 inhibition is a key mechanism for Selinexor, other compounds from this class may exert their effects through different but convergent pathways.[5]

Comparative Efficacy Analysis

The potency of this compound derivatives is best understood through a comparative analysis of their in vitro cytotoxicity against various cancer cell lines, measured by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

The following table summarizes the IC₅₀ values for Selinexor, related pyrazine derivatives, and a standard chemotherapeutic agent, Doxorubicin. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Selinexor (KPT-330)Myeloid Leukemia (Various)< 0.5[3]
Selinexor (KPT-330)Breast Cancer (MDA-MB-231)0.01[4]
Pyrazolo[3,4-b]pyrazine Chalcone Derivative (25i)Breast Cancer (MCF-7)1.83[6][7]
Chalcone Derivative (25j)Breast Cancer (MCF-7)1.95[6][7]
Imidazo[1,2-a]pyrazine Derivative 12bBreast Cancer (MCF-7)11[8]
Derivative 12bLiver Cancer (HepG2)13[8]
Standard Chemotherapy DoxorubicinBreast Cancer (MCF-7)~0.5 - 2.0 (Varies)[8]
DoxorubicinLiver Cancer (HepG2)~0.1 - 1.0 (Varies)[8]

Analysis of Efficacy:

  • Selinexor , the premier this compound derivative, demonstrates exceptional potency with IC₅₀ values in the nanomolar to low micromolar range across multiple cancer types, significantly outperforming many other derivatives.[3][4]

  • Fused-ring systems incorporating the pyrazine core, such as pyrazolo[3,4-b]pyrazines , also exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range against breast cancer cells.[6][7]

  • The data illustrates that the this compound scaffold is a highly effective pharmacophore, and its derivatization, as seen in Selinexor, can lead to compounds with potency comparable to or exceeding that of standard chemotherapeutic drugs like Doxorubicin.

Key Experimental Protocols & Workflow

The development and evaluation of novel this compound compounds follow a logical workflow from chemical synthesis to biological characterization.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation A Start: 2-Chloropyrazine B Protocol 1: Synthesis of This compound A->B C Protocol 2: Hydrazone Formation (Condensation with Aldehyde/Ketone) B->C D Compound Library C->D E Protocol 3: MTT Cytotoxicity Assay D->E F Determine IC50 Values E->F G Mechanism Studies (e.g., Annexin V Assay) F->G H Lead Compound Identification G->H

Caption: Experimental workflow from synthesis to lead identification.
Protocol 1: Synthesis of this compound Intermediate

This protocol describes the synthesis of the core this compound scaffold from 2-chloropyrazine, a critical first step for creating a library of derivatives.

  • Rationale: This nucleophilic aromatic substitution reaction is a standard and effective method for introducing the hydrazine group onto the pyrazine ring. Hydrazine hydrate serves as both the nucleophile and the solvent in many preparations.

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (35-80% solution)

  • 10% Isopropyl alcohol in Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask containing 35% hydrazine hydrate (e.g., 4.48 g, 48.9 mmol), add 2-chloropyrazine (e.g., 779 µL, 8.73 mmol) dropwise at 65 °C.[9]

  • Attach a condenser and stir the reaction mixture at 65 °C for 12 hours.[9]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with 10% isopropyl alcohol/DCM (e.g., 5 x 10 mL).[9]

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield this compound.

  • Self-Validation: Confirm product identity and purity using ¹H-NMR and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol details the use of the MTT assay to determine the IC₅₀ value of a synthesized compound against a cancer cell line.

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Synthesized test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate, multichannel pipette, microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should be <0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The experiment should be repeated at least three times to ensure reproducibility.

Structure-Activity Relationship (SAR) Insights

The remarkable potency of Selinexor provides critical insights into the structure-activity relationship of this class. The activity is derived from a combination of three key moieties:

  • The this compound Core: Acts as a crucial linker and anchor within the XPO1 binding pocket.

  • The Bis-Trifluoromethylated Phenyl Group: This electron-withdrawing group is essential for the compound's biochemical activity. SAR studies have shown that removing the fluorine substitutions leads to a significant (e.g., ~10-fold) decrease in potency.[4]

  • The 1,2,4-Triazole Ring: This heterocyclic ring participates in key interactions within the target protein, contributing to the overall binding affinity.

These insights suggest that future drug design efforts should focus on maintaining the core this compound scaffold while exploring substitutions on the appended aromatic or heterocyclic rings to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold is a clinically validated and highly promising platform for the development of novel anticancer agents. The success of the FDA-approved drug Selinexor provides a powerful proof-of-concept, demonstrating that compounds from this class can achieve high potency through targeted mechanisms like XPO1 inhibition.[3][4] Comparative data shows that optimized derivatives can exhibit cytotoxicity in the nanomolar range, rivaling or exceeding established chemotherapies.

Future research should aim to expand the library of this compound derivatives, exploring new substitutions to improve efficacy against a wider range of malignancies and to overcome potential resistance mechanisms. By leveraging the established synthetic routes and evaluation protocols outlined in this guide, the scientific community can continue to build upon this versatile scaffold to design the next generation of targeted cancer therapeutics.

References

  • El-Sayed, N. A., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 22(11), 1837.
  • Rodrigues, F. A. R., et al. (2020). Design, synthesis and biological evaluation of (E)-2-(2-arylhydrazinyl)quinoxalines, a promising and potent new class of anticancer agents. Bioorganic & Medicinal Chemistry, 28(15), 115569.
  • El-Gazzar, A. B. A., et al. (2022). Synthesis, characterization of new heterocyclic compound: pyrazolyl hydrazino quinoxaline derivative. Journal of Molecular Structure, 1264, 133267.
  • Al-Ostoot, F. H., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7481.
  • El-Sayed, N. A., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate.
  • Google Patents. (2016). SUITABLE BICYCLIC UREA, THIOUREA, GUANIDINE AND CYANOGUANIDE COMPOUNDS FOR PAIN TREATMENT. DK2920166T3.
  • Al-Majid, A. M., et al. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of Saudi Chemical Society, 28(3), 101899.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • BIOLOGICAL EVALUATION OF PYRAZINAMIDE DERIVATIVES AS... (n.d.). Semantic Scholar.
  • Pathak, R., et al. (2015). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry, 23(17), 5645-5657.
  • Wang, G., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Letters, 31(9), 2441-2450.
  • Ramkumar, R., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(39), 24201-24211.
  • Yilmaz, M., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
  • Al-Zahrani, M. A. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • Tambat, R., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48, 868-881.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Hydrazinylpyrazine Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with rich pharmacological potential like pyrazine derivatives, unambiguous structural validation is the bedrock of reliable research. The synthesis of 2-hydrazinylpyrazine, a key building block in medicinal chemistry, presents a classic case where the desired product may be accompanied by structurally similar isomers and byproducts. This guide provides a comprehensive framework for the rigorous validation of this compound's structure, moving beyond simple confirmation to a holistic, evidence-based approach. We will explore the expected synthetic outcomes and delve into a comparative analysis of analytical techniques, complete with experimental protocols and supporting data, to ensure the unequivocal identification of your target molecule.

The Synthetic Landscape: Expected Products and Potential Pitfalls

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate. While seemingly straightforward, this reaction can yield a mixture of products, the formation of which is influenced by reaction conditions such as temperature, stoichiometry, and reaction time.

A probable synthetic route is outlined below:

cluster_reactants Reactants cluster_products Potential Products 2-Chloropyrazine 2-Chloropyrazine This compound Desired Product: This compound 2-Chloropyrazine->this compound Nucleophilic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Bis(pyrazin-2-yl)hydrazine Byproduct: N,N'-bis(pyrazin-2-yl)hydrazine This compound->Bis(pyrazin-2-yl)hydrazine Further Reaction Unreacted Starting Material Unreacted: 2-Chloropyrazine

Caption: Synthetic pathway for this compound and a potential byproduct.

Beyond the desired product, a key potential byproduct is N,N'-bis(pyrazin-2-yl)hydrazine, formed if the initially produced this compound acts as a nucleophile and reacts with another molecule of 2-chloropyrazine. The presence of unreacted starting material is also a possibility that must be monitored.

A critical aspect of this compound's structure is the potential for amino-imino tautomerism. The molecule can exist in equilibrium between the hydrazinyl (amino) form and a hydrazono (imino) form. This equilibrium can be influenced by the solvent and temperature, and its understanding is crucial for interpreting spectroscopic data.[1][2]

cluster_tautomers Amino-Imino Tautomerism Amino This compound (Amino form) Imino 1,2-dihydropyrazin-2-ylidenehydrazine (Imino form) Amino->Imino Equilibrium

Caption: Tautomeric equilibrium of this compound.

A Comparative Guide to Analytical Validation Techniques

No single analytical technique provides a complete structural picture. A multi-faceted approach, leveraging the strengths of several methods, is essential for robust validation.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (via coupling)Excellent for identifying the number and relative positions of protons on the pyrazine ring and hydrazine moiety.Can be complex to interpret if multiple species (isomers, byproducts) are present. Tautomerism can lead to broadened peaks or multiple sets of signals.
¹³C NMR Carbon skeletonConfirms the number of unique carbon atoms, providing evidence for the pyrazine ring structure.Lower sensitivity than ¹H NMR. May not distinguish subtle isomeric differences.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the molecular weight of the parent ion, confirming the elemental composition. Fragmentation patterns offer structural clues.Fragmentation can sometimes be complex and may not definitively distinguish between isomers without high-resolution MS and/or tandem MS.
FTIR Spectroscopy Functional groupsConfirms the presence of N-H (amine/hydrazine) and C=N/C=C (aromatic ring) bonds.Less specific for overall structure determination compared to NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural validation of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals, a detailed picture of the molecule's structure can be assembled.

Predicted ¹H and ¹³C NMR Data

Due to a lack of a single comprehensive, published spectrum for this compound, the following are predicted values based on the analysis of its close analog, 2-hydrazinopyridine, and fundamental NMR principles.[3][4][5] Spectra should be acquired in a solvent like DMSO-d₆, which can help in observing exchangeable protons (N-H).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazine H8.0 - 8.3MultipletThree distinct signals expected for the three pyrazine ring protons.
-NH~7.5Broad SingletChemical shift is concentration and temperature dependent.
-NH₂~4.5Broad SingletChemical shift is concentration and temperature dependent.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (bearing hydrazine)155 - 160
Pyrazine CH carbons130 - 145

Distinguishing this compound from Potential Byproducts using NMR:

  • Unreacted 2-Chloropyrazine: Will show a distinct set of three signals for the pyrazine protons at different chemical shifts compared to the product.

  • N,N'-bis(pyrazin-2-yl)hydrazine : This symmetrical molecule would exhibit a simpler ¹H NMR spectrum, likely showing only three signals for the pyrazine protons, but with an integration ratio corresponding to two pyrazine rings. The absence of a distinct -NH₂ signal would also be a key indicator.[6][7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized product. For this compound (C₄H₆N₄), the expected exact mass is approximately 110.059 g/mol .[8]

Expected Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation of its pyridine analog and general principles of mass spectrometry.[9][10]

M+ [C₄H₆N₄]⁺˙ m/z = 110 F1 [C₄H₅N₂]⁺ m/z = 81 M+->F1 - N₂H₃ F3 [N₂H₃]⁺ m/z = 31 M+->F3 - C₄H₃N₂ F2 [C₃H₃N₂]⁺ m/z = 67 F1->F2 - HCN

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Comparative Mass Spectrometry Data:

Compound Expected [M]⁺˙ (m/z) Key Fragments (m/z)
This compound 11081, 67, 31
2-Chloropyrazine 114/116 (due to ³⁵Cl/³⁷Cl isotopes)88/90, 79
N,N'-bis(pyrazin-2-yl)hydrazine 188Fragments corresponding to the pyrazine ring (e.g., 81)

The presence of a molecular ion at m/z 110 is strong evidence for the formation of this compound. The isotopic pattern of chlorine (M+ and M+2 peaks in a ~3:1 ratio) in any unreacted starting material would be a clear indicator of its presence.[11] A molecular ion at m/z 188 would strongly suggest the formation of the bis-pyrazine byproduct.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected FTIR Absorptions for this compound:

Wavenumber (cm⁻¹) Vibration Appearance
3400 - 3200N-H stretching (hydrazine)Broad
3100 - 3000C-H stretching (aromatic)Medium
1650 - 1500C=N and C=C stretching (pyrazine ring)Strong
1500 - 1400N-H bendingMedium

The presence of strong, broad absorptions in the N-H stretching region is a key indicator of the successful introduction of the hydrazine moiety.

Experimental Protocols

The following are generalized protocols that should be adapted based on available instrumentation and laboratory safety procedures.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-hydrazinopyridine.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol or butanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (at least 5-10 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, including those on nitrogen.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Method: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that allows for the separation of the product from any residual starting material or byproducts. A typical program might start at 50 °C and ramp up to 250 °C.

  • MS Acquisition: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 30-300.

Conclusion

The structural validation of this compound is a critical step that requires a thoughtful and multi-pronged analytical approach. While the synthesis may appear simple, the potential for byproduct formation and tautomerism necessitates a rigorous characterization strategy. By combining the detailed structural insights from ¹H and ¹³C NMR, the definitive molecular weight and fragmentation data from mass spectrometry, and the functional group information from FTIR, researchers can be confident in the identity and purity of their synthesized this compound. This guide provides the framework and comparative data necessary to navigate the potential complexities of this synthesis and ensure the integrity of subsequent research and development efforts.

References

  • Sengül, A., Karadayi, N., & Büyükgüngör, O. (2004). N,N'-bis[1-(pyrazin-2-yl)ethylidene]hydrazine.
  • PubChem. 2-Hydrazinopyridine. [Link]
  • Shaikh, I. A., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 4(1), 435-440.
  • ResearchGate. N,N'-Bis[1-(pyrazin-2-yl)ethylidene]hydrazine. [Link]
  • PubChem. 2-Hydrazinopyrazine. [Link]
  • Gawinecki, R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(23), 4992-4999.
  • Bendola Publishing. Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. [Link]
  • MDPI.
  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
  • Chemguide.
  • ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. [Link]
  • ResearchGate. IR spectra of hydrazones I and complexes II–V | Download Table. [Link]
  • Semantic Scholar. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. [Link]
  • PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. [Link]
  • ResearchGate.
  • ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. [Link]
  • ResearchGate.
  • PubMed.
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
  • Chemistry LibreTexts.
  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • National Institutes of Health.

Sources

A Guide to the Inter-Laboratory Comparison of 2-Hydrazinylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-Hydrazinylpyrazine analysis, a critical undertaking for ensuring patient safety and regulatory compliance in the pharmaceutical industry. This compound is a potential genotoxic impurity (PGI) that can arise during the synthesis of certain active pharmaceutical ingredients (APIs). Its control at trace levels is mandated by global regulatory agencies due to the potential risk of DNA damage.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on analytical methodologies and the design of a robust inter-laboratory study.

The Imperative for Rigorous Analysis of this compound

The synthesis of complex APIs often involves multiple steps and reactive reagents, creating a potential for the formation of impurities.[2] this compound falls into a class of compounds that require stringent control, often at parts-per-million (ppm) levels, due to their genotoxic potential.[2] The accurate and precise quantification of such impurities is paramount to ensure the safety and efficacy of the final drug product. Inter-laboratory comparison studies are essential to validate the robustness and transferability of analytical methods across different quality control (QC) laboratories, ensuring consistent and reliable results regardless of the testing site.

Analytical Strategies for Trace-Level Quantification

The choice of analytical technique for this compound is dictated by its physicochemical properties, primarily its volatility and polarity, and the required sensitivity.[3] Given its structure, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches, often requiring derivatization to enhance analytical performance.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is a common strategy to improve its volatility and chromatographic behavior. A widely used approach for hydrazine compounds involves reaction with an aldehyde or ketone to form a more stable and volatile hydrazone.[5][6]

Workflow for GC-MS Analysis with Derivatization:

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample API Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization with Acetone/Benzaldehyde Dissolution->Derivatization Extraction Liquid-Liquid Extraction of Hydrazone Derivatization->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (e.g., on a non-polar column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Quantification Quantification using internal/external standard Detection->Quantification Reporting Reporting of This compound concentration Quantification->Reporting

Caption: GC-MS workflow with derivatization for this compound analysis.

A generic approach using in-situ derivatization with acetone followed by headspace GC-MS has proven effective for trace hydrazine analysis in drug substances, achieving limits of quantitation (LOQ) as low as 0.1 ppm.[7] This method offers excellent sensitivity and can be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for non-volatile and thermally labile compounds.[1] While direct analysis of this compound by reversed-phase LC may be possible, derivatization can significantly enhance sensitivity and chromatographic retention. Derivatization agents that introduce a readily ionizable group are often employed. For instance, reagents like 2-hydrazino-1-methylpyridine (HMP) have been used to improve the ionization efficiency of steroids in LC-MS analysis, a strategy that could be adapted for this compound.[8][9]

Workflow for LC-MS Analysis with Derivatization:

cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample API Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization with a suitable reagent (e.g., HMP analog) Dissolution->Derivatization Purification Solid Phase Extraction (SPE) of derivative (optional) Derivatization->Purification Injection Injection into LC Purification->Injection Separation Chromatographic Separation (e.g., on a C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification using isotopically labeled internal standard Detection->Quantification Reporting Reporting of This compound concentration Quantification->Reporting

Caption: LC-MS workflow with derivatization for this compound analysis.

The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, minimizing interferences from the sample matrix.[4]

Designing a Robust Inter-Laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the reproducibility and transferability of an analytical method. The study should be designed and executed in accordance with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[10][11][12]

Study Protocol

A well-defined protocol is crucial for the success of the study. It should include:

  • Objective: To determine the inter-laboratory variability of the quantification of this compound in a given API matrix.

  • Participants: A minimum of three laboratories should participate.

  • Test Materials: A single, homogenous batch of the API, both un-spiked and spiked with known concentrations of this compound at relevant levels (e.g., reporting limit, specification limit, and a higher level). A well-characterized reference standard of this compound should also be provided.

  • Analytical Procedure: A detailed, step-by-step analytical method should be provided to all participating laboratories. This should include details on sample preparation, derivatization (if applicable), instrument parameters, and data analysis procedures.

  • Data Reporting: A standardized template for reporting results should be used to ensure consistency. This should include raw data, chromatograms, calibration curves, and calculated concentrations.

  • Statistical Analysis: The protocol should specify the statistical methods that will be used to analyze the data, such as analysis of variance (ANOVA) to assess inter-laboratory and intra-laboratory variability.

Key Performance Characteristics to Evaluate

The following performance characteristics, as defined by ICH Q2(R1), should be evaluated:[10][12][13]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure within the same laboratory (e.g., different days, different analysts, different equipment).

    • Reproducibility: The precision of the method between different laboratories.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing the spiked samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Hypothetical Performance Data Comparison

The following table presents hypothetical data from a three-laboratory study to illustrate the expected outcomes.

Performance CharacteristicLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria (based on ICH Q2(R1))
Accuracy (% Recovery) 98.5%101.2%99.8%80 - 120%
Repeatability (RSD%) 2.1%1.8%2.5%≤ 15%
Intermediate Precision (RSD%) 3.5%2.9%4.1%≤ 15%
Reproducibility (RSD%) \multicolumn{3}{c}{5.8%}≤ 20%
Linearity (r²) 0.99950.99980.9992≥ 0.99
LOQ (ppm) 0.50.450.55Dependent on required sensitivity

Experimental Protocols

Detailed GC-MS Method with Acetone Derivatization

1. Reagents and Materials:

  • This compound Reference Standard

  • Active Pharmaceutical Ingredient (API)

  • Acetone (reagent grade)

  • Dichloromethane (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Internal Standard (e.g., isotopically labeled this compound or a suitable analog)

  • Deionized Water

2. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 10 ppm).

  • Sample Preparation: Accurately weigh 100 mg of the API into a vial. Add 10 mL of deionized water and sonicate to dissolve. For spiked samples, add the appropriate volume of the spiking solution.

  • Internal Standard Addition: Add a fixed amount of the internal standard solution to all standard and sample solutions.

3. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 100 µL of acetone.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

4. Extraction:

  • Add 2 mL of dichloromethane to the reaction mixture.

  • Vortex vigorously for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate.

5. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound-acetone derivative and the internal standard.

Detailed LC-MS/MS Method

1. Reagents and Materials:

  • This compound Reference Standard

  • Active Pharmaceutical Ingredient (API)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Isotopically labeled this compound (Internal Standard)

  • Deionized Water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 50:50 acetonitrile:water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to cover the desired concentration range.

  • Sample Preparation: Accurately weigh 10 mg of the API into a vial. Add 1 mL of 50:50 acetonitrile:water and vortex to dissolve. For spiked samples, add the appropriate volume of the spiking solution.

  • Internal Standard Addition: Add a fixed amount of the internal standard solution to all standard and sample solutions.

3. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and its internal standard.

Conclusion

The successful control of genotoxic impurities like this compound is a non-negotiable aspect of pharmaceutical development and manufacturing. A robust, validated, and transferable analytical method is the cornerstone of this control strategy. This guide provides a comprehensive framework for comparing analytical methods and establishing a harmonized approach across multiple laboratories. By adhering to the principles of scientific integrity, employing sound experimental design, and leveraging the power of modern analytical instrumentation, the pharmaceutical industry can ensure the consistent quality and safety of its products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014-08-20). [Link]
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025-07-09). [Link]
  • Quality Guidelines - ICH. [Link]
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. [Link]
  • Analytical strategies for genotoxic impurities in the pharmaceutical industry - ResearchG
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). [Link]
  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023-12-08). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24). [Link]
  • guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • Validation of Impurity Methods, Part II. (2014-08-22). [Link]
  • Analytical Method Validation: Back to Basics, Part II - LCGC Intern
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). [Link]
  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]
  • analytical methods. [Link]
  • Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed. (2011-03-15). [Link]
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - MDPI. (1989-03-04). [Link]
  • HYDRAZINE Method no.
  • 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchG
  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu - Semantic Scholar. [Link]
  • 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem - NIH. [Link]
  • Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley r
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed. (2013-10-31). [Link]
  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed. (2009-02-20). [Link]
  • The Determination of Hydrazino–Hydrazide Groups. [Link]
  • Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC - PubMed Central. (2015-03-16). [Link]
  • Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed. (2008-07-15). [Link]
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - MDPI. [Link]
  • Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology - PubMed. (2020-10-07). [Link]
  • (PDF)

Sources

A Comparative Guide to Indole Synthesis: The Classic Phenylhydrazine versus the Electron-Deficient 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and natural products. The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most powerful and versatile methods for constructing this privileged heterocycle.[1] The reaction's success, however, is critically dependent on the choice of the starting hydrazine.

This guide provides an in-depth comparison between the archetypal reagent, phenylhydrazine, and a less common, electronically distinct alternative, 2-hydrazinylpyrazine. While phenylhydrazine offers a robust and well-trodden path to a multitude of indole derivatives, the introduction of a pyrazine ring presents unique electronic challenges and opportunities. We will dissect the mechanistic nuances, compare performance based on established data and chemical principles, and provide detailed experimental protocols to ground this analysis in practical laboratory work.

Part 1: The Archetype: Phenylhydrazine in Fischer Indole Synthesis

Phenylhydrazine is the quintessential reagent for the Fischer indole synthesis, valued for its reliability and broad applicability. Its efficacy stems from the favorable electronic nature of the phenyl ring, which is sufficiently electron-rich to facilitate the key steps of the reaction mechanism.

Mechanism and a Causal Explanation

The generally accepted mechanism for the Fischer indole synthesis is a multi-step sequence initiated by the acid-catalyzed reaction between phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3]

  • Hydrazone Formation: The reaction begins with the condensation of phenylhydrazine and a carbonyl compound to form a phenylhydrazone. This is a standard imine-type formation.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[4]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, C-C bond-forming step.[4] After protonation of the ene-hydrazine, a concerted rearrangement occurs, breaking the N-N bond and forming a new bond between the ortho-carbon of the phenyl ring and the terminal carbon of the ene system. The electron-donating character of the phenyl ring is critical here to stabilize the transition state.

  • Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The newly formed aniline-type nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered ring (an aminal).[3]

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[1]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Reactants Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (-H₂O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization ProtonatedEne Protonated Ene-hydrazine EneHydrazine->ProtonatedEne H⁺ DiImine Di-imine Intermediate ProtonatedEne->DiImine [3,3]-Sigmatropic Rearrangement ProtonatedEne->DiImine Aminal Cyclized Aminal DiImine->Aminal Intramolecular Cyclization DiImine->Aminal Indole Aromatic Indole Aminal->Indole Elimination (-NH₃, H⁺)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Performance and Substrate Scope

The Fischer indole synthesis using phenylhydrazine is compatible with a wide range of aldehydes and ketones. The reaction's outcome is influenced by the electronic nature of substituents on the phenylhydrazine ring. Electron-donating groups (e.g., methyl, methoxy) generally accelerate the reaction, while electron-withdrawing groups (e.g., nitro, chloro) tend to slow it down and may require harsher conditions.[5]

HydrazineCarbonyl CompoundProductReaction ConditionsYield (%)Reference
PhenylhydrazineCyclohexanone1,2,3,4-TetrahydrocarbazoleReflux in acetic acid, 2h76-85[6]
4-MethylphenylhydrazinePropiophenone2-Methyl-3-phenyl-5-methylindoleBall-milling, oxalic acid82[5]
4-MethoxyphenylhydrazinePropiophenone5-Methoxy-2-methyl-3-phenylindoleBall-milling, oxalic acid79[5]
4-ChlorophenylhydrazinePropiophenone5-Chloro-2-methyl-3-phenylindoleBall-milling, oxalic acid, 400 minLow Conversion[5]
PhenylhydrazineHeptan-2-one2-Methyl-3-butylindole100°C in aqueous NaHSO₄, 7h62[7]

Table 1: Representative yields for the Fischer Indole Synthesis with substituted phenylhydrazines.

Standard Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol provides a robust method for synthesizing a common indole derivative from phenylhydrazine and cyclohexanone.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add glacial acetic acid.

  • Reagent Addition: To the stirred acetic acid, add phenylhydrazine followed by the dropwise addition of cyclohexanone. Note: The initial hydrazone formation is often exothermic.

  • Indolization: Heat the reaction mixture to reflux (approx. 118°C) with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,2,3,4-tetrahydrocarbazole as crystalline plates.

Experimental_Workflow Figure 2: Experimental Workflow for Phenylhydrazine Start Mix Phenylhydrazine & Cyclohexanone in Acetic Acid Reflux Heat to Reflux (2h) (Hydrazone formation & Indolization) Start->Reflux TLC Monitor by TLC Reflux->TLC Workup Cool and Pour into Ice Water TLC->Workup Reaction Complete Filter Vacuum Filtration Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure 1,2,3,4-Tetrahydrocarbazole Purify->Product

Caption: Figure 2: Experimental Workflow for Phenylhydrazine.

Part 2: The Challenger: this compound - A Mechanistic & Predictive Analysis

Switching from phenylhydrazine to this compound introduces a significant electronic perturbation to the system. The pyrazine ring, with its two nitrogen atoms in a 1,4-relationship, is a potent electron-withdrawing heterocycle.[8][9] This property fundamentally alters the reactivity of the attached hydrazine group and has profound implications for the Fischer indole synthesis.

Predicted Impact on the Fischer Indole Synthesis

Direct, large-scale comparative studies between this compound and phenylhydrazine in the Fischer indole synthesis are not extensively documented in the literature, likely because the former is a challenging substrate. However, based on established chemical principles and data from analogous electron-deficient systems (e.g., nitrophenylhydrazines), we can construct a robust predictive analysis.

  • Reduced Nucleophilicity: The electron-withdrawing pyrazine ring significantly reduces the electron density on the hydrazine nitrogens, making this compound a weaker nucleophile than phenylhydrazine. This will slow down the initial hydrazone formation step, potentially requiring longer reaction times or more effective acid catalysis.

  • The[3][3]-Sigmatropic Rearrangement Hurdle: This is the most critical point of divergence. The rearrangement involves an attack from the ortho-carbon of the aromatic ring onto the ene system. For this to occur efficiently, the aromatic ring must be sufficiently electron-rich. The strongly electron-deficient pyrazine ring will:

    • Destabilize the Transition State: The development of positive charge character on the ring during the rearrangement is disfavored.

    • Increase the Activation Energy: The key C-C bond formation becomes energetically more demanding.

    Evidence from studies using nitrophenylhydrazines supports this prediction. For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in acetic acid resulted in a very low yield (10%), with harsher conditions (acetic acid/HCl) needed to achieve even a modest 30% yield.[4][10] A similar or even more pronounced effect is expected for this compound.

  • Overall Yield and Scope: Consequently, the synthesis of pyrazinyl-indoles via the Fischer method is predicted to result in significantly lower yields compared to syntheses using phenylhydrazine. The substrate scope would likely be limited to more reactive carbonyl compounds, and the reaction would necessitate more forcing conditions, such as stronger acids (e.g., polyphosphoric acid, Eaton's reagent) and higher temperatures.[3][11]

Proposed Experimental Protocol (Adapted for a Challenging Substrate)

This hypothetical protocol is designed to address the anticipated challenges of using this compound. The choice of a strong Lewis or Brønsted acid and higher temperature is a causal decision to overcome the high activation energy of the sigmatropic rearrangement.

Materials:

  • This compound Hydrochloride (1.0 eq)

  • A reactive ketone (e.g., Cyclohexanone) (1.2 eq)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • High-boiling solvent (e.g., xylene or sulfolane if using ZnCl₂)

Procedure:

  • Hydrazone Formation (Pre-formation recommended): In a separate flask, react this compound with the ketone in ethanol with a catalytic amount of acetic acid. Isolate the resulting hydrazone once formed. This two-step approach can improve yields for difficult substrates.

  • Reaction Setup: Place polyphosphoric acid in a high-temperature round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Indolization: Heat the PPA to 120-150°C. Add the pre-formed pyrazinylhydrazone in portions to the hot, stirred acid. Caution: This step can be vigorous.

  • Reaction Monitoring: Maintain the high temperature for several hours (e.g., 4-8 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture carefully and then quench by pouring it onto a large volume of crushed ice.

  • Neutralization and Extraction: Basify the acidic aqueous solution with a strong base (e.g., 50% NaOH) until pH > 10. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely require extensive purification by column chromatography.

Part 3: Comparative Summary and Outlook

FeaturePhenylhydrazine (The Archetype)This compound (The Challenger)
Aromatic Ring Nature Electron-rich (or neutral) benzene ringStrongly electron-deficient pyrazine ring[8][9]
Hydrazine Basicity HigherSignificantly Lower
Hydrazone Formation Generally rapid and high-yieldingSlower, may require catalysis and longer times
Rate-Determining Step [3][3]-Sigmatropic Rearrangement[3][3]-Sigmatropic Rearrangement (High Activation Energy)
Reaction Conditions Mild to moderate (e.g., refluxing AcOH, ZnCl₂)[3][6]Harsh / Forcing (e.g., PPA, high temperatures)[4][10]
Predicted Yields Good to excellent (typically >60%)[6][7]Poor to moderate (predicted <40%)
Substrate Scope Broad; compatible with many aldehydes and ketones[5]Likely narrow; limited to highly reactive carbonyls

Table 2: Head-to-head comparison of Phenylhydrazine and this compound in the Fischer Indole Synthesis.

Conclusion for the Practicing Scientist

This comparative analysis demonstrates that while both phenylhydrazine and this compound are viable reagents for the Fischer indole synthesis in principle, they occupy opposite ends of the reactivity spectrum.

  • Phenylhydrazine remains the go-to reagent for reliable and high-yielding indole synthesis. Its favorable electronic properties ensure that the critical C-C bond-forming step proceeds efficiently under a variety of standard conditions. It is the workhorse for accessing a vast chemical space of indole derivatives.

  • This compound , due to the profound electron-withdrawing nature of the pyrazine ring, is a challenging substrate. Its use necessitates a departure from standard protocols, requiring more forceful conditions to overcome a significant activation energy barrier at the rate-determining step. While the synthesis of novel pyrazinyl-indole scaffolds is an intriguing prospect for medicinal chemistry, researchers should anticipate low yields and the need for substantial optimization. For these targets, exploring alternative synthetic routes that do not rely on a Fischer-type cyclization may prove more fruitful.

This guide underscores a fundamental principle in synthetic design: a deep understanding of the electronic character of your building blocks is paramount to predicting reactivity, troubleshooting challenges, and making informed decisions in the laboratory.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Wikipedia. Fischer indole synthesis. [Link]
  • Ghahremanzadeh, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2457-2466. [Link]
  • Kaur, H., et al. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Chemistry & Biodiversity, 18(10), e2100373. [Link]
  • Bénimélis, D., et al. (2021).
  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4479-4487. [Link]
  • Slideshare. Synthesis and reactions of Pyrazine. [Link]
  • ACS Publications. Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues. [Link]
  • International Journal of Pharmaceutical Sciences and Research. Pyrazine and its derivatives- synthesis and activity-a review. [Link]
  • Scientia Iranica. A Study on the Effect of Substituents on Phenylhydrazine in Fischer Indole Synthesis. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • Google Patents.
  • Sciencemadness Discussion Board. Fischer indole synthesis. [Link]

Sources

A Critical Evaluation of 2-Hydrazinylpyrazine in Combinatorial Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is paramount. Combinatorial chemistry has emerged as a powerful engine for this process, and the selection of foundational building blocks is a critical determinant of a library's quality and potential for yielding novel bioactive compounds. Among the myriad of heterocyclic scaffolds, nitrogen-rich systems have garnered significant attention due to their prevalence in pharmaceuticals and their ability to engage in a wide array of biological interactions.[1][2][3] This guide provides a critical evaluation of 2-Hydrazinylpyrazine as a building block in combinatorial chemistry, offering a detailed comparison with other prominent hydrazino-heterocycles and providing supporting experimental context for researchers, scientists, and drug development professionals.

The Pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][4] Its presence in numerous FDA-approved drugs, such as the anti-cancer agent Bortezomib and the anti-tuberculosis medication Pyrazinamide, underscores its therapeutic relevance.[3][4] The pyrazine core imparts favorable pharmacokinetic properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target engagement.[1][2] The introduction of a hydrazinyl (-NHNH₂) group at the 2-position of the pyrazine ring creates a versatile building block, this compound, poised for the generation of diverse compound libraries.

The Role and Reactivity of this compound

This compound (C₄H₆N₄, MW: 110.12 g/mol ) is a bifunctional molecule featuring the pyrazine core and a reactive hydrazine moiety.[5] The hydrazine group is a potent nucleophile, readily participating in condensation reactions with a wide range of electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages.[6][7] This reactivity is the cornerstone of its utility in combinatorial chemistry, allowing for the facile introduction of diverse substituents and the rapid construction of large compound libraries.

The primary reaction of this compound in a combinatorial setting is the formation of N-arylhydrazones. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to high-throughput synthesis platforms.

Experimental Workflow: Parallel Solution-Phase Synthesis of a Pyrazinyl Hydrazone Library

This workflow outlines a general procedure for the parallel synthesis of a library of pyrazinyl hydrazones from this compound and a diverse set of aldehydes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage bldg_blocks Building Blocks - this compound - Diverse Aldehydes (R-CHO) reaction Parallel Condensation - 96-well plate format - Solvent: Ethanol with catalytic acetic acid - Room temperature, 12-24h bldg_blocks->reaction Dispense reactants workup Evaporation of Solvent Redissolution in DMSO reaction->workup Reaction completion purification Optional: High-Throughput Purification (e.g., preparative LC-MS) workup->purification If required analysis Quality Control - LC-MS for purity and identity confirmation workup->analysis Direct analysis purification->analysis storage Library Storage - DMSO stock solutions in 96-well plates analysis->storage G cluster_properties Influences cluster_outcome Determines bb Choice of Hydrazino-Heterocycle reactivity Reactivity bb->reactivity physchem Physicochemical Properties (solubility, pKa) bb->physchem scaffold Core Scaffold (H-bonding, shape) bb->scaffold diversity Library Diversity reactivity->diversity bio_activity Potential Biological Activity physchem->bio_activity chem_space Explored Chemical Space scaffold->chem_space diversity->chem_space chem_space->bio_activity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only have access to high-quality chemical compounds but also possess the critical knowledge to handle and dispose of them safely. 2-Hydrazinylpyrazine, a heterocyclic hydrazine derivative, is a valuable building block in medicinal chemistry and drug discovery. However, like all hydrazine compounds, it presents significant health and safety risks if not managed properly. This guide provides a detailed, step-by-step framework for the safe and effective disposal of this compound, grounded in established chemical principles and regulatory standards.

The procedures outlined herein are designed to be self-validating, incorporating verification steps to ensure the complete neutralization of the hazardous compound. Adherence to these protocols, in conjunction with all institutional and governmental regulations, is paramount to ensuring a safe laboratory environment.

Understanding the Hazard: Properties of this compound

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance, and its handling requires the utmost care.

PropertyValue / ClassificationSource
Molecular Formula C₄H₆N₄[1]
Molecular Weight 110.12 g/mol [1]
Appearance Yellow Solid[2]
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage[1]
Primary Hazards Acute Toxicity (Oral), Corrosive, Irritant[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[3]

Hydrazine and its derivatives are treated as potential carcinogens by organizations like the National Institute for Occupational Safety and Health (NIOSH)[4]. While no specific Occupational Exposure Limit (OEL) has been established for this compound, it is prudent to adhere to the OEL for hydrazine as a conservative measure. For novel or data-poor compounds, the principle of occupational exposure banding is often employed to assign chemicals to control bands based on their inherent toxicity and potency, ensuring worker safety even in the absence of a specific OEL[5][6].

Pre-Disposal Checklist & Safety Precautions

Operational Imperative: All handling and disposal of this compound must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Use chemical-resistant gloves (nitrile is a suitable option, with chloroprene for splash hazards).

    • Wear ANSI Z87.1-compliant safety goggles and a face shield.

  • Emergency Preparedness:

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Have a spill kit rated for chemical spills readily available.

  • Regulatory Compliance:

    • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines.

    • All waste, including the final treated solution and contaminated materials, must be disposed of in accordance with local, state, and federal regulations[7].

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_neutralization Chemical Neutralization cluster_verification Verification & Final Steps start Start: this compound Waste assess Assess Waste: - Quantity - Concentration - Contaminants start->assess safety Don Appropriate PPE & Work in Fume Hood assess->safety choose_method Choose Neutralization Method safety->choose_method naocl Protocol A: Sodium Hypochlorite (Bleach) Oxidation choose_method->naocl Common & Readily Available h2o2 Protocol B: Hydrogen Peroxide Oxidation choose_method->h2o2 Alternative Method verify Verify Complete Neutralization (e.g., Hydrazine Test Strips, GC) naocl->verify h2o2->verify adjust_ph Adjust pH to Neutral Range (5.5 - 9.5) verify->adjust_ph Success re_treat Re-treat Waste verify->re_treat Failure (Hydrazine Detected) final_disposal Dispose of Treated Aqueous Waste per Institutional & Local Regulations adjust_ph->final_disposal end End: Disposal Complete final_disposal->end re_treat->choose_method

Caption: Disposal workflow for this compound waste.

Chemical Neutralization: Step-by-Step Protocols

The primary and most effective method for rendering hydrazine compounds non-hazardous is through chemical oxidation. This process converts the toxic hydrazine moiety into nitrogen gas and water[8]. The reaction is highly exothermic; therefore, dilution and slow, controlled addition of the oxidizing agent are critical safety measures.

Causality: Diluting the this compound waste stream to a low concentration (<3-5%) is essential to manage the heat generated during the exothermic oxidation reaction. Failure to do so can lead to boiling and splashing of the corrosive mixture[8].

Protocol A: Neutralization with Sodium Hypochlorite (Bleach)

Sodium hypochlorite is an effective, inexpensive, and readily available oxidizing agent for hydrazine neutralization[9][10].

Materials:

  • This compound waste, diluted to <5% in water.

  • Standard household bleach (typically 5-6% sodium hypochlorite solution).

  • Large glass beaker (at least 4x the volume of the waste solution).

  • Stir bar and magnetic stir plate.

  • Ice bath.

  • pH meter or pH paper.

Procedure:

  • Preparation: Place the beaker containing the diluted this compound solution in an ice bath on the magnetic stir plate and begin gentle stirring.

  • Slow Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirring hydrazine solution. A 2:1 molar ratio of hypochlorite to hydrazine is generally recommended to ensure complete oxidation. For practical purposes, a significant excess of bleach is often used.

  • Monitor Temperature: Carefully monitor the temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition of the bleach until the solution cools.

  • Reaction Time: After the full amount of bleach has been added, allow the solution to stir in the fume hood for at least 2 hours to ensure the reaction goes to completion.

  • Verification: Proceed to Section 5 to verify complete neutralization.

Protocol B: Neutralization with Hydrogen Peroxide

Hydrogen peroxide is another effective oxidant, with the advantage of producing only nitrogen and water as byproducts[8]. However, the reaction can be slow without a catalyst[8].

Materials:

  • This compound waste, diluted to <5% in water.

  • 3% Hydrogen peroxide solution.

  • Large glass beaker.

  • Stir bar and magnetic stir plate.

  • Ice bath.

  • pH meter or pH paper.

Procedure:

  • Preparation: Place the beaker containing the diluted this compound solution in an ice bath on the magnetic stir plate and begin gentle stirring.

  • Slow Addition of Oxidant: Slowly add the 3% hydrogen peroxide solution to the stirring hydrazine solution. A stoichiometric ratio of 2 moles of H₂O₂ per mole of hydrazine is required. An excess is recommended to ensure complete reaction.

  • Monitor Temperature: Monitor the reaction temperature, although the reaction with hydrogen peroxide is generally less vigorous than with hypochlorite.

  • Reaction Time: Allow the solution to stir in the fume hood for several hours (4-12 hours) to ensure complete oxidation. The uncatalyzed reaction is slow.

  • Verification: Proceed to Section 5 to verify complete neutralization.

Verification of Complete Neutralization

Trustworthiness through Validation: It is not sufficient to simply perform the neutralization procedure. You must verify that all hazardous hydrazine has been destroyed. Incomplete neutralization of substituted hydrazines with hypochlorite can lead to the formation of hazardous byproducts, such as N-nitrosoalkylamines[11][12].

Recommended Verification Methods:

  • Hydrazine Test Strips: Commercially available colorimetric test strips can provide a quick, semi-quantitative check for the presence of residual hydrazine.

  • Spectrophotometry: Derivatization with an agent like p-dimethylaminobenzaldehyde followed by spectrophotometric analysis is a sensitive method for detecting trace amounts of hydrazines[11].

  • Chromatography (GC/HPLC): For definitive confirmation, analysis of the treated solution by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is the most reliable method[11].

If residual this compound is detected, the waste must be subjected to the neutralization protocol again.

Final Disposal of Treated Waste

Once verification confirms the absence of this compound, the final solution can be prepared for disposal.

  • Neutralize Excess Oxidant (if necessary): If a large excess of sodium hypochlorite was used, it may need to be neutralized with a reducing agent like sodium bisulfite. Add a dilute solution of sodium bisulfite slowly until a test with potassium iodide-starch paper indicates the absence of hypochlorite.

  • pH Adjustment: The pH of the final solution must be adjusted to a neutral range, typically between 5.5 and 9.5, to comply with local wastewater regulations[10][13]. Use dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) for this adjustment.

  • Sewer Disposal: With approval from your EHS office, the neutralized and pH-adjusted aqueous solution can typically be flushed down the sanitary sewer with copious amounts of water[10].

  • Container and Solid Waste Disposal: All empty containers that held this compound and any contaminated solid waste (gloves, paper towels, etc.) must be disposed of as hazardous waste through your institution's EHS program. Under the Resource Conservation and Recovery Act (RCRA), these items may be classified as hazardous waste[7][14].

This guide provides a robust framework for the safe disposal of this compound. By understanding the hazards, meticulously following the procedures, and verifying the results, you can ensure the safety of yourself, your colleagues, and the environment.

References

  • Graham, J. C., Hillegass, J. M., & Schulze, G. E. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology, 118, 104803. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487823, 2-Hydrazinopyrazine.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Centers for Disease Control and Prevention.
  • Ahuja, V., & Krishnappa, M. (2021). Approaches for setting occupational exposure limits in the pharmaceutical industry. Journal of Applied Toxicology, 42(1), 2-17. [Link]
  • Google Patents. (2017).
  • Defense Technical Information Center (DTIC). (1977). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. [Link]
  • Sargent, E. V., et al. (2016). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry. Toxicological Sciences, 152(1), 1-8. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines - Chapter 6: Analytical Methods. [Link]
  • Brubaker, K. L. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. National Technical Reports Library - NTIS. [Link]
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. [Link]
  • Adams, R., & Brown, B. K. (1922).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Validated Test Methods Recommended for Waste Testing. [Link]
  • University of Georgia Environmental Safety Division. (n.d.).
  • Missouri State University. (2023).
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
  • Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
  • Wikipedia. (n.d.). Peroxide process. [Link]
  • EHS Daily Advisor. (2022).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Test Methods / SW-846. [Link]

Sources

Navigating the Hazards of 2-Hydrazinylpyrazine: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of an emergency, refer to the Emergency Response sections for spill, exposure, and fire procedures.

As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to handle specialized chemical reagents not just effectively, but with the utmost safety. 2-Hydrazinylpyrazine, a valuable building block in pharmaceutical synthesis, requires a rigorous and informed approach to its handling due to its significant potential hazards. This guide is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the "why" behind each safety measure. Our goal is to foster a laboratory environment where safety and scientific progress are mutually reinforcing.

The Chemical Risk Profile of this compound

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. This compound is classified with several key hazards that dictate the stringent handling protocols outlined in this guide.[1][2] It is harmful if swallowed and can cause serious eye damage.[1][2] While some data suggests it may cause skin and respiratory irritation, the primary concerns are its acute oral toxicity and severe effects on the eyes.[1]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if ingested.[1][2]
Serious Eye Damage (Category 1) Poses a high risk of severe and potentially irreversible eye damage upon contact.[1][2]corrosion
Skin Irritation (Category 2) May cause skin irritation upon direct contact.[1]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1]

This table summarizes the primary GHS hazard classifications for this compound.

The hydrazine functional group is of particular note. Hydrazines as a class of compounds are known for their potential toxicity, with some being recognized as potential carcinogens and capable of causing damage to the liver, kidneys, and central nervous system.[3][4] Therefore, it is prudent to handle this compound with the same level of caution as other hazardous hydrazine derivatives.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling this compound and similar hazardous compounds.

Hand Protection: The Right Glove for the Job

Standard latex gloves are insufficient. For handling this compound, nitrile or neoprene gloves are the recommended choice.[3][5] These materials offer superior resistance to a broader range of chemicals. It is crucial to consult the glove manufacturer's chemical resistance guide to confirm compatibility with this compound specifically.[3]

Procedural Note: Always double-glove when handling the pure compound or concentrated solutions. This provides an additional barrier in case of a tear or pinhole in the outer glove. After handling, remove and dispose of the outer gloves before touching any other surfaces, and always wash your hands thoroughly after removing the inner gloves.[5]

Eye and Face Protection: An Impenetrable Shield

Given the classification of this compound as causing serious eye damage, robust eye and face protection is non-negotiable.[1][2]

  • Chemical Splash Goggles: These are mandatory and must be worn at all times when in the vicinity of the chemical.[5] They should form a complete seal around the eyes to protect against splashes and vapors.

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][5]

Protective Clothing: A Barrier for Your Body

A standard cotton lab coat does not provide adequate protection. A fire/flame-resistant lab coat is essential.[3] Additionally, ensure you are wearing full-length pants and closed-toe shoes made of a non-porous material like leather or rubber.[3]

Respiratory Protection: Safeguarding Your Lungs

All handling of this compound must be conducted within a certified chemical fume hood .[5] This is the primary engineering control to minimize inhalation exposure. In situations where a risk assessment indicates the potential for exceeding exposure limits, or as a backup to engineering controls, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used.[3] If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational plan is critical for minimizing risk.

Preparation and Handling Workflow
  • Designated Work Area: All work with this compound must be performed in a designated area within a chemical fume hood.[5] This area should be clearly marked with signage indicating the hazards of the chemical.[5]

  • Pre-use Checklist:

    • Confirm the chemical fume hood is functioning correctly.

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

    • Verify that a spill kit compatible with hydrazines is available.

    • Don all required PPE before bringing the chemical into the work area.[5]

  • Handling the Chemical:

    • When weighing the solid, do so within the fume hood.

    • Keep the container tightly closed when not in use.[3]

    • Avoid creating dust.[6]

    • Use only with adequate ventilation.[3]

  • Post-handling:

    • Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[5]

Storage Requirements
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7]

  • Keep it away from incompatible materials such as oxidizing agents, acids, and sources of ignition.[3]

  • It is advisable to store it in a locked cabinet to restrict access.[8][9]

Emergency Response: Immediate and Decisive Action

In the event of an emergency, a swift and correct response is crucial to mitigating harm.

Spill Response
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Isolate the Area: Prevent entry to the spill area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.

  • Cleanup Procedure (for trained personnel only):

    • Wear appropriate PPE, including respiratory protection.[3]

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess is_major Major Spill? assess->is_major call_emergency Call Emergency Response Team is_major->call_emergency Yes is_trained Trained & Equipped for Minor Spill? is_major->is_trained No end Spill Managed call_emergency->end is_trained->call_emergency No don_ppe Don Appropriate PPE (including respiratory protection) is_trained->don_ppe Yes contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect and Containerize Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->end

Caption: Workflow for a this compound spill response.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] Seek medical attention.[8]

  • Inhalation: Move the person to fresh air.[7][8] If they are not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[8]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Plan: Responsible End-of-Life Management

Proper disposal of this compound and any associated contaminated materials is a critical final step in its safe handling.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[10]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety.
  • Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016). CORE Scholar.
  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • 2-Hydrazinopyrazine - Safety Data Sheet. (2025). ChemicalBook.
  • 2-Hydrazinopyrazine. (n.d.). PubChem.
  • MSDS of this compound. (2013). Capot Chemical Co., Ltd.
  • 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets. (2019). ECHEMI.
  • SAFETY DATA SHEET - 2-Hydrazinopyrazine. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 2(1H)-Pyridinone, hydrazone. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Hydrazine - Incident management. (n.d.). GOV.UK.
  • Advice on storing/handling hydrazine. (2020). Reddit.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinylpyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.